Fluorine-18
説明
Structure
3D Structure
特性
CAS番号 |
13981-56-1 |
|---|---|
分子式 |
FH |
分子量 |
19.0089 g/mol |
IUPAC名 |
fluorane |
InChI |
InChI=1S/FH/h1H/i1-1 |
InChIキー |
KRHYYFGTRYWZRS-BJUDXGSMSA-N |
SMILES |
F |
異性体SMILES |
[18FH] |
正規SMILES |
F |
同義語 |
18F radioisotope F-18 radioisotope Fluorine-18 |
製品の起源 |
United States |
Foundational & Exploratory
Fluorine-18: A Comprehensive Technical Guide to its Physical and Nuclear Characteristics for Advanced Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorine-18 (¹⁸F) stands as a cornerstone radionuclide in the field of nuclear medicine, primarily utilized in Positron Emission Tomography (PET) imaging. Its nearly ideal physical and nuclear properties, including a convenient half-life and low positron energy, make it an attractive choice for the development of radiopharmaceuticals.[1][2] This in-depth technical guide provides a comprehensive overview of the core physical and nuclear characteristics of this compound. It details the methodologies for its production, the synthesis of the most common ¹⁸F-labeled radiopharmaceutical, [¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG), and the stringent quality control procedures required to ensure its suitability for clinical and research applications. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the expanding field of molecular imaging.
Core Physical and Nuclear Properties of this compound
This compound is a radioisotope of the element fluorine, characterized by 9 protons and 9 neutrons in its atomic nucleus.[3] Its properties are exceptionally well-suited for PET imaging, balancing a sufficiently long half-life for production and imaging procedures with rapid decay to minimize patient radiation exposure.
Quantitative Data Summary
The key physical and nuclear characteristics of this compound are summarized in the tables below for ease of reference and comparison.
| General Properties | |
| Symbol | ¹⁸F |
| Atomic Number (Z) | 9 |
| Mass Number (A) | 18 |
| Neutrons (N) | 9 |
| Spin | 1+ |
| Isotope Mass | 18.0009380 Da |
| Radioactive Decay Properties | |
| Half-Life (t½) | 109.77 minutes [4] |
| Decay Mode | Positron Emission (β+) and Electron Capture (EC) |
| Positron Emission Abundance | 96.7%[5] |
| Electron Capture Abundance | 3.3%[5] |
| Decay Product | Stable Oxygen-18 (¹⁸O)[5] |
| Decay Constant | 1.0524e-04 [1/s] |
| Specific Activity | 3.52E18 Bq/g |
| Radiation Characteristics | |
| Positron (β+) Energy (Maximum) | 0.6335 MeV [5] |
| Positron (β+) Energy (Mean) | 0.2498 MeV |
| Positron Range in Soft Tissue (Mean) | ~0.6 mm [6] |
| Positron Range in Soft Tissue (Maximum) | ~2.4 mm[7] |
| Annihilation Gamma Ray Energy | 511 keV (from positron-electron annihilation)[8] |
Production of this compound
This compound is artificially produced in a cyclotron.[9] The most prevalent method involves the proton bombardment of Oxygen-18 enriched water.[10]
Primary Nuclear Reaction
The standard and most efficient nuclear reaction for producing this compound is the ¹⁸O(p,n)¹⁸F reaction .[10] In this process, a proton (p) strikes an Oxygen-18 nucleus, leading to the ejection of a neutron (n) and the formation of a this compound nucleus.
References
- 1. psec.uchicago.edu [psec.uchicago.edu]
- 2. www-pub.iaea.org [www-pub.iaea.org]
- 3. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. proceedings.jacow.org [proceedings.jacow.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. openmedscience.com [openmedscience.com]
- 9. Synthesis, quality control and determination of metallic impurities in 18F-fludeoxyglucose production process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacyce.unm.edu [pharmacyce.unm.edu]
Fluorine-18: A Technical Guide to Half-Life and Decay Processes
For Researchers, Scientists, and Drug Development Professionals
Fluorine-18 (¹⁸F) stands as the most significant positron-emitting radionuclide for Positron Emission Tomography (PET) imaging in both clinical diagnostics and preclinical research.[1] Its nuclear and physical properties, including a conveniently short half-life and low positron energy, make it nearly ideal for the synthesis of radiopharmaceuticals used to trace a wide array of physiological and pathological processes. This technical guide provides an in-depth exploration of the fundamental characteristics of ¹⁸F, focusing on its decay process, half-life, and the experimental methodologies used for its characterization.
Core Properties and Decay Characteristics of this compound
This compound is a radioisotope of fluorine with a nucleus containing 9 protons and 9 neutrons.[2] It is artificially produced, most commonly in a cyclotron, and does not occur naturally due to its short half-life.[3][4] The primary route for its production is the proton bombardment of enriched Oxygen-18 (¹⁸O), typically in the form of [¹⁸O]water, via the ¹⁸O(p,n)¹⁸F nuclear reaction.[5]
The decay of ¹⁸F results in the formation of the stable nuclide Oxygen-18 (¹⁸O). This transformation occurs through two primary modes: positron emission (β⁺ decay) and electron capture (EC).
-
Positron Emission (β⁺ Decay): Accounting for the vast majority of decay events (approximately 97%), a proton within the ¹⁸F nucleus is converted into a neutron, emitting a positron (a positively charged anti-electron, e⁺) and a neutrino (ν).[1][2] The emitted positron travels a short distance in the surrounding tissue (a range of <2.4 mm) before annihilating with an electron (e⁻).[1] This annihilation event converts their mass into two high-energy gamma photons, each with an energy of 511 keV. These photons are emitted in opposite directions (180° apart), a principle that is fundamental to their detection in PET scanners.[4]
-
Electron Capture (EC): In a smaller fraction of decays (approximately 3%), the nucleus captures an inner atomic electron, which combines with a proton to form a neutron and emits a neutrino.[2] This process also results in the stable daughter nuclide ¹⁸O.
Quantitative Decay Data
The key quantitative parameters defining the decay of this compound are summarized in the table below for easy reference and comparison.
| Parameter | Value | Units | References |
| Half-Life (t½) | 109.77 (±0.02) | minutes | [5] |
| ~1.829 | hours | ||
| Decay Mode | Positron Emission (β⁺) | % | [2] |
| 96.7 (±0.3) | |||
| Electron Capture (EC) | % | [2] | |
| 3.3 (±0.3) | |||
| Daughter Nuclide | ¹⁸O | - | [3] |
| Max. Positron Energy (Eβ+max) | 0.6335 | MeV | [2] |
| Annihilation Photon Energy | 511 | keV | [4] |
| Decay Energy (Q) | 1.6555 | MeV | [2] |
This compound Decay Process Visualization
The decay scheme of this compound, illustrating the transition from the parent nuclide to the stable daughter nuclide via its two decay modes, is depicted below.
Experimental Protocols for Characterization
Accurate characterization of this compound's properties is crucial for its application in quantitative PET imaging and drug development. The following sections outline the methodologies for key experiments.
Measurement of this compound Half-Life using Gamma-Ray Spectroscopy
This protocol describes the determination of the ¹⁸F half-life by measuring the decay of its prominent 511 keV annihilation peak using a High-Purity Germanium (HPGe) detector. The use of a long-lived reference source helps to correct for system instabilities.[6][7]
1. Objective: To precisely measure the half-life of this compound.
2. Materials and Equipment:
-
This compound source (e.g., in the form of [¹⁸F]FDG in aqueous solution).
-
High-Purity Germanium (HPGe) detector system.
-
Multichannel Analyzer (MCA) and associated data acquisition software.
-
Long-lived reference source with a known gamma emission near 511 keV (e.g., ¹³⁷Cs with a 662 keV peak).[6]
-
Lead shielding to reduce background radiation.
-
Calibrated pipettes and vials.
3. Experimental Workflow Diagram:
4. Procedure:
-
System Setup and Calibration:
-
Position the HPGe detector within its lead shield.
-
Perform an energy calibration using standard sources (e.g., ¹³³Ba, ⁶⁰Co, ¹⁵²Eu) to accurately identify the 511 keV and reference peaks.
-
Prepare the ¹⁸F source in a reproducible geometry (e.g., a 2 mL vial). The initial activity should be high enough to provide good counting statistics but not so high as to cause excessive dead time or pulse pile-up.
-
Place the long-lived reference source (e.g., ¹³⁷Cs) in a fixed position relative to the detector and the ¹⁸F source.[6] This arrangement should remain unchanged throughout the experiment.
-
-
Data Acquisition:
-
Begin acquiring gamma-ray spectra sequentially. The acquisition time for each spectrum should be short relative to the half-life (e.g., 600 seconds).
-
Continue data collection for a period equivalent to at least 7-10 half-lives (approximately 13-18 hours) to ensure a sufficient decay curve is captured.[8]
-
-
Data Analysis:
-
For each spectrum, determine the net peak area of the 511 keV annihilation peak from ¹⁸F and the characteristic peak from the reference source (e.g., 662 keV for ¹³⁷Cs). This involves subtracting the background continuum from the gross counts in the peak region.
-
Calculate the ratio of the ¹⁸F peak area to the reference source peak area for each time point. Using this ratio corrects for any variations in detector efficiency or electronics over the long measurement period.[6]
-
The decay of ¹⁸F follows first-order kinetics: A(t) = A₀e^(-λt), where λ is the decay constant. Therefore, a plot of the natural logarithm of the calculated ratio versus time will yield a straight line.
-
Perform a weighted least-squares linear fit to the data points of ln(Ratio) vs. time. The weighting factor for each point should be based on the statistical uncertainty of the peak area measurements.
-
The slope of the resulting line is equal to -λ.
-
Calculate the half-life using the relationship: t½ = ln(2) / λ.
-
Standardization of ¹⁸F Activity using 4πβ-γ Coincidence Counting
This method is a primary technique for determining the absolute activity of a radionuclide solution. It relies on the simultaneous detection of the positron (β⁺) and the subsequent annihilation photons (γ).
1. Objective: To determine the absolute activity (in Bq) of a this compound solution.
2. Materials and Equipment:
-
4πβ-γ coincidence counting system. This typically consists of a 4π beta detector (e.g., a gas-flow proportional counter or a plastic scintillator) and one or two gamma detectors (e.g., NaI(Tl) scintillators).[9][10][11]
-
Associated electronics for coincidence logic (amplifiers, discriminators, coincidence unit, counters).
-
This compound solution of unknown activity.
-
Source mounts (e.g., thin Vyns films made conductive with a gold-palladium coating).
-
High-precision balance for source weighing.
3. Experimental Workflow Diagram:
4. Procedure:
-
Source Preparation:
-
Prepare a stock solution of ¹⁸F and make appropriate dilutions.
-
Deposit a small, known mass of the diluted solution onto the center of a source mount and allow it to dry completely.
-
-
System Setup and Data Acquisition:
-
Place the source inside the 4πβ detector. Assemble the full detector configuration.
-
Set the energy window on the gamma detector to encompass the 511 keV annihilation peak.
-
For a given beta detector efficiency (εβ), simultaneously record the count rates in the beta channel (Nβ), the gamma channel (Nγ), and the coincidence channel (Nc) over a set period.
-
-
Efficiency Variation and Extrapolation:
-
The activity (A₀) can be calculated using the formula: A₀ = (Nβ * Nγ) / Nc. This is most accurate when the beta detection efficiency (εβ) approaches 100%.
-
To determine the activity at 100% efficiency, the beta efficiency is deliberately varied. This can be done by applying foils of varying thickness over the source or, more commonly, by adjusting the electronic discrimination threshold of the beta detector.[10]
-
Repeat the measurement of Nβ, Nγ, and Nc at several different beta efficiency settings.
-
Plot the apparent activity (Nβ * Nγ / Nc) as a function of (1-εβ)/εβ, where εβ = Nc / Nγ.
-
Perform a linear extrapolation of the data to the y-axis, where the efficiency is 100% ((1-εβ)/εβ = 0). The y-intercept of this plot gives the true activity A₀ of the source.[5]
-
All measured activities must be decay-corrected to a common reference time.
-
Conclusion
This compound's well-characterized and favorable decay properties have cemented its role as the cornerstone of PET radiopharmacology. Its short half-life minimizes patient radiation dose, while the energetic and coincident nature of its annihilation photons allows for high-resolution imaging.[12] A thorough understanding of its decay scheme and the rigorous experimental methods used to quantify its properties, as detailed in this guide, is essential for researchers and professionals in drug development, ensuring the accuracy and reproducibility of quantitative PET studies. This foundation enables the continued development of novel ¹⁸F-labeled tracers that advance our understanding of biology and the management of disease.
References
- 1. Overview on Spectral Analysis Techniques for Gamma Ray Spectrometry , Nuclear Science, Science Publishing Group [sciencepublishinggroup.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Radiosyntheses using this compound: the Art and Science of Late Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 18F half-life measurement using a high-purity germanium detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The half-life of 18F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 18F standardization by means of a 4πβ-γ software coincidence system [inis.iaea.org]
- 12. researchgate.net [researchgate.net]
cyclotron production of Fluorine-18 from enriched 18O-water
An In-Depth Technical Guide to the Cyclotron Production of Fluorine-18 from Enriched ¹⁸O-Water
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the production of this compound (¹⁸F) via proton bombardment of enriched Oxygen-18 (¹⁸O) water in a cyclotron. This method is the most common and efficient route for producing ¹⁸F, a critical radionuclide for Positron Emission Tomography (PET) imaging, particularly for the synthesis of [¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG).
Fundamental Principles
The production of ¹⁸F from enriched ¹⁸O-water is based on the ¹⁸O(p,n)¹⁸F nuclear reaction . In this process, a proton (p) beam from a cyclotron strikes an ¹⁸O nucleus, leading to the emission of a neutron (n) and the formation of an ¹⁸F nucleus.[1][2][3][4]
Nuclear Reaction: ¹⁸O + p → ¹⁸F + n
This reaction is favored due to its high yield at relatively low proton energies, typically between 11 and 18 MeV.[1][5] The use of water highly enriched in ¹⁸O (typically >95%) is crucial to maximize the production of ¹⁸F and minimize the formation of unwanted radionuclide impurities.[5][6][7] The natural abundance of ¹⁸O is only about 0.2%.[4]
Cyclotron and Target System
Cyclotron: A medical cyclotron is a particle accelerator that uses electromagnetic fields to accelerate charged particles, such as protons, to high energies.[7] For ¹⁸F production, cyclotrons with proton energies in the range of 11 MeV to 18 MeV are commonly used.[5][8][9]
Target System: The target system is a critical component designed to contain the enriched ¹⁸O-water during bombardment while withstanding the intense heat and radiation. A typical liquid target system consists of:
-
Target Body: The chamber holding the enriched water is often made of materials like silver or tantalum.[5][10] Tantalum is considered an optimal material due to the lower production of long-lived radionuclide impurities compared to silver.[5]
-
Target Window: A thin foil, commonly made of Havar, separates the target water from the cyclotron's vacuum. This window must be thin enough to allow the proton beam to pass through with minimal energy loss but strong enough to contain the pressurized, heated water.[10][11]
-
Cooling System: Efficient cooling is necessary to dissipate the heat generated by the proton beam, preventing the water from boiling and maintaining target integrity.[11]
Experimental Protocol: From Target Loading to Purification
The production of ¹⁸F is a multi-step process that requires careful execution and adherence to safety protocols.
Target Loading
-
Preparation: The target body and lines are cleaned and dried.
-
Loading: A precise volume of enriched ¹⁸O-water (typically 1.5 to 2.5 mL) is loaded into the target chamber.[5][7] The loading can be done using a syringe or an automated system.[2]
Proton Bombardment
-
Cyclotron Parameters: The cyclotron is set to the desired proton energy and beam current. Common beam currents range from 30 µA to 60 µA.[5][7][8]
-
Irradiation: The enriched ¹⁸O-water is irradiated with the proton beam for a predetermined duration, typically 60 to 120 minutes.[5][7][8] The length of bombardment affects the final ¹⁸F activity.
¹⁸F Recovery
-
Transfer: After bombardment, the irradiated water containing the ¹⁸F-fluoride ions is transferred from the target to a hot cell for processing. This is typically achieved using an inert gas pressure, such as helium or argon.[2][7]
Purification of ¹⁸F
The raw ¹⁸F solution contains the desired ¹⁸F-fluoride, unreacted ¹⁸O-water, and potential metallic and radionuclide impurities from the target body and window.[6][10] Purification is essential to ensure the final product is suitable for radiopharmaceutical synthesis.
-
Anion Exchange Chromatography: The most common purification method involves passing the irradiated water through an anion exchange cartridge.[1][12]
-
The negatively charged ¹⁸F-fluoride ions are trapped on the resin.
-
The enriched ¹⁸O-water, which is neutral, passes through and can be collected for recycling.[12]
-
-
Elution: The trapped ¹⁸F-fluoride is then eluted from the cartridge using a basic solution, such as a potassium carbonate (K₂CO₃) solution.[13] This provides a concentrated solution of [¹⁸F]fluoride ready for radiosynthesis.
The workflow for the production of ¹⁸F and subsequent synthesis of [¹⁸F]FDG is illustrated below.
Caption: Overall workflow for ¹⁸F production and [¹⁸F]FDG synthesis.
Quantitative Data
The yield of ¹⁸F is influenced by several factors, including proton energy, beam current, irradiation time, and target design.
Table 1: ¹⁸F Production Yields at Different Beam Currents
| Beam Current (µA) | Irradiation Time (min) | End of Bombardment (EOB) Yield (mCi) | Reference |
| 40 | 60 | 2500 - 3500 | [7][8] |
| 45 | 60 | 2500 - 3500 | [7][8] |
| 50 | 60 | 2500 - 3500 | [7][8] |
| 30 (integrated dose µA·hr) | - | ~588 | [10] |
Note: Yields can vary significantly between different cyclotron facilities and target systems.
Table 2: Saturation Yields and Other Performance Metrics
| Parameter | Value | Reference |
| Saturation Yield (virgin ¹⁸O-water) | 2864 ± 204 MBq/µA | [14] |
| Saturation Yield (re-purified ¹⁸O-water) | 2727 ± 167 MBq/µA | [14] |
| [¹⁸F]FDG Synthesis Yield (decay corrected) | 50 ± 12% to 68 ± 22% | [15] |
| Radiochemical Purity of [¹⁸F]FDG | > 95% | [16] |
| Radionuclide Purity of ¹⁸F | > 99.5% | [16] |
Quality Control
Stringent quality control (QC) is mandatory to ensure the safety and efficacy of the final radiopharmaceutical product. Key QC tests for [¹⁸F]FDG include:
-
pH: Must be within a physiological range (typically 4.5-8.5).[16]
-
Radiochemical Purity: To determine the percentage of ¹⁸F that is incorporated into the FDG molecule. This is often assessed using thin-layer chromatography (TLC).[16]
-
Radionuclide Purity: To identify and quantify any radionuclide impurities. This is performed using gamma-ray spectroscopy.[15]
-
Chemical Purity: To detect any non-radioactive chemical contaminants.
-
Sterility: To ensure the absence of microbial contamination.[16]
-
Bacterial Endotoxins: To test for pyrogenic substances.[16]
Logical Relationships in ¹⁸F Production
The core of the ¹⁸F production process can be visualized as a series of transformations and separations.
Caption: Logical flow of ¹⁸F production and purification.
Conclusion
The cyclotron-based production of ¹⁸F from enriched ¹⁸O-water is a well-established and robust method that forms the cornerstone of clinical PET imaging. A thorough understanding of the underlying nuclear physics, targetry, experimental protocols, and quality control measures is essential for the consistent and safe production of this vital radionuclide for medical applications. Optimization of production parameters and adherence to Good Manufacturing Practices (GMP) are critical for maximizing yields and ensuring patient safety.[15][17]
References
- 1. openmedscience.com [openmedscience.com]
- 2. rjwave.org [rjwave.org]
- 3. This compound Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 18ffdg.wordpress.com [18ffdg.wordpress.com]
- 5. mdpi.com [mdpi.com]
- 6. A new method for chemical & radiochemical purification of enriched water used in production [18F] FDG in Iran [jonsat.nstri.ir]
- 7. banglajol.info [banglajol.info]
- 8. Optimization of 18F Radioisotope Production with Cyclone 18/9 MeV IBA Cyclotron Installed at NINMAS | Dhaka University Journal of Science [banglajol.info]
- 9. Fluorine 18 | IBA - Radio Pharma Solutions [iba-radiopharmasolutions.com]
- 10. proceedings.jacow.org [proceedings.jacow.org]
- 11. osti.gov [osti.gov]
- 12. Optimized Treatment and Recovery of Irradiated [18O]-Water in the Production of [18F]-Fluoride | MDPI [mdpi.com]
- 13. Radiosyntheses using this compound: the Art and Science of Late Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Purification by ozonolysis of (18)O enriched water after cyclotron irradiation and the utilization of the purified water for the production of [18F]-FDG (2-deoxy-2-[18F]-fluoro-d-glucose) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Long-term quality assurance of [18F]-fluorodeoxyglucose (FDG) manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. omicsonline.org [omicsonline.org]
- 17. www-pub.iaea.org [www-pub.iaea.org]
The Dawn of a New Era in Medical Imaging: A Technical Guide to the Discovery and Early Applications of Fluorine-18 in PET
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) has revolutionized medical diagnostics and research, offering a window into the functional processes of the human body. Central to this innovation is the positron-emitting radionuclide Fluorine-18 (¹⁸F) and its most illustrious progeny, [¹⁸F]fluorodeoxyglucose ([¹⁸F]FDG). This technical guide provides an in-depth exploration of the seminal discoveries and early applications of this compound, tracing its journey from a cyclotron curiosity to a cornerstone of modern molecular imaging. We will delve into the initial production methods, the groundbreaking development of [¹⁸F]FDG, and its pioneering applications in oncology, neurology, and cardiology, complete with detailed experimental protocols and quantitative data from foundational studies.
The Discovery and Production of this compound
The story of this compound begins in the nascent field of nuclear physics.
1.1. Initial Discovery
In 1937, Arthur H. Snell, working in the cyclotron laboratories of Ernest O. Lawrence, first reported the synthesis and properties of this compound. This discovery laid the groundwork for its eventual use in medical imaging.
1.2. Early Production Methods
The initial production of ¹⁸F for radiopharmaceutical use was a complex process, primarily relying on the bombardment of neon gas with deuterons in a cyclotron.
The [²⁰Ne(d,α)¹⁸F] Reaction
The first method utilized to produce ¹⁸F for the synthesis of [¹⁸F]FDG was the deuteron bombardment of neon-20.
-
Nuclear Reaction: ²⁰Ne(d,α)¹⁸F
-
Target: High-pressure, recirculating neon gas (²⁰Ne).
-
Product: Electrophilic [¹⁸F]F₂ gas.
-
Disadvantages: This method produced carrier-added ¹⁸F, as stable fluorine gas (¹⁹F₂) was required in the target to recover the radioactive product, resulting in low specific activity. The radiochemical yield was also inherently limited to a theoretical maximum of 50% because only one of the two fluorine atoms in the [¹⁸F]F₂ molecule was radioactive.
The [¹⁸O(p,n)¹⁸F] Reaction: A Paradigm Shift
A significant advancement in ¹⁸F production was the development of the proton bombardment of Oxygen-18 enriched water. This method is now the standard for producing the vast majority of ¹⁸F used globally.
-
Nuclear Reaction: ¹⁸O(p,n)¹⁸F
-
Target: Highly enriched [¹⁸O]H₂O.
-
Product: Nucleophilic [¹⁸F]fluoride ion (¹⁸F⁻) in an aqueous solution.
-
Advantages: This reaction offers a much higher yield of ¹⁸F and produces it as a "no-carrier-added" radionuclide, leading to a significantly higher specific activity. The enriched [¹⁸O]water can also be recovered and reused, making the process more economical.
Caption: Early methods for producing this compound for PET applications.
The Synthesis of [¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG)
The development of a method to label a biologically relevant molecule like glucose with ¹⁸F was a watershed moment in nuclear medicine.
2.1. The First Synthesis: Electrophilic Fluorination
In 1976, a team at Brookhaven National Laboratory led by Alfred Wolf and Tatsuo Ido first synthesized [¹⁸F]FDG. This pioneering work utilized an electrophilic fluorination approach.
Experimental Protocol: Electrophilic Synthesis of [¹⁸F]FDG
-
Production of [¹⁸F]F₂: Gaseous [¹⁸F]F₂ was produced via the ²⁰Ne(d,α)¹⁸F reaction in a cyclotron.
-
Precursor: The starting material was 3,4,6-tri-O-acetyl-D-glucal.
-
Reaction: The [¹⁸F]F₂ gas was bubbled through a solution of the precursor. The electrophilic fluorine added across the double bond of the glucal.
-
Product Mixture: This reaction was not stereospecific and resulted in a mixture of difluorinated glucose and mannose derivatives.
-
Purification and Hydrolysis: The desired 2-deoxy-2-[¹⁸F]fluoro-D-glucose derivative was separated from the mannose isomer, followed by acid hydrolysis to remove the acetyl protecting groups, yielding [¹⁸F]FDG.
2.2. A More Efficient Route: Nucleophilic Synthesis
A major breakthrough in [¹⁸F]FDG synthesis was reported in 1986 by Hamacher and colleagues. They developed a nucleophilic substitution method that was stereospecific, offered a significantly higher yield, and had a shorter synthesis time.
Experimental Protocol: Nucleophilic Synthesis of [¹⁸F]FDG
-
Production of [¹⁸F]Fluoride: No-carrier-added [¹⁸F]fluoride was produced via the ¹⁸O(p,n)¹⁸F reaction.
-
Activation of [¹⁸F]Fluoride: The aqueous [¹⁸F]fluoride was trapped on an anion-exchange resin. It was then eluted with a solution of potassium carbonate and Kryptofix [2.2.2] in acetonitrile. The Kryptofix acts as a phase-transfer catalyst, sequestering the potassium ion and making the fluoride ion more nucleophilic. The water was then removed by azeotropic distillation with acetonitrile.
-
Precursor: The precursor was 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (mannose triflate).
-
Nucleophilic Substitution: The activated [¹⁸F]fluoride was reacted with the mannose triflate. The fluoride ion displaces the triflate leaving group in an Sₙ2 reaction, resulting in the stereospecific formation of the acetylated [¹⁸F]FDG precursor.
-
Hydrolysis: The acetyl protecting groups were removed by either acid or base hydrolysis.
-
Purification: The final [¹⁸F]FDG product was purified using a series of ion-exchange and alumina cartridges to remove any unreacted fluoride, Kryptofix, and other impurities.
2.3. Quality Control of Early [¹⁸F]FDG Preparations
Before administration to humans, the [¹⁸F]FDG preparations underwent rigorous quality control tests to ensure safety and purity. These tests, which form the basis of modern radiopharmaceutical quality control, included:
-
Radionuclidic Identity and Purity: Confirmation of the 109.8-minute half-life of ¹⁸F and the characteristic 511 keV gamma-ray emission.
-
Radiochemical Purity: Ensuring that the vast majority of the radioactivity was in the chemical form of [¹⁸F]FDG, typically assessed by thin-layer chromatography (TLC).
-
Chemical Purity: Testing for the absence of chemical contaminants from the synthesis, such as the precursor, byproducts, and residual solvents.
-
pH: Ensuring the final product was within a physiologically acceptable pH range.
-
Sterility and Apyrogenicity: Testing for bacterial and endotoxin contamination to ensure the product was safe for intravenous injection.
Early Applications of [¹⁸F]FDG in PET Imaging
The availability of [¹⁸F]FDG opened up unprecedented opportunities to study human physiology and disease.
3.1. The First Human [¹⁸F]FDG PET Scan
In August 1976, at the University of Pennsylvania, the first human images with [¹⁸F]FDG were acquired by a team led by Abass Alavi. This landmark event demonstrated the feasibility of imaging glucose metabolism in the living human brain and marked the beginning of clinical PET imaging.
3.2. Neurology: Mapping Brain Function
The initial and primary application of [¹⁸F]FDG PET was in the neurosciences. It provided the first tool to quantitatively measure regional cerebral glucose metabolism in humans. Early studies focused on:
-
Normal Brain Function: Mapping the metabolic activity of different brain regions during various sensory, motor, and cognitive tasks.
-
Epilepsy: Identifying the location of seizure foci, which typically appear as areas of decreased glucose metabolism (hypometabolism) in the interictal (between seizures) state.
-
Dementia: Characterizing patterns of altered glucose metabolism associated with different types of dementia, such as the bilateral temporoparietal hypometabolism characteristic of Alzheimer's disease.
3.3. Oncology: A New Frontier in Cancer Imaging
The discovery that many tumors exhibit increased glucose uptake and metabolism (the Warburg effect) led to the exploration of [¹⁸F]FDG PET in oncology. Early studies demonstrated its utility in:
-
Tumor Detection and Staging: Identifying primary tumors and metastatic disease with greater sensitivity than conventional imaging modalities.
-
Differentiating Benign from Malignant Lesions: Malignant tumors generally show higher [¹⁸F]FDG uptake than benign lesions.
-
Monitoring Treatment Response: A decrease in [¹⁸F]FDG uptake in a tumor after therapy was shown to be an early indicator of treatment efficacy.
3.4. Cardiology: Assessing Myocardial Viability
[¹⁸F]FDG PET also found a crucial role in cardiology, particularly in the assessment of myocardial viability in patients with coronary artery disease. The principle is that ischemic but still viable (hibernating) myocardium switches its primary energy source from fatty acids to glucose. Therefore, areas of the heart that show reduced blood flow but preserved or increased [¹⁸F]FDG uptake are considered viable and may benefit from revascularization procedures.
Quantitative Data Summary
The following tables summarize the key quantitative data from the early development and application of this compound and [¹⁸F]FDG.
Table 1: Comparison of Early this compound Production Methods
| Feature | [²⁰Ne(d,α)¹⁸F] | [¹⁸O(p,n)¹⁸F] |
| Product | [¹⁸F]F₂ | [¹⁸F]Fluoride (¹⁸F⁻) |
| Specific Activity | Low (Carrier-Added) | High (No-Carrier-Added) |
| Typical Yield | Lower | Higher |
| Primary Use | Electrophilic Synthesis | Nucleophilic Synthesis |
Table 2: Comparison of Early [¹⁸F]FDG Synthesis Methods
| Feature | Electrophilic Synthesis (Ido & Wolf, 1976) | Nucleophilic Synthesis (Hamacher et al., 1986) |
| Precursor | 3,4,6-tri-O-acetyl-D-glucal | 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose |
| Radiochemical Yield | ~8% | >50% |
| Synthesis Time | ~2 hours | ~50 minutes |
| Stereospecificity | No | Yes |
| Specific Activity | Low | High |
Table 3: Summary of Early Clinical Applications and Findings
| Application Area | Early Key Findings |
| Neurology | - First quantitative measurement of regional cerebral glucose metabolism in humans. - Identification of hypometabolic seizure foci in epilepsy patients. - Characterization of specific metabolic patterns in dementias like Alzheimer's disease. |
| Oncology | - High sensitivity for detecting a wide range of primary and metastatic tumors. - Ability to differentiate malignant from benign lesions based on glucose metabolism. - Early prediction of tumor response to therapy. |
| Cardiology | - Identification of viable (hibernating) myocardium in patients with coronary artery disease. - Guidance for revascularization decisions. |
Visualizing the Core Concepts
The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.
Caption: Comparison of the early electrophilic and later nucleophilic synthesis routes for [¹⁸F]FDG.
Caption: The mechanism of [¹⁸F]FDG uptake and metabolic trapping in cells.
Conclusion
The discovery of this compound and the subsequent development of [¹⁸F]FDG represent a triumph of interdisciplinary scientific collaboration. From the fundamental physics of cyclotron operation to the intricacies of radiochemical synthesis and the clinical insights gleaned from the first PET scans, this journey has fundamentally transformed our ability to diagnose and understand a wide spectrum of human diseases. The early work detailed in this guide laid a robust foundation for the now widespread clinical use of [¹⁸F]FDG PET and continues to inspire the development of new radiotracers for an ever-expanding array of molecular imaging applications. The principles established in these pioneering studies remain central to the field of nuclear medicine and will undoubtedly continue to drive innovation for years to come.
An In-Depth Technical Guide to the ¹⁸O(p,n)¹⁸F Nuclear Reaction for Fluorine-18 Generation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the production of Fluorine-18 ([¹⁸F]F⁻), a critical positron-emitting radionuclide for Positron Emission Tomography (PET) imaging, via the proton bombardment of enriched Oxygen-18 water. This document details the underlying nuclear reaction, targetry, bombardment parameters, purification processes, and quality control measures essential for the generation of high-quality [¹⁸F]F⁻ for radiopharmaceutical synthesis.
The ¹⁸O(p,n)¹⁸F Nuclear Reaction: Fundamentals
The most prevalent method for producing this compound is the ¹⁸O(p,n)¹⁸F nuclear reaction. This process involves bombarding a target of enriched [¹⁸O]water with high-energy protons, typically accelerated by a medical cyclotron.[1] The interaction of a proton (p) with an Oxygen-18 (¹⁸O) nucleus results in the ejection of a neutron (n) and the formation of a this compound (¹⁸F) atom.[1]
The reaction can be summarized as:
¹⁸O + p → ¹⁸F + n
This compound has a half-life of approximately 109.77 minutes, which is long enough for subsequent radiosynthesis and clinical application while minimizing the patient's radiation exposure.[1]
Reaction Cross-Section
The cross-section of a nuclear reaction is a measure of its probability. For the ¹⁸O(p,n)¹⁸F reaction, the cross-section is dependent on the energy of the incident protons. The data indicates a significant cross-section at proton energies commonly used in medical cyclotrons, with a peak around 5 MeV.[2]
Table 1: Recommended Cross-Sections for the ¹⁸O(p,n)¹⁸F Reaction
| Proton Energy (MeV) | Cross-Section (mb) |
| 2.5 | 2.7 |
| 5.0 | 502 |
| 10.0 | 192 |
| 15.0 | 87 |
| 18.0 | 47.2 |
Note: This table presents a selection of recommended cross-section values. The full excitation function exhibits several resonance peaks.
Cyclotron Production of this compound
The production of [¹⁸F]F⁻ is carried out in a medical cyclotron, a type of particle accelerator that accelerates protons to high energies.[1] The key components and parameters of the production process are outlined below.
Targetry
The target system is a critical component for efficient and safe [¹⁸F]F⁻ production. It consists of a target holder that contains the enriched [¹⁸O]water and can withstand the high radiation and heat generated during bombardment.
Table 2: Specifications of ¹⁸O-Enriched Water Target
| Parameter | Specification |
| Target Material | [¹⁸O]Water (H₂¹⁸O) |
| Isotopic Enrichment | ≥ 98% |
| Target Volume | Typically 0.5 - 2.5 mL |
| Target Body Material | Silver, Tantalum, or Niobium |
| Window Foil | Havar or Titanium |
High isotopic enrichment of the [¹⁸O]water is crucial to maximize the yield of ¹⁸F and minimize the production of radionuclidic impurities.[3] The target body material is chosen for its high thermal conductivity and chemical inertness.
Bombardment Parameters
The yield of [¹⁸F]F⁻ is directly influenced by the cyclotron's operational parameters. These are carefully controlled to optimize production while ensuring the integrity of the target.
Table 3: Typical Cyclotron Operational Parameters for ¹⁸F Production
| Parameter | Typical Range |
| Proton Energy | 10 - 18 MeV |
| Beam Current | 10 - 100 µA |
| Irradiation Time | 30 - 120 minutes |
Higher beam currents and longer irradiation times generally result in higher yields of [¹⁸F]F⁻, up to a saturation point. However, these also increase the heat generated in the target, necessitating efficient cooling systems.
This compound Yield
The amount of [¹⁸F]F⁻ produced is typically measured in Curies (Ci) or Becquerels (Bq). The yield is dependent on the targetry, bombardment parameters, and the duration of the irradiation.
Table 4: Expected [¹⁸F]F⁻ Yields
| Proton Energy (MeV) | Beam Current (µA) | Irradiation Time (min) | Typical Yield (Ci) |
| 11 | 40 | 60 | 1 - 2 |
| 18 | 50 | 90 | 5 - 10 |
| 18 | 100 | 120 | > 10 |
Experimental Protocols
Production Workflow
The overall workflow for the production of [¹⁸F]F⁻ for radiopharmaceutical synthesis involves several key stages, from target preparation to the final quality control of the product.
Caption: High-Level Workflow for ¹⁸F Production.
Protocol for [¹⁸F]F⁻ Separation from Target Water
After bombardment, the [¹⁸F]F⁻ is in the form of an aqueous solution within the [¹⁸O]water target. It must be separated from the costly enriched water, which can then be recovered and recycled. The most common method for this separation is anion exchange chromatography.
Experimental Protocol:
-
Transfer: The irradiated [¹⁸O]water containing [¹⁸F]F⁻ is transferred from the cyclotron target to a shielded hot cell.
-
Trapping: The solution is passed through a pre-conditioned anion exchange cartridge (e.g., a quaternary ammonium-based resin). The negatively charged [¹⁸F]F⁻ ions are retained on the positively charged resin.
-
[¹⁸O]Water Recovery: The [¹⁸O]water, which does not bind to the resin, is collected in a separate vial for subsequent purification and reuse.
-
Elution: The trapped [¹⁸F]F⁻ is eluted from the cartridge using a small volume of an appropriate eluent, typically a solution of potassium carbonate (K₂CO₃) or a tetra-alkylammonium bicarbonate in an acetonitrile/water mixture. This provides a concentrated source of reactive [¹⁸F]F⁻ for radiosynthesis.
Caption: [¹⁸F]F⁻ Separation and ¹⁸O-Water Recovery.
Quality Control of [¹⁸F]F⁻
To ensure the safety and efficacy of the final radiopharmaceutical product, rigorous quality control (QC) testing is performed on the produced [¹⁸F]F⁻. These tests are governed by pharmacopeial monographs and Good Manufacturing Practice (GMP) guidelines.[4][5][6]
Table 5: Quality Control Specifications for [¹⁸F]F⁻ for Radiopharmaceutical Use
| Test | Specification | Method |
| Radionuclidic Identity | Confirmed as ¹⁸F | Gamma-ray spectroscopy, Half-life determination |
| Radionuclidic Purity | ≥ 99.5% | Gamma-ray spectroscopy |
| Radiochemical Purity | ≥ 95% as [¹⁸F]F⁻ | Radio-TLC or Radio-HPLC |
| pH | 4.5 - 8.5 | pH meter or pH paper |
| Bacterial Endotoxins | < 175/V EU/mL (V=max. dose in mL) | Limulus Amebocyte Lysate (LAL) test |
| Sterility | Must be sterile | Sterility testing (e.g., direct inoculation) |
Quality Control Workflow
The QC process involves a series of tests to verify the identity, purity, and safety of the [¹⁸F]F⁻ solution before it is released for the synthesis of radiopharmaceuticals.
Caption: Quality Control Workflow for [¹⁸F]F⁻.
Automation and Good Manufacturing Practice (GMP)
Modern production of [¹⁸F]F⁻ and subsequent radiopharmaceuticals is heavily reliant on automated synthesis modules.[7] These systems, housed in shielded hot cells, perform the entire process from [¹⁸F]F⁻ separation to final product formulation, minimizing radiation exposure to personnel and ensuring reproducibility.[7]
All production steps must adhere to current Good Manufacturing Practice (cGMP) guidelines to ensure the final product is safe and effective for clinical use.[4][5][6] This includes stringent requirements for facility design, personnel training, process validation, documentation, and quality control.[8]
Conclusion
The ¹⁸O(p,n)¹⁸F nuclear reaction is the cornerstone of this compound production for PET imaging. A thorough understanding of the underlying physics, combined with robust and well-controlled experimental protocols for targetry, bombardment, purification, and quality control, is essential for the reliable and safe production of this vital radionuclide. The continued development of automated systems and adherence to GMP principles will further enhance the efficiency and accessibility of [¹⁸F]F⁻-based radiopharmaceuticals for researchers, clinicians, and patients.
References
- 1. openmedscience.com [openmedscience.com]
- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 3. agenda.infn.it [agenda.infn.it]
- 4. Design of CGMP Production of 18F- and 68Ga-Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulatory Aspects of PET Radiopharmaceutical Production in the United States | Radiology Key [radiologykey.com]
- 6. pharmacylibrary.com [pharmacylibrary.com]
- 7. researchgate.net [researchgate.net]
- 8. openmedscience.com [openmedscience.com]
A Technical Guide to the Cosmogenic Production of Fluorine-18 in the Atmosphere
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the natural atmospheric production of Fluorine-18 (¹⁸F) through cosmogenic processes. While ¹⁸F is overwhelmingly known for its artificial production for Positron Emission Tomography (PET) radiopharmaceuticals, it is also continuously generated in trace amounts in the Earth's atmosphere. This guide details the mechanisms of its formation, its physicochemical properties, and the experimental protocols required for its detection.
Core Mechanisms of Cosmogenic Production
Cosmogenic nuclides are isotopes produced through the interaction of high-energy cosmic rays with the nuclei of atmospheric gases. The process begins with primary cosmic rays (mostly protons and alpha particles) striking atoms in the upper atmosphere, creating a cascade of secondary particles, including neutrons, protons, and muons. These secondary particles, possessing sufficient energy, induce nuclear reactions that form radionuclides.
This compound is naturally produced via two primary cosmogenic pathways:
-
Spallation of Atmospheric Argon: High-energy secondary cosmic ray particles (protons, neutrons) collide with the nucleus of a stable Argon-40 (⁴⁰Ar) atom, which constitutes about 0.93% of the atmosphere. This energetic collision fragments the argon nucleus, ejecting multiple protons and neutrons in a process known as spallation, yielding a variety of products, including ¹⁸F.
-
Proton-induced Reaction on Oxygen-18: A secondary cosmic ray proton (p) directly interacts with a stable Oxygen-18 (¹⁸O) nucleus (~0.2% of atmospheric oxygen). This interaction results in a (p,n) reaction, where the proton is captured and a neutron (n) is ejected, transmuting the oxygen nucleus into this compound.[1]
These processes are continuous, leading to a theoretical steady-state concentration of ¹⁸F in the atmosphere, which is heavily limited by the isotope's rapid radioactive decay.
Quantitative Data and Physicochemical Properties
The defining characteristic of cosmogenic ¹⁸F is its very short half-life, which prevents it from accumulating to significant levels in the atmosphere. Consequently, direct measurements of its atmospheric concentration and production rate are not found in readily available scientific literature. The data presented below are the established physical constants for ¹⁸F, which are critical for understanding its behavior and for designing detection methodologies.
| Property | Value / Description |
| Half-life (t½) | 109.734 minutes.[1] |
| Decay Mode | 96.7% via Positron Emission (β⁺)3.3% via Electron Capture (EC).[1] |
| Decay Product | Stable Oxygen-18 (¹⁸O).[1][2] |
| Positron Energy (β⁺) | Maximum Energy (Eₘₐₓ): 0.6335 MeV.[1] |
| Annihilation Photons | Two gamma photons at 511 keV (emitted 180° apart) per positron annihilation event.[3] |
| Primary Natural Source | Cosmic ray spallation of atmospheric Argon-40 and proton interaction with atmospheric Oxygen-18.[1] |
| Atmospheric Abundance | Extremely low and not well-documented due to rapid decay. Considered a trace cosmogenic radioisotope.[1] |
Experimental Protocols for Detection and Analysis
Detecting cosmogenic ¹⁸F in the atmosphere is a significant technical challenge due to its short half-life and low concentration. Any experimental protocol must prioritize speed, minimizing the time between sample collection and analysis. The following section outlines a feasible, albeit challenging, methodology based on standard practices for atmospheric radionuclide analysis.
Protocol: High-Volume Air Sampling
-
Objective: To collect atmospheric aerosols, to which newly formed ¹⁸F atoms are likely to attach, onto a filter medium.
-
Apparatus: A high-volume air sampler capable of drawing air at a rate of ≥1 m³/min.
-
Methodology:
-
Position the sampler in a location with minimal local airborne obstructions.
-
Use a glass fiber or cellulose fiber filter capable of capturing sub-micron particles.
-
Operate the sampler for a predetermined period (e.g., 60-120 minutes). The sampling time is a critical trade-off; it must be long enough to collect detectable activity but short enough to be completed within a fraction of the ¹⁸F half-life.
-
Immediately upon completion of sampling, retrieve the filter using forceps, fold it to a consistent geometry, and proceed directly to radiometric analysis. The entire transfer process should not exceed a few minutes.
-
Protocol: Rapid Detection via Gamma-Ray Spectrometry
-
Objective: To identify and quantify ¹⁸F on the collected air filter by detecting its characteristic decay signature.
-
Apparatus: A high-purity germanium (HPGe) detector with a low-background lead shield. The detector must be coupled to a multi-channel analyzer (MCA) for spectrum acquisition.
-
Methodology:
-
Calibration: Perform an energy and efficiency calibration of the HPGe detector using a certified multi-nuclide source with a geometry that mimics the folded filter paper.
-
Background Measurement: Acquire a background spectrum of the shielded, empty detector for a duration equal to or greater than the planned sample count time.
-
Sample Measurement: Place the collected air filter directly on the detector's endcap in a reproducible position. Begin spectrum acquisition immediately. The counting time should be approximately 1-2 half-lives of ¹⁸F (110-220 minutes) to maximize counts while accounting for decay.
-
Data Analysis:
-
Analyze the resulting gamma spectrum for a distinct peak at 511 keV. This peak arises from the positron-electron annihilation that follows the β⁺ decay of ¹⁸F.
-
Confirm the presence of ¹⁸F by observing the decay of the 511 keV peak's net area over time. A decay rate consistent with a half-life of ~110 minutes provides strong evidence for ¹⁸F.
-
Calculate the activity of ¹⁸F on the filter at the time of collection, correcting for the decay during sampling and counting, and for the detector's efficiency at 511 keV.
-
-
Significance and Conclusion
For researchers in drug development and nuclear medicine, the primary source of this compound will always be artificial production in a cyclotron for the synthesis of radiopharmaceuticals like [¹⁸F]FDG.[2][4] The natural, cosmogenic production of ¹⁸F is a fundamentally interesting phenomenon in atmospheric physics and chemistry, but its practical impact is negligible.
The atmospheric concentration of cosmogenic ¹⁸F is exceedingly low due to its short half-life, meaning it does not contribute a measurable background signal in clinical PET imaging or most radio-ecological studies. Its existence, however, underscores the array of natural nuclear processes occurring in our atmosphere. This guide provides the theoretical and methodological framework for understanding and potentially detecting this elusive, naturally produced radioisotope.
References
differences between nucleophilic and electrophilic Fluorine-18
An In-depth Technical Guide to Nucleophilic and Electrophilic Fluorine-18
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (¹⁸F) is the most significant radionuclide in Positron Emission Tomography (PET) imaging, prized for its near-ideal physical and nuclear characteristics.[1][2] Its 109.8-minute half-life allows for multi-step radiosynthesis and transport to nearby imaging centers, while its low positron energy (0.635 MeV) results in high-resolution images.[1][2] The versatility of ¹⁸F chemistry is rooted in its availability in two distinct reactive forms: nucleophilic [¹⁸F]fluoride and electrophilic [¹⁸F]fluorine.
The choice between a nucleophilic or electrophilic fluorination strategy is a critical decision in the development of novel ¹⁸F-labeled radiotracers. This determination is dictated by the chemical nature of the precursor molecule, the required specific activity for the imaging application, and the capabilities of the radiochemistry facility. This guide provides a detailed comparison of these two fluorination modalities, covering their production, chemical properties, reaction mechanisms, and applications, complete with experimental protocols and quantitative data to inform radiopharmaceutical development.
Core Differences: A Fundamental Overview
The primary distinction between nucleophilic and electrophilic ¹⁸F lies in their chemical form, production method, and resultant specific activity.
-
Nucleophilic this compound : This form is the negatively charged fluoride ion, [¹⁸F]F⁻. It is a powerful nucleophile that seeks out and attacks electron-deficient (electrophilic) centers in a molecule to form a C-¹⁸F bond. Due to its production method, it is generated as a "no-carrier-added" (n.c.a.) species, leading to exceptionally high specific activity.[3]
-
Electrophilic this compound : This form is typically the neutral fluorine gas, [¹⁸F]F₂, or reagents derived from it that act as a source of "F⁺".[4] As an electrophile, it is attacked by electron-rich centers, such as double bonds or activated aromatic rings.[5] Its production requires the addition of non-radioactive fluorine-19 (¹⁹F) gas as a carrier, resulting in a "carrier-added" product with significantly lower specific activity.[1][3]
The following workflow diagram illustrates the distinct production pathways for each form of this compound.
Data Presentation: Quantitative Comparison
The fundamental properties of nucleophilic and electrophilic ¹⁸F are summarized in the table below for direct comparison.
| Property | Nucleophilic this compound | Electrophilic this compound |
| Chemical Form | Fluoride anion ([¹⁸F]F⁻) | Molecular fluorine ([¹⁸F]F₂) or derived "F⁺" sources |
| Production Reaction | ¹⁸O(p,n)¹⁸F[1][6] | ²⁰Ne(d,α)¹⁸F or ¹⁸O(p,n)¹⁸F followed by exchange[6] |
| Target Material | Oxygen-18 enriched water ([¹⁸O]H₂O)[1] | Neon-20 gas with carrier ¹⁹F₂ gas[6] |
| Specific Activity | High: ~10² GBq/µmol (No-Carrier-Added)[1] | Low: 100–600 MBq/µmol (Carrier-Added)[1] |
| Common Reagents | K[¹⁸F]F/Kryptofix 222, Tetrabutylammonium [¹⁸F]fluoride | [¹⁸F]F₂, [¹⁸F]Acetylhypofluorite (CH₃COOF), [¹⁸F]Selectfluor |
| Reaction Mechanism | Nucleophilic Substitution (Sₙ2, SₙAr)[7][8] | Electrophilic Addition, Electrophilic Aromatic Substitution |
| Typical Substrates | Aliphatic compounds with good leaving groups (tosylates, mesylates, triflates); Activated (electron-poor) aromatics.[6][7] | Electron-rich systems like alkenes, activated aromatic rings, organometallics.[5][6] |
| Key Advantages | High specific activity, high radiochemical yields, readily available from most cyclotrons.[2][9] | Essential for labeling electron-rich sites not amenable to nucleophilic attack. |
| Key Disadvantages | Requires stringent anhydrous conditions; poor reactivity with electron-rich or non-activated aromatics.[1][6] | Low specific activity can saturate low-density targets (e.g., receptors); [¹⁸F]F₂ is highly reactive and non-selective.[1][6] |
Reaction Mechanisms and Logical Relationships
The reactivity of each species dictates its synthetic applications. Nucleophilic [¹⁸F]fluoride excels in substitution reactions, whereas electrophilic [¹⁸F]fluorine is used for additions to electron-rich systems.
Nucleophilic Substitution (Sₙ2)
In aliphatic systems, the reaction proceeds via a classic Sₙ2 mechanism. The [¹⁸F]fluoride ion attacks the carbon atom bearing a leaving group (e.g., triflate, tosylate) from the opposite side, causing an inversion of stereochemistry. This is the cornerstone of many routine ¹⁸F radiolabeling procedures, including the synthesis of [¹⁸F]FDG.[10][11]
Electrophilic Aromatic Substitution
Electrophilic fluorination is often used for labeling electron-rich aromatic rings, such as those in tyrosine or L-DOPA derivatives.[6] The electrophilic reagent, often [¹⁸F]F₂ or a derivative, is attacked by the π-electrons of the aromatic ring to form a resonance-stabilized carbocation (a Wheland intermediate), which then loses a proton to restore aromaticity.
Logical Decision Framework
Choosing the appropriate fluorination strategy is paramount. The following diagram provides a simplified decision-making framework for radiochemists.
Experimental Protocols
The following sections provide generalized methodologies for the production and use of both nucleophilic and electrophilic ¹⁸F.
Protocol 1: Production and Activation of Nucleophilic [¹⁸F]Fluoride
This protocol describes the standard method for preparing reactive [¹⁸F]F⁻ for subsequent labeling reactions.
-
Irradiation: Bombard a target containing >95% enriched [¹⁸O]H₂O with an 11-18 MeV proton beam from a medical cyclotron. The nuclear reaction is ¹⁸O(p,n)¹⁸F.[12]
-
Trapping: After bombardment, transfer the aqueous [¹⁸F]fluoride from the target and pass it through a quaternary methylammonium (QMA) anion exchange cartridge. The [¹⁸F]F⁻ is retained on the resin.[12][13]
-
Elution: Elute the trapped [¹⁸F]F⁻ from the cartridge into a reaction vessel using a solution of potassium carbonate (K₂CO₃) and a cryptand, typically Kryptofix 222 (K₂₂₂), in a mixture of acetonitrile and water.[13]
-
Azeotropic Drying: Heat the reaction vessel under a stream of nitrogen or argon to perform azeotropic distillation. Add anhydrous acetonitrile in portions and evaporate to dryness to remove all traces of water. The presence of water severely inhibits the nucleophilicity of the fluoride ion.[1]
-
Final Reagent: The resulting white solid is the reactive K[¹⁸F]F/K₂₂₂ complex, ready for reaction with a precursor dissolved in an anhydrous polar aprotic solvent (e.g., acetonitrile, DMSO).
Protocol 2: Nucleophilic Synthesis of [¹⁸F]FDG
This is the most widely performed radiochemical synthesis, utilizing the activated [¹⁸F]fluoride from Protocol 1.
-
Precursor Preparation: Dissolve the precursor, 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (mannose triflate), in anhydrous acetonitrile.[11]
-
Radiolabeling Reaction: Add the precursor solution to the dried K[¹⁸F]F/K₂₂₂ complex in the reaction vessel. Heat the mixture at 80-120°C for 5-15 minutes. The [¹⁸F]fluoride displaces the triflate leaving group via an Sₙ2 reaction to form the protected intermediate, 2-tetra-O-acetyl-[¹⁸F]fluorodeoxyglucose.[10][11]
-
Hydrolysis: After cooling, add an acidic (e.g., HCl) or basic (e.g., NaOH) solution to hydrolyze the acetyl protecting groups. Heat the mixture for 5-10 minutes.[12]
-
Purification: Neutralize the reaction mixture and pass it through a series of purification cartridges (e.g., an alumina column followed by a C18 column) to remove unreacted fluoride, cryptand, and other impurities.
-
Formulation: The final product is eluted in a sterile, buffered saline solution, ready for quality control testing. Typical radiochemical yields are greater than 60%.[6]
Protocol 3: Production of Electrophilic [¹⁸F]F₂
This protocol describes the production of carrier-added [¹⁸F]F₂ gas.
-
Target Preparation: Fill a nickel-body cyclotron target with high-purity neon gas containing a small percentage (e.g., 0.1-2%) of non-radioactive ¹⁹F₂ carrier gas.[6]
-
Irradiation: Bombard the gas target with a deuteron beam (e.g., 8-10 MeV). The nuclear reaction is ²⁰Ne(d,α)¹⁸F.[6]
-
Recovery: After irradiation, the resulting [¹⁸F]F₂ gas is mixed with the carrier ¹⁹F₂. This gas mixture is then passed directly from the target into a solution of the precursor for the radiolabeling reaction. The recovery efficiency of the radioactive gas from the target walls is aided by the presence of the carrier gas.[11]
Protocol 4: Electrophilic Synthesis of 6-[¹⁸F]fluoro-L-DOPA
This synthesis is a classic example of an electrophilic fluorination that cannot be readily achieved by nucleophilic methods.
-
Precursor Preparation: Dissolve a suitable precursor, such as an organomercury or organostannane derivative of L-DOPA (e.g., 4-(trimethylstannyl)-L-phenylalanine derivative), in an appropriate solvent like Freon.
-
Radiolabeling Reaction: Bubble the [¹⁸F]F₂ gas mixture from Protocol 3 directly through the precursor solution at room temperature. The electrophilic fluorine cleaves the carbon-metal bond (fluorodemetallation) to form the C-¹⁸F bond.[6][14]
-
Deprotection & Purification: The resulting labeled intermediate is then subjected to deprotection steps if necessary. The crude product is purified using High-Performance Liquid Chromatography (HPLC) to separate the desired radiotracer from the precursor and byproducts.
-
Formulation: The collected HPLC fraction containing the pure 6-[¹⁸F]fluoro-L-DOPA is evaporated and reformulated in a physiologically compatible solution for injection.
Conclusion and Future Outlook
Nucleophilic and electrophilic ¹⁸F chemistries represent two distinct but complementary approaches to radiotracer synthesis. Nucleophilic [¹⁸F]fluoride is the workhorse of modern PET radiopharmacies due to its high specific activity and the efficiency of reactions like the synthesis of [¹⁸F]FDG.[10] However, electrophilic methods remain indispensable for labeling certain classes of molecules, particularly electron-rich aromatics, that are unreactive towards nucleophilic attack.[6]
The major limitations of each approach—the substrate scope for nucleophilic reactions and the low specific activity for electrophilic ones—have spurred significant innovation. A major focus of current research is the development of methods that harness the practical advantages of nucleophilic [¹⁸F]fluoride to achieve fluorination of previously inaccessible, electron-rich substrates. The advent of transition-metal-mediated reactions (e.g., using palladium, copper, or nickel) and the use of diaryliodonium salt precursors are bridging this gap, effectively allowing the more accessible [¹⁸F]fluoride to be used for late-stage fluorination of complex and non-activated molecules.[15][16][17] These advancements continue to expand the arsenal of tools available to researchers, enabling the development of novel PET probes to explore complex biological processes and improve clinical diagnostics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 5. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiosyntheses using this compound: the Art and Science of Late Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Chemistry for PET: A Concise Introduction: Ingenta Connect [ingentaconnect.com]
- 9. researchgate.net [researchgate.net]
- 10. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nucleus.iaea.org [nucleus.iaea.org]
- 12. openmedscience.com [openmedscience.com]
- 13. researchgate.net [researchgate.net]
- 14. Production of [18F]F2 using the 16O(3He,p)18F reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Fluoride-derived Electrophilic Late-Stage Fluorination Reagent for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Late-stage [18F]Fluorination: New Solutions to Old Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cu-Mediated C–H 18F-Fluorination of Electron-Rich (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Preliminary Investigation of Fluorine-18 as a Radiotracer
This technical guide provides a comprehensive overview of the core principles and methodologies involved in the preliminary investigation of this compound (¹⁸F) as a radiotracer for Positron Emission Tomography (PET). This compound is the most frequently used radionuclide for PET imaging in both clinical and research settings, owing to its favorable physical and chemical properties.[1][2] This document details its production, radiolabeling strategies, and the critical experimental protocols for its evaluation, presenting quantitative data and logical workflows to guide researchers in the field.
Core Properties of this compound
This compound is a cyclotron-produced radionuclide with characteristics that make it nearly ideal for PET imaging.[3] Its relatively short half-life of 109.8 minutes is long enough to permit multi-step chemical syntheses and transport to nearby imaging facilities, yet short enough to minimize the patient's radiation dose.[4][5][6] It decays primarily (97%) via positron (β+) emission, which, after annihilation with an electron, produces two 511 keV gamma photons that are detected by the PET scanner.[4][7]
| Property | Value | Reference |
| Half-life (t½) | 109.734 minutes | [4] |
| Decay Mode | β+ emission (96.7%), Electron Capture (3.3%) | [4] |
| Decay Product | Stable Oxygen-18 (¹⁸O) | [4] |
| Max. Positron Energy | 0.6335 MeV | [4] |
| Primary Application | Positron Emission Tomography (PET) | [4][6] |
Production of [¹⁸F]Fluoride
The vast majority of ¹⁸F is produced in a medical cyclotron.[8] The most common and efficient method is the proton bombardment of enriched [¹⁸O]water via the ¹⁸O(p,n)¹⁸F nuclear reaction.[4][9][10]
Experimental Protocol: Cyclotron Production of [¹⁸F]Fluoride
-
Target Material: Highly enriched (>95%) [¹⁸O]water (H₂¹⁸O) is loaded into a target body, typically made of silver or titanium.
-
Bombardment: The target is irradiated with a beam of high-energy protons (typically 16-20 MeV) from a cyclotron.[9]
-
Nuclear Reaction: Protons interact with the ¹⁸O nuclei, ejecting a neutron and transmuting the oxygen into this compound.
-
Extraction: Following irradiation, the aqueous solution containing [¹⁸F]fluoride ions is transferred from the target to a shielded "hot cell" for chemical processing.
-
Purification: The [¹⁸F]fluoride is trapped on an anion exchange cartridge (e.g., QMA), separating it from the valuable [¹⁸O]water, which can be recovered and reused. The [¹⁸F]fluoride is then eluted from the cartridge using a solution of a phase transfer catalyst (e.g., potassium carbonate and Kryptofix K₂₂₂) in aqueous acetonitrile.
-
Dehydration: The aqueous solvent is removed via azeotropic distillation, typically by heating under a stream of nitrogen. This "drying" step is critical, as water inhibits the nucleophilicity of the fluoride ion in subsequent labeling reactions.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. openmedscience.com [openmedscience.com]
- 7. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. openmedscience.com [openmedscience.com]
- 10. This compound Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
Understanding Fluorine-18 Specific Activity: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the critical role of specific activity in Positron Emission Tomography (PET) imaging, from production to application.
Fluorine-18 (¹⁸F) stands as the most pivotal radionuclide in Positron Emission Tomography (PET) imaging, a powerful non-invasive molecular imaging technique.[1][2][3][4][5] Its favorable physical and nuclear characteristics, including a 109.8-minute half-life and low positron energy (0.635 MeV), make it ideal for labeling a wide array of radiopharmaceuticals for clinical diagnostics and preclinical research.[1][2][3] A key parameter governing the efficacy and safety of ¹⁸F-labeled tracers is their specific activity (SA), a measure of the radioactivity per unit mass of the compound. This guide delves into the core concepts of this compound specific activity, its production, measurement, and profound importance in the development and application of PET radiopharmaceuticals.
Defining Specific and Molar Activity
Specific Activity (SA) is defined as the amount of radioactivity per unit mass of a radionuclide and the corresponding stable isotope. It is typically expressed in units of Curies per mole (Ci/mol) or Becquerels per gram (Bq/g).
Molar Activity (MA) , often used interchangeably with specific activity in the context of radiopharmaceuticals, refers to the radioactivity per mole of the compound, including both the radiolabeled and non-radiolabeled forms. It is commonly expressed in Gigabecquerels per micromole (GBq/μmol) or Curies per micromole (Ci/μmol).
The theoretical carrier-free specific activity of this compound is approximately 6.3 x 10⁴ GBq/μmol (1702 Ci/μmol).[6] However, in practice, this value is never achieved due to the unavoidable presence of the stable isotope, Fluorine-19 (¹⁹F), which acts as a "carrier."
Production of this compound and its Impact on Specific Activity
This compound is predominantly produced in a cyclotron via the proton bombardment of enriched [¹⁸O]water.[1][7][8] This nuclear reaction, ¹⁸O(p,n)¹⁸F, yields no-carrier-added (NCA) [¹⁸F]fluoride, which is the desired precursor for high specific activity radiolabeling.[8]
Two primary forms of ¹⁸F are produced for radiolabeling, with significantly different resulting specific activities:
-
Nucleophilic [¹⁸F]Fluoride: This is the most common form used in radiopharmaceutical synthesis. The ¹⁸O(p,n)¹⁸F reaction in an [¹⁸O]water target produces aqueous [¹⁸F]fluoride ions.[1][2] This method can generate high amounts of radioactivity (>370 GBq per batch) with a high specific activity, typically in the range of 10² GBq/μmol.[1][2][3]
-
Electrophilic [¹⁸F]F₂ Gas: This form is produced by irradiating [¹⁸O]O₂ gas with protons, followed by the addition of carrier ¹⁹F₂ gas to facilitate the extraction of the radionuclide from the target walls.[9] This "carrier-added" process results in a significantly lower specific activity, typically in the range of 100–600 MBq/μmol.[1][2][3] The theoretical maximum radiochemical yield for reactions using [¹⁸F]F₂ is also limited to 50%.[1][2][10]
The choice between nucleophilic and electrophilic ¹⁸F depends on the desired labeling chemistry. However, for applications requiring high specific activity, such as receptor imaging, nucleophilic [¹⁸F]fluoride is the preferred precursor.[3]
The Critical Importance of High Specific Activity in PET Imaging
High specific activity is paramount for many PET applications, particularly those involving the imaging of low-density biological targets like neuroreceptors.[6] The importance can be summarized as follows:
-
Minimizing Pharmacological Effects: The administration of a radiotracer should not elicit any pharmacological or toxic response in the patient. Low specific activity tracers contain a higher mass of the non-radioactive compound, which could potentially occupy a significant fraction of the target receptors, leading to undesirable physiological effects and inaccurate quantification.[1][3]
-
Avoiding Receptor Saturation: For quantitative imaging of receptors, the concentration of the injected radiotracer must be low enough to avoid saturating the available binding sites.[1][3][11] High specific activity ensures that a sufficient radioactive signal for imaging can be achieved with a very small mass of the compound, thus maintaining tracer-level doses.
-
Enhancing Image Quality and Contrast: By minimizing the occupation of target sites by the "cold" (non-radioactive) compound, high specific activity tracers can lead to a better target-to-background signal ratio, resulting in improved image contrast and more accurate quantification of receptor density.[11]
-
Dosimetry: While the total radioactivity administered determines the overall radiation dose to the patient, specific activity influences the mass of the administered compound. For tracers with potential toxicity at higher concentrations, high specific activity is crucial for patient safety.
For human studies involving receptor-ligand interactions, a specific activity higher than 40 GBq/μmol is generally recommended.[12]
Factors Influencing this compound Specific Activity
The primary factor limiting the specific activity of [¹⁸F]fluoride is the presence of stable ¹⁹F contamination. This "carrier" fluorine can originate from various sources throughout the production and synthesis process:
-
Cyclotron Target and Delivery System: The materials used in the cyclotron target body and the tubing for transferring the irradiated [¹⁸O]water can be a significant source of ¹⁹F. Polytetrafluoroethylene (PTFE) components, in particular, have been identified as a major contributor to ¹⁹F contamination.[12][13] Replacing PTFE with materials like polypropylene can considerably reduce this contamination and increase the specific activity of the final radiotracer.[12][13]
-
Reagents and Solvents: The reagents and solvents used in the radiolabeling synthesis, such as potassium carbonate and Kryptofix 2.2.2, can contain trace amounts of ¹⁹F.[6]
-
[¹⁸O]Water: The enriched water target itself can contain ¹⁹F impurities.
-
Anion Exchange Cartridges: The cartridges used to trap and concentrate the [¹⁸F]fluoride can also be a source of ¹⁹F.[6]
Table 1: Summary of Factors Affecting this compound Specific Activity
| Factor | Description | Impact on Specific Activity | Mitigation Strategies |
| Production Method | Nucleophilic ([¹⁸F]fluoride) vs. Electrophilic ([¹⁸F]F₂) | Nucleophilic production yields significantly higher specific activity. | Use nucleophilic methods for high SA applications. |
| Target Materials | Leaching of ¹⁹F from target body and delivery lines (e.g., PTFE).[12][13] | Can be a major source of ¹⁹F contamination, reducing SA.[12][13] | Use low-¹⁹F materials like polypropylene; pre-rinse the system.[12][13] |
| Reagents and Solvents | Trace ¹⁹F impurities in chemicals used for synthesis.[6] | Contributes to the overall ¹⁹F load, lowering SA. | Use high-purity reagents and solvents. |
| [¹⁸O]Water Purity | Presence of ¹⁹F in the enriched water target. | Direct source of carrier ¹⁹F. | Use high-purity [¹⁸O]water. |
| Anion Exchange Cartridges | Potential for ¹⁹F leaching from the solid-phase extraction material.[6] | Can introduce ¹⁹F during the purification/concentration step. | Select and pre-condition cartridges to minimize ¹⁹F release. |
Methodologies for Measuring Specific Activity
Accurate determination of specific activity is crucial for quality control and for the interpretation of PET imaging data. The measurement involves quantifying both the radioactivity of the ¹⁸F-labeled product and the total mass of the labeled and unlabeled compound.
Experimental Protocol: Determination of Specific Activity using HPLC
This protocol outlines a general procedure for determining the specific activity of an ¹⁸F-labeled radiopharmaceutical using High-Performance Liquid Chromatography (HPLC).
Objective: To separate and quantify the radioactive and non-radioactive components of a radiopharmaceutical preparation to calculate its specific activity.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
A suitable analytical column (e.g., C18)
-
A UV-Vis detector
-
A radioactivity detector (e.g., a flow-through positron detector)
-
-
Reference standard of the non-radioactive ("cold") compound of known concentration.
-
The ¹⁸F-labeled radiopharmaceutical sample.
-
Appropriate mobile phase for the HPLC separation.
-
Data acquisition and analysis software.
Procedure:
-
Calibration Curve Generation: a. Prepare a series of standard solutions of the non-radioactive compound at known concentrations. b. Inject a fixed volume of each standard solution into the HPLC system. c. Record the peak area from the UV-Vis detector for each concentration. d. Plot a calibration curve of peak area versus concentration. This curve will be used to determine the mass of the compound in the radiolabeled sample.
-
Analysis of the ¹⁸F-Labeled Sample: a. Inject a known volume of the ¹⁸F-labeled radiopharmaceutical sample into the HPLC system. b. Simultaneously record the chromatograms from both the UV-Vis detector and the radioactivity detector. c. Identify the peaks corresponding to the compound of interest in both chromatograms based on their retention times, which should match the retention time of the reference standard.
-
Data Analysis and Calculation: a. Quantify the mass: Using the calibration curve generated in step 1, determine the concentration, and subsequently the mass, of the compound in the injected volume based on the peak area from the UV-Vis chromatogram. b. Quantify the radioactivity: Determine the total radioactivity of the ¹⁸F-labeled compound from the peak area of the radioactivity chromatogram. The radioactivity detector should be calibrated with a source of known activity. c. Calculate Molar Activity: i. Calculate the moles of the compound injected using its molar mass. ii. Divide the measured radioactivity (in GBq) by the calculated moles (in μmol) to obtain the molar activity (in GBq/μmol).
Table 2: Quantitative Data on this compound Specific Activity
| Parameter | Typical Value(s) | Unit | Reference(s) |
| Theoretical Maximum Specific Activity | 6.3 x 10⁴ (1702) | GBq/μmol (Ci/μmol) | |
| Nucleophilic [¹⁸F]Fluoride (Practical) | 10² (up to 314-43,000 reported) | GBq/μmol | [1][3] |
| Electrophilic [¹⁸F]F₂ (Practical) | 100 - 600 (0.05-0.5) | MBq/μmol (GBq/μmol) | [1][3][9] |
| Recommended SA for Human Receptor Studies | > 40 | GBq/μmol | [12] |
| [¹⁹F]Fluoride Contamination (PTFE tubing) | 66 ± 32 | nmol | [12] |
| [¹⁹F]Fluoride Contamination (PP tubing) | 38 ± 15 | nmol | [12] |
| SA of [¹⁸F]ZK811460 (PTFE system) | 18 - 99 (avg. 56 ± 35) | GBq/μmol | [12] |
| SA of [¹⁸F]ZK811460 (PP system) | 46 - 226 (avg. 126 ± 38) | GBq/μmol | [12] |
Visualizing Key Workflows and Relationships
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: F-18 Production Pathways and Resulting Specific Activity.
Caption: Factors Influencing this compound Specific Activity.
Conclusion
The specific activity of this compound labeled radiopharmaceuticals is a critical parameter that profoundly impacts the quality, safety, and quantitative accuracy of PET imaging studies. For researchers, scientists, and drug development professionals, a thorough understanding of the factors that influence specific activity is essential for the successful development and application of novel PET tracers. By carefully controlling the sources of carrier ¹⁹F contamination, from the cyclotron target to the final formulation, it is possible to produce high specific activity radiotracers that enable sensitive and specific in vivo imaging of biological targets, ultimately advancing our understanding of disease and facilitating the development of new therapeutics.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. psec.uchicago.edu [psec.uchicago.edu]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. openmedscience.com [openmedscience.com]
- 6. researchgate.net [researchgate.net]
- 7. en.wikipedia.org [en.wikipedia.org]
- 8. openmedscience.com [openmedscience.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Nuklearmedizin - NuclearMedicine / Abstract [thieme-connect.com]
- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Fluorine-18 Radiolabeling of Small Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorine-18 (¹⁸F) is the most widely used radionuclide in Positron Emission Tomography (PET) imaging, a critical tool in clinical diagnostics and drug development.[1][2][3] Its favorable nuclear and physical properties, including a half-life of 109.7 minutes and low positron energy (635 keV), allow for high-resolution imaging and sufficient time for radiosynthesis and transport.[1][3] The development of efficient and reliable ¹⁸F-radiolabeling strategies for small molecules is crucial for the discovery of novel PET tracers to study various physiological and pathological processes.[4][5]
This document provides an overview of common ¹⁸F-radiolabeling strategies, including detailed protocols and comparative data to guide researchers in selecting the most appropriate method for their specific small molecule of interest.
General Workflow for ¹⁸F-Radiopharmaceutical Production
The production of an ¹⁸F-labeled small molecule typically involves several key stages, from the production of the radionuclide to the final quality control of the radiotracer.
Direct Radiolabeling Strategies
Direct labeling methods involve the introduction of the ¹⁸F-fluoride atom in a single step onto the target small molecule or a suitable precursor.[2] These methods are advantageous due to their simplicity and speed. The most common direct labeling strategies are nucleophilic and electrophilic substitutions.
Nucleophilic ¹⁸F-Fluorination
Nucleophilic substitution is the most prevalent method for ¹⁸F-labeling due to the high specific activity of no-carrier-added [¹⁸F]fluoride produced via the ¹⁸O(p,n)¹⁸F nuclear reaction.[1][2] This method typically involves the displacement of a good leaving group (e.g., tosylate, mesylate, triflate, or a nitro group) from an aliphatic or aromatic precursor.[3]
Key Considerations for Nucleophilic Aromatic Substitution (SNAr):
-
The aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group.[2]
-
Common leaving groups for aromatic systems include nitro groups (-NO₂), and trimethylammonium salts (-N⁺Me₃).[2]
Quantitative Data for Nucleophilic ¹⁸F-Fluorination
| Precursor Type | Leaving Group | Radiochemical Yield (RCY, non-decay corrected) | Molar Activity (GBq/µmol) | Reference |
| Electron-deficient arene | -NO₂ | 23 ± 3% | >95% Purity | [6] |
| Activated aryl | -N⁺Me₃ | Up to 55% | Not Reported | [7] |
| Diaryliodonium salt | Aryl group | 16-88% | 1.37 Ci/µmol | [8][9] |
| Arylstannane | -SnMe₃ | 32-54% | Not Reported | [9] |
Detailed Protocol: Nucleophilic ¹⁸F-Fluorination of an Aromatic Precursor
This protocol is a general guideline and may require optimization for specific small molecules.
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]H₂O
-
Anion exchange cartridge (e.g., QMA)
-
Eluent: Potassium carbonate (K₂CO₃) and Kryptofix 222 (K₂₂₂) in acetonitrile/water
-
Precursor with a suitable leaving group (e.g., nitro or trimethylammonium precursor)
-
Anhydrous reaction solvent (e.g., DMSO, DMF)
-
Reaction vessel (e.g., V-vial)
-
Heating and stirring module
-
HPLC system for purification
-
Solid-phase extraction (SPE) cartridge for formulation
Procedure:
-
Trapping of [¹⁸F]Fluoride: Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto a pre-conditioned anion exchange cartridge.
-
Elution of [¹⁸F]Fluoride: Elute the trapped [¹⁸F]fluoride into the reaction vessel using a solution of K₂CO₃ and K₂₂₂ in acetonitrile/water.
-
Azeotropic Drying: Heat the solution under a stream of nitrogen or argon to remove the water azeotropically with acetonitrile. Repeat this step 2-3 times to ensure the [¹⁸F]fluoride is anhydrous.[1][10]
-
Radiolabeling Reaction: Add a solution of the precursor in an anhydrous solvent (e.g., DMSO) to the dried [¹⁸F]fluoride/K₂₂₂ complex. Heat the reaction mixture at a specific temperature (typically 80-150 °C) for a predetermined time (5-30 minutes).[2]
-
Purification: After cooling, quench the reaction and purify the crude product using semi-preparative or preparative HPLC.
-
Formulation: Collect the HPLC fraction containing the ¹⁸F-labeled product. Remove the HPLC solvent and reformulate the product in a physiologically compatible solution (e.g., saline with ethanol) using an SPE cartridge.
-
Quality Control: Perform quality control tests, including radiochemical purity (by radio-TLC or radio-HPLC), molar activity, residual solvent analysis, and sterility/pyrogen testing.
Indirect (Prosthetic Group-Based) Radiolabeling Strategies
Indirect labeling methods are employed when direct labeling is not feasible due to the sensitive nature of the target molecule or the absence of a suitable position for direct fluorination.[2][10] This strategy involves the initial ¹⁸F-labeling of a small, reactive molecule known as a prosthetic group, which is then conjugated to the target molecule under mild conditions.[11][12]
Common Prosthetic Groups and Conjugation Chemistries:
| Prosthetic Group | Reactive Functionality | Conjugation Target |
| N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) | Activated ester | Primary amines (e.g., lysine residues) |
| [¹⁸F]Fluoroalkyl azides/alkynes | Azide or alkyne | Click chemistry partners (alkynes or azides) |
| [¹⁸F]Fluorobenzaldehyde ([¹⁸F]FBA) | Aldehyde | Aminooxy or hydrazine groups (oxime/hydrazone formation) |
| [¹⁸F]F-Py-TFP | Activated ester | Primary amines |
Quantitative Data for Prosthetic Group-Based Labeling
| Prosthetic Group | RCY of Prosthetic Group (non-decay corrected) | Overall RCY of Final Product (non-decay corrected) | Molar Activity (GBq/µmol) | Reference |
| [¹⁸F]SFB | Up to 55% | 5-20% | Not Reported | [7] |
| [¹⁸F]F-Py-TFP | One-step synthesis | Not specified for small molecules | Not Reported | [7] |
| [¹⁸F]FNPB (alkyne) | 58% | 5-20% (for peptides) | Not Reported | [7] |
| Al-¹⁸F Chelation | N/A | 5-25% | 27 | [7] |
Detailed Protocol: Two-Step Labeling using [¹⁸F]SFB
This protocol outlines the synthesis of N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) and its subsequent conjugation to an amine-containing small molecule.
Part 1: Synthesis of [¹⁸F]SFB
-
Preparation of [¹⁸F]Fluoride: Follow steps 1-3 of the nucleophilic fluorination protocol to obtain anhydrous [¹⁸F]fluoride/K₂₂₂ complex.
-
Radiolabeling of Precursor: Add the ethyl 4-(trimethylammonium triflate)benzoate precursor to the dried [¹⁸F]fluoride. Heat the reaction at 110 °C for 10 minutes.
-
Hydrolysis: After cooling, add aqueous NaOH and heat at 110 °C for 5 minutes to hydrolyze the ethyl ester.
-
Acidification and Extraction: Acidify the reaction mixture and extract the resulting 4-[¹⁸F]fluorobenzoic acid using an SPE cartridge.
-
Activation: Elute the 4-[¹⁸F]fluorobenzoic acid into a solution containing a peptide coupling agent (e.g., TSTU) to form the N-succinimidyl ester, [¹⁸F]SFB.
Part 2: Conjugation of [¹⁸F]SFB to a Small Molecule
-
Conjugation Reaction: Add the amine-containing small molecule (dissolved in a suitable buffer, pH ~8.5) to the activated [¹⁸F]SFB. Allow the reaction to proceed at room temperature for 15-30 minutes.
-
Purification: Purify the final ¹⁸F-labeled product by HPLC.
-
Formulation and Quality Control: Follow steps 6 and 7 of the nucleophilic fluorination protocol.
Modern Radiolabeling Strategies
Recent advances in radiochemistry have introduced novel methods for ¹⁸F-labeling that offer milder reaction conditions and broader substrate scope.
-
Transition Metal-Mediated ¹⁸F-Fluorination: This approach utilizes transition metals (e.g., copper, palladium, nickel) to facilitate the fluorination of less activated aromatic systems and even C-H bonds.[2][13] These methods can overcome the limitations of traditional SNAr reactions.[2]
-
C-H Bond Activation: Direct ¹⁸F-fluorination via C-H bond activation is a highly attractive strategy as it minimizes the need for precursor pre-functionalization.[8][14] While still an emerging area, it holds great promise for simplifying radiosynthesis.[8]
-
Aluminum-[¹⁸F]Fluoride Chelation: This method involves the rapid formation of an Al-¹⁸F complex that is then chelated by a specific ligand conjugated to the target molecule.[7] This technique is particularly useful for labeling peptides and proteins under mild, aqueous conditions.[7][15]
-
Microfluidic and Automated Synthesis: The use of microfluidic devices and automated synthesis platforms is becoming increasingly common.[16][17][18] These technologies offer advantages such as reduced reaction volumes, faster reaction times, higher yields, and improved reproducibility, which are crucial for GMP production of radiopharmaceuticals.[16][18][19]
Conclusion
The selection of an appropriate ¹⁸F-radiolabeling strategy depends on several factors, including the chemical nature of the small molecule, the desired specific activity, and the available synthetic infrastructure. Direct nucleophilic substitution remains a workhorse in the field for many small molecules. However, for more complex or sensitive substrates, indirect methods using prosthetic groups or modern transition-metal-mediated and C-H activation strategies provide powerful alternatives. The continued development of novel and efficient labeling methods, coupled with advancements in automation, will undoubtedly accelerate the discovery and clinical translation of new ¹⁸F-labeled small molecule PET tracers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound: Radiochemistry and Target-Specific PET Molecular Probes Design [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound labelled building blocks for PET tracer synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C–H Labeling with [18F]Fluoride: An Emerging Methodology in Radiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors for Electrophilic Radiohalogenation [mdpi.com]
- 10. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]
- 11. Small Prosthetic Groups in 18F-Radiochemistry: Useful Auxiliaries for the Design of 18F-PET Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Item - New 18F PET Tracers and Novel Methods for their Production - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. [F-18]-Radiopharmaceuticals production radiolabeling strategies of small molecules & biomolecules [inis.iaea.org]
- 16. researchgate.net [researchgate.net]
- 17. Fully automated synthesis of this compound PET tracers | Opinion | Chemistry World [chemistryworld.com]
- 18. A practical guide to automating this compound PET radiochemistry using commercially available cassette-based platforms - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00219A [pubs.rsc.org]
- 19. trasis.com [trasis.com]
Application Notes and Protocols for Nucleophilic ¹⁸F Radiochemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common and advanced nucleophilic substitution methods for the incorporation of fluorine-18 (¹⁸F) into molecules for positron emission tomography (PET). The protocols outlined below are intended to serve as a guide for researchers in the development of novel radiotracers.
Introduction to Nucleophilic ¹⁸F-Fluorination
This compound is a positron-emitting radionuclide widely used in the synthesis of PET radiopharmaceuticals due to its favorable decay characteristics, including a half-life of 109.8 minutes and low positron energy (0.635 MeV), which allows for high-resolution imaging.[1][2] Nucleophilic substitution reactions are the most common methods for introducing ¹⁸F into organic molecules, offering high specific activity and regioselectivity.[3][4]
The process typically begins with the production of aqueous [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.[5] A critical step in conventional methods is the removal of water and the activation of the [¹⁸F]fluoride ion, which is a strong nucleophile but is heavily solvated in aqueous solutions, rendering it unreactive.[2][4] This is typically achieved by azeotropic distillation with acetonitrile in the presence of a phase transfer catalyst, such as Kryptofix 2.2.2. (K₂₂₂), and a base like potassium carbonate (K₂CO₃).[2][6]
Recent advancements have led to the development of methods that simplify this process, including "non-anhydrous" protocols that tolerate small amounts of water, and the use of novel precursors like diaryliodonium salts and spirocyclic iodonium ylides (SCIDYs) that allow for the fluorination of electron-rich aromatic rings.[2][7]
Experimental Protocols and Quantitative Data
This section details the experimental protocols for key nucleophilic ¹⁸F-fluorination methods. The quantitative data for these methods are summarized in the tables for easy comparison.
Aliphatic Nucleophilic Substitution: Synthesis of [¹⁸F]FDG
The synthesis of 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), the most widely used PET tracer, is a classic example of aliphatic nucleophilic substitution.[6] The reaction involves the displacement of a triflate leaving group from a protected mannose precursor.[6][7]
-
[¹⁸F]Fluoride Trapping and Elution:
-
Aqueous [¹⁸F]fluoride from the cyclotron is passed through a quaternary methylammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.
-
The cartridge is then eluted with a solution of Kryptofix 2.2.2. (K₂₂₂) and potassium carbonate (K₂CO₃) in a mixture of acetonitrile and water into the reaction vessel.[6]
-
-
Azeotropic Drying:
-
The water is removed by azeotropic distillation with acetonitrile under a stream of nitrogen or argon at elevated temperatures (e.g., 100-110 °C). This step is repeated 2-3 times to ensure anhydrous conditions.[6]
-
-
Radiolabeling Reaction:
-
A solution of the precursor, 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (mannose triflate), in anhydrous acetonitrile is added to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.
-
The reaction mixture is heated at a specified temperature (see table below) for a set time to effect the nucleophilic substitution.[6][8]
-
-
Hydrolysis (Deprotection):
-
After the labeling reaction, the acetyl protecting groups are removed by acid or base hydrolysis (e.g., using HCl or NaOH).[8]
-
-
Purification:
-
The crude product is purified using a series of cartridges (e.g., alumina, C18) to remove unreacted [¹⁸F]fluoride, the precursor, and other impurities. The final product is formulated in a sterile saline solution for injection.[6]
-
| Parameter | Value | Reference(s) |
| Precursor | Mannose triflate | [6][7] |
| Leaving Group | Triflate (-OTf) | [2][6] |
| Catalyst/Base | K₂₂₂ / K₂CO₃ | [6][7] |
| Solvent | Acetonitrile (MeCN) | [6] |
| Reaction Temp. | 85 - 120 °C | [8] |
| Reaction Time | 5 - 15 min | [9] |
| Radiochemical Yield (RCY) | 50 - 80% (decay-corrected) | [8][9] |
| Molar Activity (Aₘ) | > 370 GBq/µmol | [2] |
Aromatic Nucleophilic Substitution (SₙAr)
Aromatic nucleophilic substitution is a key method for labeling aromatic rings, which are common scaffolds in drug molecules. This reaction typically requires an electron-deficient aromatic ring, achieved by the presence of electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) ortho or para to the leaving group.[4]
-
[¹⁸F]Fluoride Preparation:
-
Follow steps 1 and 2 from the [¹⁸F]FDG synthesis protocol to obtain the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.
-
-
Radiolabeling Reaction:
-
A solution of the nitro-precursor (e.g., a nitrobenzaldehyde derivative) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is added to the reaction vessel.[4][10]
-
The reaction is heated at a high temperature (see table below) to facilitate the displacement of the nitro group.[4][10]
-
-
Purification:
-
The reaction mixture is typically purified by high-performance liquid chromatography (HPLC) to isolate the desired ¹⁸F-labeled product from the unreacted precursor and byproducts.[10]
-
| Parameter | Value | Reference(s) |
| Precursor Type | Activated Nitro-arene | [4][10] |
| Leaving Group | Nitro (-NO₂) | [4] |
| Catalyst/Base | K₂₂₂ / K₂CO₃ | [10] |
| Solvent | DMSO or DMF | [4][10] |
| Reaction Temp. | 120 - 180 °C | [4] |
| Reaction Time | 10 - 30 min | [11] |
| Radiochemical Yield (RCY) | 20 - 70% (decay-corrected) | [11][12] |
| Molar Activity (Aₘ) | High (typically > 74 GBq/µmol) | [11] |
Advanced Methods for Non-Activated Arenes
Labeling electron-rich or sterically hindered aromatic rings is a significant challenge in ¹⁸F radiochemistry. Recent methods utilizing diaryliodonium salts and spirocyclic iodonium ylides (SCIDYs) have emerged as powerful solutions.[2][5]
-
[¹⁸F]Fluoride Preparation:
-
The [¹⁸F]fluoride is typically prepared as a tetraethylammonium fluoride ([¹⁸F]TEAF) salt to avoid the use of a strong base.[13]
-
-
Radiolabeling Reaction:
-
A solution of the SCIDY precursor in a suitable solvent like DMF is reacted with the [¹⁸F]TEAF solution.
-
The reaction is often performed in a microfluidic reactor at elevated temperatures for a very short duration.[13]
-
-
Purification:
-
The product is purified by HPLC.
-
| Parameter | Value | Reference(s) |
| Precursor Type | Spirocyclic Iodonium Ylide (SCIDY) | [2][5] |
| Solvent | DMF | [2] |
| Reaction Temp. | 80 - 220 °C (microfluidic) | [4][13] |
| Reaction Time | < 5 min | [4][13] |
| Radiochemical Yield (RCY) | 20 - 70% (decay-corrected) | [2][14] |
| Molar Activity (Aₘ) | 666 ± 51.8 GBq/µmol | [5] |
"Kit-Like" Labeling of Peptides: The Al¹⁸F Method
The direct labeling of sensitive biomolecules like peptides under harsh conditions is often not feasible. The Al¹⁸F method provides a mild, "kit-like" approach for labeling peptides conjugated with a NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator.[15][16]
-
Formation of the [Al¹⁸F]²⁺ Complex:
-
An aqueous solution of [¹⁸F]fluoride is mixed with a solution of aluminum chloride (AlCl₃) in a sodium acetate buffer (pH 4.0).
-
The mixture is incubated at room temperature for a few minutes to form the aluminum mono[¹⁸F]fluoride complex.[16]
-
-
Radiolabeling Reaction:
-
Purification:
-
The labeled peptide is purified by solid-phase extraction (SPE) or HPLC.[15]
-
| Parameter | Value | Reference(s) |
| Precursor | NOTA-conjugated peptide | [15][16] |
| Labeling Agent | [Al¹⁸F]²⁺ | [16] |
| Solvent | Aqueous buffer (pH ~4) | [15] |
| Reaction Temp. | 100 °C | [15][16] |
| Reaction Time | 15 min | [15][16] |
| Radiochemical Yield (RCY) | 17 - 26% (decay-corrected) | |
| Molar Activity (Aₘ) | 11 - 160 GBq/µmol |
Non-Anhydrous, Minimally Basic (NAMB) Protocol
This innovative approach simplifies the traditional ¹⁸F-fluorination process by eliminating the need for azeotropic drying. It utilizes tetraethylammonium salts to elute [¹⁸F]fluoride in a solvent mixture containing a small percentage of water.[6][7]
-
[¹⁸F]Fluoride Elution:
-
Radiolabeling Reaction:
-
The eluate containing the [¹⁸F]fluoride is diluted with a solution of the precursor in an anhydrous solvent, bringing the final water content to 3-5%.
-
The reaction mixture is then heated to perform the nucleophilic substitution.[6]
-
-
Purification:
-
Standard purification methods like HPLC or SPE are used.
-
| Parameter | Value | Reference(s) |
| Eluent | Tetraethylammonium salts | [6][7] |
| Solvent | MeCN or DMSO with 3-5% final water content | [6] |
| Key Feature | No azeotropic drying required | [6][7] |
| Radiochemical Yield (RCY) | Varies depending on substrate | [6] |
| Molar Activity (Aₘ) | High | [6] |
Visualizing Workflows and Mechanisms
The following diagrams, created using the DOT language, illustrate the key workflows and reaction mechanisms described in these application notes.
Caption: Conventional ¹⁸F-Fluorination Workflow
Caption: SₙAr Reaction Mechanism
Caption: Al¹⁸F Peptide Labeling Workflow
Conclusion
The field of ¹⁸F radiochemistry continues to evolve, with ongoing efforts to develop more efficient, milder, and more versatile labeling methods. The protocols and data presented here provide a foundation for researchers to apply these techniques in their own work. The development of automated synthesis modules has further streamlined the production of ¹⁸F-radiopharmaceuticals, making these powerful imaging agents more accessible for both preclinical research and clinical applications.[8][10] As new methodologies emerge, the scope of molecules that can be labeled with ¹⁸F will continue to expand, driving innovation in PET imaging and drug development.
References
- 1. A non-anhydrous, minimally basic protocol for the simplification of nucleophilic 18F-fluorination chemistry | Nuclear Pharmacy Programs [nuclear.pharmacy.purdue.edu]
- 2. Facile 18F labeling of non-activated arenes via a spirocyclic iodonium(III) ylide method and its application in the synthesis of the mGluR5 PET radiopharmaceutical [18F]FPEB | Springer Nature Experiments [experiments.springernature.com]
- 3. One-pot and one-step automated radio-synthesis of [18F]AlF-FAPI-74 using a multi purpose synthesizer: a proof-of-concept experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodonium Ylide Mediated Radiofluorination of 18F-FPEB and Validation for Human Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile 18F labeling of non-activated arenes via a spirocyclic iodonium(III) ylide method and its application in the synthesis of the mGluR5 PET radiopharmaceutical [18F]FPEB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A non-anhydrous, minimally basic protocol for the simplification of nucleophilic 18F-fluorination chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. (PDF) A Non-Anhydrous, Minimally Basic Protocol for the [research.amanote.com]
- 10. Automation of the Radiosynthesis of Six Different 18F-labeled radiotracers on the AllinOne - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: Radiochemistry and Target-Specific PET Molecular Probes Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 18F-Arenes from Spirocyclic Iodonium(III) Ylides via Continuous-Flow Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. Al18F-Labeling Of Heat-Sensitive Biomolecules for Positron Emission Tomography Imaging [thno.org]
Application Notes and Protocols for Electrophilic Fluorination using [¹⁸F]F₂ Gas
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electrophilic fluorination utilizing 1 represents a historically significant and continually relevant method for the synthesis of ¹⁸F-labeled radiopharmaceuticals for Positron Emission Tomography (PET). While nucleophilic fluorination methods have become more prevalent due to the high specific activity of 2, electrophilic approaches with 1 remain indispensable for the labeling of electron-rich aromatic compounds and other substrates not amenable to nucleophilic attack. This document provides detailed application notes and protocols for the production of 1 and its subsequent use in the synthesis of PET tracers, with a focus on 6-[¹⁸F]fluoro-L-DOPA and [¹⁸F]FDG.
Production of [¹⁸F]F₂ Gas
1 is typically produced in a cyclotron via one of two primary nuclear reactions. It is important to note that both methods are "carrier-added," meaning that non-radioactive ¹⁹F₂ gas is included in the target, which results in a lower specific activity compared to no-carrier-added 2. The maximum theoretical radiochemical yield for reactions using 1 is 50%, as one fluorine atom in the F-F molecule is the radioactive ¹⁸F and the other is a stable ¹⁹F.[2]
Data Presentation: [¹⁸F]F₂ Production Parameters
| Nuclear Reaction | Target Material | Carrier Gas | Typical Specific Activity | Reference |
| ²⁰Ne(d,α)¹⁸F | Neon gas | 0.1-2% F₂ in Neon | 133.2 - 216.82 GBq/mmol | [3] |
| ¹⁸O(p,n)¹⁸F | 1 | F₂/Noble gas mixture | 100-600 MBq/µmol | [2] |
A method for producing higher specific activity 2 from 2 via an electrical discharge chamber has been developed, yielding a specific activity of approximately 15 GBq/µmol at the end of synthesis.[4]
Experimental Protocol: Production of [¹⁸F]F₂ via the ²⁰Ne(d,α)¹⁸F Reaction
This protocol is a general guideline and may require optimization based on the specific cyclotron and targetry system used.
1. Target Preparation and Passivation:
-
The target body, typically constructed of nickel or aluminum, must be meticulously cleaned and passivated to ensure efficient recovery of the produced 1.
-
Passivation Procedure:
-
Heat the target in an oven to 200°C.
-
Fill the target with a mixture of 1% F₂ in neon gas at a pressure of 2 atm (202.7 kPa) for two hours.
-
After cooling, evacuate the target and store it overnight under a pressure of 2 atm with 0.5% F₂ in neon.
-
2. Target Bombardment:
-
Fill the passivated target with a mixture of 0.1-2% F₂ in high-purity neon gas.
-
Irradiate the target with deuterons (typically 11-14 MeV) from the cyclotron. The beam current and irradiation time will depend on the desired final activity.
3. Recovery of 1:
-
Following bombardment, the 1 is recovered from the target by a purge with an inert gas (e.g., neon or helium).
-
The gas mixture is then passed through a series of traps to remove any impurities before being directed to the synthesis module.
Application 1: Synthesis of 6-[¹⁸F]fluoro-L-DOPA
6-[¹⁸F]fluoro-L-DOPA is a key radiopharmaceutical for studying the presynaptic dopamine metabolism in the brain, particularly in the diagnosis of Parkinson's disease. Electrophilic fluorination of a protected L-DOPA precursor is a common synthetic route.
Data Presentation: Synthesis of 6-[¹⁸F]fluoro-L-DOPA
| Precursor | Fluorinating Agent | Solvent | Radiochemical Yield (decay-corrected) | Synthesis Time | Specific Activity | Reference |
| Protected 6-trimethylstannyl L-DOPA derivative | 1 | CFCl₃ | 33 ± 4% | 45 min | Not Reported | [4] |
| L-DOPA | 1 | Liquid HF | ~3% (of 6-isomer) | Not Reported | Not Reported | [4] |
| Protected 6-trimethylstannyl L-DOPA derivative | 1 (post-target produced) | Not Specified | 6.4 ± 1.7% | Not Reported | 3.7 ± 0.9 GBq/µmol |
Experimental Protocol: Synthesis of 6-[¹⁸F]fluoro-L-DOPA via Fluorodestannylation
This protocol describes the synthesis of 6-[¹⁸F]fluoro-L-DOPA from a trimethylstannyl precursor.
1. Precursor Preparation:
-
Dissolve the protected 6-trimethylstannyl L-DOPA precursor in a suitable solvent, such as Freon-11 (CFCl₃), in the reaction vessel of an automated synthesis module.
2. Radiofluorination:
-
Bubble the 1 from the cyclotron target through the precursor solution at room temperature.
-
The reaction is typically rapid, occurring as the gas is passed through the solution.
3. Solvent Evaporation and Deprotection:
-
After the fluorination reaction, evaporate the solvent under a stream of inert gas (e.g., nitrogen).
-
Add a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), to the dried residue.
-
Heat the mixture to remove the protecting groups from the L-DOPA molecule.
4. Purification:
-
Neutralize the acidic reaction mixture.
-
Purify the crude product using semi-preparative High-Performance Liquid Chromatography (HPLC).
-
Column: Polymer-based or silica-based reverse-phase C18 column. A polymer-based column is recommended to avoid retention of [¹⁸F]fluoride impurities.[5]
-
Mobile Phase: A typical mobile phase is aqueous acetic acid (e.g., 50 mM, pH 4) containing ascorbic acid and EDTA.[6]
-
Flow Rate: A typical flow rate is 5 mL/min.[6]
-
The fraction containing the 6-[¹⁸F]fluoro-L-DOPA is collected.
-
5. Formulation:
-
The collected HPLC fraction is reformulated into a pharmaceutically acceptable solution, typically by passing it through a C18 Sep-Pak cartridge to remove the HPLC solvent, followed by elution with ethanol and dilution with sterile saline.
Application 2: Synthesis of [¹⁸F]FDG
[¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG) is the most widely used PET radiotracer for oncological imaging. The electrophilic fluorination of a glucal precursor was the original method for its synthesis.
Data Presentation: Synthesis of [¹⁸F]FDG
| Precursor | Fluorinating Agent | Radiochemical Yield (decay-corrected) | Synthesis Time | Reference |
| 3,4,6-tri-O-acetyl-D-glucal | 1 | 8% | 2 hours | [7] |
Experimental Protocol: Synthesis of [¹⁸F]FDG
This protocol outlines the synthesis of [¹⁸F]FDG using an automated synthesis module.
1. Precursor Preparation:
-
A solution of 3,4,6-tri-O-acetyl-D-glucal in an inert solvent is loaded into the reaction vessel of the automated synthesizer.
2. Radiofluorination:
-
The 1 is passed through the precursor solution. This reaction produces a mixture of ¹⁸F-labeled difluoro-glucose and difluoro-mannose derivatives.
3. Hydrolysis:
-
The solvent is evaporated, and the residue is hydrolyzed with hydrochloric acid to remove the acetyl protecting groups, yielding [¹⁸F]FDG.
4. Purification:
-
The crude product is purified, typically using a series of ion-exchange and alumina cartridges to remove unreacted fluoride and other impurities.
5. Formulation:
-
The purified [¹⁸F]FDG is formulated in a sterile, isotonic solution for injection.
Quality Control
All synthesized radiopharmaceuticals must undergo rigorous quality control testing before administration to patients. These tests typically include:
-
Radionuclidic Purity: To confirm the identity of the radionuclide and the absence of other radioactive isotopes.
-
Radiochemical Purity and Identity: To determine the percentage of the radioactivity in the desired chemical form, usually assessed by radio-TLC or radio-HPLC.
-
Enantiomeric Purity (for chiral compounds like 6-[¹⁸F]fluoro-L-DOPA): To ensure the correct stereoisomer is present, typically determined by chiral HPLC.
-
pH: To ensure the final product is within a physiologically acceptable range.
-
Sterility and Endotoxin Testing: To ensure the product is free from microbial and endotoxin contamination.
Conclusion
Electrophilic fluorination with 1 remains a valuable technique in the radiochemist's toolbox, particularly for the synthesis of specific PET tracers that are challenging to produce via nucleophilic routes. While the method has inherent limitations in terms of specific activity and theoretical yield, optimization of precursor chemistry and reaction conditions can lead to the reliable production of clinically relevant radiopharmaceuticals. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the field of drug development and molecular imaging.
References
- 1. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and quality control of [(18) F]T807 for tau PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Production at the Curie Level of No-Carrier-Added 6-18F-Fluoro-l-Dopa | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. Automated [18F]F2 gas production from [18F]fluoride ion | Journal of Nuclear Medicine [jnm.snmjournals.org]
Application Notes and Protocols for Automated Synthesis of ¹⁸F-Labeled Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction to Automated Radiosynthesis
The use of Fluorine-18 (¹⁸F) in positron emission tomography (PET) has revolutionized diagnostic imaging in oncology, neurology, and cardiology.[1] The short half-life of ¹⁸F (109.7 minutes) necessitates rapid and efficient radiosynthesis of the desired radiopharmaceutical. Automated synthesis modules are essential for the modern production of PET tracers, offering significant advantages over manual methods, including enhanced operator safety, improved reproducibility, and compliance with Good Manufacturing Practice (GMP) guidelines.[2][3][4] These modules perform a sequence of chemical reactions, purifications, and formulation steps in a shielded environment ("hot cell").
This document provides detailed application notes and protocols for the automated synthesis of several key ¹⁸F-labeled radiopharmaceuticals using commercially available modules.
Overview of Commercial Automated Synthesis Modules
A variety of automated synthesis modules are available, each with different features and levels of flexibility. Many are initially designed for the high-volume production of 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) but can be adapted for other tracers.[4]
| Module | Manufacturer | Key Features | Common Applications |
| FASTlab™ 2 | GE HealthCare | Cassette-based system, designed for high-throughput, routine production. Proven for high-activity batches.[5] | [¹⁸F]FDG, [¹⁸F]NaF, [¹⁸F]FMISO[5][6] |
| TRACERlab™ FX Series | GE HealthCare | Versatile, non-cassette "reagent-based" system, highly adaptable for research and novel tracer development.[4][7] | [¹⁸F]FDG, [¹⁸F]FLT, [¹⁸F]FMISO, [¹⁸F]NaF[7][8][9][10] |
| Synthera®+ | IBA | Cassette-based (IFP™) system that is flexible and can be interconnected to perform complex syntheses.[5][11] | [¹⁸F]FDG, [¹⁸F]FLT, [¹⁸F]FMISO, [¹⁸F]FCH, [⁶⁸Ga]Ga-peptides[11] |
| AllinOne | Trasis | Universal, cassette-based GMP-compliant module designed for versatility and complex chemistries.[4][12] | Wide variety of ¹⁸F-tracers, including peptide labeling.[3][4][13] |
| Explora® FDG4 | Siemens | Designed for multi-dose [¹⁸F]FDG production, can be modified for other simple syntheses.[4] | [¹⁸F]FDG, [¹⁸F]NaF[14] |
General Workflow for Automated ¹⁸F-Radiopharmaceutical Synthesis
The automated synthesis of most ¹⁸F-radiopharmaceuticals via nucleophilic substitution follows a common multi-step workflow. This process begins with the delivery of aqueous [¹⁸F]fluoride from a cyclotron and concludes with a sterile, injectable product ready for quality control.
Application Note 1: Automated Synthesis of [¹⁸F]FDG
Tracer: 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) Application: Oncology, Neurology, Cardiology Imaging
Protocol: This protocol is based on the nucleophilic substitution method developed by Hamacher et al. and is widely used on various automated synthesizers.[15]
1. Experimental Protocol ([¹⁸F]FDG)
-
Fluoride Trapping & Elution: Aqueous [¹⁸F]fluoride is delivered from the cyclotron and passed through a quaternary methylammonium (QMA) anion exchange cartridge to trap the [¹⁸F]F⁻. The [¹⁸O]H₂O is recovered.
-
Elution & Drying: The trapped [¹⁸F]F⁻ is eluted into the reactor vessel using a solution of Kryptofix 2.2.2® (K222) and potassium carbonate in acetonitrile/water.
-
Azeotropic Drying: The water is removed via azeotropic distillation under vacuum or inert gas flow by heating the mixture with additional acetonitrile. This step is critical as water inhibits the nucleophilic substitution.[15]
-
Radiolabeling: The precursor, 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (mannose triflate), dissolved in anhydrous acetonitrile, is added to the dried [K/K222]⁺[¹⁸F]⁻ complex. The reaction mixture is heated (e.g., 85-120°C) for several minutes to facilitate the substitution reaction.[15]
-
Hydrolysis: The protecting acetyl groups are removed by hydrolysis. This is typically achieved by adding hydrochloric acid (HCl) and heating. Basic hydrolysis is also possible.[16]
-
Purification: The crude product is passed through a series of solid-phase extraction (SPE) cartridges. Typically, an alumina cartridge is used to remove unreacted [¹⁸F]fluoride, and a C18 cartridge can be used to remove the K222 and partially hydrolyzed intermediates.[15]
-
Formulation: The purified [¹⁸F]FDG is eluted from the purification cartridges into a collection vial containing a sterile, buffered saline solution.
-
Sterile Filtration: The final solution is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free final product vial.
2. Synthesis Data ([¹⁸F]FDG)
| Parameter | F300E Synthesizer[17][18] | MPS-100 Synthesizer[17][18] | FASTlab 2[5] |
| Precursor | Mannose Triflate | Mannose Triflate | Mannose Triflate |
| Radiochemical Yield (RCY) | ~60% (EOB) | ~45% (EOB) | 78% ± 3% (EOS) |
| Synthesis Time | ~25 min | ~35 min | < 30 min |
| Radiochemical Purity (RCP) | >95% | >95% | >99% |
| Purification Method | SPE | SPE | SPE (Cassette-based) |
EOB: End of Bombardment; EOS: End of Synthesis
3. Workflow Diagram ([¹⁸F]FDG Synthesis)
Application Note 2: Automated Synthesis of [¹⁸F]Sodium Fluoride
Tracer: [¹⁸F]Sodium Fluoride ([¹⁸F]NaF) Application: Bone Imaging (Metastases, Fractures)
Protocol: The production of [¹⁸F]NaF is significantly simpler than other ¹⁸F-tracers as no complex chemical synthesis is required. The goal is to isolate the [¹⁸F]fluoride ion from the target water and formulate it as a sterile sodium salt solution.
1. Experimental Protocol ([¹⁸F]NaF)
-
Fluoride Delivery: [¹⁸F]fluoride in [¹⁸O]H₂O is delivered from the cyclotron directly to the synthesis module.[8]
-
Trapping: The solution is passed through a QMA-light Sep-Pak cartridge to trap the [¹⁸F]fluoride.[8]
-
Washing: The cartridge is washed with Sterile Water for Injection to remove any residual [¹⁸O]H₂O.[8]
-
Drying: The cartridge is dried with a stream of sterile argon or nitrogen gas.[8]
-
Elution & Formulation: The [¹⁸F]fluoride is eluted from the cartridge directly with 0.9% Sodium Chloride for Injection, USP (sterile saline) into the collection vial.[8]
-
Sterile Filtration: The final solution is passed through a 0.22 µm sterile filter into the final product vial.
2. Synthesis Data ([¹⁸F]NaF)
| Parameter | Modified Tracerlab FX-FN[8] | Explora FDG4[14] |
| Precursor | N/A | N/A |
| Radiochemical Yield (RCY) | >95% | >90% |
| Synthesis Time | ~10 min | ~10 min |
| Radiochemical Purity (RCP) | >99% | >98% |
| Purification Method | SPE | SPE |
3. Workflow Diagram ([¹⁸F]NaF Synthesis)
Application Note 3: Automated Synthesis of [¹⁸F]FLT
Tracer: 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT) Application: Tumor Proliferation Imaging
Protocol: This protocol describes an optimized synthesis using a non-basic phase-transfer catalyst, which simplifies purification.[10][19]
1. Experimental Protocol ([¹⁸F]FLT) on GE TRACERlab FX N Pro
-
Fluoride Preparation: [¹⁸F]F⁻ is trapped on a QMA cartridge and eluted into the reactor with a solution of tetrabutylammonium tosylate (TBAOTs) in ethanol. The solvent is evaporated.
-
Radiolabeling: The precursor, 3-N-Boc-5'-O-dimethoxytrityl-3'-O-nosyl-thymidine, dissolved in acetonitrile, is added to the dried [¹⁸F]F-TBA complex. The mixture is heated (e.g., 110°C for 10 min) to perform the radiofluorination.[10][19]
-
Hydrolysis: The Boc and DMT protecting groups are removed by adding hydrochloric acid (HCl) and heating (e.g., 110°C for 5 min).
-
Neutralization & Purification: The reaction is cooled and neutralized with sodium hydroxide (NaOH). The crude mixture is then purified using a solid-phase extraction (SPE) method, for example, using an OASIS HLB cartridge followed by an Alumina N cartridge.[10][19] This avoids the need for HPLC purification.
-
Formulation: The purified [¹⁸F]FLT is eluted from the SPE cartridges.
-
Final Formulation & Filtration: The product is formulated in saline containing a small percentage of ethanol and is passed through a 0.22 µm sterile filter.[19]
2. Synthesis Data ([¹⁸F]FLT)
| Parameter | GE TRACERlab FX N Pro (Optimized SPE)[10][19] |
| Precursor | 3-N-Boc-5′-O-DMT-3′-O-nosyl thymidine (4.0 mg) |
| Radiochemical Yield (RCY) | 16 ± 2% (decay-corrected) |
| Synthesis Time | < 55 min |
| Radiochemical Purity (RCP) | >99% |
| Purification Method | SPE (OASIS HLB and Alumina N cartridges) |
3. Workflow Diagram ([¹⁸F]FLT Synthesis)
Application Note 4: Automated Synthesis of [¹⁸F]FMISO
Tracer: [¹⁸F]Fluoromisonidazole ([¹⁸F]FMISO) Application: Hypoxia Imaging in Tumors
Protocol: This protocol describes a fully automated, one-pot synthesis on a modified commercial module using an appropriate precursor.[6][9]
1. Experimental Protocol ([¹⁸F]FMISO) on Modified Tracerlab FX F-N
-
Fluoride Preparation: [¹⁸F]F⁻ is trapped and dried azeotropically in the reactor with K222/K₂CO₃ as described for [¹⁸F]FDG.
-
Radiolabeling: The precursor, 1-(2'-nitro-1'-imidazolyl)-2-O-tetrahydropyranyl-3-O-p-toluenesulphonylpropanediol (NITTP), is added to the reactor in anhydrous acetonitrile. The reaction is heated (e.g., 100°C for 10 min) to form the ¹⁸F-labeled intermediate.[9][20]
-
Hydrolysis: The reaction is cooled, and hydrochloric acid (1 M HCl) is added. The mixture is heated again to remove the tetrahydropyranyl (THP) protecting group.[9]
-
Purification: The crude product is purified using SPE cartridges instead of HPLC. This simplifies the process and reduces synthesis time. The purification train may involve passing the neutralized solution through C18 and alumina cartridges.[6][9]
-
Formulation & Filtration: The purified [¹⁸F]FMISO is collected, formulated in a suitable buffer, and passed through a 0.22 µm sterile filter.
2. Synthesis Data ([¹⁸F]FMISO)
| Parameter | Modified Tracerlab FX F-N[9] | Modified FDG Module[21] | FASTlab (in-house cassette)[6] |
| Precursor | NITTP | Tosylate Precursor | NITTP |
| Radiochemical Yield (RCY) | >40% (non-decay corrected) | 58.5 ± 3.5% (EOS) | 39% |
| Synthesis Time | < 40 min | 60 ± 5 min | < 50 min |
| Radiochemical Purity (RCP) | >95% | >98% | >99% |
| Purification Method | SPE | HPLC | SPE |
3. Workflow Diagram ([¹⁸F]FMISO Synthesis)
Quality Control of ¹⁸F-Labeled Radiopharmaceuticals
After synthesis, all radiopharmaceuticals must undergo rigorous quality control (QC) testing to ensure they are safe and effective for clinical use, in compliance with pharmacopeia monographs (e.g., USP, EP).[15][22][23]
Key QC Tests:
-
Appearance: The final product should be a clear, colorless solution, free of particulate matter.
-
pH: Must be within a physiologically acceptable range (typically 4.5 - 7.5).
-
Radionuclidic Identity & Purity: Confirmed by measuring the half-life (approx. 109.7 min for ¹⁸F) and identifying the characteristic 511 keV gamma-ray peak.[15]
-
Radiochemical Purity (RCP): Determines the percentage of the total radioactivity in the desired chemical form. It is typically measured using radio-TLC or radio-HPLC.[15][24]
-
Chemical Purity: Measures the concentration of non-radioactive chemical impurities, such as the precursor, byproducts, or catalysts (e.g., Kryptofix 222). This is usually done by HPLC with a UV detector.
-
Residual Solvents: The concentration of solvents used in the synthesis (e.g., acetonitrile, ethanol) must be below specified limits, typically measured by gas chromatography (GC).
-
Bacterial Endotoxins: Tested to ensure the product is free from pyrogens using the Limulus Amebocyte Lysate (LAL) test.
-
Sterility: Confirms the absence of microbial contamination. This test requires a longer incubation period, so the product is often released for use before results are final.[15]
Logical QC Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis modules and automation in F-18 labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Automation of the Radiosynthesis of Six Different 18F-labeled radiotracers on the AllinOne | Semantic Scholar [semanticscholar.org]
- 4. Automation of the Radiosynthesis of Six Different 18F-labeled radiotracers on the AllinOne - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nucleus.iaea.org [nucleus.iaea.org]
- 6. Synthesis of [18F]FMISO, a hypoxia-specific imaging probe for PET, an overview from a radiochemist’s perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highlighting the Versatility of the Tracerlab Synthesis Modules. Part 1: Fully Automated Production of [18F]Labelled Radiopharmaceuticals using a Tracerlab FXFN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Automated Method for Preparation of [18F]Sodium Fluoride for Injection, USP to Address the Technetium-99m Isotope Shortage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fully automated one-pot synthesis of [18F]fluoromisonidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Automated Optimized Synthesis of [18F]FLT Using Non-Basic Phase-Transfer Catalyst with Reduced Precursor Amount - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthera® + Platform | IBA - Radio Pharma Solutions [iba-radiopharmasolutions.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Automated this compound radiolabeling via an alkyne–azide cycloaddition reaction on a dual peptide-functionalized liposome surface for in vivo PET imaging [frontiersin.org]
- 14. Fully Automated Methods for [18F]FDG and [18F]-NaF Productions Using Explora FDG4: Validation and Reliability of Multi-subsequent Preparations for Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Establishing the [18F]-FDG Production via Two Different Automated Synthesizers for Routine Clinical Studies: Our Institutional Experiences of 4 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Automated Optimized Synthesis of [18F]FLT Using Non-Basic Phase-Transfer Catalyst with Reduced Precursor Amount - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Fully automated synthesis of [18F]fluoromisonidazole using a conventional [18F]FDG module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. iaea.org [iaea.org]
- 23. Production And Quality Control Of Radiopharmaceutical 18F-FDG [inis.iaea.org]
- 24. scielo.br [scielo.br]
Unveiling Cellular Activity: Applications of [18F]FDG in Oncology and Neuroscience
[18F]Fluorodeoxyglucose ([18F]FDG), a radiolabeled glucose analog, has revolutionized medical imaging by providing a window into the metabolic activity of cells. Its uptake, visualized through Positron Emission Tomography (PET), offers invaluable insights in both oncology and neuroscience. In oncology, [18F]FDG-PET is a cornerstone for cancer diagnosis, staging, and monitoring therapeutic response due to the heightened glucose metabolism of malignant cells. In neuroscience, it illuminates brain function and dysfunction, aiding in the diagnosis and understanding of neurodegenerative diseases and other neurological disorders.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of [18F]FDG in these two critical fields.
Section 1: Applications in Oncology
The preferential uptake of glucose by tumor cells, known as the Warburg effect, forms the basis of [18F]FDG-PET imaging in oncology.[1][2][3] This non-invasive technique provides functional information that complements anatomical imaging from CT or MRI, leading to more accurate diagnosis, staging, and treatment planning.[3][4]
Key Applications in Oncology:
-
Cancer Diagnosis and Staging: [18F]FDG-PET/CT is highly sensitive for detecting primary tumors and metastatic disease, often identifying lesions not visible with other imaging modalities.[1][4][5][6] It is crucial for accurate staging, which directly influences treatment decisions.[6]
-
Monitoring Treatment Response: Changes in [18F]FDG uptake can provide an early indication of tumor response to therapy, often before anatomical changes are apparent.[4][7] This allows for timely adjustments to treatment strategies.
-
Differentiating Malignant from Benign Lesions: Increased [18F]FDG uptake is a hallmark of many cancers, helping to distinguish them from benign abnormalities.[8][9] However, it is important to note that inflammation can also lead to increased uptake.[9]
-
Radiotherapy Planning: By precisely delineating metabolically active tumor volumes, [18F]FDG-PET/CT aids in the accurate planning of radiation therapy, helping to target cancerous tissue while sparing healthy surrounding structures.[10][11]
Quantitative Data in Oncology: Standardized Uptake Value (SUV)
The most common semi-quantitative metric used in clinical [18F]FDG-PET is the Standardized Uptake Value (SUV).[7][9] SUV normalizes the measured radioactivity concentration to the injected dose and the patient's body weight, allowing for a more standardized comparison of [18F]FDG uptake.[9][12]
| Parameter | Description | Typical Values/Interpretation |
| SUVmax | The maximum pixel value within a region of interest (ROI). | A common threshold to differentiate between benign and malignant lesions is an SUVmax of 2.0-2.5.[9] However, this can vary depending on the cancer type and other factors. |
| SUVmean | The average pixel value within an ROI. | Provides an average measure of metabolic activity within the tumor. |
| SUVpeak | The average SUV within a small, fixed-size ROI centered on the hottest part of the tumor. | Less susceptible to image noise than SUVmax. |
| Metabolic Tumor Volume (MTV) | The volume of tumor tissue with [18F]FDG uptake above a certain threshold. | A measure of the total tumor burden. |
| Total Lesion Glycolysis (TLG) | The product of MTV and SUVmean. | Represents the total glycolytic activity of the tumor. |
Note: SUV values can be influenced by various biological and technical factors, including blood glucose levels, uptake time, and reconstruction parameters. Therefore, consistent imaging protocols are crucial for accurate and reproducible measurements.[7][9]
Experimental Protocol: [18F]FDG-PET/CT for Whole-Body Tumor Imaging
Patient Preparation:
-
Fasting: Patients should fast for a minimum of 4-6 hours prior to [18F]FDG administration to reduce serum glucose and insulin levels.[13][14][15]
-
Hydration: Encourage oral hydration with water before and after the scan to ensure good image quality and reduce radiation exposure to the bladder.[13][16]
-
Avoid Strenuous Activity: Patients should avoid strenuous exercise for at least 6 hours, and preferably 24 hours, before the scan to minimize physiological muscle uptake of [18F]FDG.[10][11][16]
-
Blood Glucose Measurement: Check the patient's blood glucose level before [18F]FDG injection. Ideally, it should be below 150-200 mg/dL (8.3-11.1 mmol/L).[10][13]
[18F]FDG Administration and Uptake:
-
Dosage: The typical administered activity for adults is 185–200 MBq of [18F]FDG.[17]
-
Injection: Administer [18F]FDG intravenously.
-
Uptake Period: The patient should rest in a quiet, warm, and dimly lit room for approximately 60 minutes after injection to allow for tracer distribution and uptake.[11][13] The patient should remain seated or recumbent and avoid talking to minimize muscle uptake.[10][11]
Image Acquisition:
-
Scanner: Use a combined PET/CT scanner.
-
Patient Positioning: Position the patient supine on the scanner bed, typically with arms raised above the head.[16]
-
CT Scan: Perform a low-dose CT scan for attenuation correction and anatomical localization.
-
PET Scan: Acquire PET emission data from the skull base to the mid-thigh. The acquisition time per bed position is typically 2-5 minutes.[13]
Image Analysis:
-
Reconstruct the PET images with correction for attenuation, scatter, and random coincidences.
-
Co-register the PET and CT images for fused anatomical and functional visualization.
-
Identify areas of abnormal [18F]FDG uptake.
-
Perform semi-quantitative analysis by measuring SUVmax, SUVmean, MTV, and TLG in identified lesions.
Signaling Pathway: [18F]FDG Uptake in Cancer Cells
Section 2: Applications in Neuroscience
In the brain, glucose is the primary energy source, and its metabolism is tightly coupled to neuronal activity.[14][18][19] [18F]FDG-PET allows for the in vivo assessment of regional cerebral glucose metabolism, providing a valuable tool for diagnosing and understanding a variety of neurological and psychiatric disorders.[8][19]
Key Applications in Neuroscience:
-
Dementia Diagnosis: [18F]FDG-PET can help in the early and differential diagnosis of dementia by identifying characteristic patterns of cerebral hypometabolism.[18][19][20]
-
Alzheimer's Disease (AD): Typically shows hypometabolism in the posterior cingulate, precuneus, and temporoparietal cortex.[20][21]
-
Frontotemporal Dementia (FTD): Characterized by hypometabolism in the frontal and/or temporal lobes.[18][22]
-
Dementia with Lewy Bodies (DLB): Often presents with hypometabolism in the occipital cortex (parieto-occipital hypometabolism).[18]
-
-
Epilepsy: In the evaluation of medically refractory epilepsy, interictal (between seizures) [18F]FDG-PET can help localize the epileptogenic zone, which typically appears as an area of hypometabolism.[18][23] This information is crucial for surgical planning.
-
Brain Tumors: [18F]FDG-PET can aid in grading gliomas, differentiating recurrent tumors from radiation necrosis, and distinguishing brain lymphoma from other lesions.[8][18]
-
Autoimmune Encephalitis: This condition can be associated with characteristic patterns of hypermetabolism, particularly in the limbic system and basal ganglia.[18][24]
Quantitative and Semi-Quantitative Data in Neuroscience
While visual interpretation of metabolic patterns by experienced readers is the primary method of analysis in clinical neuroscience, semi-quantitative methods are increasingly used to improve objectivity and diagnostic accuracy.[21]
| Analysis Method | Description | Application |
| Visual Assessment | Expert visual review of [18F]FDG uptake patterns compared to normal brain metabolism. | Standard clinical practice for identifying characteristic patterns of hypo- or hypermetabolism in various neurological disorders.[21] |
| Region of Interest (ROI) Analysis | Placement of ROIs on specific brain structures to measure and compare [18F]FDG uptake, often normalized to a reference region (e.g., cerebellum, pons, or whole brain). | Comparing metabolic activity in specific brain regions between patients and control groups or across different conditions. |
| Statistical Parametric Mapping (SPM) | A voxel-based statistical analysis that compares an individual's brain scan to a database of normal scans to identify regions of significant hypo- or hypermetabolism.[25] | Provides an objective, statistically-based assessment of metabolic abnormalities, enhancing diagnostic confidence.[21] |
| Asymmetry Index | Calculation of the difference in [18F]FDG uptake between homologous regions in the left and right cerebral hemispheres. | Useful for identifying unilateral metabolic abnormalities, particularly in epilepsy. |
Experimental Protocol: [18F]FDG-PET for Brain Imaging
Patient Preparation:
-
Fasting: Patients should fast for 4-6 hours prior to the scan.[14][26]
-
Medications: Necessary medications can be taken with water.[14] Certain medications that may affect cerebral glucose metabolism should be noted.[18]
-
Blood Glucose: Check blood glucose levels before tracer injection.[18][26]
-
Environment: The patient should rest in a quiet, dimly lit room before and during the uptake period to minimize sensory and cognitive stimulation.[14][19]
[18F]FDG Administration and Uptake:
-
Dosage: Administer 125–250 MBq of [18F]FDG intravenously in adults.[23][26]
-
Uptake Period: A 30-45 minute uptake period is standard.[26] The patient should remain awake and resting quietly with their eyes open or closed.[19]
Image Acquisition:
-
Scanner: A dedicated PET or PET/CT scanner.
-
Patient Positioning: The patient's head is positioned securely in a head holder to minimize motion.
-
Acquisition: A 15-30 minute emission scan of the brain is typically performed.
Image Analysis:
-
Reconstruct the images with appropriate corrections.
-
For clinical interpretation, images are typically displayed in standard anatomical planes (axial, coronal, sagittal).
-
Visual assessment is performed to identify patterns of abnormal glucose metabolism.
-
Semi-quantitative analysis using ROI or voxel-based methods can be employed for a more objective evaluation.
Experimental Workflow: [18F]FDG-PET in the Diagnosis of Dementia
References
- 1. Positron emission tomography - Wikipedia [en.wikipedia.org]
- 2. Mechanisms underlying 18F-fluorodeoxyglucose accumulation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 18F FDG PET CT: 8 Powerful Facts & Amazing Uses - Liv Hospital [int.livhospital.com]
- 4. 18F-FDG PET/CT Imaging In Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical applications of (18)F-FDG in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Applications of 18F-FDG in Oncology | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 7. PET/CT Standardized Uptake Values (SUVs) in Clinical Practice and Assessing Response to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of 18F-fluorodeoxyglucose Positron Emission Tomography scan in differentiating enhancing brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. radiopaedia.org [radiopaedia.org]
- 10. richtlijnendatabase.nl [richtlijnendatabase.nl]
- 11. FDG PET/CT: EANM procedure guidelines for tumour imaging: version 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. snmmi.org [snmmi.org]
- 15. [18F] FDG uptake: pay attention to candies - ecancer [ecancer.org]
- 16. Summary of the UPICT Protocol for 18F-FDG PET/CT Imaging in Oncology Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Brain metabolic connectivity in ALS due to C9ORF72 hexanucleotide expansion: a [18F]FDG-PET study | springermedizin.de [springermedizin.de]
- 18. EANM procedure guidelines for brain PET imaging using [18F]FDG, version 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jnm.snmjournals.org [jnm.snmjournals.org]
- 20. 18F-FDG-PET Detects Drastic Changes in Brain Metabolism in the Tg4–42 Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. thieme-connect.com [thieme-connect.com]
- 22. bmjopen.bmj.com [bmjopen.bmj.com]
- 23. EANM practice guidelines for an appropriate use of PET and SPECT for patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Anti-LGI1 encephalitis: clinical presentation, imaging features, and prognostic analysis [frontiersin.org]
- 25. jnm.snmjournals.org [jnm.snmjournals.org]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for Radiolabeling Peptides with Fluorine-18
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of direct and indirect methods for radiolabeling peptides with Fluorine-18 (¹⁸F), a critical process for the development of positron emission tomography (PET) imaging agents. This document includes a comparison of the two strategies, detailed experimental protocols, and quantitative data to guide researchers in selecting the optimal labeling method for their specific peptide and application.
Introduction to ¹⁸F-Labeling of Peptides
This compound is a positron-emitting radionuclide widely used in PET imaging due to its favorable physical properties, including a half-life of 109.8 minutes and low positron energy (0.64 MeV), which allows for high-resolution imaging.[1][2] Radiolabeling peptides with ¹⁸F enables the non-invasive in vivo visualization and quantification of biological processes at the molecular level, which is invaluable for drug development, disease diagnosis, and monitoring therapeutic responses.[3]
The introduction of ¹⁸F into a peptide can be achieved through two primary strategies: direct and indirect labeling. The choice between these methods depends on several factors, including the peptide's chemical stability, the desired specific activity, and the available radiochemistry infrastructure.[1][4]
Direct Radiolabeling
Direct radiolabeling involves the direct reaction of [¹⁸F]fluoride with a precursor peptide that has been modified to include a suitable leaving group.[4][5] This approach is often a one-step process, which can be advantageous in terms of simplicity and speed.[6] However, direct labeling typically requires harsh reaction conditions, such as high temperatures and the presence of a base, which can be detrimental to the integrity of sensitive peptides.[1][7]
Recent advancements have led to the development of milder direct labeling methods. One such strategy involves the nucleophilic aromatic substitution (SNA r) on an electron-deficient aromatic ring coupled to the peptide.[6][8] For instance, a nitro or a trimethylammonium group can be displaced by [¹⁸F]fluoride under controlled heating.[6][9]
Advantages of Direct Labeling:
-
Potentially simpler and faster one-step procedure.[6]
-
Can lead to higher specific activities if the precursor can be efficiently separated from the labeled product.[6]
Disadvantages of Direct Labeling:
-
Often requires harsh reaction conditions (high temperature, base) that can degrade sensitive peptides.[1][7]
-
The precursor peptide may be difficult to separate from the final radiolabeled product, potentially lowering the specific activity.[5]
-
Limited to peptides that are stable under the required reaction conditions.[7]
Indirect Radiolabeling
Indirect radiolabeling is a two-step approach that is more commonly used for peptides due to its milder reaction conditions.[3][7] This method involves first synthesizing a small, ¹⁸F-labeled molecule called a prosthetic group (or bifunctional labeling agent).[1][10] This prosthetic group is then purified and conjugated to the peptide under mild conditions that preserve the peptide's structure and function.[1][11]
A wide variety of prosthetic groups have been developed to react with specific functional groups on a peptide, such as primary amines (e.g., lysine residues) or thiols (e.g., cysteine residues).[12] Some of the most widely used prosthetic groups include N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) for targeting amines and N-[6-(4-[¹⁸F]fluorobenzylidene)aminooxyhexyl]maleimide ([¹⁸F]FBAM) for targeting thiols.[7][13]
More recent indirect labeling strategies include "click chemistry" and the use of aluminum-[¹⁸F]fluoride complexes.[2][14] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent click chemistry reaction, offers high efficiency and selectivity for conjugating an ¹⁸F-labeled alkyne or azide to a peptide modified with the corresponding reaction partner.[15][16] The Al¹⁸F method allows for the simple and rapid chelation of an [Al¹⁸F]²⁺ complex by a chelator-conjugated peptide in an aqueous solution.[2][17]
Advantages of Indirect Labeling:
-
Employs mild conditions for the final conjugation step, making it suitable for sensitive peptides.[1][10]
-
Prosthetic groups can be synthesized and purified separately, ensuring high radiochemical purity of the final product.[1]
-
A versatile approach with a wide range of prosthetic groups available for different functional groups.[12][17]
Disadvantages of Indirect Labeling:
-
Typically a multi-step process, which can be more time-consuming and complex than direct labeling.[6]
-
May result in lower overall radiochemical yields due to the multiple steps involved.[6]
Quantitative Data Summary
The following tables summarize key quantitative data for direct and indirect ¹⁸F-labeling methods applied to various peptides.
Table 1: Direct Radiolabeling of Peptides with ¹⁸F
| Peptide | Labeling Method | Radiochemical Yield (Decay Corrected) | Specific Activity (GBq/μmol) | Synthesis Time (min) | Reference |
| Cyclic RGD (monomer) | Nucleophilic aromatic substitution (NO₂ leaving group) | 19 ± 4% | 79 ± 13 | ~40 | [6] |
| Cyclic RGD (dimer) | Nucleophilic aromatic substitution (NO₂ leaving group) | 9 ± 2% | 79 ± 13 | ~40 | [6] |
| Tetrapeptides/Bombesin | Nucleophilic aromatic substitution (TMA leaving group) | Good yields | Not Reported | Not Reported | [8][9] |
| Cyclic RGD | Electrophilic fluorination with [¹⁸F]AcOF | Not Reported | Not Reported | Not Reported | [18] |
Table 2: Indirect Radiolabeling of Peptides with ¹⁸F
| Peptide | Prosthetic Group/Method | Radiochemical Yield (Decay Corrected) | Specific Activity (Ci/μmol) | Synthesis Time (min) | Reference |
| c(RGDfK) | [¹⁸F]F-Py-TFP | 25-43% (overall) | Not Reported | 30-45 | [7] |
| DCFPyL | [¹⁸F]F-Py-TFP | 25-43% (overall) | Not Reported | 30-45 | [7] |
| Albumin | [¹⁸F]F-Py-TFP | 25-43% (overall) | Not Reported | 30-45 | [7] |
| Monoclonal Antibody F(ab')₂ | [¹⁸F]SFB | 25% | Not Reported | 100 | [1] |
| LIKKPF | [¹⁸F]SFB | 18% | Not Reported | Not Reported | [13] |
| LIKKPF-Cys | [¹⁸F]FBAM | Quantitative | Not Reported | Not Reported | [13] |
| Various Peptides | CuAAC Click Chemistry | 37-39% | Not Reported | 120-140 | [15] |
| NOTA-conjugated peptide | Al¹⁸F Chelation | 5-20% | 111 GBq/μmol | 25 | [1] |
| YGGFL, cRGDyK, etc. | [¹⁸F]FPy-TFP | 13-26% | 1-5 | 97 ± 3 | [19] |
Experimental Protocols
Protocol 1: Direct ¹⁸F-Labeling of a Cyclic RGD Peptide via Nucleophilic Aromatic Substitution
This protocol is based on the method described by Jacobson et al. for the direct labeling of a peptide containing a 4-nitro-3-trifluoromethyl arene moiety.[6]
Materials:
-
Precursor peptide (e.g., monomeric or dimeric cyclic RGD modified with a 4-NO₂-3-CF₃ arene)
-
[¹⁸F]Fluoride in [¹⁸O]H₂O
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
HPLC purification system with a semi-preparative C18 column
-
Mobile phase for HPLC (e.g., acetonitrile/water with 0.1% TFA)
-
Solid-phase extraction (SPE) cartridge (e.g., C18)
Procedure:
-
Azeotropic Drying of [¹⁸F]Fluoride:
-
To the aqueous [¹⁸F]fluoride solution, add a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Evaporate the solvent to dryness under a stream of nitrogen at 110 °C.
-
Add anhydrous acetonitrile and repeat the evaporation step twice to ensure complete drying.
-
-
Radiolabeling Reaction:
-
Dissolve the precursor peptide (~0.5 µmol) in anhydrous DMSO.
-
Add the peptide solution to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.
-
Seal the reaction vessel and heat at 130 °C for 15 minutes.
-
Cool the reaction mixture to room temperature.
-
-
Purification:
-
Quench the reaction with the HPLC mobile phase.
-
Inject the mixture onto the semi-preparative HPLC system.
-
Collect the fraction corresponding to the ¹⁸F-labeled peptide, identified by co-injection with a non-radioactive standard.
-
-
Formulation:
-
Dilute the collected HPLC fraction with water.
-
Pass the diluted solution through a C18 SPE cartridge.
-
Wash the cartridge with water to remove residual HPLC solvents.
-
Elute the final product from the cartridge with ethanol and formulate in a suitable buffer (e.g., phosphate-buffered saline).
-
Protocol 2: Indirect ¹⁸F-Labeling of a Peptide using [¹⁸F]SFB
This protocol describes the synthesis of the prosthetic group N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) and its subsequent conjugation to a peptide containing a primary amine, based on established methods.[1]
Part A: Synthesis of [¹⁸F]SFB
Materials:
-
4-formyl-N,N,N-trimethylanilinium triflate precursor
-
[¹⁸F]Fluoride in [¹⁸O]H₂O
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other activating agent
-
N-Hydroxysuccinimide (NHS)
-
HPLC purification system
Procedure:
-
Azeotropic Drying of [¹⁸F]Fluoride: (As described in Protocol 1)
-
Synthesis of 4-[¹⁸F]Fluorobenzaldehyde:
-
Add the 4-formyl-N,N,N-trimethylanilinium triflate precursor to the dried [¹⁸F]fluoride complex.
-
Heat the reaction mixture to synthesize 4-[¹⁸F]fluorobenzaldehyde.
-
-
Oxidation to 4-[¹⁸F]Fluorobenzoic Acid:
-
Add m-CPBA to the reaction mixture to oxidize the aldehyde to a carboxylic acid.
-
-
Activation and Formation of [¹⁸F]SFB:
-
Activate the 4-[¹⁸F]fluorobenzoic acid using DCC and NHS to form [¹⁸F]SFB.
-
-
Purification of [¹⁸F]SFB:
-
Purify the [¹⁸F]SFB using HPLC.
-
Part B: Conjugation of [¹⁸F]SFB to the Peptide
Materials:
-
Purified [¹⁸F]SFB
-
Peptide with a primary amine (e.g., lysine residue)
-
Reaction buffer (e.g., sodium bicarbonate buffer, pH 8.5-9.0)
-
HPLC or SPE for final product purification
Procedure:
-
Conjugation Reaction:
-
Evaporate the solvent from the purified [¹⁸F]SFB fraction.
-
Dissolve the peptide in the reaction buffer.
-
Add the peptide solution to the dried [¹⁸F]SFB.
-
Incubate the reaction mixture at a controlled temperature (e.g., 40-50 °C) for 10-15 minutes.[7]
-
-
Purification and Formulation:
-
Purify the ¹⁸F-labeled peptide using HPLC or an appropriate SPE cartridge to remove unreacted [¹⁸F]SFB and other impurities.
-
Formulate the final product in a physiologically compatible buffer.
-
Visualizations
Caption: Workflow for the direct radiolabeling of peptides with this compound.
Caption: Workflow for the indirect radiolabeling of peptides with this compound.
Caption: Comparison of direct and indirect ¹⁸F-labeling strategies for peptides.
References
- 1. 18F-Labeled Peptides: The Future Is Bright - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 18F‑AlF Labeled Peptide and Protein Conjugates as Positron Emission Tomography Imaging Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. This compound Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A rapid and simple one-step F-18 labeling of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fast Indirect this compound Labeling of Protein/Peptide using the useful 6-Fluoronicotinic acid-2,3,5,6-Tetrafluorophenyl prosthetic group: A Method Comparable to direct Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Radiolabeling of phosphatidylserine-binding peptides with prosthetic groups N-[6-(4-[18F]fluorobenzylidene)aminooxyhexyl]maleimide ([18F]FBAM) and N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Hetero-Diels–Alder and CuAAC Click Reactions for this compound Labeling of Peptides: Automation and Comparative Study of the Two Methods | MDPI [mdpi.com]
- 16. bachem.com [bachem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Direct electrophilic radiofluorination of a cyclic RGD peptide for in vivo alpha(v)beta3 integrin related tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fully automated peptide radiolabeling from [18F]fluoride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorine-18 Labeling of Biomolecules Using Prosthetic Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorine-18 ([¹⁸F]) is the most widely used radionuclide for Positron Emission Tomography (PET) imaging, owing to its ideal physical and nuclear properties, including a half-life of 109.8 minutes, high positron emission (97%), and low positron energy (635 keV) which allows for high-resolution imaging.[1] However, the direct labeling of sensitive biomolecules such as peptides, proteins, and antibodies with [¹⁸F]fluoride is often challenging due to the harsh reaction conditions required, which can compromise the integrity and biological activity of these molecules.[2]
An effective and widely adopted strategy to overcome these challenges is the use of [¹⁸F]-labeled prosthetic groups, also known as bifunctional labeling agents.[3] These are small molecules that are first radiolabeled with ¹⁸F and then conjugated to the biomolecule under mild conditions.[4][5] This two-step approach allows for the optimization of the radiolabeling and conjugation reactions independently, ensuring high radiochemical yields and preservation of the biomolecule's function.
This document provides detailed application notes and protocols for the ¹⁸F-labeling of biomolecules using a variety of prosthetic groups, tailored for researchers, scientists, and drug development professionals.
Overview of Prosthetic Group Strategies
The choice of a prosthetic group depends on the available functional groups on the biomolecule, the desired properties of the final radiotracer, and the available radiochemistry infrastructure. The most common strategies are categorized based on the reactive moiety of the prosthetic group that conjugates to the biomolecule.
-
Amine-Reactive Prosthetic Groups: These are the most common type of prosthetic groups and target the primary amino groups of lysine residues or the N-terminus of peptides and proteins. N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) is a classic example.[6][7]
-
Thiol-Reactive Prosthetic Groups: These groups specifically react with the thiol group of cysteine residues, enabling site-specific labeling. Maleimide-based prosthetic groups such as N-[2-(4-[¹⁸F]fluorobenzamido)ethyl]maleimide ([¹⁸F]FBEM) are frequently used.[8][9]
-
Click Chemistry: This approach offers high efficiency and specificity. The most common is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where an ¹⁸F-labeled alkyne or azide prosthetic group is "clicked" onto a biomolecule functionalized with the complementary group.[10][11]
-
Metal-Mediated Labeling: Recent advances include the use of chelators to complex with [¹⁸F]AlF. A biomolecule is first conjugated with a chelator like NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), which then rapidly and efficiently chelates an [¹⁸F]AlF complex under mild aqueous conditions.[12][13]
-
Silicon-Fluoride Acceptor (SiFA) Chemistry: This method relies on the strong affinity between silicon and fluorine. A SiFA-containing prosthetic group is conjugated to the biomolecule, which can then be labeled with [¹⁸F]fluoride via isotopic exchange in a single step under mild conditions.
Data Summary of Common ¹⁸F-Prosthetic Groups
The following tables summarize quantitative data for some of the most commonly used prosthetic groups for easy comparison of their performance.
Table 1: Amine-Reactive Prosthetic Groups
| Prosthetic Group | Biomolecule | Synthesis Time (min) | Radiochemical Yield (RCY, decay-corrected) | Molar Activity (GBq/µmol) |
| [¹⁸F]SFB | Peptides/Proteins | 80 | 30-35% | 11-12 |
| [¹⁸F]F-Py-TFP | Peptides | 97 (automated) | 13-26% | 37-185 |
Table 2: Thiol-Reactive Prosthetic Groups
| Prosthetic Group | Biomolecule | Synthesis Time (min) | Radiochemical Yield (RCY, non-decay-corrected) | Molar Activity (GBq/µmol) |
| [¹⁸F]FBEM | Peptides/Proteins | ~95 (automated) | 17.3 ± 7.1% | 91-176 |
| [¹⁸F]FNEM | Peptides | 75 | 26 ± 5% | 19-88 |
Table 3: Click Chemistry Prosthetic Groups
| Prosthetic Group | Biomolecule | Synthesis Time (min) | Radiochemical Yield (RCY, non-decay-corrected) | Molar Activity (GBq/µmol) |
| ¹⁸F-alkyne | RGD azide | ~110 | 26.9% | High |
Table 4: Metal-Mediated Labeling
| Method | Biomolecule | Labeling Time (min) | Radiochemical Yield (RCY) | Molar Activity (GBq/mmol) |
| [¹⁸F]AlF-NOTA | Octreotide | < 45 | >95% | 48,000 |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflows and chemistries involved in using prosthetic groups for ¹⁸F-labeling.
Caption: General workflow for ¹⁸F-labeling of biomolecules using prosthetic groups.
Caption: Overview of common conjugation chemistries for ¹⁸F-prosthetic groups.
Detailed Experimental Protocols
The following are detailed protocols for the synthesis and conjugation of representative prosthetic groups. These protocols are intended as a guide and may require optimization for specific applications.
Protocol 1: Automated Synthesis of 6-[¹⁸F]Fluoronicotinyl-2,3,5,6-tetrafluorophenyl ester ([¹⁸F]FPy-TFP) and Peptide Conjugation
This protocol describes the automated synthesis of the amine-reactive prosthetic group [¹⁸F]FPy-TFP and its subsequent conjugation to a peptide using a commercially available radiosynthesis module (e.g., ELIXYS FLEX/CHEM®).[14]
Materials and Reagents:
-
[¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
6-(trimethylammonium)nicotinic acid 2,3,5,6-tetrafluorophenyl ester triflate (precursor)
-
Peptide of interest (e.g., c(RGDyK))
-
Dimethylsulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
HPLC system (preparative and analytical)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)
-
Sterile water for injection and ethanol for formulation
Procedure:
Part A: Automated Synthesis of [¹⁸F]FPy-TFP
-
[¹⁸F]Fluoride Trapping and Drying:
-
The aqueous [¹⁸F]fluoride solution is passed through a quaternary methylammonium (QMA) SPE cartridge to trap the [¹⁸F]fluoride.
-
The trapped [¹⁸F]fluoride is eluted into the reactor vessel with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
The solvent is evaporated under a stream of nitrogen at an elevated temperature to azeotropically dry the [¹⁸F]fluoride-K₂₂₂-K₂CO₃ complex.
-
-
Radiolabeling Reaction:
-
The precursor, 6-(trimethylammonium)nicotinic acid 2,3,5,6-tetrafluorophenyl ester triflate, dissolved in anhydrous acetonitrile, is added to the reactor vessel containing the dried [¹⁸F]fluoride complex.
-
The reaction mixture is heated (e.g., 40°C) for a specified time (e.g., 10 minutes) to facilitate the nucleophilic aromatic substitution.
-
-
Purification of [¹⁸F]FPy-TFP:
-
The crude reaction mixture is diluted with water and passed through an Oasis MCX SPE cartridge.
-
The cartridge is washed with water to remove unreacted [¹⁸F]fluoride and polar impurities.
-
The desired [¹⁸F]FPy-TFP is eluted from the cartridge with acetonitrile.
-
Part B: Peptide Conjugation
-
Conjugation Reaction:
-
The purified [¹⁸F]FPy-TFP in acetonitrile is transferred to a second reactor, and the solvent is evaporated.
-
The peptide (e.g., 1 mg) is dissolved in DMSO containing DIPEA (e.g., 10 µL) and added to the dried [¹⁸F]FPy-TFP.
-
The reaction is heated (e.g., 40°C) for 15 minutes with stirring.
-
-
Purification of the ¹⁸F-Labeled Peptide:
-
The reaction is quenched by adding a suitable buffer (e.g., 0.1% trifluoroacetic acid in water).
-
The ¹⁸F-labeled peptide is purified from unreacted [¹⁸F]FPy-TFP and other impurities using semi-preparative HPLC.
-
The collected fraction containing the product is diluted with sterile water and trapped on a C18 SPE cartridge.
-
The cartridge is washed with sterile water, and the final product is eluted with ethanol and formulated in sterile saline for injection.
-
Quality Control:
-
The radiochemical purity and identity of the final product are confirmed by analytical HPLC, co-injecting with a non-radioactive standard.
-
The molar activity is determined by measuring the radioactivity and the mass of the labeled peptide.
-
Residual solvents are analyzed by gas chromatography.
-
The final product should be tested for sterility and pyrogenicity before in vivo use.
Protocol 2: Manual Synthesis of a Thiol-Reactive Prosthetic Group ([¹⁸F]FNEM) and Conjugation
This protocol describes a one-pot, two-step manual synthesis of N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-6-[¹⁸F]fluoronicotinamide ([¹⁸F]FNEM) and its conjugation to a cysteine-containing peptide.[8]
Materials and Reagents:
-
[¹⁸F]Fluoride in [¹⁸O]H₂O
-
Tetrabutylammonium bicarbonate (TBAHCO₃)
-
Acetonitrile (anhydrous) and tert-Butanol
-
6-(trimethylammonium)nicotinic acid 2,3,5,6-tetrafluorophenyl ester triflate (precursor)
-
N-(2-aminoethyl)maleimide trifluoroacetate salt
-
Pyridine
-
Cysteine-containing peptide (e.g., [Cys⁴⁰]-exendin-4)
-
Phosphate-buffered saline (PBS), degassed
-
Sodium ascorbate
-
HPLC system (preparative and analytical)
-
C18 SPE cartridge
Procedure:
Part A: Synthesis of [¹⁸F]FNEM
-
[¹⁸F]Fluoride Drying:
-
To a reaction vial, add [¹⁸F]fluoride, TBAHCO₃ solution, and acetonitrile.
-
Evaporate the solvent under a stream of argon at 100°C.
-
Perform azeotropic drying by adding and evaporating anhydrous acetonitrile three times.
-
-
Step 1: Synthesis of [¹⁸F]F-Py-TFP intermediate:
-
Add the precursor (9 mg) dissolved in acetonitrile/tert-butanol to the dried [¹⁸F]fluoride.
-
Heat the reaction at 40°C for 10 minutes.
-
Cool the mixture to room temperature.
-
-
Step 2: Amidation to form [¹⁸F]FNEM:
-
To the same reaction vial, add N-(2-aminoethyl)maleimide trifluoroacetate salt (12 mg) and pyridine (7.6 µL) in acetonitrile.
-
Allow the reaction to proceed at room temperature for 15 minutes.
-
The crude [¹⁸F]FNEM is then purified by preparative HPLC.
-
Part B: Peptide Conjugation
-
Conjugation Reaction:
-
The HPLC-purified [¹⁸F]FNEM fraction is collected, and the solvent is partially evaporated.
-
The [¹⁸F]FNEM is redissolved in a small amount of ethanol.
-
The cysteine-containing peptide (100-200 µg) is dissolved in degassed PBS containing 0.1% sodium ascorbate.
-
The [¹⁸F]FNEM solution is added to the peptide solution, and the mixture is incubated at room temperature for 30 minutes.
-
-
Purification of the ¹⁸F-Labeled Peptide:
-
The reaction mixture is purified by semi-preparative HPLC.
-
The collected product fraction is formulated for in vivo use as described in Protocol 1.
-
Quality Control:
-
Follow the same quality control procedures as outlined in Protocol 1.
Protocol 3: ¹⁸F-Labeling of a NOTA-Conjugated Peptide using the [¹⁸F]AlF Method
This protocol details the simple and efficient one-pot labeling of a NOTA-conjugated peptide with [¹⁸F]AlF.[15]
Materials and Reagents:
-
[¹⁸F]Fluoride in 0.9% saline (purified from cyclotron water via a QMA cartridge)
-
NOTA-conjugated peptide (e.g., NOTA-NOC), 20 nmol
-
Aluminum chloride (AlCl₃) solution (10 mM in 0.5 M sodium acetate buffer, pH 4.1)
-
Ethanol (100%)
-
Sodium acetate buffer (0.5 M, pH 4.1)
-
C18 SPE cartridge
Procedure:
-
Reaction Setup:
-
In a sealed polypropylene vial, combine the following in order:
-
[¹⁸F]Fluoride solution (e.g., 0.7–6 GBq in 100 µL 0.9% saline)
-
NOTA-conjugated peptide (20 nmol in 27 µL DI water)
-
Ethanol (0.4 mL)
-
AlCl₃ solution (2 µL of 10 mM stock)
-
Sodium acetate buffer (80 µL of 0.5 M stock)
-
-
-
Labeling Reaction:
-
Seal the vial and heat it in a heating block at 105°C for 15 minutes.
-
After heating, allow the vial to cool to room temperature.
-
-
Purification:
-
The reaction mixture is diluted with water and loaded onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with sterile water to remove unreacted [¹⁸F]fluoride and other hydrophilic impurities.
-
Elute the [¹⁸F]AlF-NOTA-peptide with ethanol.
-
The ethanolic solution is then evaporated, and the product is reconstituted in sterile saline for injection.
-
Quality Control:
-
Radiochemical purity is determined by radio-HPLC or radio-TLC.
-
Molar activity, residual solvent analysis, sterility, and pyrogenicity testing should be performed as required.
Conclusion
The use of prosthetic groups has become an indispensable tool in the development of ¹⁸F-labeled biomolecules for PET imaging. The variety of available prosthetic groups and conjugation chemistries provides researchers with a versatile toolbox to label a wide range of biomolecules. The choice of the optimal prosthetic group and labeling strategy will depend on the specific biomolecule, the desired in vivo properties of the radiotracer, and the available resources. The protocols and data provided in this document serve as a comprehensive guide for researchers and professionals in the field of radiopharmaceutical sciences to successfully implement these powerful labeling techniques.
References
- 1. mdpi.com [mdpi.com]
- 2. Efficient synthesis of [18 F]FPyME: A new approach for the preparation of maleimide-containing prosthetic groups for the conjugation with thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 18F-Labeled Peptides: The Future Is Bright - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simplified one-pot 18F-labeling of biomolecules with in situ generated fluorothiophosphate synthons in high molar activity [thno.org]
- 5. Frontiers | Optimization and Evaluation of Al18F Labeling Using a NOTA—or RESCA1-Conjugated AE105 Peptide Antagonist of uPAR [frontiersin.org]
- 6. Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-Pot Two-Step Radiosynthesis of a New 18F-Labeled Thiol Reactive Prosthetic Group and Its Conjugate for Insulinoma Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression | CoLab [colab.ws]
- 11. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. 18F‑AlF Labeled Peptide and Protein Conjugates as Positron Emission Tomography Imaging Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fully automated peptide radiolabeling from [18F]fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation and Evaluation of [18F]AlF-NOTA-NOC for PET Imaging of Neuroendocrine Tumors: Comparison to [68Ga]Ga-DOTA/NOTA-NOC [mdpi.com]
Application Notes and Protocols for Solid-Phase ¹⁸F Radiochemistry Techniques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for solid-phase ¹⁸F radiochemistry techniques. The methodologies outlined are crucial for the efficient and streamlined synthesis of ¹⁸F-labeled radiopharmaceuticals, particularly peptides and small molecules, for positron emission tomography (PET) imaging.
Introduction to Solid-Phase ¹⁸F Radiochemistry
Solid-phase synthesis (SPS) offers significant advantages in radiochemistry by simplifying purification, enabling automation, and minimizing handling of radioactive materials. In the context of ¹⁸F-radiochemistry, a substrate is immobilized on a solid support, allowing for the subsequent reaction with [¹⁸F]fluoride and easy removal of excess reagents and byproducts through simple washing steps. This approach is particularly beneficial for the labeling of peptides and other complex biomolecules where solution-phase synthesis can be challenging and lead to complex product mixtures.[1][2]
The core principle involves the attachment of a precursor molecule to a solid support (e.g., a resin). The immobilized precursor is then subjected to a stream of activated [¹⁸F]fluoride. After the radiolabeling reaction, the desired ¹⁸F-labeled product is cleaved from the solid support and purified, often using solid-phase extraction (SPE) cartridges, which provides a rapid and efficient alternative to high-performance liquid chromatography (HPLC).[3][4][5][6]
Key Advantages of Solid-Phase Techniques:
-
Simplified Purification: Unreacted reagents and byproducts are easily washed away from the immobilized product.
-
Amenable to Automation: The streamlined workflow is well-suited for implementation on automated radiosynthesis modules.[7][8][9]
-
Reduced Synthesis Time: Eliminating the need for traditional purification methods like HPLC can significantly shorten the overall synthesis time.[7][8][9]
-
Improved Radiochemical Yields (RCY): In some cases, on-resin reactions can lead to higher and more reproducible yields.
-
Reusability of Support: Certain solid supports can be regenerated and reused, making the process more cost-effective.[7][8]
Experimental Protocols and Methodologies
This section details protocols for two common solid-phase ¹⁸F radiolabeling strategies: direct radiofluorination and the use of prosthetic groups.
Protocol 1: Direct On-Resin Radiofluorination of Peptides
This protocol describes a general procedure for the direct labeling of a peptide with ¹⁸F while it is attached to a solid support.
Materials and Reagents:
-
Peptide-functionalized resin (e.g., Rink Amide resin)
-
[¹⁸F]Fluoride in [¹⁸O]H₂O
-
Anion exchange cartridge (e.g., QMA)
-
Elution solution: Kryptofix 2.2.2 (K₂₂₂) and K₂CO₃ in acetonitrile/water
-
Reaction solvent (e.g., anhydrous acetonitrile, DMSO)
-
Cleavage cocktail (e.g., trifluoroacetic acid (TFA)-based)
-
Solid-phase extraction (SPE) cartridges for purification (e.g., C18)
-
Automated radiosynthesis module or manual setup
Workflow Diagram:
Caption: Workflow for direct solid-phase ¹⁸F radiofluorination of peptides.
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: Load the aqueous [¹⁸F]fluoride solution onto a pre-conditioned anion exchange cartridge (e.g., QMA). Elute the trapped [¹⁸F]F⁻ into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropic Drying: Dry the eluted [¹⁸F]fluoride by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at elevated temperature (e.g., 100-110°C). Repeat this step to ensure the fluoride is anhydrous.
-
On-Resin Radiofluorination: Add the dried [¹⁸F]fluoride in a suitable anhydrous solvent (e.g., acetonitrile or DMSO) to the vessel containing the peptide-functionalized resin. Heat the reaction mixture at a specific temperature (e.g., 80-120°C) for a defined time (e.g., 10-20 minutes).
-
Washing: After the reaction, wash the resin thoroughly with solvents like acetonitrile and water to remove unreacted [¹⁸F]fluoride and other impurities.
-
Cleavage: Treat the resin with a cleavage cocktail (e.g., TFA/triisopropylsilane/water) to release the ¹⁸F-labeled peptide from the solid support.
-
Purification: Neutralize the cleavage mixture and purify the crude product using SPE cartridges. For example, a C18 cartridge can be used to trap the labeled peptide, which is then washed with water to remove salts and eluted with an organic solvent like ethanol or acetonitrile.
-
Quality Control: Analyze the final product for radiochemical purity, specific activity, and other quality control parameters using radio-HPLC and radio-TLC.
Protocol 2: Solid-Phase Labeling using [¹⁸F]SFB (N-succinimidyl 4-[¹⁸F]fluorobenzoate)
This protocol describes the labeling of a resin-bound peptide with a prosthetic group, [¹⁸F]SFB, which is pre-synthesized and then conjugated to the peptide.
Materials and Reagents:
-
All materials from Protocol 1
-
Precursor for [¹⁸F]SFB (e.g., N-succinimidyl-4-(tri-n-butylstannyl)benzoate)
-
Coupling agents (e.g., HATU, DIPEA)
Workflow Diagram:
Caption: Workflow for solid-phase peptide labeling using [¹⁸F]SFB.
Procedure:
-
Synthesis of [¹⁸F]SFB: Prepare dried [¹⁸F]fluoride as described in Protocol 1. Add the [¹⁸F]fluoride to a solution of the SFB precursor in a suitable solvent and heat to perform the radiofluorination. Purify the resulting [¹⁸F]SFB, typically using SPE.
-
On-Resin Conjugation: Add the purified [¹⁸F]SFB to the peptide-functionalized resin in a reaction vessel. The conjugation is often facilitated by coupling agents and a non-nucleophilic base (e.g., DIPEA) in a solvent like DMF. The reaction is typically carried out at room temperature or with gentle heating.
-
Washing: After the conjugation reaction, thoroughly wash the resin with appropriate solvents to remove unreacted [¹⁸F]SFB and coupling reagents.
-
Cleavage and Purification: Cleave the ¹⁸F-labeled peptide from the resin and purify it using SPE as described in Protocol 1.
-
Quality Control: Perform the necessary quality control tests on the final product.
Quantitative Data Summary
The following tables summarize quantitative data from various solid-phase ¹⁸F radiochemistry studies.
Table 1: Radiochemical Yields and Synthesis Times for Various Solid-Phase Methods
| Radiotracer/Method | Solid Support/Resin | Radiochemical Yield (RCY, decay-corrected) | Total Synthesis Time (min) | Reference |
| 2-[¹⁸F]Fluoropropionyl Peptides | Various | 10% | 175 | [1] |
| Automated on-column radiofluorination | PS-P2tBu, PS-P2PEG | Aliphatic sulfonates: 69%, Bromides: 42% | 35-45 | [7][8][9] |
| [¹⁸F]FDG (automated on-column) | PS-P2PEG | 40% | 35-45 | [7][8][9] |
| cRGDyK([¹⁸F]FBA) | - | 14 ± 2% | 90 (from [¹⁸F]FBA) | [10] |
| [¹⁸F]FECH (automated SPE) | - | 33-37% | < 60 | [5] |
| [¹⁸F]D3FSP (SPE purified) | - | 44.4 ± 5.7% | 50 | [6] |
| [¹⁸F]FP-(+)-DTBZ (SPE purified) | Sep-Pak PS-2 & C18 | 29 ± 1.8% | 27 | [4] |
| [¹⁸F]PARPi (solid-phase synthesis) | MAX cartridge | High | - | [11] |
Table 2: Radiochemical Purity and Specific Activity
| Radiotracer/Method | Radiochemical Purity | Specific Activity (GBq/µmol) | Reference |
| 2-[¹⁸F]Fluoropropionyl Peptides | 76-99% (before HPLC) | - | [1] |
| Direct peptide radiofluorination | > 95% | - | [12] |
| [¹⁸F]FETos (automated SPE) | > 99% | 100-400 | [3] |
| [¹⁸F]FECH (automated SPE) | > 95% | - | [5] |
| [¹⁸F]D3FSP (SPE purified) | > 95% | - | [6] |
| [¹⁸F]FP-(+)-DTBZ (SPE purified) | > 99% | - | [4] |
| [¹⁸F]PARPi (solid-phase synthesis) | High | High | [11] |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical flow of a generalized automated solid-phase radiochemistry process, from the initial production of [¹⁸F]fluoride to the final quality control of the radiolabeled product.
Caption: Logical flow of an automated solid-phase ¹⁸F radiochemistry process.
Conclusion
Solid-phase ¹⁸F radiochemistry techniques represent a powerful and efficient approach for the synthesis of PET radiotracers. The methods described in these application notes offer researchers and drug development professionals robust and often automated protocols for producing high-quality ¹⁸F-labeled compounds. The simplification of purification through the use of solid-phase extraction is a key advantage that can accelerate the development and translation of new PET imaging agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Fully Automated Radiosynthesis of [18F]Fluoroethyl-Diprenorphine on a Single Module by Use of SPE Cartridges for Preparation of High Quality 2-[18F]Fluoroethyl Tosylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fully automated SPE-based synthesis and purification of 2-[18F]fluoroethyl-choline for human use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of solid-phase extraction (SPE) in the preparation of [18F]D3FSP: A new PET imaging agent for mapping Aβ plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Automated Solid-Phase Radiofluorination Using Polymer-Supported Phosphazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. Solid-Phase Synthesis and this compound Radiolabeling of CycloRGDyK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solid-phase supported direct 18F-radiofluorination of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
On-Demand Synthesis of ¹⁸F-Labeled Radiotracers Using Microfluidic Radiochemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The advent of microfluidic technology has revolutionized the field of radiochemistry, enabling the rapid, efficient, and automated synthesis of positron emission tomography (PET) tracers. This document provides detailed application notes and protocols for the on-demand synthesis of various ¹⁸F-labeled radiotracers using microfluidic platforms. The methodologies outlined herein offer significant advantages over conventional vessel-based radiosynthesis, including reduced reagent consumption, faster reaction times, and improved radiochemical yields, making it an invaluable tool for preclinical research and drug development.
Introduction to Microfluidic Radiochemistry
Microfluidic devices, often referred to as "labs-on-a-chip," provide a miniaturized environment for conducting chemical reactions. In the context of ¹⁸F-radiochemistry, these systems offer precise control over reaction parameters such as temperature, flow rate, and reagent mixing. This level of control accelerates the optimization of radiolabeling conditions and facilitates the production of high-quality radiotracers with high specific activity. The dose-on-demand capability of microfluidic systems allows for the back-to-back production of multiple, diverse ¹⁸F-radiotracers from a single batch of [¹⁸F]fluoride, a significant advantage for preclinical studies requiring a variety of imaging agents.[1][2][3]
Quantitative Data Summary
The following tables summarize the performance of microfluidic synthesis for several key ¹⁸F-radiotracers.
Table 1: Synthesis Parameters for Various ¹⁸F-Radiotracers
| Radiotracer | Microfluidic System | Total Flow Rate (µL/min) | Radiochemical Yield (RCY) (%) | Molar Activity (GBq/µmol) | Radiochemical Purity (%) |
| [¹⁸F]MEL050 | Advion NanoTek | 20 | 40 ± 13 | >100 | >97 |
| [¹⁸F]Fallypride | Advion NanoTek | 20 | 25 ± 13 | >100 | >97 |
| [¹⁸F]PBR111 | Advion NanoTek | 200 | 27 ± 8 | >100 | >97 |
| [¹⁸F]FPEB | Advion NanoTek | 40 | 2.1 ± 0.4 | 162.8 ± 11.1 | >95 |
Data compiled from multiple preclinical productions.[1][2][3][4]
Experimental Protocols
General Workflow for On-Demand ¹⁸F-Tracer Synthesis
The general workflow for the microfluidic synthesis of ¹⁸F-tracers involves several key steps, as illustrated in the diagram below. This process begins with the trapping of cyclotron-produced [¹⁸F]fluoride, followed by its elution into the microfluidic reactor for the labeling reaction, and concludes with purification and formulation of the final radiotracer.
Caption: General workflow for on-demand ¹⁸F-tracer synthesis.
Protocol for the Synthesis of [¹⁸F]FPEB
This protocol describes the synthesis of [¹⁸F]FPEB, a tracer for imaging metabotropic glutamate receptor subtype 5 (mGluR5), using an Advion NanoTek microfluidic system.[4]
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]water
-
Tetrabutylammonium bicarbonate (nBu₄NHCO₃) solution (0.075 M)
-
Anhydrous acetonitrile (CH₃CN)
-
Precursor: 3-nitro-5-[(pyridin-3-yl)ethynyl]benzonitrile in dimethyl sulfoxide (DMSO)
-
Sterile water for injection
-
Ethanol for injection
-
C18 Sep-Pak cartridge
-
HPLC system with a C18 column
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Load the cyclotron-produced [¹⁸F]fluoride onto an ion exchange resin.
-
Elute the trapped [¹⁸F]fluoride with 0.6 mL of 0.075 M nBu₄NHCO₃ solution into the fluoride drying concentrator of the NanoTek system.[4]
-
-
Azeotropic Drying:
-
Perform azeotropic drying of the [¹⁸F]fluoride solution three times by adding anhydrous CH₃CN under a flow of nitrogen and applying a vacuum for 2 minutes for each cycle.[4]
-
-
Radiolabeling Reaction:
-
Dissolve the precursor in DMSO.
-
Using two syringe pumps, introduce the dried [¹⁸F]fluoride and the precursor solution into a 4-meter long microreactor (32 µL internal volume).
-
Maintain a total flow rate of 40 µL/min (20 µL/min per syringe pump).
-
Heat the microreactor to 215 ± 5 °C.[4]
-
-
Purification and Formulation:
Quality Control:
-
Determine radiochemical purity and identity via analytical HPLC (>95%).[4]
-
Measure molar activity.
-
Perform sterile filter integrity testing.
-
Analyze for residual solvents and endotoxins.[4]
Dose-on-Demand Synthesis of Multiple Tracers
A key advantage of microfluidic systems is the ability to produce different radiotracers sequentially from the same batch of [¹⁸F]fluoride.[1][2][3] This "dose-on-demand" approach is highly efficient for preclinical studies.
Caption: Logical workflow for dose-on-demand synthesis.
An effective automated cleaning procedure between each synthesis is crucial to prevent cross-contamination. This typically involves flushing the microreactor, HPLC column, and SPE cartridge with appropriate solvents.[1] The successful implementation of this methodology has been demonstrated with the back-to-back synthesis of [¹⁸F]MEL050, [¹⁸F]Fallypride, and [¹⁸F]PBR111 with no detectable cross-contamination and high radiochemical purities (>97%).[1][2][3]
Conclusion
Microfluidic radiochemistry represents a paradigm shift in the production of ¹⁸F-labeled PET tracers. The ability to perform rapid, automated, and dose-on-demand synthesis with high efficiency and purity makes this technology particularly well-suited for the dynamic needs of research, preclinical imaging, and drug development. The protocols and data presented in these application notes provide a foundation for the implementation of microfluidic platforms for the routine production of a diverse range of ¹⁸F-radiotracers.
References
- 1. Dose-on-demand production of diverse 18F-radiotracers for preclinical applications using a continuous flow microfluidic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dose-on-demand production of diverse 18F-radiotracers for preclinical applications using a continuous flow microfluidic system [apo.ansto.gov.au]
- 4. Microfluidic continuous-flow radiosynthesis of [18F]FPEB suitable for human PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorine-18 in Myocardial Perfusion Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Fluorine-18 (¹⁸F) labeled radiotracers for myocardial perfusion imaging (MPI), with a primary focus on the extensively studied agent, [¹⁸F]Flurpiridaz. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate research and development in cardiovascular imaging.
Introduction to ¹⁸F-Labeled Tracers for Myocardial Perfusion Imaging
Positron Emission Tomography (PET) offers superior spatial resolution and sensitivity compared to Single-Photon Emission Computed Tomography (SPECT) for MPI.[1] The development of ¹⁸F-labeled tracers has been a significant advancement in cardiac PET. With a half-life of approximately 110 minutes, ¹⁸F allows for centralized production and distribution, overcoming the logistical challenges associated with short-lived PET tracers like Rubidium-82 and ¹³N-Ammonia.[2][3][4] This extended half-life is also compatible with exercise stress testing.[5]
[¹⁸F]Flurpiridaz, a pyridaben analogue, is a novel PET radiotracer that has demonstrated favorable imaging characteristics and has been extensively evaluated in clinical trials.[3][4][5][6] It binds to the mitochondrial complex I (MC-1) in cardiomyocytes, and its uptake is proportional to myocardial blood flow.[5][6][7]
[¹⁸F]Flurpiridaz: Mechanism of Uptake
[¹⁸F]Flurpiridaz is a lipophilic cation that passively diffuses across the sarcolemma and mitochondrial membranes of cardiomyocytes. Its retention in the myocardium is primarily driven by its high-affinity binding to NADH:ubiquinone oxidoreductase, also known as mitochondrial complex I, a key component of the electron transport chain.[6][7] This specific binding results in a high first-pass extraction fraction and a linear relationship between tracer uptake and myocardial blood flow over a wide range of flow rates.[7][8][9]
[¹⁸F]Flurpiridaz uptake and binding in a cardiomyocyte.
Quantitative Data Summary: [¹⁸F]Flurpiridaz PET vs. SPECT
Clinical trials have consistently demonstrated the superior diagnostic performance of [¹⁸F]Flurpiridaz PET compared to conventional SPECT MPI for the detection of coronary artery disease (CAD).
| Performance Metric | [¹⁸F]Flurpiridaz PET | SPECT | p-value | Reference |
| Sensitivity | 78.8% | 61.5% | 0.02 | [1] |
| Specificity | 76.5% | 73.5% | NS | [1] |
| Area Under ROC Curve | 0.82 ± 0.05 | 0.70 ± 0.06 | 0.04 | [1] |
| Image Quality (Good/Excellent) - Stress | 99.2% | 88.5% | <0.01 | [1] |
| Image Quality (Good/Excellent) - Rest | 96.9% | 66.4% | <0.01 | [1] |
| Diagnostic Certainty | 92.0% | 76.8% | <0.01 | [10] |
| Mean Effective Radiation Dose (Pharmacologic Stress) | 6.4 mSv | ~13 mSv | <0.01 | [1] |
Table 1: Comparison of Diagnostic Performance between [¹⁸F]Flurpiridaz PET and SPECT MPI.
Experimental Protocols: [¹⁸F]Flurpiridaz PET Myocardial Perfusion Imaging
Patient Preparation
-
Fasting: Patients should be nothing by mouth (NPO) for a minimum of 3 hours prior to the scan.[2]
-
Caffeine and Medication Restrictions: Patients must avoid caffeine for at least 12 hours before the procedure.[2] Certain cardiac medications that may interfere with the stress test response should be withheld as per institutional guidelines.[2]
-
Resting Period: The patient should lie down and rest for at least 15 minutes before the initial injection of [¹⁸F]Flurpiridaz.[2]
Pharmacological Stress Imaging Protocol
This protocol is suitable for patients unable to perform adequate physical exercise.
-
Baseline Imaging (Rest):
-
Inter-scan Delay: A waiting period of approximately 53 ± 11 minutes is observed between the rest and stress studies.[1]
-
Pharmacological Stress Induction:
-
Administer a standard pharmacological stress agent (e.g., adenosine, regadenoson, or dipyridamole) according to established protocols.[1]
-
-
Stress Imaging:
Pharmacological stress MPI workflow with [¹⁸F]Flurpiridaz.
Exercise Stress Imaging Protocol
This protocol is preferred for patients who can achieve an adequate level of physical exertion.
-
Baseline Imaging (Rest):
-
Follow the same procedure as in the pharmacological stress protocol, administering a rest dose of [¹⁸F]Flurpiridaz (typically 1.93 ± 0.37 mCi).[1]
-
-
Inter-scan Delay: A waiting period of approximately 73 ± 12 minutes is observed.[1]
-
Exercise Stress:
-
Stress Imaging:
Exercise stress MPI workflow with [¹⁸F]Flurpiridaz.
PET Image Acquisition and Reconstruction
-
Acquisition Mode: List-mode acquisition is recommended to allow for flexible dynamic framing.[11]
-
Dynamic Framing (Pharmacological Stress): A typical framing protocol is 12 x 10s, 6 x 30s, 6 x 60s, and 1 x 300s.[12]
-
Attenuation Correction: A low-dose CT scan should be acquired before each PET scan for attenuation correction.[11]
-
Reconstruction: Iterative reconstruction algorithms (e.g., OSEM) are standard. It is critical to ensure consistency in reconstruction parameters for accurate quantitative analysis.[12]
Data Analysis
-
Image Reorientation: Reconstruct the images into standard cardiac views (short-axis, vertical long-axis, and horizontal long-axis).
-
Kinetic Modeling: Use a validated kinetic model (e.g., a two-tissue compartment model) to generate time-activity curves for the myocardium and arterial input function.[13]
-
Quantification of Myocardial Blood Flow (MBF): Calculate MBF (in mL/min/g) for both rest and stress conditions.
-
Calculation of Myocardial Flow Reserve (MFR): MFR is calculated as the ratio of stress MBF to rest MBF.[14]
Other Promising ¹⁸F-Labeled Myocardial Perfusion Tracers
While [¹⁸F]Flurpiridaz is the most extensively studied, other ¹⁸F-labeled tracers are under investigation.
-
[¹⁸F]Fluorobenzyltriphenylphosphonium ([¹⁸F]FBnTP): A lipophilic cation that accumulates in the myocardium based on the mitochondrial membrane potential. It has shown rapid heart uptake and favorable heart-to-liver and heart-to-lung ratios.[15][16]
-
[¹⁸F]FDG-rhodamine: This tracer has demonstrated high heart uptake in preclinical studies, with a heart/liver ratio of 21.20 at 60 minutes post-injection in rats.[15]
-
[¹⁸F]FTPP: Initially developed for tumor imaging, this tracer also shows significant myocardial uptake with rapid clearance from non-target tissues, resulting in high heart-to-blood, heart-to-lung, and heart-to-liver ratios.[15]
-
[¹⁸F]FTMA: An ¹⁸F-labeled ammonium salt that showed limited potential for MPI due to low myocardial uptake and a low heart/liver ratio in preclinical studies.[17]
Conclusion
This compound labeled tracers, particularly [¹⁸F]Flurpiridaz, represent a significant advancement in myocardial perfusion imaging. The ability to perform quantitative PET with a tracer that has a longer half-life, high diagnostic accuracy, and lower radiation exposure compared to traditional methods holds great promise for improving the diagnosis and management of coronary artery disease. The detailed protocols and data presented in these application notes are intended to support further research and clinical adoption of this valuable imaging modality.
References
- 1. Flurpiridaz F 18 PET: Phase II Safety and Clinical Comparison with SPECT Myocardial Perfusion Imaging for Detection of Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. cardiovascularbusiness.com [cardiovascularbusiness.com]
- 4. FDA Approves First New PET Imaging Tracer for Cardiac Testing in Decades | tctmd.com [tctmd.com]
- 5. dicardiology.com [dicardiology.com]
- 6. radiopharmaceuticals.info [radiopharmaceuticals.info]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Initial characterization of an 18F-labeled myocardial perfusion tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. youtube.com [youtube.com]
- 13. inviasolutions.com [inviasolutions.com]
- 14. 18F-flurpiridaz positron emission tomography segmental and territory myocardial blood flow metrics: incremental value beyond perfusion for coronary artery disease categorization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Research Progress on 18F-Labeled Agents for Imaging of Myocardial Perfusion with Positron Emission Tomography [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Research Progress on 18F-Labeled Agents for Imaging of Myocardial Perfusion with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
Beyond [¹⁸F]FDG: Application Notes and Protocols for Novel Fluorine-18 PET Tracers
For Researchers, Scientists, and Drug Development Professionals
The landscape of positron emission tomography (PET) is rapidly evolving beyond the foundational yet sometimes limited utility of [¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG). This document provides detailed application notes and protocols for a selection of novel Fluorine-18 labeled PET tracers that are enabling more specific and nuanced insights into oncology, neuroinflammation, and other disease states. These tracers offer the potential to overcome some of the limitations of [¹⁸F]FDG, such as its high uptake in the brain and its inability to always differentiate between malignancy and inflammation.
This guide is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering detailed methodologies for key experiments and clearly structured quantitative data to facilitate comparison and implementation.
Amino Acid Metabolism Imaging: [¹⁸F]FET (O-(2-[¹⁸F]fluoroethyl)-L-tyrosine)
[¹⁸F]FET is an amino acid analog that is transported into cells primarily by the L-type amino acid transporter 1 (LAT1), which is upregulated in many types of cancer cells. Its low uptake in normal brain tissue makes it particularly valuable for neuro-oncology.
Signaling Pathway: LAT1-Mediated Amino Acid Transport and mTORC1 Activation
Quantitative Data Summary: [¹⁸F]FET
| Parameter | Typical Value | Reference(s) |
| Radiochemical Yield (decay corrected) | 20-55% | [1][2] |
| Molar Activity (at EOB) | 189-411 GBq/µmol | [2] |
| Radiochemical Purity | >99% | [2] |
| Enantiomeric Purity (L-isomer) | >99% | [2] |
| Total Synthesis Time | 63-80 min | [2] |
Experimental Protocols
Automated Radiosynthesis of [¹⁸F]FET
This protocol describes a typical automated synthesis on a commercial module.[1][2]
-
[¹⁸F]Fluoride Trapping: Aqueous [¹⁸F]fluoride is passed through an anion exchange cartridge to trap the [¹⁸F]F⁻.
-
Elution: The trapped [¹⁸F]F⁻ is eluted into the reactor vessel with a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2.) and potassium carbonate in acetonitrile/water.
-
Azeotropic Drying: The mixture is dried by heating under a stream of nitrogen or vacuum with additions of anhydrous acetonitrile to remove water.
-
Radiolabeling: The precursor, O-(2′-tosyloxyethyl)-N-trityl-L-tyrosine-tert-butyl ester (TET), dissolved in a suitable solvent (e.g., acetonitrile), is added to the dried [¹⁸F]fluoride complex. The reaction is heated to perform the nucleophilic substitution.
-
Hydrolysis (Deprotection): After cooling, the solvent is evaporated, and an acid (e.g., 2N HCl) is added. The mixture is heated to remove the protecting groups.
-
Purification: The crude product is purified by semi-preparative HPLC.
-
Formulation: The collected [¹⁸F]FET fraction is passed through a sterile filter into a sterile vial containing a suitable buffer for injection.
Quality Control of [¹⁸F]FET
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, colorless solution |
| pH | pH meter or strip | 4.5 - 7.5 |
| Radiochemical Purity | Analytical HPLC | ≥ 95% [¹⁸F]FET |
| Enantiomeric Purity | Chiral HPLC | ≥ 99% L-isomer |
| Residual Solvents | Gas Chromatography (GC) | Acetonitrile < 410 ppm, Ethanol < 5000 ppm |
| Bacterial Endotoxins | LAL test | < 175 EU/Vmax |
| Sterility | USP <71> | No microbial growth |
Preclinical PET Imaging of Brain Tumors with [¹⁸F]FET
-
Animal Model: Use an appropriate brain tumor model (e.g., orthotopic glioma xenograft in rodents).
-
Animal Preparation: Anesthetize the animal and maintain body temperature.
-
Radiotracer Administration: Administer ~5-15 MBq of [¹⁸F]FET via tail vein injection.
-
PET Acquisition: Perform a dynamic scan for 40-60 minutes post-injection.[2]
-
Image Analysis: Reconstruct images and co-register with anatomical imaging (MRI or CT). Calculate tumor-to-background ratios (TBR) using a contralateral brain region as background.[3]
Clinical PET Imaging of Brain Tumors with [¹⁸F]FET
-
Patient Preparation: Patients should fast for at least 4 hours prior to the scan.
-
Radiotracer Administration: Administer an intravenous bolus of approximately 180-200 MBq of [¹⁸F]FET.[2][4]
-
PET Acquisition: A dynamic emission recording for 40-50 minutes is often performed, starting at the time of injection. Static images are typically acquired 20-40 minutes post-injection.[2][5]
-
Image Analysis: Reconstruct images and analyze both static uptake (e.g., SUVmax, TBR) and dynamic data (time-activity curves) to differentiate tumor grades and distinguish recurrence from treatment effects.[3]
Prostate-Specific Membrane Antigen (PSMA) Imaging: [¹⁸F]DCFPyL
[¹⁸F]DCFPyL is a small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein highly overexpressed on the surface of most prostate cancer cells. It is used for the detection of primary and metastatic prostate cancer.
Signaling Pathway: PSMA-Mediated Signaling in Prostate Cancer
Quantitative Data Summary: [¹⁸F]DCFPyL
| Parameter | Typical Value | Reference(s) |
| Radiochemical Yield (decay corrected) | 23-31% | [4][5] |
| Molar Activity (at EOS) | up to 1403 GBq/µmol | [6] |
| Radiochemical Purity | >98% | [4] |
| Total Synthesis Time | 28-55 min | [4][5] |
| Effective Radiation Dose | 0.017 mSv/MBq | [7] |
Experimental Protocols
Automated Radiosynthesis of [¹⁸F]DCFPyL
This protocol outlines a direct, one-step radiofluorination method.[5][6][8]
-
[¹⁸F]Fluoride Trapping and Elution: As described for [¹⁸F]FET.
-
Azeotropic Drying: As described for [¹⁸F]FET.
-
Radiolabeling: The unprotected carboxylic acid precursor is dissolved in a suitable solvent and added to the dried [¹⁸F]fluoride. The reaction is heated to facilitate direct radiofluorination.
-
Purification: The crude product is purified using either semi-preparative HPLC or a cartridge-based method.
-
Formulation: The purified [¹⁸F]DCFPyL is formulated in a sterile solution for injection.
Quality Control of [¹⁸F]DCFPyL
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, colorless solution |
| pH | pH meter or strip | 4.5 - 7.5 |
| Radiochemical Purity | Analytical HPLC | ≥ 95% |
| Residual Solvents | Gas Chromatography (GC) | Ethanol < 5000 ppm |
| Bacterial Endotoxins | LAL test | < 17.5 EU/mL |
| Sterility | USP <71> | No microbial growth |
Preclinical PET Imaging of Prostate Cancer with [¹⁸F]DCFPyL
-
Animal Model: Use a prostate cancer xenograft model (e.g., LNCaP for PSMA-positive, PC3 for PSMA-negative control).
-
Animal Preparation: Anesthetize the animal and maintain body temperature.
-
Radiotracer Administration: Administer [¹⁸F]DCFPyL via tail vein injection.
-
PET Acquisition: Perform dynamic PET imaging for 60 minutes or static imaging at 1-2 hours post-injection.[4]
-
Image Analysis: Calculate SUV and tumor-to-background ratios. For specificity, a blocking study with a non-radioactive PSMA inhibitor can be performed.[4]
Clinical PET/CT Imaging of Prostate Cancer with [¹⁸F]DCFPyL
-
Patient Preparation: No specific preparation such as fasting is required.
-
Radiotracer Administration: Administer an intravenous injection of approximately 333 MBq (9 mCi) of [¹⁸F]DCFPyL.
-
PET/CT Acquisition: Whole-body PET/CT imaging is typically performed 1-2 hours after tracer injection.
-
Image Analysis: Identify and quantify areas of abnormal uptake consistent with prostate cancer.
Hypoxia Imaging: [¹⁸F]FMISO ([¹⁸F]Fluoromisonidazole)
[¹⁸F]FMISO is a nitroimidazole derivative that is reductively activated and trapped in hypoxic cells (low oxygen tension), making it a valuable tool for imaging tumor hypoxia, a key factor in treatment resistance.
Signaling Pathway: HIF-1 Mediated Response to Hypoxia
Quantitative Data Summary: [¹⁸F]FMISO
| Parameter | Typical Value | Reference(s) |
| Radiochemical Yield (decay corrected) | 37-55% | [3][9] |
| Radiochemical Purity | >95% | [3] |
| Total Synthesis Time | 40-50 min | [3][9] |
| Tumor-to-Blood Ratio (max) | ~1.6 (Head & Neck Cancer) | [10] |
Experimental Protocols
Automated Radiosynthesis of [¹⁸F]FMISO
This protocol describes a one-pot, two-step synthesis.[3][9]
-
[¹⁸F]Fluoride Trapping, Elution, and Drying: As described for [¹⁸F]FET.
-
Radiolabeling: The precursor, 1-(2'-nitro-1'-imidazolyl)-2-O-tetrahydropyranyl-3-O-toluenesulphonyl-propanediol (NITTP), is added to the dried [¹⁸F]fluoride, and the mixture is heated.
-
Hydrolysis: After labeling, an acid (e.g., 1M HCl) is added, and the mixture is heated to remove the protecting group.
-
Purification: The crude product is purified using a simplified cartridge-based method (e.g., neutral alumina column) instead of HPLC.
-
Formulation: The purified [¹⁸F]FMISO is passed through a sterile filter into a sterile vial.
Quality Control of [¹⁸F]FMISO
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, colorless solution |
| pH | pH meter or strip | 4.5 - 7.5 |
| Radiochemical Purity | Analytical HPLC or TLC | ≥ 95% |
| Residual Solvents | Gas Chromatography (GC) | Acetonitrile < 410 ppm |
| Bacterial Endotoxins | LAL test | < 17.5 EU/mL |
| Sterility | USP <71> | No microbial growth |
Preclinical PET Imaging of Hypoxia with [¹⁸F]FMISO
-
Animal Model: Use a tumor model known to develop hypoxia.
-
Animal Preparation: Anesthetize the animal and maintain body temperature.
-
Radiotracer Administration: Administer ~150 µCi of [¹⁸F]FMISO via retro-orbital or tail vein injection.[11]
-
PET Acquisition: Perform static PET/CT imaging at 80-120 minutes post-injection.[11][12]
-
Image Analysis: Calculate tumor-to-background ratios (TBR), often using muscle as the background region.[11]
Clinical PET Imaging of Hypoxia with [¹⁸F]FMISO
-
Patient Preparation: No specific preparation is required.
-
Radiotracer Administration: Administer an intravenous injection of approximately 3.7 MBq/kg (0.1 mCi/kg) of [¹⁸F]FMISO.[10]
-
PET Acquisition: Imaging is typically performed 2-4 hours post-injection to allow for clearance from normoxic tissues and accumulation in hypoxic regions.[10][12]
-
Image Analysis: Hypoxic regions are identified as areas with higher uptake than background tissues (e.g., blood pool or muscle). A tumor-to-blood or tumor-to-muscle ratio threshold (e.g., >1.2-1.4) is often used to define the hypoxic volume.[1][10]
Estrogen Receptor Imaging: [¹⁸F]FES (16α-[¹⁸F]fluoro-17β-estradiol)
[¹⁸F]FES is a radiolabeled analog of estradiol that binds to the estrogen receptor (ER), allowing for the in vivo assessment of ER expression in breast cancer. This is crucial for predicting response to endocrine therapy.
Signaling Pathway: Estrogen Receptor (ER) Signaling
Quantitative Data Summary: [¹⁸F]FES
| Parameter | Typical Value | Reference(s) |
| Radiochemical Yield (decay corrected) | 30-40% | [10][12][13] |
| Molar Activity (at EOB) | 182-470 GBq/µmol | [10][12] |
| Radiochemical Purity | >99% | [10][12] |
| Total Synthesis Time | 75-80 min | [10][12][13] |
| Effective Radiation Dose | ~4.9 mSv for 222 MBq | [8] |
Experimental Protocols
Automated Radiosynthesis of [¹⁸F]FES
This protocol describes a two-step, one-pot synthesis.[10][12][14]
-
[¹⁸F]Fluoride Trapping, Elution, and Drying: As described for [¹⁸F]FET.
-
Radiolabeling: The cyclic sulfate precursor (MMSE) is added to the dried [¹⁸F]fluoride, and the mixture is heated.
-
Hydrolysis: The intermediate is hydrolyzed with an acid (e.g., 1N H₂SO₄) to remove the protecting group.
-
Purification: The crude product is purified by semi-preparative HPLC.
-
Formulation: The collected [¹⁸F]FES fraction is reformulated using a C18 Sep-Pak cartridge and passed through a sterile filter.
Quality Control of [¹⁸F]FES
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, colorless solution |
| pH | pH meter or strip | 4.5 - 7.5 |
| Radiochemical Purity | Analytical HPLC | ≥ 95% |
| Residual Solvents | Gas Chromatography (GC) | Ethanol < 5000 ppm |
| Bacterial Endotoxins | LAL test | < 17.5 EU/mL |
| Sterility | USP <71> | No microbial growth |
Preclinical PET Imaging of Breast Cancer with [¹⁸F]FES
-
Animal Model: Use an ER-positive breast cancer xenograft model (e.g., MCF-7).
-
Animal Preparation: Anesthetize the animal and maintain body temperature.
-
Radiotracer Administration: Administer 5.55 MBq (150 µCi) of [¹⁸F]FES via tail vein injection.[5][15]
-
PET Acquisition: Perform a static PET/CT scan 1 hour post-injection.[5][15]
-
Image Analysis: Calculate %ID/g in the tumor and other organs.
Clinical PET/CT Imaging of Breast Cancer with [¹⁸F]FES
-
Patient Preparation: Patients should discontinue ER-targeted therapies for a specified period before the scan.
-
Radiotracer Administration: Administer an intravenous injection of approximately 222 MBq (6 mCi) of [¹⁸F]FES.[8][16]
-
PET/CT Acquisition: A whole-body scan is typically performed 60-80 minutes post-injection.[8][16]
-
Image Analysis: Identify lesions with uptake significantly above background, indicating ER-positive disease.
Neuroinflammation Imaging: [¹⁸F]GE-180
[¹⁸F]GE-180 is a third-generation tracer that targets the 18 kDa translocator protein (TSPO), which is upregulated in activated microglia and astrocytes during neuroinflammation. It is a promising tool for studying neurodegenerative diseases like Alzheimer's disease and multiple sclerosis.
Signaling Pathway: TSPO in Neuroinflammation
Quantitative Data Summary: [¹⁸F]GE-180
| Parameter | Typical Value | Reference(s) |
| Radiochemical Yield (decay corrected) | 42-45% | [2][17] |
| Molar Activity (at EOS) | 517 ± 54 GBq/µmol | [17] |
| Radiochemical Purity | >95-97% | [2][17] |
| Total Synthesis Time | 45-60 min | [2][17] |
Experimental Protocols
Automated Radiosynthesis of [¹⁸F]GE-180
-
[¹⁸F]Fluoride Trapping, Elution, and Drying: As described for [¹⁸F]FET.
-
Radiolabeling: The mesylate precursor is added to the dried [¹⁸F]fluoride, and the reaction is heated.
-
Purification: The crude product is purified using solid-phase extraction (SPE) cartridges.
-
Formulation: The final product is formulated in a sterile buffer solution.
Quality Control of [¹⁸F]GE-180
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, colorless solution |
| pH | pH meter or strip | 4.5 - 8.5 |
| Radiochemical Purity | Analytical HPLC | ≥ 95% |
| Residual Solvents | Gas Chromatography (GC) | Ethanol < 5000 ppm |
| Bacterial Endotoxins | LAL test | < 17.5 EU/mL |
| Sterility | USP <71> | No microbial growth |
Preclinical PET Imaging of Neuroinflammation with [¹⁸F]GE-180
-
Animal Model: Use a model of neuroinflammation (e.g., lipopolysaccharide injection, stroke model, or transgenic model of Alzheimer's disease).
-
Animal Preparation: Anesthetize the animal and maintain body temperature.
-
Radiotracer Administration: Administer 12.5 ± 2.2 MBq of [¹⁸F]GE-180 via tail vein injection.[8]
-
PET Acquisition: Perform a dynamic scan for 60-90 minutes or a static scan 60-90 minutes post-injection.[6][8]
-
Image Analysis: Calculate SUV or SUVR using a pseudo-reference region like the frontal cortex or cerebellum.[6][15]
Clinical PET Imaging of Neuroinflammation with [¹⁸F]GE-180
-
Patient Preparation: No specific preparation is required. TSPO genotyping is recommended as it can affect tracer binding.
-
Radiotracer Administration: Administer an intravenous injection of approximately 180 MBq of [¹⁸F]GE-180.[17][18]
-
PET Acquisition: A dynamic scan of 90 minutes or a static scan from 60-90 minutes post-injection is typically performed.[17][19][20]
-
Image Analysis: Quantification is often performed using SUVR, with a pseudo-reference region such as the frontal cortex.[19][20]
Disclaimer: These protocols are provided as a general guide. Specific parameters may need to be optimized for individual laboratory conditions and equipment. Always follow institutional guidelines and regulatory requirements for handling radioactive materials and conducting animal and human studies.
References
- 1. Assessment of Human Biodistribution and Dosimetry of 4-Fluoro-11β-Methoxy-16α-18F-Fluoroestradiol Using Serial Whole-Body PET/CT | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. A preclinical PET dual-tracer imaging protocol for ER and HER2 phenotyping in breast cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Preclinical Molecular Imaging for Precision Medicine in Breast Cancer Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. [18F]GE-180-PET and Post Mortem Marker Characteristics of Long-Term High-Fat-Diet-Induced Chronic Neuroinflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tech.snmjournals.org [tech.snmjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
- 11. The L-Type Amino Acid Transporter LAT1—An Emerging Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fully automated radiosynthesis and quality control of estrogen receptor targeting radiopharmaceutical 16α-[18F]fluoroestradiol ([18F]FES) for human breast cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Novel brain PET imaging agents: Strategies for imaging neuroinflammation in Alzheimer’s disease and mild cognitive impairment [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. 18F-Fluoroestradiol PET Imaging of Activating Estrogen Receptor-α Mutations in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. siemens-healthineers.com [siemens-healthineers.com]
- 17. 18F-FDG, 18F-4FMFES, and 89Zr-trastuzumab PET imaging protocol in a preclinical breast cancer model | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 18. TSPO PET with [F-18]GE-180 sensitively detects focal neuroinflammation in patients with relapsing-remitting multiple sclerosis [epub.ub.uni-muenchen.de]
- 19. TSPO imaging using the novel PET ligand [18F]GE-180: quantification approaches in patients with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. TSPO imaging using the novel PET ligand [18F]GE-180: quantification approaches in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Al[18F]F Labeling of Peptides and Proteins
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the radiolabeling of peptides and proteins using the aluminum-[¹⁸F]fluoride (Al[¹⁸F]F) method. This technique offers a straightforward and efficient approach for producing ¹⁸F-labeled biomolecules for Positron Emission Tomography (PET) imaging, combining the favorable nuclear properties of fluorine-18 with the simplicity of metal-based chelation chemistry.
Introduction
This compound is a preferred radionuclide for PET imaging due to its optimal decay characteristics, including a high positron branching ratio (97%), low positron energy (0.635 MeV), and a convenient half-life of 109.8 minutes.[1] Traditional ¹⁸F-labeling methods often involve complex, multi-step syntheses under harsh conditions, which can be detrimental to sensitive biomolecules like peptides and proteins.[2]
The Al[¹⁸F]F labeling strategy provides a valuable alternative. This aqueous-based method relies on the formation of the stable [Al¹⁸F]²⁺ complex, which is then chelated by a suitable ligand conjugated to the biomolecule of interest.[3] This approach simplifies the radiolabeling process, often reducing it to a single step, and is compatible with a wide range of biomolecules.[4][5]
Key advantages of the Al[¹⁸F]F labeling method include:
-
Simplicity: Often a one-pot, two-step reaction.
-
Aqueous Conditions: Performed in aqueous buffers, avoiding harsh organic solvents.
-
Versatility: Applicable to a wide variety of peptides and proteins.[4]
-
High Stability: The Al-¹⁸F bond is exceptionally strong (bond energy ~670 kJ/mol), leading to high in vivo stability of the radiolabeled conjugate.[6]
This document will detail the protocols for Al[¹⁸F]F labeling using common chelators, summarize key quantitative data, and provide visual workflows to guide researchers in implementing this powerful technique.
Chelators for Al[¹⁸F]F Labeling
The choice of chelator is critical for successful Al[¹⁸F]F labeling, influencing reaction conditions, labeling efficiency, and the stability of the final product. The most commonly used chelators are based on the triazacyclononane scaffold.
-
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): A hexadentate ligand that forms highly stable complexes with the [Al¹⁸F]²⁺ core.[4] Labeling with NOTA-conjugated peptides typically requires elevated temperatures (100-120 °C).[7]
-
NODA-GA (1,4,7-triazacyclononane-1,4-diacetic acid-glutaric acid): A pentadentate ligand that also forms stable complexes. Similar to NOTA, labeling often requires heating.
-
RESCA (Restrained Complexing Agent): A newer generation of chelators designed for milder reaction conditions. For example, RESCA1 allows for efficient Al[¹⁸F]F labeling at room temperature, making it ideal for heat-sensitive proteins.[5][8]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from Al[¹⁸F]F labeling of various peptides and proteins using different chelators. These values can serve as a benchmark for researchers developing their own labeling protocols.
| Chelator-Peptide/Protein | Radiolabeling Yield (Decay Corrected) | Molar Activity (GBq/µmol) | Synthesis Time (min) | Purification Method | Reference |
| NOTA-Octreotide (IMP466) | 55% | 60.5 | ~30 | SPE | [6] |
| NOTA-RGD | 5-20% (initial reports) | Not Reported | ~30 | HPLC | [4] |
| NOTA-Exendin-4 | 23.6% ± 2.4% | Not Reported | 35 | Not Specified | [6] |
| NOTA-Affibody (ZHER2:2395) | Not Reported | Not Reported | ~30 (labeling step) | Not Specified | [6] |
| NODA-GA-Peptide | Up to 86% | Not Reported | Not Reported | SPE | [9] |
| RESCA1-AE105 | Comparable to NOTA | Comparable to NOTA | ~30 | Not Specified | [8] |
| RESCA-HSA | Excellent | Not Reported | < 30 | Size Exclusion | [5] |
| RESCA-Nanobody | Efficient | Not Reported | < 30 | Desalting Column | [5] |
Note: Radiolabeling yields and molar activities are highly dependent on specific reaction conditions, including the amount of starting radioactivity, precursor concentration, and purification efficiency.
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step protocols for the Al[¹⁸F]F labeling of biomolecules.
General Workflow
The general workflow for Al[¹⁸F]F labeling is a two-step, one-pot procedure. First, the [Al¹⁸F]²⁺ complex is formed by reacting aqueous [¹⁸F]fluoride with an aluminum salt. Then, the chelator-conjugated peptide or protein is added to the mixture and incubated to form the final radiolabeled product, which is subsequently purified.
Caption: General workflow for Al[¹⁸F]F labeling of peptides and proteins.
Protocol 1: Al[¹⁸F]F Labeling of a NOTA-Conjugated Peptide (Heat-Required)
This protocol is adapted from methodologies used for labeling peptides like octreotide and RGD analogues.[10][11]
Materials:
-
NOTA-conjugated peptide
-
Aqueous [¹⁸F]Fluoride (e.g., from cyclotron target water or saline solution)
-
Aluminum chloride (AlCl₃) solution (e.g., 2 mM in 0.1 M sodium acetate buffer, pH 4.5)
-
Reaction buffer (e.g., 0.1 M sodium acetate, pH 4.0-4.5)
-
Ethanol (optional, as a co-solvent)
-
Heating block or water bath
-
Solid-Phase Extraction (SPE) cartridge (e.g., C18) for purification
-
Reagents for SPE (e.g., water, ethanol)
-
Analytical equipment (e.g., radio-TLC, radio-HPLC) for quality control
Procedure:
-
[Al¹⁸F]²⁺ Formation:
-
To a reaction vial, add a defined volume of [¹⁸F]Fluoride.
-
Add a small volume of the AlCl₃ solution (e.g., 5 µL of 2 mM solution). The optimal Al³⁺ concentration may need to be determined empirically but is often in the low micromolar range.[11]
-
Incubate the mixture at room temperature for 5 minutes.
-
-
Chelation Reaction:
-
Add the NOTA-conjugated peptide (dissolved in the reaction buffer) to the vial containing the [Al¹⁸F]²⁺ complex. The final peptide concentration is typically in the range of 50 µM.[6]
-
If necessary, add a co-solvent like ethanol.
-
Seal the vial and heat the reaction mixture at 100-110 °C for 15 minutes.[6]
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Activate an SPE cartridge (e.g., C18) according to the manufacturer's instructions.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and other hydrophilic impurities.
-
Elute the desired ¹⁸F-labeled peptide with an appropriate solvent (e.g., ethanol/water mixture).
-
-
Quality Control:
-
Determine the radiochemical purity and identity of the final product using radio-TLC or radio-HPLC.
-
Caption: Protocol workflow for Al[¹⁸F]F labeling of NOTA-conjugated peptides.
Protocol 2: Al[¹⁸F]F Labeling of a RESCA-Conjugated Protein (Room Temperature)
This protocol is designed for heat-sensitive biomolecules and is based on the RESCA chelator.[5]
Materials:
-
RESCA-conjugated protein (e.g., nanobody, affibody, or albumin)
-
Aqueous [¹⁸F]Fluoride
-
Aluminum chloride (AlCl₃) solution (e.g., 2 mM in 0.1 M sodium acetate buffer, pH 4.5)
-
Reaction buffer (e.g., 0.1 M sodium acetate, pH 4.5)
-
Purification system suitable for proteins (e.g., size exclusion chromatography, desalting columns)
-
Analytical equipment for quality control
Procedure:
-
[Al¹⁸F]²⁺ Formation:
-
In a reaction vial, combine the [¹⁸F]Fluoride solution with the AlCl₃ solution (e.g., 12.5 µL of 2 mM AlCl₃ per 0.5 mL of [¹⁸F]F⁻ solution).[5]
-
Incubate at room temperature for 5 minutes.
-
-
Chelation Reaction:
-
Add the freshly prepared [Al¹⁸F]²⁺ solution to a solution of the RESCA-conjugated protein in the reaction buffer.
-
Incubate the mixture at ambient temperature (20-22 °C) for 10-15 minutes.[5]
-
-
Purification:
-
Purify the reaction mixture using a method appropriate for the protein size, such as a desalting column or size exclusion chromatography, to separate the labeled protein from small-molecule impurities.
-
-
Quality Control:
-
Assess the radiochemical purity and integrity of the labeled protein using suitable methods (e.g., radio-HPLC, SDS-PAGE).
-
Caption: Protocol workflow for room temperature Al[¹⁸F]F labeling of proteins.
Conclusion
The Al[¹⁸F]F labeling method represents a significant advancement in the field of radiopharmacy, offering a robust and accessible route to ¹⁸F-labeled peptides and proteins.[3] By selecting the appropriate chelator and optimizing reaction conditions, researchers can efficiently produce high-quality radiotracers for preclinical and clinical PET imaging. The development of room-temperature labeling strategies using chelators like RESCA further expands the applicability of this technique to a broader range of sensitive biological molecules.[5][8] These protocols and data provide a solid foundation for the successful implementation of Al[¹⁸F]F labeling in diverse research and drug development settings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The aluminium-[18F]fluoride revolution: simple radiochemistry with a big impact for radiolabelled biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Al18F-Labeling Of Heat-Sensitive Biomolecules for Positron Emission Tomography Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiofluorination using aluminum-fluoride (Al18F) | springermedizin.de [springermedizin.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Optimization and Evaluation of Al18F Labeling Using a NOTA—or RESCA1-Conjugated AE105 Peptide Antagonist of uPAR [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Improved 18F Labeling of Peptides with a Fluoride-Aluminum-Chelate Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
Application of Fluorine-18 in Drug Discovery and Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorine-18 (¹⁸F) has become an indispensable radionuclide in modern drug discovery and development, primarily due to its near-ideal properties for Positron Emission Tomography (PET) imaging.[1][2][3][4] With a convenient half-life of 109.8 minutes, low positron energy (635 keV) resulting in high-resolution images, and well-established radiochemistry, ¹⁸F allows for the non-invasive, real-time assessment of a drug's behavior in living organisms.[1][2] This capability provides critical insights into pharmacokinetics, pharmacodynamics, target engagement, and efficacy, thereby accelerating the translation of novel therapeutics from the laboratory to the clinic.[5][6][7][8]
These application notes provide an overview of the key applications of this compound in the drug discovery pipeline, from preclinical evaluation to clinical trials. Detailed protocols for common ¹⁸F-radiolabeling procedures and PET imaging workflows are also presented to guide researchers in this field.
Key Applications of this compound in Drug Discovery
The use of ¹⁸F-labeled compounds in conjunction with PET imaging offers a powerful platform to:
-
Determine Pharmacokinetics (PK): Quantitatively measure the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in vivo.[5] This allows for the direct visualization of a drug's journey through the body and its accumulation in various organs and tissues.
-
Confirm Target Engagement and Receptor Occupancy: By radiolabeling a drug candidate or a known ligand, researchers can visualize and quantify its binding to the intended biological target.[5][8] This provides direct evidence of target engagement and can be used to determine the dose required to achieve a therapeutic effect.
-
Evaluate Pharmacodynamics (PD) and Drug Efficacy: ¹⁸F-labeled tracers can be used to monitor the physiological response to a drug. For example, [¹⁸F]FDG, a glucose analog, is widely used to assess changes in tumor metabolism in response to anti-cancer therapies.[3][5][9] Similarly, [¹⁸F]FLT can be used to measure changes in cell proliferation.[10]
-
Investigate Blood-Brain Barrier (BBB) Penetration: For central nervous system (CNS) drug development, PET imaging with ¹⁸F-labeled compounds is a crucial tool to assess the ability of a drug to cross the BBB and reach its target in the brain.[6]
-
Identify Off-Target Binding: Visualizing the complete biodistribution of a radiolabeled drug can help identify potential off-target binding sites, which could lead to undesirable side effects.[1][11]
-
Patient Stratification and Personalized Medicine: In clinical trials, ¹⁸F-PET can be used to select patients who are most likely to respond to a particular therapy based on the presence or absence of a specific biomarker.[8]
Core Concepts in this compound Radiochemistry
The successful application of ¹⁸F in drug discovery relies on efficient and reliable methods for incorporating it into a wide range of molecules. The two primary strategies are direct and indirect radiolabeling.[1][11]
-
Direct Labeling: Involves the direct reaction of [¹⁸F]fluoride with a precursor molecule to form the final ¹⁸F-labeled product. This is often achieved through nucleophilic substitution reactions on aliphatic or aromatic systems.[1][12]
-
Indirect Labeling (Prosthetic Group Labeling): This two-step approach involves first labeling a small, reactive molecule (a prosthetic group) with ¹⁸F. This ¹⁸F-labeled prosthetic group is then conjugated to the target molecule, which is often a larger biomolecule like a peptide or antibody that may not be stable under direct labeling conditions.[12][13][14]
The choice of labeling strategy depends on the chemical nature of the drug candidate and the desired properties of the final radiotracer.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution for ¹⁸F-Labeling of Small Molecules
This protocol describes a common method for the direct ¹⁸F-labeling of an aromatic precursor using a nitro-group as the leaving group.
Materials:
-
Precursor molecule with a suitable leaving group (e.g., -NO₂, -OTs, -NMe₃⁺)
-
[¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)
-
Potassium carbonate (K₂CO₃)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Acetonitrile (CH₃CN)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC system for purification and analysis
Procedure:
-
Azeotropic Drying of [¹⁸F]Fluoride:
-
Trap the aqueous [¹⁸F]fluoride solution on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel containing a solution of K₂CO₃ and K₂₂₂ in acetonitrile/water.
-
Evaporate the solvent to dryness under a stream of nitrogen at 110°C.
-
Add anhydrous acetonitrile and repeat the evaporation process two more times to ensure complete removal of water.[1][11]
-
-
Radiolabeling Reaction:
-
Dissolve the precursor molecule in anhydrous DMSO or DMF.
-
Add the precursor solution to the dried K[¹⁸F]F-K₂₂₂ complex.
-
Heat the reaction mixture at 120-150°C for 10-20 minutes.[7] Monitor the reaction progress using radio-TLC.
-
-
Purification:
-
Cool the reaction mixture and dilute with water.
-
Pass the diluted mixture through a C18 SPE cartridge to trap the ¹⁸F-labeled product and unreacted precursor.
-
Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities.
-
Elute the desired product from the cartridge with an appropriate organic solvent (e.g., ethanol or acetonitrile).
-
Further purify the product using semi-preparative HPLC.
-
-
Formulation:
-
Collect the HPLC fraction containing the purified ¹⁸F-labeled product.
-
Remove the HPLC solvent under reduced pressure.
-
Reconstitute the final product in a sterile, injectable solution (e.g., saline with a small amount of ethanol).
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) and identity of the final product using analytical HPLC.
-
Measure the specific activity (GBq/µmol or Ci/µmol).
-
Protocol 2: Two-Step Indirect ¹⁸F-Labeling of a Peptide using a Prosthetic Group
This protocol outlines the automated synthesis of an ¹⁸F-labeled peptide using the prosthetic group 6-[¹⁸F]fluoronicotinyl-2,3,5,6-tetrafluorophenyl ester ([¹⁸F]FPy-TFP).[14][15]
Materials:
-
ELIXYS FLEX/CHEM® radiosynthesizer or similar automated platform
-
Precursor for [¹⁸F]FPy-TFP
-
Peptide with a free amine group
-
Diisopropylethylamine (DIPEA)
-
Anhydrous DMSO
-
Other reagents and solvents as required by the automated synthesizer
Procedure:
-
Automated Synthesis of [¹⁸F]FPy-TFP:
-
The automated synthesizer performs the azeotropic drying of [¹⁸F]fluoride as described in Protocol 1.
-
The dried [¹⁸F]fluoride is reacted with the precursor for [¹⁸F]FPy-TFP.
-
The synthesized [¹⁸F]FPy-TFP is purified using an SPE cartridge on the automated platform.
-
-
Conjugation to the Peptide:
-
The purified [¹⁸F]FPy-TFP is eluted into a reaction vessel containing the peptide dissolved in DMSO and DIPEA.
-
The reaction is allowed to proceed at 40°C for 15 minutes.[14]
-
-
Purification and Formulation:
-
The resulting ¹⁸F-labeled peptide is purified via semi-preparative HPLC.
-
The final product is formulated in an injectable solution.
-
-
Quality Control:
-
Perform quality control checks as described in Protocol 1.
-
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from ¹⁸F-radiolabeling experiments and PET imaging studies.
| Parameter | Small Molecule Labeling | Peptide Labeling (Indirect) | Reference(s) |
| Radiochemical Yield (RCY, decay corrected) | 30-70% | 13-26% | [2],[14] |
| Synthesis Time | 60-100 min | 90-120 min | [2],[14] |
| Specific Activity | 40-150 GBq/µmol (1.1-4.1 Ci/µmol) | 37-185 GBq/µmol (1-5 Ci/µmol) | [16],[14] |
| Radiochemical Purity | >98% | >99% | [16],[14] |
| Table 1: Typical Quantitative Data for ¹⁸F-Radiolabeling Procedures. |
| Tracer | Application | Key Quantitative Finding | Reference(s) |
| [¹⁸F]FDG | Oncology: Tumor Metabolism | Increased uptake in tumor cells compared to normal tissue. | [3][5] |
| [¹⁸F]FLT | Oncology: Cell Proliferation | Higher uptake in proliferating tumors. | [5][10] |
| [¹⁸F]FMISO | Oncology: Tumor Hypoxia | Increased retention in hypoxic tumor regions. | [5] |
| [¹⁸F]FDOPA | Neuroscience: Dopaminergic Function | Reduced uptake in the striatum of Parkinson's disease patients. | [5] |
| [¹⁸F]Flucicovine | Oncology: Amino Acid Transport | Increased uptake in prostate cancer cells. | [17] |
| Table 2: Examples of ¹⁸F-Tracers and their Quantitative Applications in Drug Development. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Role of ¹⁸F-PET across the drug discovery and development pipeline.
References
- 1. This compound Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: Radiochemistry and Target-Specific PET Molecular Probes Design [frontiersin.org]
- 3. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of 18F-labeled radiotracers for neuroreceptor imaging with positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. This compound patents (2009–2015). Part 1: novel radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. itnonline.com [itnonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Radiosyntheses using this compound: the Art and Science of Late Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fully automated peptide radiolabeling from [18F]fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fully automated peptide radiolabeling from [18F]fluoride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. One-step 18F labeling of biomolecules using organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. openmedscience.com [openmedscience.com]
Application Notes and Protocols for Late-Stage ¹⁸F-Fluorination of Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for three cutting-edge late-stage ¹⁸F-fluorination techniques applicable to complex molecules for positron emission tomography (PET) imaging. The methodologies covered are:
-
Copper-Mediated ¹⁸F-Fluorination of Aryl Boronic Esters
-
Manganese-Catalyzed C-H Bond ¹⁸F-Fluorination
-
¹⁸F-Fluorination using Diaryliodonium Salts
These techniques offer significant advantages for the rapid and efficient incorporation of fluorine-18 into intricate molecular scaffolds, a critical step in the development of novel PET radiotracers for preclinical and clinical research.
General Experimental Workflow for Late-Stage ¹⁸F-Fluorination
The following diagram illustrates a typical workflow for the late-stage ¹⁸F-fluorination of a complex molecule.
Troubleshooting & Optimization
Technical Support Center: Optimizing Fluorine-18 Radiochemical Yield
Welcome to the technical support center for Fluorine-18 (18F) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve radiochemical yields in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low radiochemical yield in 18F-synthesis?
A1: The presence of water is one of the most frequent causes of low radiochemical yield. [18F]Fluoride is a strong nucleophile, but in aqueous solutions, it forms hydrogen bonds with water molecules, which significantly reduces its reactivity for nucleophilic substitution.[1] Therefore, a thorough azeotropic drying process to remove water is critical for a successful radiosynthesis.[1]
Q2: How does the choice of precursor leaving group affect the synthesis?
A2: The leaving group's reactivity is a crucial factor. More reactive leaving groups can lead to higher yields but are also more susceptible to elimination side reactions, especially at elevated temperatures. The choice of leaving group should be carefully evaluated based on the stability of the precursor and the desired reaction conditions.[1] For [18F]FDG synthesis, mannose triflate is a commonly used precursor due to the triflate group being an excellent leaving group for nucleophilic substitution.[1]
Q3: What is the role of a phase transfer catalyst like Kryptofix 2.2.2 (K222)?
A3: A phase transfer catalyst is essential for enhancing the solubility and nucleophilicity of the [18F]fluoride ion in aprotic organic solvents. Kryptofix 2.2.2 complexes with the counter-ion of the fluoride salt (typically potassium), effectively sequestering the cation and leaving a "naked," more reactive fluoride anion for the nucleophilic substitution reaction.[1]
Q4: Can the automated synthesis module itself contribute to low yields?
A4: Yes, mechanical and operational issues with automated synthesis modules are common sources of failure or reduced yield. These can include vacuum leaks, clogged transfer lines, malfunctioning cartridges, or improperly tightened valves. Regular maintenance and pre-synthesis checks are crucial to mitigate these risks.
Q5: What are the key quality control (QC) tests for 18F-labeled radiopharmaceuticals?
A5: Key QC tests include assessing radionuclidic purity, radiochemical purity, chemical purity, pH, residual solvent levels, sterility, and bacterial endotoxin levels.[1] These tests ensure the final product is safe and suitable for its intended application.[1]
Troubleshooting Guides
Guide 1: Low Radiochemical Yield
This guide addresses common causes of unexpectedly low radiochemical yields.
| Question/Issue | Potential Causes | Troubleshooting Steps & Solutions |
| Why is my radiochemical yield consistently low? | 1. Inadequate drying of [18F]fluoride: Residual water significantly reduces the nucleophilicity of the fluoride ion.[1]2. Precursor degradation: The precursor may be sensitive to high temperatures or basic conditions.[2]3. Suboptimal reaction conditions: Incorrect temperature, reaction time, or precursor concentration can negatively impact the yield.4. Inefficient trapping of [18F]fluoride: The anion exchange cartridge may not be trapping the fluoride effectively. | 1. Improve drying: Ensure multiple azeotropic distillations with acetonitrile are performed under a steady flow of inert gas and vacuum.[3] Careful evaporation is key to prevent the [18F]fluoride from drying on the reactor walls, making it inaccessible to the precursor.[3]2. Optimize precursor conditions: If the precursor is known to be sensitive, consider lowering the reaction temperature or using a milder base. Also, verify the quality and storage conditions of the precursor.3. Systematic optimization: Methodically vary the reaction temperature, time, and precursor amount to find the optimal conditions for your specific synthesis.4. Check cartridge conditioning: Ensure the quaternary methyl ammonium (QMA) cartridge is properly conditioned and not expired. |
| The synthesis failed completely, with no product formation. | 1. Failure to elute [18F]fluoride from the cartridge: The eluent may not have passed through the cartridge correctly.2. Incorrect reagent addition: The precursor or other critical reagents may not have been added to the reaction vessel.3. Major leak in the system: A significant vacuum leak can prevent proper reagent transfer and drying. | 1. Verify elution: Check the eluent vial position and ensure the needle correctly pierced the septum. Inspect the tubing for any blockages.2. Confirm reagent delivery: Review the synthesis module's sequence to ensure all reagent addition steps were programmed and executed correctly.3. Perform a system leak test: Before starting the synthesis, run a vacuum leak test on the automated module to ensure all connections are secure. |
Guide 2: Automated Synthesis Module Failures
This guide focuses on troubleshooting issues specific to the automated synthesis hardware.
| Question/Issue | Potential Causes | Troubleshooting Steps & Solutions |
| The initial [18F]fluoride activity transferred to the module is low. | 1. Clogged transfer lines: Over time, lines can become obstructed.2. Leak in the transfer line: A leak will result in loss of activity during transfer. | 1. Line maintenance: Regularly flush and dry the transfer lines. Before production, a test run with 16O-water can help identify blockages.2. Inspect connections: Check all connections between the cyclotron target and the synthesis module for leaks. |
| The synthesis aborts with a "vacuum error" message. | 1. Loose connection: A common point of failure is the connection to the waste bottle.2. Cracked or faulty component: A vial, cartridge, or tubing may have a small crack. | 1. Check all connections: Ensure all connections, especially the waste bottle cap and tubing, are securely tightened.2. Isolate the leak: Systematically check each component of the cassette and module for any signs of damage. |
| No final product is collected in the product vial. | 1. Blocked purification cartridges: The solid-phase extraction (SPE) cartridges can become blocked.2. Over-tightened check valves: This can restrict the flow of the reaction mixture. | 1. Test cartridge flow: Before synthesis, check the flow rate of nitrogen gas through each individual cartridge. Replace any with significantly lower flow.2. Proper valve tightening: Ensure that check valves are tightened securely but not to the point where they impede flow. |
Guide 3: Quality Control (QC) Failures
This guide provides solutions for common out-of-specification results during quality control testing.
| Question/Issue | Potential Causes | Troubleshooting Steps & Solutions |
| The pH of the final product is out of the acceptable range (typically 4.5-8.5). [4] | 1. Incomplete neutralization: If acidic or basic hydrolysis is used, the neutralization step may be insufficient.2. Leaching from components: Acidic or basic residues from the synthesis components can alter the pH. | 1. Verify neutralization step: Ensure the correct volume and concentration of the neutralizing agent are used.2. Rinse components: Thoroughly rinse all cartridges and tubing as per the validated procedure before synthesis. |
| High levels of residual Kryptofix 2.2.2 are detected. | 1. Inefficient purification: The purification cartridges (e.g., C18) are not adequately removing the Kryptofix. | 1. Improve purification: Washing the C18 cartridge with 0.1 M HCl after trapping the acetylated intermediate can effectively remove Kryptofix.[5][6] Ensure the purification cartridges are not overloaded. |
| The radiochemical purity is below the acceptance limit (e.g., >95%). | 1. Radiolysis: High radioactivity can lead to the degradation of the final product.[7]2. Incomplete hydrolysis: If a deprotection step is required, it may not have gone to completion. | 1. Add a stabilizer: Adding a small amount of a radical scavenger like ethanol can help prevent radiolysis, especially at high radioactive concentrations.[7]2. Optimize hydrolysis: Ensure the temperature and time for the hydrolysis step are sufficient for complete deprotection of the intermediate product. |
| Residual solvents (e.g., acetonitrile, ethanol) exceed the limits. | 1. Inadequate evaporation: The solvents used during synthesis were not completely removed.2. Contamination from components: Solvents used for cleaning or present in reagents can carry over. | 1. Optimize drying steps: Ensure the evaporation steps are carried out for a sufficient duration and at the correct temperature and vacuum to remove all volatile solvents.2. Use high-purity reagents: Ensure all reagents and solvents are of high purity and that all components are thoroughly dried before use. |
Data Presentation: Impact of Key Parameters on Radiochemical Yield
The following tables summarize the influence of critical experimental parameters on the radiochemical yield of 18F-labeled compounds.
Table 1: Effect of Precursor (Mannose Triflate) Concentration on [18F]FDG Yield
| Precursor Concentration (mg/mL) | Effect on Radiochemical Yield | Notes |
| Low (e.g., < 5 mg/mL) | May result in lower yields due to insufficient reactant. | - |
| Optimal (e.g., 10-20 mg/mL) | Generally provides high and reproducible yields. | A concentration of 10 mg of precursor in 2 ml of acetonitrile is a common starting point for optimization. |
| High (e.g., > 20 mg/mL) | Can lead to substantial losses of the precursor through elimination reactions, not necessarily increasing the yield.[2] | High precursor concentrations can also complicate the final purification process. |
Table 2: Effect of Reaction Temperature on Radiochemical Yield
| Reaction Temperature | Effect on Radiochemical Yield | Notes |
| Room Temperature to 100°C | Generally efficient for aliphatic nucleophilic fluorinations.[1] | The optimal temperature depends on the specific precursor and leaving group. |
| > 100°C | Often required for aromatic nucleophilic substitutions.[1] | Higher temperatures can increase the rate of side reactions, such as precursor degradation. |
| 105°C | An optimal temperature for the automated synthesis of [18F]FMISO. | This temperature was used for the labeling step in a high-yield automated synthesis. |
| 140-200°C | Can lead to very efficient 18F substitution in some cases.[1] | These high temperatures often require a microfluidic reactor and may not be suitable for all precursors. |
Experimental Protocols
Detailed Methodology for Automated [18F]FDG Synthesis
This protocol provides a representative step-by-step methodology for the synthesis of [18F]FDG using a commercial automated synthesis module.
-
[18F]Fluoride Trapping and Elution:
-
The [18F]fluoride, produced in a cyclotron from [18O]water, is transferred to the synthesis module.[8]
-
The aqueous solution is passed through a quaternary methyl ammonium (QMA) anion exchange cartridge, which traps the [18F]fluoride and allows the expensive [18O]water to be recovered.[1][8]
-
The trapped [18F]fluoride is then eluted from the QMA cartridge into the reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in an acetonitrile/water mixture.[1][3]
-
-
Azeotropic Drying:
-
The mixture in the reaction vessel is heated under a stream of inert gas (e.g., nitrogen) and vacuum to remove the water via azeotropic distillation with acetonitrile.[1][3]
-
This step is typically repeated multiple times to ensure the [18F]fluoride/Kryptofix complex is anhydrous, which is critical for its nucleophilicity.[1]
-
-
Nucleophilic Substitution (Radiolabeling):
-
A solution of the precursor, 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (mannose triflate), in anhydrous acetonitrile is added to the dried [18F]fluoride/Kryptofix complex in the reaction vessel.
-
The reaction mixture is heated to a specific temperature (e.g., 105-120°C) for a set time (e.g., 5-10 minutes) to facilitate the SN2 nucleophilic substitution, forming the acetylated [18F]FDG intermediate.
-
-
Hydrolysis (Deprotection):
-
After cooling the reaction mixture, a solution of either acid (e.g., HCl) or base (e.g., NaOH) is added to hydrolyze the acetyl protecting groups from the intermediate.[9]
-
The mixture is heated again to complete the deprotection, yielding [18F]FDG.
-
-
Purification:
-
The crude [18F]FDG solution is passed through a series of solid-phase extraction (SPE) cartridges to remove unreacted [18F]fluoride, Kryptofix 2.2.2, and other impurities.[10] A common sequence includes a C18 reverse-phase cartridge and an alumina cartridge.[10]
-
The purified [18F]FDG is eluted from the cartridges with a sterile, injectable solution (e.g., saline or water for injection).
-
-
Final Formulation:
-
The purified [18F]FDG solution is passed through a sterile 0.22 µm filter into a sterile, pyrogen-free collection vial.[11]
-
The final product is then subjected to a series of quality control tests before being released for use.
-
Visualizations
Caption: A logical workflow for troubleshooting low radiochemical yield in 18F synthesis.
Caption: A step-by-step workflow for the automated synthesis of [18F]FDG.
References
- 1. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A practical guide to automating this compound PET radiochemistry using commercially available cassette-based platforms - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00219A [pubs.rsc.org]
- 4. 18ffdg.wordpress.com [18ffdg.wordpress.com]
- 5. Elimination of contaminant Kryptofix 2.2.2 in the routine production of 2-[18F]fluoro-2-deoxy-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elimination of contaminant Kryptofix 2.2.2 in the routine production of 2-[18F]fluoro-2-deoxy-D-glucose. | Sigma-Aldrich [sigmaaldrich.com]
- 7. ijrr.com [ijrr.com]
- 8. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 9. researchgate.net [researchgate.net]
- 10. Stability evaluation of [18F]FDG: literature study, stability studies from two different PET centres and future recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
Technical Support Center: Fluorine-18 Production and Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Fluorine-18 (¹⁸F).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in PET imaging?
This compound (¹⁸F) is a radioisotope of fluorine that is a significant source of positrons.[1] Its favorable physical and nuclear characteristics, including a half-life of 109.7 minutes, a high positron decay ratio (97%), and low positron energy (0.635 MeV), make it an attractive nuclide for radiolabeling and molecular imaging with Positron Emission Tomography (PET).[2][3][4] The low positron energy results in a short diffusion range, which increases the resolution of PET images.[2][5]
Q2: How is this compound produced?
This compound is most commonly produced in a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction.[6] This process involves bombarding an enriched [¹⁸O]water target with high-energy protons.[1][6] The resulting [¹⁸F]fluoride is produced in an aqueous solution and is then used for the synthesis of various radiopharmaceuticals.[1]
Q3: What are the main differences between nucleophilic and electrophilic fluorination with ¹⁸F?
The key difference lies in the chemical form of the fluorine and its specific activity.
-
Nucleophilic Fluorination: Uses [¹⁸F]fluoride ion (¹⁸F⁻), which is produced with high specific activity (in the range of 10² GBq/μmol) and in high amounts (>370 GBq/batch).[2][5] This is the most common method for preparing ¹⁸F-radiopharmaceuticals.[7][8]
-
Electrophilic Fluorination: Uses [¹⁸F]F₂ gas, which has a much lower specific activity (100–600 MBq/μmol) because stable fluorine-19 gas (¹⁹F₂) must be added as a carrier to extract the [¹⁸F]F₂ from the cyclotron target.[2][5] The theoretical maximum radiochemical yield for this method is 50%.[2]
Q4: What are common quality control tests for ¹⁸F-radiopharmaceuticals?
Essential quality control tests are performed to ensure the purity, identity, and suitability of the final product for clinical use.[6] These tests include:
-
Radionuclidic Purity: To confirm that the radioactivity is solely from ¹⁸F.[6]
-
Radiochemical Purity: To ensure the ¹⁸F is in the desired chemical form (e.g., [¹⁸F]FDG).[6]
-
Chemical Purity: To check for the presence of chemical impurities like residual solvents and reagents.[6][9]
-
pH
-
Sterility
-
Bacterial Endotoxin Level [10]
Section 2: Troubleshooting Guides
Issue 1: Low Radiochemical Yield
Low radiochemical yield is a common issue in the synthesis of ¹⁸F-labeled compounds. The following table outlines potential causes and recommended solutions.
| Potential Cause | Troubleshooting Steps |
| Poor Trapping of [¹⁸F]Fluoride on Anion Exchange Cartridge | Ensure the quaternary methyl ammonium (QMA) cartridge is properly conditioned and dried before installation.[11] Check for impurities in the irradiated [¹⁸O]water, which can affect trapping efficiency.[11] |
| Inefficient Elution of [¹⁸F]Fluoride from Cartridge | Verify that the eluent is correctly positioned and the needle has pierced the vial properly.[11] Ensure the eluent line is not obstructed.[11] |
| Precursor Instability | For base-sensitive precursors, consider milder reaction conditions.[4] Ensure the precursor is stable under the chosen reaction conditions (e.g., high temperature, basicity).[2][4] |
| Presence of Water in the Reaction Mixture | Ensure azeotropic drying with acetonitrile is sufficient to remove residual water, as water can decrease the reactivity of [¹⁸F]fluoride.[10] |
| Suboptimal Reaction Conditions | Optimize reaction temperature and time. For many nucleophilic substitutions, temperatures between 80-120°C for 10-20 minutes are typical. |
| Product Adhesion to Surfaces | Lipophilic compounds can stick to tubing or SPE cartridges.[12] Measure the radioactivity of the synthesis components after the run to identify where the product is being retained.[12] |
| Vacuum Leak in the Synthesis Module | Perform a vacuum leak test. A leak can affect solvent evaporation and reaction conditions.[11] |
Issue 2: Impurities in the Final Product
The presence of impurities can compromise the quality and safety of the radiopharmaceutical.
| Type of Impurity | Source | Mitigation Strategy |
| Radionuclidic Impurities | Activation of target body and window foil materials (e.g., Co, Ni, Mo).[13] | Select target materials with low activation potential, such as tantalum or niobium.[14] Use purification methods like solid-phase extraction (SPE) cartridges (e.g., alumina) to remove metallic impurities.[15] |
| Chemical Impurities (e.g., unreacted precursor, by-products) | Incomplete reaction or side reactions. | Optimize reaction conditions to drive the reaction to completion. Employ effective purification methods such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).[16] |
| Regioisomers | Competing reaction pathways, particularly with aryliodonium precursors.[17] | Changing the reaction solvent (e.g., from acetonitrile to DMF) can reduce or eliminate the formation of regioisomers.[17] Analytically verify the absence of regioisomers.[17] |
| Residual Solvents (e.g., acetonitrile, ethanol) | Incomplete evaporation during the final formulation step. | Ensure efficient solvent removal under vacuum and gentle heating. Validate the solvent removal process. |
| Kryptofix (K2.2.2) | Incomplete removal during purification. | Use a C18 or alumina cartridge for purification, as these can effectively retain Kryptofix. |
Issue 3: Radiolytic Decomposition
Radiolysis is the decomposition of the radiolabeled compound due to the radiation it emits, and it is more pronounced at higher radioactive concentrations.[15][18]
| Symptom | Cause | Solution |
| Decreasing Radiochemical Purity Over Time | High radioactive concentration leads to the formation of reactive species (e.g., hydroxyl radicals) that degrade the radiotracer.[19] | Add radiolytic stabilizers to the final formulation. Common stabilizers include ethanol (0.1-0.2%) and sodium ascorbate.[19][20] |
| Formation of Polar Radioactive Species | Degradation of the parent compound. | Introduce stabilizers during the purification and formulation steps to maintain product integrity.[19] |
Section 3: Experimental Protocols & Workflows
General Workflow for Nucleophilic ¹⁸F-Radiosynthesis
The following diagram illustrates a typical workflow for the automated synthesis of an ¹⁸F-labeled radiopharmaceutical via nucleophilic substitution.
Caption: Automated synthesis workflow for ¹⁸F-radiopharmaceuticals.
Detailed Methodology: Solid-Phase Extraction (SPE) Purification
This protocol describes a general method for purifying an ¹⁸F-labeled compound using SPE cartridges.
-
Dilution of Reaction Mixture: After the radiolabeling reaction is complete, dilute the crude reaction mixture with water to reduce the solvent concentration. This facilitates the trapping of the desired product on the SPE cartridge.
-
Cartridge Trapping: Pass the diluted mixture through a pre-conditioned C18 SPE cartridge. The ¹⁸F-labeled product, being more lipophilic, will be retained on the cartridge, while unreacted [¹⁸F]fluoride and other polar impurities will pass through to waste.[16]
-
Washing: Wash the C18 cartridge with water to remove any remaining polar impurities.
-
Elution: Elute the purified ¹⁸F-labeled product from the C18 cartridge using a suitable solvent, such as a small volume of ethanol.
-
Formulation: Dilute the eluted product with sterile saline for injection. If necessary, add a stabilizer like ethanol or sodium ascorbate.
-
Sterile Filtration: Pass the final product through a 0.22 µm sterile filter into a sterile collection vial.
Troubleshooting Logic for Automated Synthesis Failure
When an automated synthesis run fails, a systematic approach is necessary to identify the root cause.
Caption: Systematic troubleshooting for automated ¹⁸F synthesis.
Section 4: Quantitative Data Summary
The following tables provide a summary of typical parameters for ¹⁸F production and synthesis. These values can vary significantly depending on the specific cyclotron, synthesis module, and radiopharmaceutical being produced.
Table 1: Typical Cyclotron Production Parameters for [¹⁸F]Fluoride
| Parameter | Typical Value | Notes |
| Target Material | Enriched [¹⁸O]Water (>95%) | The high cost of [¹⁸O]water necessitates efficient recovery.[21] |
| Target Body Material | Tantalum, Niobium, Silver | Tantalum and niobium are often preferred due to lower formation of long-lived radionuclide impurities compared to silver.[14] |
| Proton Beam Energy | 16-20 MeV | Higher energies can lead to increased production of impurities.[6] |
| Beam Current | 20-60 µA | Higher currents increase ¹⁸F yield but also generate more heat in the target. |
| Irradiation Time | 30-120 minutes | Longer times increase total ¹⁸F activity, but decay losses become more significant. |
| Typical Yield | >370 GBq (>10 Ci) | Yields are highly dependent on the specific cyclotron and target setup.[5] |
Table 2: Common Nucleophilic ¹⁸F-Labeling Reaction Conditions
| Parameter | Typical Range | Rationale |
| Precursor Amount | 1-10 mg | A sufficient excess is used to ensure high radiochemical conversion. |
| Phase Transfer Catalyst | Kryptofix 2.2.2 (K₂₂₂) | Used to increase the reactivity of the [¹⁸F]fluoride ion in aprotic solvents.[7][8] |
| Base | K₂CO₃ or Tetrabutylammonium bicarbonate | Activates the K₂₂₂ and facilitates the elution of ¹⁸F⁻ from the anion exchange cartridge. |
| Solvent | Acetonitrile, Dimethyl sulfoxide (DMSO) | Aprotic polar solvents are required for nucleophilic substitution. |
| Reaction Temperature | 80 - 140 °C | Higher temperatures generally increase the reaction rate, but can degrade sensitive precursors.[2] |
| Reaction Time | 5 - 20 minutes | The short half-life of ¹⁸F necessitates rapid reaction times.[22] |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound: Radiochemistry and Target-Specific PET Molecular Probes Design [frontiersin.org]
- 4. This compound: Radiochemistry and Target-Specific PET Molecular Probes Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. openmedscience.com [openmedscience.com]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Chemical impurities in [18F]FDG preparations produced by solid-phase 18F-fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A practical guide to automating this compound PET radiochemistry using commercially available cassette-based platforms - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00219A [pubs.rsc.org]
- 13. Long-lived radionuclidic impurities in the production of 18F-labelled radiopharmaceuticals [inis.iaea.org]
- 14. mdpi.com [mdpi.com]
- 15. Practical Consideration Regarding Stability of F-18 2-Deoxy-2-[18F] Fluoro-D-Glucose, Procured from a Distant Commercial Production Site - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. On the Risk of 18F-Regioisomer Formation in the Copper-Free Radiofluorination of Aryliodonium Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Studies into Radiolytic Decomposition of this compound Labeled Radiopharmaceuticals for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 22. 18F‑AlF Labeled Peptide and Protein Conjugates as Positron Emission Tomography Imaging Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting common issues in [18F]FDG synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG). The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low radiochemical yield in [¹⁸F]FDG synthesis?
Low radiochemical yield is a frequent issue that can stem from several factors throughout the synthesis process. Key areas to investigate include the quality of the initial [¹⁸F]fluoride, the efficiency of the radiolabeling reaction, and losses during purification. Inconsistent yields can be influenced by the quality of disposable cassettes and chemical kits.[1][2] Other common culprits include leaks in the system, incomplete transfer of the precursor, and issues with the automated synthesizer's pressure or vacuum systems.[2]
Q2: What are the essential quality control tests for clinical-grade [¹⁸F]FDG?
To ensure patient safety, [¹⁸F]FDG must meet stringent quality control standards as outlined in pharmacopeias such as the USP, BP, and EP.[3] Key tests include:
-
Visual Inspection: The final product should be a clear, colorless solution free of particulates.[4]
-
Radionuclidic Identity and Purity: Confirmation of the radionuclide as ¹⁸F and assessment of its purity.[4]
-
Radiochemical Purity and Identity: Ensuring the vast majority of the radioactivity is from [¹⁸F]FDG.
-
Chemical Purity: Testing for residual solvents, catalysts (e.g., Kryptofix 222), and other chemical impurities.[3][5]
-
pH: The pH of the final product must be within a physiologically acceptable range.[4]
-
Sterility and Bacterial Endotoxins: The product must be sterile and have endotoxin levels below the specified limit.[3][4] Due to the short half-life of ¹⁸F, these tests are often completed after the product has been released.[3]
Q3: How can I troubleshoot a failed radiolabeling reaction?
A failed radiolabeling reaction, where the [¹⁸F]fluoride does not efficiently incorporate into the precursor molecule (mannose triflate), is a critical failure. The primary suspect is often the presence of water in the reaction vessel. [¹⁸F]Fluoride has a high hydration energy, making it a poor nucleophile in the presence of water.[3] Incomplete azeotropic drying of the [¹⁸F]fluoride/kryptofix complex is a common cause.[6] Other potential issues include:
-
Precursor Quality: Degradation of the mannose triflate precursor.
-
Incomplete Precursor Transfer: The full amount of precursor may not have reached the reaction vessel.[2]
-
Phase Transfer Catalyst Issues: Problems with the Kryptofix 222 or tetrabutylammonium (TBA) salts used to enhance the reactivity of the fluoride.[3]
Troubleshooting Guides
Issue 1: Low Trapping Efficiency of [¹⁸F]Fluoride on the Anion Exchange Cartridge
Symptoms:
-
Low radioactivity detected in the reaction vessel after the initial transfer from the cyclotron.
-
High radioactivity remaining in the enriched water.
Possible Causes:
-
Improper Cartridge Conditioning: The quaternary methyl ammonium (QMA) anion exchange cartridge was not properly preconditioned.
-
Cartridge Overload: Exceeding the binding capacity of the QMA cartridge.
-
Presence of Competing Anions: High levels of other anions (e.g., chloride) in the target water can compete with [¹⁸F]fluoride for binding sites.[7]
-
Degraded Cartridge: The QMA cartridge may be old or have been exposed to harsh conditions.
Troubleshooting Workflow:
Caption: Workflow for diagnosing low [¹⁸F]fluoride trapping efficiency.
Issue 2: Failure of Hydrolysis Step
Symptoms:
-
High levels of acetylated [¹⁸F]FDG intermediate and low levels of final [¹⁸F]FDG in the final product.
-
Radiochemical purity test fails due to the presence of the intermediate.
Possible Causes:
-
Incorrect Reagent: Wrong concentration or volume of the hydrolysis reagent (e.g., HCl or NaOH) was used.
-
Incomplete Reagent Transfer: The hydrolysis reagent did not reach the reaction vessel.
-
Insufficient Reaction Time or Temperature: The hydrolysis reaction was not allowed to proceed for the required duration or at the correct temperature.
-
Degraded Reagent: The hydrolysis reagent has degraded over time.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting hydrolysis failure.
Quantitative Data Summary
The following tables summarize the typical acceptance criteria for key quality control tests for [¹⁸F]FDG. These values are based on common pharmacopeia standards but may vary slightly between different regulatory bodies.[3]
Table 1: Radiochemical and Radionuclidic Purity
| Parameter | Method | Acceptance Criteria |
| Radionuclidic Identity | Half-life determination | 105 - 115 minutes[4] |
| Radionuclidic Purity | Gamma Spectrometry | ≥ 99.5% (no significant gamma impurities) |
| Radiochemical Purity | TLC or HPLC | ≥ 95% [¹⁸F]FDG[8] |
| Free [¹⁸F]Fluoride | TLC or HPLC | ≤ 5% |
Table 2: Chemical Purity and Other Parameters
| Parameter | Method | Acceptance Criteria |
| pH | pH meter or paper | 4.5 - 8.5[8] |
| Residual Acetonitrile | Gas Chromatography (GC) | ≤ 0.04% (400 ppm)[4] |
| Residual Ethanol | Gas Chromatography (GC) | ≤ 0.5% (5000 ppm)[4] |
| Kryptofix 222 | TLC or GC | ≤ 2.2 mg/V (mL)[8] |
| Bacterial Endotoxins | LAL Test | < 175 EU/V (mL)[8] |
Detailed Experimental Protocols
Protocol 1: Determination of Radiochemical Purity by Thin-Layer Chromatography (TLC)
Objective: To separate and quantify [¹⁸F]FDG from potential radiochemical impurities such as free [¹⁸F]fluoride.
Materials:
-
TLC plate (silica gel)
-
Mobile phase: Acetonitrile/Water (95:5 v/v)[4]
-
TLC development chamber
-
TLC scanner or autoradiography system
-
Micropipette and tips
Procedure:
-
Prepare the mobile phase by mixing 95 parts acetonitrile with 5 parts water.
-
Pour the mobile phase into the TLC development chamber to a depth of approximately 0.5 cm and allow the chamber to equilibrate.
-
Carefully spot 2-5 µL of the [¹⁸F]FDG final product onto the origin line of the TLC plate.[4]
-
Place the spotted TLC plate into the equilibrated chamber, ensuring the origin is above the mobile phase level.
-
Allow the mobile phase to ascend the plate until it is approximately 1 cm from the top.
-
Remove the plate from the chamber and mark the solvent front.
-
Allow the plate to dry completely.
-
Scan the plate using a TLC scanner to obtain a chromatogram showing the distribution of radioactivity.
-
Calculate the percentage of radioactivity for each species based on the integrated peak areas. The expected Rf values are approximately 0.45 for [¹⁸F]FDG and 0.0 for free [¹⁸F]fluoride.[4]
Protocol 2: Sterilizing Filter Integrity Test (Bubble Point Test)
Objective: To confirm the integrity of the sterilizing filter used for the final product formulation. This provides an indirect measure of the sterility of the product, which is critical as the product is often released before sterility test results are available.[3]
Materials:
-
The sterilizing filter unit used in the synthesis
-
A source of regulated, compressed nitrogen or air
-
A pressure gauge
-
A beaker of sterile water
Procedure:
-
After the [¹⁸F]FDG has passed through the filter, wet the filter membrane with sterile water or the product solution as per the manufacturer's instructions.
-
Connect the upstream side of the filter to the regulated gas source with the pressure gauge.
-
Submerge the outlet of the filter into the beaker of sterile water.
-
Slowly and gradually increase the pressure of the gas.
-
Observe the submerged outlet for the first continuous stream of bubbles.
-
The pressure at which this continuous stream of bubbles appears is the bubble point.
-
Compare the observed bubble point pressure with the manufacturer's specification for that filter. The filter passes the integrity test if the observed bubble point is at or above the minimum specified value.
References
- 1. Long-term quality assurance of [18F]-fluorodeoxyglucose (FDG) manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 18ffdg.wordpress.com [18ffdg.wordpress.com]
- 5. omicsonline.org [omicsonline.org]
- 6. A practical guide to automating fluorine-18 PET radiochemistry using commercially available cassette-based platforms - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00219A [pubs.rsc.org]
- 7. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 8. Synthesis, Quality Control and Stability Studies of 2-[18F]Fluoro-2-Deoxy-D-Glucose(18F-FDG) at Different Conditions of Temperature by Physicochemical and Microbiological Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Nucleophilic Aromatic Substitution with [¹⁸F]Fluoride
Welcome to the technical support center for the optimization of nucleophilic aromatic substitution (SNAr) with [¹⁸F]fluoride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this critical radiolabeling technique.
Troubleshooting Guide
This guide addresses common issues encountered during the SNAr reaction with [¹⁸F]fluoride, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my radiochemical yield (RCY) consistently low?
Answer: Low radiochemical yield is a frequent challenge in [¹⁸F]fluorination. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Inefficient Drying of [¹⁸F]Fluoride | The presence of residual water can significantly reduce the nucleophilicity of [¹⁸F]fluoride by forming strong hydrogen bonds.[1][2][3] Ensure thorough azeotropic drying of the [¹⁸F]fluoride-PTC complex, typically with acetonitrile, before adding the precursor.[1][4][5] |
| Inappropriate Solvent | The choice of solvent plays a crucial role in the reaction's success.[2][6][7] Polar aprotic solvents like DMSO and DMF are generally preferred for SNAr reactions as they effectively solvate the cation of the fluoride salt without strongly solvating the fluoride anion, thus enhancing its nucleophilicity.[2][6] DMSO has been shown to be particularly effective, especially for less reactive substrates.[6] |
| Suboptimal Reaction Temperature | Nucleophilic aromatic substitution often requires elevated temperatures to proceed efficiently, typically above 100 °C.[2] However, excessively high temperatures can lead to the decomposition of the precursor or the labeled product.[6] It is crucial to optimize the temperature for your specific substrate. |
| Poor Precursor Stability or Reactivity | The stability of the precursor under the basic and high-temperature reaction conditions is critical.[6][8] Ensure your precursor is stable and consider using precursors with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) ortho or para to the leaving group to activate the aromatic ring for nucleophilic attack.[2][9] |
| Ineffective Phase Transfer Catalyst (PTC) | The PTC is essential for solubilizing [¹⁸F]fluoride in the organic reaction solvent and enhancing its reactivity.[1] Kryptofix 2.2.2 (K₂₂₂) in combination with a potassium salt is a commonly used and effective PTC.[4][5] Tetrabutylammonium (TBA) salts are also effective alternatives.[4][5] The amount of PTC should be optimized for your reaction. |
| Incorrect Leaving Group | The nature of the leaving group significantly impacts the reaction rate. For SNAr reactions, the order of reactivity for halogens is often F > Cl > Br > I, which is the reverse of what is observed in aliphatic substitutions.[6] Nitro groups (-NO₂) are also excellent leaving groups. |
Question 2: I am observing the formation of side products. What could be the cause?
Answer: The presence of undesired by-products can complicate purification and reduce the final yield of your radiotracer.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Decomposition of Precursor or Product | High reaction temperatures or prolonged reaction times can lead to the degradation of either the starting material or the desired [¹⁸F]labeled product.[6] Try reducing the reaction temperature or shortening the reaction time. Microwave-assisted heating can sometimes offer better control over the heating profile and minimize decomposition.[6] |
| Competing Reactions | Under basic conditions, competing elimination reactions can occur, especially if the precursor has susceptible functional groups.[2] The basicity of the reaction mixture can be modulated by the choice of base (e.g., K₂CO₃ vs. KHCO₃) and PTC.[1] |
| Reaction with Solvent | Some solvents may not be inert under the reaction conditions and could participate in side reactions. Ensure the use of high-purity, anhydrous solvents. |
| Presence of Impurities | Impurities in the precursor, reagents, or solvents can lead to the formation of by-products. Use reagents and solvents of the highest possible purity. Purification of the precursor before the radiolabeling step is highly recommended. |
Frequently Asked Questions (FAQs)
Q1: What is the role of a phase transfer catalyst (PTC) in [¹⁸F]fluorination?
A1: A phase transfer catalyst is crucial for transporting the [¹⁸F]fluoride anion from the solid or aqueous phase into the organic phase where the reaction with the precursor occurs.[1] PTCs, such as Kryptofix 2.2.2 or tetrabutylammonium salts, are large organic cations that form a complex with the [¹⁸F]fluoride, effectively creating a "naked" and highly reactive fluoride ion in the aprotic solvent.[1]
Q2: Which solvent is best for nucleophilic aromatic substitution with [¹⁸F]fluoride?
A2: Polar aprotic solvents are the preferred choice for SNAr reactions with [¹⁸F]fluoride.[2] Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are commonly used and have been shown to be effective.[2][6] DMSO is often favored as it can increase the labeling yield, especially for less reactive substrates.[6] Acetonitrile (MeCN) is also used, particularly for the azeotropic drying step.[4][5] Protic solvents are generally not suitable for aromatic [¹⁸F]fluorination as they can solvate and deactivate the fluoride ion.[7]
Q3: How can I improve the radiochemical yield of my reaction?
A3: Improving the radiochemical yield often involves a multi-faceted optimization approach:
-
Ensure Anhydrous Conditions: Rigorously dry the [¹⁸F]fluoride.[1][2][3]
-
Optimize Reaction Temperature and Time: Systematically vary the temperature and reaction duration to find the optimal balance between reaction rate and decomposition.[6][10]
-
Select the Right Solvent and PTC: Use a suitable polar aprotic solvent and an effective phase transfer catalyst.[4][5][6]
-
Use an Activated Precursor: Employ precursors with strong electron-withdrawing groups positioned ortho or para to the leaving group.[2][9]
-
Consider Microwave Heating: Microwave-induced reactions can sometimes offer faster reaction times and higher yields compared to conventional heating.[6]
Q4: What is the typical order of reactivity for leaving groups in SNAr with [¹⁸F]fluoride?
A4: For nucleophilic aromatic substitution, the reactivity of halogen leaving groups is often the reverse of that seen in SN2 reactions. The typical order is F >> Br > Cl >>> I.[6] The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. Nitro groups (-NO₂) are also highly effective leaving groups.
Data Presentation
Table 1: Effect of Solvent and Leaving Group on Radiochemical Yield (%) of meta-Halo-Benzonitrile Derivatives
Reaction conditions: Microwave-induced heating, 3 pulses.
| Leaving Group | Solvent: DMF | Solvent: DMSO |
| Fluoro (-F) | 56 | 64 |
| Bromo (-Br) | 4 | 13 |
| Chloro (-Cl) | 1 | 9 |
| Iodo (-I) | 0 | 0 |
Data summarized from a study on microwave-induced nucleophilic [¹⁸F]fluorination.[6]
Table 2: Influence of Temperature and Time on Radiochemical Yield (%) for the Synthesis of Substituted 2-[¹⁸F]fluoropyridines
| Precursor | Temperature (°C) | Time (min) | Radiochemical Yield (%) |
| 3-methoxy-2-nitropyridine | 140 | 1 | ~70 |
| 3-methoxy-2-nitropyridine | 140 | 30 | ~89 |
| 3-methyl-2-nitropyridine | 140 | 1 | ~75 |
| 3-methyl-2-nitropyridine | 140 | 30 | ~85 |
| 3-methoxy-6-methyl-2-nitropyridine | 140 | 30 | 81 ± 1 |
Data extracted from a study on the substitution of 2-nitropyridines.[10]
Experimental Protocols
Protocol 1: General Procedure for [¹⁸F]Fluoride Preparation and Drying
-
[¹⁸F]Fluoride Trapping: Pass the aqueous [¹⁸F]fluoride solution obtained from the cyclotron through a pre-conditioned anion exchange cartridge (e.g., QMA Sep-Pak) to trap the [¹⁸F]F⁻.
-
Elution: Elute the trapped [¹⁸F]fluoride from the cartridge using a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2/K₂CO₃ or a tetrabutylammonium salt) in a mixture of acetonitrile and water.[4][5]
-
Azeotropic Drying: Transfer the eluted solution to a reaction vessel. Heat the vessel under a stream of inert gas (e.g., nitrogen or argon) to evaporate the water and acetonitrile. Add aliquots of anhydrous acetonitrile and repeat the evaporation process two to three times to ensure the [¹⁸F]fluoride-PTC complex is anhydrous.[1][4][5]
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with [¹⁸F]Fluoride
-
Precursor Addition: Once the [¹⁸F]fluoride is dried, add a solution of the aromatic precursor in an anhydrous polar aprotic solvent (e.g., DMSO or DMF) to the reaction vessel.
-
Reaction: Heat the reaction mixture at the optimized temperature for the determined amount of time. The reaction can be performed using a conventional heating block or a microwave synthesizer.[6]
-
Quenching and Purification: After the reaction is complete, cool the mixture. The crude reaction mixture is then typically diluted and purified using High-Performance Liquid Chromatography (HPLC) to isolate the desired [¹⁸F]labeled product.
Visualizations
Caption: General workflow for nucleophilic aromatic substitution with [¹⁸F]fluoride.
Caption: Decision tree for troubleshooting low radiochemical yield in [¹⁸F]fluorination.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers [mdpi.com]
- 5. Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers [ouci.dntb.gov.ua]
- 6. Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparative study on the effect of solvent on nucleophilic fluorination with [18F]fluoride: protic solvents as co-solvents in SN2 and SNAr reactions | Semantic Scholar [semanticscholar.org]
- 8. Optimization of precursor synthesis, formulation and stability of 1'-[18F]fluoroethyl-β-D-lactose ([18F]FEL) for preclinical studies in detection of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Reducing Residual Solvents in ¹⁸F Radiopharmaceutical Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ¹⁸F radiopharmaceutical formulations. The focus is on identifying, controlling, and reducing residual solvents to ensure product quality and patient safety.
Troubleshooting Guides and FAQs
Frequently Asked Questions
Q1: What are residual solvents and why are they a concern in ¹⁸F radiopharmaceutical formulations?
Residual solvents are organic volatile chemicals used or produced during the synthesis of drug substances or in the preparation of drug products.[1][2] In the context of ¹⁸F radiopharmaceuticals, they are critical impurities that can affect the labeling efficiency, stability, and physicochemical properties of the final product.[3][4] Since these solvents can be harmful to human health, it is crucial to control and regulate their amounts in the final radiopharmaceutical preparation.[5][6]
Common residual solvents in ¹⁸F radiopharmaceutical production include:
-
Ethanol
-
Acetonitrile
-
Isopropanol (IPA)
-
Acetone
-
Dimethyl sulfoxide (DMSO)
Q2: What are the acceptance limits for common residual solvents in ¹⁸F radiopharmaceuticals?
Acceptance limits for residual solvents are established by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Eur. Ph.).[3] These limits are based on the potential toxicity of the solvent. The International Council for Harmonisation (ICH) provides guidelines (Q3C) that classify residual solvents into three classes based on their risk to human health.[7]
-
Class 1: Solvents to be avoided due to unacceptable toxicity.[7][8]
-
Class 2: Solvents to be limited in use due to their inherent toxicity.[8]
The following table summarizes the typical acceptance limits for common residual solvents found in ¹⁸F radiopharmaceutical formulations.
| Solvent | Class | USP <467> Permitted Daily Exposure (PDE) | Concentration Limit (ppm) |
| Acetonitrile | 2 | 4.1 mg/day | 410 |
| Ethanol | 3 | 50 mg/day | 5000 |
| Isopropanol (IPA) | 3 | 50 mg/day | 5000 |
| Acetone | 3 | 50 mg/day | 5000 |
Note: Higher amounts of Class 3 solvents may be acceptable if justified.[5][6][7] The concentration limit in ppm is based on a standard 10 mL dose volume.
Q3: How can I minimize residual solvents during automated synthesis?
Automated synthesis modules are designed to enhance efficiency and reduce radiation exposure.[9] However, careful optimization is needed to minimize residual solvents.
-
Washing Steps: Incorporate thorough washing steps in your sequence. After transferring a reagent, wash the cassette and tubing with a suitable solvent (e.g., water, ethanol) to remove unwanted reagents and minimize contamination.[10]
-
Drying: Ensure efficient drying of the reaction vessel and cartridges under a stream of inert gas and/or vacuum to remove volatile solvents.[10]
-
Purification: Utilize Solid Phase Extraction (SPE) cartridges for purification.[9][10] Conscientious washing of the SPE cartridge after trapping the product can effectively remove residual solvents from the synthesis and mobile phase from HPLC purification.[10]
-
Solvent Choice: Where possible, select less toxic solvents (Class 3) and use the minimum volume necessary for the reaction.
Troubleshooting Common Issues
Q4: My final product has high levels of acetonitrile. What are the likely causes and how can I fix it?
High levels of acetonitrile are a common issue as it is frequently used as a solvent for the labeling precursor and in the azeotropic drying of [¹⁸F]fluoride.
Potential Causes:
-
Insufficient Drying: The most common cause is inadequate evaporation of the acetonitrile/water azeotrope during the [¹⁸F]fluoride drying step.
-
Inefficient Purification: The SPE cartridge used for purification may not be effectively retaining the product while allowing acetonitrile to be washed away.
-
Carryover: Residual acetonitrile may be carried over from the reagent vials or tubing in the automated synthesizer.
Troubleshooting Steps:
-
Optimize Drying: Increase the drying time, temperature, or gas flow rate (e.g., nitrogen or argon) to ensure complete removal of acetonitrile before adding the precursor. Be cautious not to use excessively vigorous drying, which can result in poor contact between the [¹⁸F]fluoride and the precursor.[10]
-
Improve SPE Purification:
-
Ensure the SPE cartridge is properly conditioned according to the manufacturer's instructions.
-
Increase the volume of the post-labeling wash with an appropriate solvent (e.g., water) to remove residual acetonitrile before eluting the final product.
-
-
System Flush: Perform a flush of the synthesis module's tubing with a suitable solvent before starting the synthesis to remove any residual contaminants.
Caption: Troubleshooting workflow for high acetonitrile levels.
Q5: Ethanol is present in my final formulation, but it was not used in the synthesis. Where could it be coming from?
Ethanol is often used as a stabilizer in the final formulation and can also be present from other sources.
Potential Sources:
-
SPE Cartridge Preservative: Many SPE cartridges are shipped and stored in a solution containing ethanol to maintain their integrity.
-
Final Formulation Buffer: Some commercially available saline or buffer solutions may contain ethanol as a preservative.
-
Stabilizer Addition: Ethanol is sometimes intentionally added to the final product vial to prevent radiolysis, especially at high radioactive concentrations.[11]
Preventative Measures:
-
Pre-wash SPE Cartridges: Thoroughly wash the SPE cartridges with sterile water for injection before use to remove any residual ethanol.
-
Check Formulation Components: Verify the composition of all solutions used in the final formulation to ensure they are free of ethanol if its presence is not desired.
-
Controlled Addition: If ethanol is used as a stabilizer, ensure the added amount is controlled and documented to meet the acceptance criteria.[8][11]
Experimental Protocols
Protocol: Determination of Residual Solvents by Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol outlines a general method for the quantitative analysis of residual solvents in ¹⁸F radiopharmaceutical formulations using direct injection GC-FID.[4][12]
1. Objective: To identify and quantify residual solvents such as ethanol, acetonitrile, and isopropanol in the final ¹⁸F radiopharmaceutical product.
2. Materials and Equipment:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) (e.g., Shimadzu GC-2010Plus AF).[13]
-
Autosampler (e.g., AOC-20i Plus).[5]
-
GC Column: Agilent J&W DB-WAX (30 m x 0.53 mm x 1.0 µm film thickness) or equivalent.[1]
-
Reagents: High-purity ethanol, acetonitrile, isopropanol, and deionized water.
-
Volumetric flasks and pipettes.
3. Standard Preparation:
-
Prepare individual stock solutions of each solvent in deionized water.
-
Create a mixed standard solution containing all solvents of interest.
-
Prepare a series of calibration standards by diluting the mixed standard solution with deionized water to cover a range of concentrations (e.g., 0.005% to 0.1% v/v for low levels, and up to 20% v/v for high levels if necessary).[5]
4. GC-FID Conditions: The following table provides typical GC-FID parameters. These should be optimized for your specific instrument and application.
| Parameter | Value |
| Injector | |
| Injection Mode | Split (e.g., 20:1 ratio)[1] |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C[1] |
| Oven | |
| Initial Temperature | 40 °C[1] |
| Initial Hold Time | 2 minutes[1] |
| Temperature Ramp | 20 °C/min to 130 °C[1] |
| Final Hold Time | 5.5 minutes[1] |
| Detector (FID) | |
| Detector Temperature | 300 °C[1] |
| Hydrogen Flow | 40 mL/min |
| Air Flow | 400 mL/min |
| Carrier Gas (Helium) | |
| Flow Rate | 10 mL/min[1] |
5. Sample Analysis:
-
Allow the ¹⁸F radiopharmaceutical sample to decay to a safe level before analysis.
-
Inject the decayed sample directly into the GC system.
-
Record the chromatogram and identify the peaks corresponding to the residual solvents based on their retention times compared to the standards.
6. Data Analysis:
-
Generate a calibration curve for each solvent by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of each residual solvent in the sample by comparing its peak area to the calibration curve.
-
Ensure the results are within the acceptance limits defined by the relevant pharmacopeia.
Caption: Workflow for residual solvent analysis by GC-FID.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. revistadechimie.ro [revistadechimie.ro]
- 5. shimadzu.com [shimadzu.com]
- 6. Quantitaiton of Residual Solvent in Radiopharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. uspnf.com [uspnf.com]
- 8. sid.ir [sid.ir]
- 9. researchgate.net [researchgate.net]
- 10. A practical guide to automating fluorine-18 PET radiochemistry using commercially available cassette-based platforms - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00219A [pubs.rsc.org]
- 11. ijrr.com [ijrr.com]
- 12. Residual solvent analysis by gas chromatography in radiopharmaceutical formulations containing up to 12% ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Precursor Stability Issues in ¹⁸F Labeling Reactions
Welcome to the technical support center for ¹⁸F labeling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to precursor stability, a critical factor for successful radiolabeling. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you optimize your radiolabeling experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your ¹⁸F labeling experiments, providing potential causes and actionable solutions in a question-and-answer format.
Q1: My radiochemical yield (RCY) is consistently low or has suddenly dropped. Could my precursor be the problem?
A1: Yes, precursor instability is a primary cause of low RCY. Degradation of the precursor reduces the amount of starting material available for the radiolabeling reaction.
-
Potential Causes:
-
Improper Storage: The precursor may have degraded due to exposure to moisture, light, or inappropriate temperatures.
-
Hydrolysis: The precursor, especially if it contains sensitive functional groups like esters or certain protecting groups, may have hydrolyzed.
-
Base-Mediated Decomposition: Many precursors are sensitive to the basic conditions required for nucleophilic ¹⁸F-fluorination.[1][2][3] The choice of base (e.g., K₂CO₃ vs. tetrabutylammonium bicarbonate) can significantly impact precursor stability.
-
Solvent Impurities: The presence of water or other reactive impurities in the solvent can lead to precursor degradation.[1]
-
Radiolysis: High levels of radioactivity can generate free radicals that degrade the precursor.[4]
-
-
Troubleshooting Steps:
-
Verify Precursor Integrity: Analyze your precursor by HPLC-UV or LC-MS to check for degradation products. Compare the chromatogram to that of a fresh or newly purchased batch.
-
Review Storage Conditions: Ensure the precursor is stored according to the manufacturer's recommendations (e.g., desiccated, protected from light, at the correct temperature).
-
Optimize Reaction Conditions:
-
Base: Consider using a milder base or optimizing the base-to-precursor ratio.[1]
-
Temperature: Lowering the reaction temperature may reduce degradation, although this could also slow down the labeling reaction.[1]
-
Drying: Ensure the azeotropic drying of the [¹⁸F]fluoride is thorough to minimize water content.[5][6]
-
-
Use Fresh Solvents: Use anhydrous, high-purity solvents for the labeling reaction.[7]
-
Q2: I see unexpected peaks in my radio-HPLC chromatogram. How can I determine if they are from precursor degradation?
A2: Unidentified peaks can be radiolabeled byproducts, unlabeled impurities, or degradation products of the precursor that have become radiolabeled.
-
Troubleshooting Steps:
-
Analyze the "Cold" Standard: Inject a sample of your precursor that has been subjected to the labeling reaction conditions (solvent, base, temperature) but without the [¹⁸F]fluoride. Analyze this "cold" reaction mixture by HPLC-UV. Any new peaks that appear are likely degradation products of your precursor.
-
Co-injection: Co-inject the "cold" reaction mixture with your radiolabeled product. If any of the UV peaks from the "cold" mixture align with the radioactive peaks (other than your desired product), it's a strong indication that a precursor degradation product is being radiolabeled.
-
LC-MS Analysis: Analyze the "cold" reaction mixture by LC-MS to identify the mass of the degradation products. This can help you elucidate their structures.
-
Q3: How can I improve the stability of my precursor during storage and handling?
A3: Proper storage and handling are crucial for maintaining precursor integrity.
-
Recommendations:
-
Storage Conditions: Store precursors in a desiccator, protected from light, and at the recommended temperature (often -20°C or lower). Aliquoting the precursor into smaller, single-use vials can prevent repeated freeze-thaw cycles and exposure to atmospheric moisture.
-
Inert Atmosphere: For highly sensitive precursors, consider storing and handling them under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent for Stock Solutions: If you prepare stock solutions of your precursor, use a high-purity, anhydrous solvent. The stability of the precursor in solution should be validated over time.
-
Q4: I am using an automated synthesis module and experiencing inconsistent yields. Could this be related to precursor stability?
A4: Yes, issues with automated synthesizers can exacerbate precursor stability problems.
-
Potential Causes:
-
Inefficient Drying: Inconsistent azeotropic drying of the [¹⁸F]fluoride can leave residual water, which can degrade the precursor.[5] Vigorous drying can also spray the [¹⁸F]fluoride around the reactor, leading to poor contact with the precursor.[5]
-
Reagent Delivery: Inconsistent delivery of the precursor solution can lead to variations in the precursor-to-[¹⁸F]fluoride ratio, affecting the RCY.
-
System Contamination: Residual cleaning agents or contaminants from previous runs can affect precursor stability and the labeling reaction.[7]
-
Vacuum Leaks: A leak in the vacuum system can compromise the anhydrous conditions required for the reaction.[8]
-
-
Troubleshooting Steps:
-
Module Maintenance: Regularly perform system self-tests and maintenance as per the manufacturer's guidelines.[8]
-
Optimize Drying Parameters: Adjust the nitrogen flow and heating profile to ensure gentle and complete drying of the [¹⁸F]fluoride.[5]
-
Validate Reagent Delivery: Ensure all valves and tubing are functioning correctly and that reagents are being delivered accurately.
-
Thorough Cleaning: Implement and validate a rigorous cleaning protocol for the synthesis module between runs.
-
Q5: Should I add an antioxidant to my labeling reaction to protect my precursor?
A5: The addition of antioxidants can be beneficial, particularly when working with high levels of radioactivity, to prevent radiolytic degradation of the precursor.[4]
-
Commonly Used Antioxidants:
-
Considerations:
-
The antioxidant should not interfere with the labeling reaction.
-
The concentration of the antioxidant may need to be optimized.
-
It's important to test the effectiveness of the chosen antioxidant in preventing both precursor degradation and radiolysis of the final product.
-
Data Presentation: Precursor Stability Comparison
The choice of leaving group is a critical factor in the design of a precursor for nucleophilic ¹⁸F-labeling, influencing both its reactivity and stability. Below is a summary of the relative stability of common sulfonate ester leaving groups.
| Leaving Group | Abbreviation | Relative Reactivity | General Stability Characteristics |
| Trifluoromethanesulfonate | Triflate, OTf | Very High | Highly reactive, making the precursor potentially less stable during storage and under basic reaction conditions.[2][9][10] |
| 4-Nitrobenzenesulfonate | Nosylate, ONs | High | More reactive than tosylate, offering a good balance between reactivity and stability.[2][9][11] |
| 4-Methylbenzenesulfonate | Tosylate, OTs | Moderate | A commonly used leaving group with good stability, making it a reliable choice for many applications.[2][9][11] |
| Methanesulfonate | Mesylate, OMs | Moderate | Similar in reactivity and stability to tosylate.[2][9] |
| 4-Methoxybenzenesulfonate | Mosylate | Moderate | Has been shown to have higher stability during long-term storage compared to tosylate and nosylate in some cases.[11] |
Experimental Protocols
Protocol for Assessing Precursor Stability by HPLC-UV
This protocol outlines a general procedure to evaluate the stability of a labeling precursor under various conditions.
Objective: To determine the degradation of a precursor over time when exposed to different solvents, temperatures, and pH conditions.
Materials:
-
Labeling precursor
-
High-purity solvents (e.g., acetonitrile, DMSO, water)
-
Buffers of various pH (e.g., pH 4, 7, 9)
-
HPLC system with a UV detector
-
Analytical C18 HPLC column
-
Autosampler vials
Procedure:
-
Prepare Precursor Stock Solution: Accurately weigh the precursor and dissolve it in a suitable anhydrous solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Set Up Stability Study Conditions:
-
Aliquot the stock solution into several autosampler vials.
-
To each vial, add the solvent or buffer to be tested to achieve the desired final precursor concentration and conditions (e.g., 50% acetonitrile/50% pH 7 buffer).
-
Prepare samples for each time point and condition to be tested (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Store the vials at the desired temperatures (e.g., room temperature, 37°C, 80°C).
-
-
HPLC Analysis:
-
At each time point, take an aliquot from the corresponding vial and inject it into the HPLC system.
-
Use an appropriate HPLC method (mobile phase gradient, flow rate, and UV wavelength) to achieve good separation of the precursor from potential degradation products.
-
Record the chromatograms.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact precursor in the t=0 chromatogram.
-
For each subsequent time point, integrate the peak area of the intact precursor and any new peaks that appear (degradation products).
-
Calculate the percentage of remaining precursor at each time point relative to the initial amount (t=0).
-
Plot the percentage of intact precursor versus time for each condition to visualize the degradation kinetics.
-
Expected Outcome: This study will provide quantitative data on the stability of your precursor under different conditions, allowing you to identify optimal storage and reaction conditions.
Visualizations
Below are diagrams illustrating common workflows and relationships in troubleshooting ¹⁸F labeling reactions.
Caption: A decision tree for troubleshooting low radiochemical yield in ¹⁸F labeling.
Caption: Factors leading to common precursor degradation pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Radiochemistry and Target-Specific PET Molecular Probes Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 68Ga-Labeling: Laying the Foundation for an Anti-Radiolytic Formulation for NOTA-sdAb PET Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A practical guide to automating this compound PET radiochemistry using commercially available cassette-based platforms - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00219A [pubs.rsc.org]
- 6. Cryptate mediated nucleophilic 18F-fluorination without azeotropic drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Tos-Nos-Mos: Synthesis of different aryl sulfonate precursors for the radiosynthesis of the alpha7 nicotinic acetylcholine receptor radioligand [(18)F]NS14490 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Copper-Mediated ¹⁸F-Fluorination
Welcome to the technical support center for copper-mediated ¹⁸F-fluorination. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common issues encountered during radiosynthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing a copper-mediated ¹⁸F-fluorination reaction?
A1: The most critical parameters that significantly influence the radiochemical conversion (RCC) are the choice of solvent, reaction temperature, the nature of the precursor (e.g., arylstannane vs. aryl boronic ester), the copper source and ligand, and the method of [¹⁸F]fluoride activation and elution.[1][2][3]
Q2: Why is my radiochemical conversion (RCC) consistently low or non-existent?
A2: Low or no RCC is a common issue. Several factors could be responsible:
-
Inappropriate Solvent: Acetonitrile (MeCN), often used in non-radioactive fluorination, is generally ineffective for radiofluorination. Amide-based solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) are typically required.[1][2]
-
Suboptimal Temperature: Radiofluorination often requires higher temperatures than "cold" fluorine chemistry. Temperatures between 110 °C and 140 °C are common.[1][2]
-
Base Sensitivity: Copper catalysts can be sensitive to the basic conditions used for eluting [¹⁸F]fluoride from the anion exchange cartridge, which can lead to catalyst decomposition.[4][5] Reducing the amount of base (e.g., K₂CO₃) or using alternative elution methods can mitigate this.[4]
-
Precursor Quality: The purity and stability of the precursor (aryl boronic acid/ester or arylstannane) are crucial. Impurities can interfere with the reaction.
-
Water Content: While not always requiring strictly anhydrous conditions, excessive water can be detrimental. Proper drying of the [¹⁸F]fluoride is important.[6]
Q3: What is the role of pyridine in the reaction mixture?
A3: Pyridine is often a critical additive, acting as a ligand for the copper catalyst. It can significantly improve reaction efficiency and is essential for reactivity in many cases.[1][2][3] The optimal amount of pyridine needs to be determined for each specific substrate and reaction setup.
Q4: Should I use an aryl boronic acid, a boronic ester (like a pinacol ester), or an arylstannane precursor?
A4: The choice of precursor can impact reaction efficiency and substrate scope.
-
Arylstannanes: These precursors can exhibit faster transmetalation rates compared to boron-based precursors, which can lead to faster reactions and higher yields.[1][7] Trimethyltin precursors have been shown to be more effective than tributyltin derivatives in some cases.[7]
-
Aryl Boronic Acids/Esters: These are also widely used and effective for a broad range of substrates, including electron-rich, -neutral, and -deficient arenes.[3][8] Boronic esters are often more stable and easier to handle than boronic acids.
Q5: Can this method be automated?
A5: Yes, copper-mediated ¹⁸F-fluorination has been successfully automated on various commercial radiosynthesis modules.[1][3][8] However, translation from a manual to an automated setup often requires re-optimization of reaction conditions, particularly the [¹⁸F]fluoride elution and drying steps, to ensure reproducibility and high yields.[4][8]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
Issue 1: No detectable [¹⁸F]-labeled product.
| Possible Cause | Troubleshooting Step | Rationale |
| Incorrect Solvent | Switch from acetonitrile (MeCN) to an amide-based solvent like DMF or DMA.[1][2] | Amide solvents are more effective for this radiofluorination reaction.[1][2] |
| Reaction Temperature Too Low | Increase the reaction temperature to a range of 110-140 °C.[1][2] | Higher temperatures are often necessary to drive the reaction to completion within the short half-life of ¹⁸F.[1][2] |
| Absence of Essential Ligand | Add pyridine to the reaction mixture.[1][3] | Pyridine is a crucial ligand that enhances the reactivity of the copper catalyst.[1][3] |
| Copper(I) Source Ineffective | Ensure a Cu(II) source like Cu(OTf)₂ is used. | Cu(I) complexes have been shown to be ineffective in promoting this radiofluorination.[3] |
Issue 2: Low Radiochemical Conversion (RCC).
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal Reagent Ratios | Optimize the ratio of precursor to copper catalyst and pyridine.[3] | The stoichiometry of the reagents is critical for achieving high yields. An excess of ligand or copper may be necessary. |
| Presence of Water | Ensure efficient azeotropic drying of the [¹⁸F]fluoride/Kryptofix complex. | Residual water can negatively impact the reaction efficiency. |
| Base-Induced Catalyst Decomposition | Modify the [¹⁸F]fluoride elution protocol to use less base (e.g., K₂CO₃) or use a neutral elution method.[4] | High concentrations of carbonate can inhibit the reaction by sequestering the copper catalyst.[4] |
| Inefficient Precursor | If using a tributyltin precursor, consider synthesizing and testing the corresponding trimethyltin analogue.[7] | Trimethyltin precursors can lead to improved radiochemical conversions.[7] |
| Atmospheric Conditions | For some substrates, running the reaction under an inert atmosphere (e.g., argon) may improve RCC.[6] | While often tolerant to air, excluding oxygen can be beneficial in certain cases.[6] |
Issue 3: Formation of Protodeboronation Byproduct.
| Possible Cause | Troubleshooting Step | Rationale |
| Reaction Conditions Favoring Protodeboronation | Optimize reaction conditions by evaluating different solvents (e.g., t-BuOH), copper sources (e.g., Cu(ONf)₂), and lower temperatures (e.g., 60 °C).[9] | Certain conditions can suppress the undesired protodeboronation side reaction, leading to a purer product profile.[9] |
Data Summary Tables
Table 1: Comparison of Optimized Conditions for Different Precursors
| Parameter | Arylstannane (Tributyltin)[2] | Aryl Boronic Acid[3] |
| Copper Source | Cu(OTf)₂ (2 equiv) | Cu(OTf)₂ (5 equiv) |
| Ligand/Additive | Pyridine (15 equiv) | Pyridine (125 equiv) |
| Solvent | DMA | DMF |
| Temperature | 140 °C | 110 °C |
| Time | 5-30 min | 20 min |
| Typical RCC | ~65% | ~61% |
Table 2: Effect of Solvent and Temperature on RCC for Arylstannane Precursor
| Solvent | Temperature (°C) | Radiochemical Conversion (RCC) | Reference |
| CH₃CN | 60 | No product detected | [1] |
| DMF | 110-140 | Moderate to Good | [1] |
| DMA | 140 | 65 ± 2% | [1][2] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Mediated ¹⁸F-Fluorination of an Arylstannane
This protocol is adapted from Makaravage et al., Org. Lett. 2016.[1][2]
-
[¹⁸F]Fluoride Preparation: Aqueous [¹⁸F]fluoride is trapped on a QMA cartridge. The [¹⁸F]F⁻ is eluted with a solution of K₂CO₃ and Kryptofix K₂₂₂ in acetonitrile/water. The solvent is removed by azeotropic distillation with acetonitrile.
-
Reaction Setup: To the dried [¹⁸F]KF/K₂₂₂ complex, add a solution of the aryltributylstannane precursor (1 equiv, e.g., 0.01 mmol), Cu(OTf)₂ (2 equiv), and pyridine (15 equiv) in DMA (e.g., 0.01 M).
-
Reaction: Heat the sealed reaction vessel at 140 °C for 5-30 minutes.
-
Analysis: After cooling, the radiochemical conversion is determined by radio-TLC or radio-HPLC.
Protocol 2: General Procedure for Copper-Mediated ¹⁸F-Fluorination of an Aryl Boronic Acid
This protocol is adapted from Mossine et al., Org. Lett. 2015.[3]
-
[¹⁸F]Fluoride Preparation: Similar to the above, prepare the dried [¹⁸F]KF/K₂₂₂ complex.
-
Reaction Setup: To the dried [¹⁸F]KF/K₂₂₂ complex, add a solution of the aryl boronic acid precursor (1 equiv, e.g., 4 mM concentration), Cu(OTf)₂ (5 equiv), and pyridine (125 equiv) in DMF.
-
Reaction: Heat the reaction mixture at 110 °C for 20 minutes.
-
Analysis: Cool the reaction and determine the radiochemical conversion by radio-TLC or radio-HPLC.
Visualizations
Caption: Troubleshooting workflow for low or no radiochemical conversion.
Caption: A generalized workflow for copper-mediated ¹⁸F-fluorination experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copper-Mediated Radiofluorination of Arylstannanes with [18F]KF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-Mediated Late-stage Radiofluorination: Five Years of Impact on Pre-clinical and Clinical PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic Synthesis of 6-l-[18F]FDOPA. Is Copper-Mediated Radiofluorination the Answer? [mdpi.com]
- 6. Next Generation Copper Mediators for the Efficient Production of 18F‐Labeled Aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Cu-Mediated 18F-Fluorination of Arylboronic Acids: Supressing Protodeboronation towards Advanced PET Imaging Agents | Journal of Nuclear Medicine [jnm.snmjournals.org]
Technical Support Center: Purification of ¹⁸F-Labeled Compounds using HPLC and SPE
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of ¹⁸F-labeled compounds. The information is presented in a practical question-and-answer format to directly address common issues encountered during HPLC and solid-phase extraction (SPE) procedures.
High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
Frequently Asked Questions (FAQs) - HPLC
Q1: What are the most critical parameters to validate for an HPLC method used in the quality control of ¹⁸F-radiopharmaceuticals?
A1: For a GMP-compliant radio-HPLC method, it is essential to validate several parameters to ensure the accuracy and reliability of your results. According to the ICH Q2 (R1) guideline, the key parameters to validate include specificity, linearity, accuracy, precision (repeatability), and robustness.[1][2] The method must be able to separate the desired ¹⁸F-labeled compound from chemical and radiochemical impurities.[1]
Q2: My HPLC chromatogram shows peak tailing for my ¹⁸F-labeled peptide. What could be the cause and how can I fix it?
A2: Peak tailing in HPLC of peptides can be caused by several factors. One common issue is secondary interactions between the peptide and residual silanols on the silica-based stationary phase of the column. To mitigate this, you can try reducing the mobile phase pH, which can suppress the ionization of silanols and reduce these unwanted interactions. Another potential cause is a poorly packed or degraded column, which may require column replacement.
Q3: I'm observing a gradual increase in backpressure in my HPLC system during the purification of an ¹⁸F-labeled compound. What should I do?
A3: A gradual increase in backpressure is often due to the accumulation of particulate matter on the column inlet frit or contamination of the column itself. A good first step is to reverse-flush the column (if the manufacturer's instructions permit). If this does not resolve the issue, replacing the in-line filter and the column inlet frit may be necessary. To prevent this, always filter your samples and mobile phases before use. Using a guard column can also help protect the analytical column from contaminants.[3][4]
Q4: My radiochemical purity appears to be decreasing over time after purification. What could be the reason?
A4: The decrease in radiochemical purity over time is likely due to radiolytic decomposition, a common issue with high-activity radiopharmaceuticals.[5] The high energy emitted by ¹⁸F can cause the breakdown of the labeled compound. To minimize this, you can consider adding radical scavengers, such as ethanol, to the final formulation.[5] Storing the purified compound at a lower temperature can also help slow down decomposition.
HPLC Troubleshooting Scenarios & Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No peaks on the chromatogram | - No injection occurred- Detector not turned on or malfunctioning- Incorrect mobile phase composition | - Check autosampler and injection syringe- Verify detector settings and lamp status- Prepare fresh mobile phase and ensure correct composition |
| Broad peaks | - Column contamination or degradation- Sample overload- High detector cell volume | - Wash the column with a strong solvent or replace it- Dilute the sample and re-inject- Use a detector cell with an appropriate volume for your column dimensions |
| Split peaks | - Column void or channeling- Sample solvent incompatible with mobile phase- Clogged column frit | - Replace the column- Dissolve the sample in the mobile phase if possible- Replace the column inlet frit |
| Baseline drift or noise | - Air bubbles in the detector or pump- Contaminated mobile phase or detector cell- Leaking pump seals or fittings | - Degas the mobile phase and purge the system- Flush the system with a clean, strong solvent- Inspect for leaks and replace worn seals |
Solid-Phase Extraction (SPE) Troubleshooting Guide
Frequently Asked Questions (FAQs) - SPE
Q1: How do I choose the right SPE cartridge for purifying my ¹⁸F-labeled compound?
A1: The choice of SPE cartridge depends on the chemical properties of your target compound and the impurities you need to remove. For trapping unreacted [¹⁸F]fluoride, an anion exchange cartridge is commonly used.[6] For purifying the final labeled compound, reversed-phase cartridges (like C18) are often employed to separate the more lipophilic product from polar impurities.[7][8] It is often beneficial to screen different types of cartridges (e.g., C18, HLB, or specialized fluorous phases) to find the one that provides the best recovery and purity for your specific compound.[9][10]
Q2: My recovery of the ¹⁸F-labeled compound from the SPE cartridge is low. What can I do to improve it?
A2: Low recovery can result from several factors. Ensure the cartridge has been properly conditioned and equilibrated with the appropriate solvents before loading your sample. The elution solvent may not be strong enough to release your compound; you may need to increase the percentage of organic solvent in your elution buffer. The flow rate during loading and elution can also be critical; a slower flow rate can improve retention and elution efficiency. Finally, ensure the sample is not breaking through during the loading step by collecting and analyzing the flow-through.
Q3: Can I use SPE to replace HPLC for the purification of my ¹⁸F-labeled compound?
A3: In some cases, yes. SPE can be a faster and simpler alternative to HPLC, especially for routine productions.[7][9] The feasibility of using SPE alone depends on the complexity of the impurity profile. For some ¹⁸F-labeled compounds, a combination of different SPE cartridges can provide sufficient purity.[7] However, for complex mixtures or when high purity is critical, HPLC is generally the preferred method due to its higher resolving power.
SPE Troubleshooting Scenarios & Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Target compound elutes during sample loading | - Incorrect cartridge type- Insufficient cartridge conditioning- Sample solvent too strong | - Select a cartridge with stronger retention for your compound- Repeat conditioning and equilibration steps- Dilute the sample or change the solvent to one with weaker elution strength |
| High levels of impurities in the final product | - Inadequate washing step- Co-elution of impurities with the target compound- Cartridge overloading | - Optimize the wash solvent to remove impurities without eluting the target- Use a different elution solvent or a gradient elution- Reduce the amount of sample loaded onto the cartridge |
| Inconsistent results between batches | - Variability in cartridge packing- Inconsistent sample preparation- Changes in laboratory temperature | - Use cartridges from the same manufacturing lot- Standardize the sample preparation protocol- Perform the SPE procedure in a temperature-controlled environment |
Experimental Protocols & Methodologies
General Protocol for HPLC Purification of an ¹⁸F-Labeled Compound
-
System Preparation:
-
Prepare the mobile phase, filter it through a 0.22 µm filter, and degas it thoroughly.
-
Equilibrate the HPLC system, including the column, with the mobile phase until a stable baseline is achieved.
-
-
Sample Preparation:
-
After radiosynthesis, neutralize the crude reaction mixture if necessary.
-
Filter the crude product through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto the HPLC column.
-
Run the separation using either an isocratic or gradient elution method, depending on the complexity of the sample.
-
Monitor the eluent with both a UV detector (for non-radioactive impurities) and a radioactivity detector.
-
-
Fraction Collection:
-
Collect the fraction corresponding to the radioactive peak of the desired ¹⁸F-labeled compound.
-
-
Post-Purification:
-
The collected fraction is often diluted with a suitable buffer or saline and passed through a sterile filter for formulation.
-
General Protocol for SPE Purification of an ¹⁸F-Labeled Compound
-
Cartridge Conditioning:
-
Condition the SPE cartridge by passing a strong organic solvent (e.g., ethanol or acetonitrile) through it.
-
Equilibrate the cartridge with a weaker solvent, typically water or a buffer, that matches the solvent of the sample.[11]
-
-
Sample Loading:
-
Load the crude reaction mixture onto the conditioned cartridge at a slow, controlled flow rate.
-
-
Washing:
-
Wash the cartridge with a solvent that is strong enough to remove unreacted starting materials and polar impurities but weak enough to leave the desired compound bound to the stationary phase.
-
-
Elution:
-
Elute the ¹⁸F-labeled compound from the cartridge using a small volume of a strong organic solvent (e.g., ethanol).
-
-
Final Formulation:
-
The eluted product is typically diluted with saline or a buffer and passed through a sterile filter.
-
Data Presentation
Table 1: Typical HPLC Method Parameters for ¹⁸F-Labeled Compounds
| Parameter | [¹⁸F]FDG[12] | [¹⁸F]PSMA-1007[1] | [¹⁸F]Florbetazine[13] |
| Column | Normal-phase | C18 | C18 |
| Mobile Phase | Acetonitrile/Water | Acetonitrile/Water with TFA | Acetonitrile/Ammonium Formate |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV (276 nm) & Radioactivity | UV & Radioactivity | UV & Radioactivity |
| Run Time | ~10 min | ~15 min | ~12 min |
Table 2: Comparison of HPLC and SPE Purification Methods
| Feature | HPLC Purification | SPE Purification |
| Resolution | High | Low to Moderate |
| Speed | Slower (typically 15-30 min) | Faster (typically 5-10 min) |
| Complexity | More complex instrumentation | Simpler setup |
| Solvent Consumption | Higher | Lower |
| Automation | Readily automated | Readily automated |
| Typical Use Case | Method development, complex purifications, high-purity requirements | Routine production, simple purifications, rapid processing |
Visualizations
References
- 1. Development and Validation of a GMP-Compliant High-Pressure Liquid Chromatography Method for the Determination of the Chemical and Radiochemical Purity of [18F]PSMA-1007, a PET Tracer for the Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of the method to use HPLC for determination for identity and radiochemical purity of 18F-NaF radiopharmaceutical produced at 108 Hospital | Vietnamese Journal of Radiology and Nuclear Medicine [vjrnm.edu.vn]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Validation of a rapid radiochemical purity method for Sodium Fluoride F 18 using solid phase extraction | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Significance of Cartridges and Resins used in a Purification Column during 18F-fluorodeoxyglucose Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of solid-phase extraction (SPE) in the preparation of [18F]D3FSP: A new PET imaging agent for mapping Aβ plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. silicycle.com [silicycle.com]
- 11. benchchem.com [benchchem.com]
- 12. Improved quality control of [18F]FDG by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and Validation of an HPLC Method to Determine Chemical and Radiochemical Purity of [18F]Florbetazine Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Radiation Safety During High-Activity ¹⁸F Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide essential guidance on managing radiation safety during the synthesis of high-activity Fluorine-18 (¹⁸F). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support safe laboratory practices.
Troubleshooting Guides
This section provides solutions in a question-and-answer format for specific issues that may be encountered during high-activity ¹⁸F synthesis experiments.
Issue: Unexpectedly High Personal Dosimeter Reading
-
Question: My monthly personal dosimeter reading was significantly higher than usual, but I don't recall any specific incidents. What are the potential causes and what should I do?
-
Answer: An unexpectedly high dosimeter reading warrants a thorough investigation. Potential causes include:
-
Increased Proximity or Time: Spending more time than usual near sources of high activity, even if shielded.
-
Improper Shielding: Inadequate or improperly positioned shielding for vials, syringes, or the synthesis module.
-
Minor Contamination: Undetected contamination on lab coats, personal items, or in the workspace.
-
Dosimeter Issues: The dosimeter itself could have been inadvertently exposed to a radiation source while not being worn, or it could be faulty.[1]
Troubleshooting Steps:
-
Immediate Reporting: Report the high reading to your institution's Radiation Safety Officer (RSO).
-
Review of Practices: With the RSO, review your recent work practices, noting any changes in procedures, synthesis activity levels, or time spent in the hot lab.
-
Contamination Surveys: The RSO should perform thorough surveys of your work area, equipment, and personal protective equipment (PPE).
-
Dosimeter Check: The RSO will likely send the dosimeter for further analysis and may issue a replacement.
-
ALARA Review: Re-evaluate your adherence to ALARA (As Low As Reasonably Achievable) principles, focusing on minimizing time, maximizing distance, and optimizing shielding.[2][3][4][5]
-
Issue: Radiation Contamination Alarm is Triggered
-
Question: A radiation contamination monitor alarmed when I was exiting the lab. What is the immediate procedure I should follow?
-
Answer: A contamination alarm indicates the presence of radioactive material where it shouldn't be. Follow these immediate steps:
-
STOP and STAY: Do not leave the immediate area to prevent spreading the contamination.
-
ALERT OTHERS: Inform colleagues in the vicinity and the RSO immediately.
-
SELF-MONITOR: Use a handheld survey meter to carefully check your body, starting with your hands and feet, to identify the location of the contamination.
-
ISOLATE: If contamination is confirmed, remain in a designated "cold" area within the lab until the RSO arrives to supervise decontamination.
-
DECONTAMINATE: Follow the RSO's instructions for personnel decontamination, which typically involves removing contaminated clothing and washing the affected skin with mild soap and lukewarm water.[6][7]
-
Issue: Low Radiochemical Yield in Automated Synthesis Module
-
Question: Our automated synthesis of ¹⁸F-FDG resulted in a very low radiochemical yield. Could this be a radiation safety concern?
-
Answer: Yes, a low radiochemical yield can indirectly indicate a potential radiation safety issue. A failed or low-yield synthesis means that a significant portion of the high initial activity of ¹⁸F remains in the synthesis module and its waste lines, rather than in the final product vial. This can lead to higher than expected radiation fields around the synthesizer.
Troubleshooting Steps:
-
Assume High Activity: Treat the synthesis module as if it contains the full initial activity. Ensure adequate shielding is in place.
-
Consult Module Manual: Refer to the manufacturer's troubleshooting guide for potential causes of low yield (e.g., reagent issues, hardware failure).
-
Remote Flushing: If possible, perform remote or automated flushing of the system into a shielded waste container to move the activity to a known, shielded location.
-
Radiation Survey: Before any manual intervention, perform a thorough radiation survey of the synthesis module and surrounding area to identify hotspots.
-
Delayed Maintenance: If manual intervention is required, wait for a period of radioactive decay if feasible to reduce personnel exposure. The short half-life of ¹⁸F (approximately 110 minutes) is advantageous in this scenario.[8][9]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the fundamental principles of radiation protection I should always follow?
-
A1: The guiding principle of radiation safety is ALARA (As Low As Reasonably Achievable). This is achieved through three basic protective measures:
-
Time: Minimize the time spent in the vicinity of a radiation source.[2][5]
-
Distance: Maximize your distance from the radiation source. The intensity of radiation decreases significantly with distance.[2][5]
-
Shielding: Use appropriate shielding materials, such as lead or tungsten, between yourself and the radiation source.[2][5]
-
-
Q2: What type of personal dosimeters are required for working with high-activity ¹⁸F?
-
A2: Personnel handling high-activity ¹⁸F should wear whole-body dosimeters to monitor exposure to the trunk of the body and ring dosimeters to measure extremity doses, particularly to the hands.[10] Electronic personal dosimeters can provide real-time dose rate information and alarms.
-
Q3: How effective is lead shielding for the 511 keV gamma photons from ¹⁸F?
-
A3: Lead is a common and effective shielding material for the 511 keV photons produced by ¹⁸F. However, it's important to note that even with lead shielding, there can be scattered photons and characteristic x-rays that contribute to the overall dose rate. The effectiveness is dependent on the thickness of the lead.
-
Q4: What are the immediate steps to take in case of a liquid ¹⁸F spill?
-
A4: In the event of a radioactive spill, the primary goals are to protect personnel, prevent the spread of contamination, and then decontaminate the area. The general procedure is:
-
Alert: Notify everyone in the area of the spill.
-
Contain: Cover the spill with absorbent materials, working from the outside in.
-
Evacuate: Leave the immediate area.
-
Isolate: Cordon off the area to prevent entry.
-
Report: Notify the RSO immediately.
-
Decontaminate: Personnel decontamination should be the first priority, followed by area decontamination under the supervision of the RSO.[6][11][12][13]
-
-
Q5: How should I dispose of radioactive waste from ¹⁸F synthesis?
-
A5: Due to its short half-life of about 110 minutes, the most common method for disposing of ¹⁸F waste is "decay-in-storage." Waste should be stored in appropriately shielded and labeled containers for at least 10 half-lives (approximately 24 hours). After this period, the radioactivity will have decayed to negligible levels, and it can be disposed of as regular waste after being monitored to confirm it is at background levels.[8][9][14]
Data Presentation
Table 1: Occupational Annual Dose Limits
| Dose Category | Limit (mSv/year) |
| Effective Dose (Whole Body) | 20 |
| Equivalent Dose (Lens of Eye) | 20 |
| Equivalent Dose (Skin) | 500 |
| Equivalent Dose (Hands & Feet) | 500 |
Data sourced from International Commission on Radiological Protection (ICRP) recommendations. Note that local regulations may vary.
Table 2: Shielding for ¹⁸F (511 keV Photons)
| Shielding Material | Half-Value Layer (HVL) (mm) | Tenth-Value Layer (TVL) (mm) |
| Lead (Pb) | ~6 | ~17 |
| Tungsten (W) | ~4 | ~13 |
| Steel | ~26 | ~64 |
HVL is the thickness of material required to reduce the radiation intensity by half. TVL is the thickness required to reduce it to one-tenth.
Table 3: Typical ¹⁸F-FDG Synthesis Parameters
| Parameter | Typical Value |
| Starting ¹⁸F Activity | 1-200 GBq |
| Synthesis Time | < 55 minutes |
| Radiochemical Yield (Decay Corrected) | > 50% (often in the 70-80% range)[15][16] |
| Radiochemical Purity | > 95%[16][17] |
| pH of Final Product | 4.5 - 8.5[16] |
Experimental Protocols
Protocol 1: General High-Activity ¹⁸F Synthesis (Nucleophilic Substitution)
This protocol outlines the general steps for a safe, automated synthesis of an ¹⁸F-labeled radiopharmaceutical, such as ¹⁸F-FDG.
-
Pre-Synthesis Checks: 1.1. Ensure the automated synthesis module has passed all self-checks. 1.2. Verify that all reagents and the precursor cassette are correctly installed. 1.3. Confirm that the shielded hot cell is closed and the ventilation is functioning correctly. 1.4. Perform a radiation survey of the hot cell to establish a background reading. 1.5. Ensure all necessary personal protective equipment (PPE), including a lab coat, safety glasses, and dosimeters (whole body and ring), are worn.
-
¹⁸F Production and Transfer: 2.1. The ¹⁸F is produced in a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction in enriched [¹⁸O]water.[18][19] 2.2. The produced [¹⁸F]fluoride is transferred from the cyclotron target to the automated synthesis module within the hot cell.
-
Automated Radiosynthesis: 3.1. The [¹⁸F]fluoride is trapped on an anion exchange cartridge, and the [¹⁸O]water is recovered.[15][18] 3.2. The [¹⁸F]fluoride is eluted from the cartridge into the reaction vessel using a solution containing a phase transfer catalyst (e.g., Kryptofix 222) and potassium carbonate.[15] 3.3. The solvent is evaporated to dry the [¹⁸F]fluoride complex. 3.4. The precursor (e.g., mannose triflate for ¹⁸F-FDG) dissolved in a suitable solvent is added to the reaction vessel, and the mixture is heated to facilitate the nucleophilic substitution reaction.[15][18] 3.5. After the reaction, protecting groups are removed via hydrolysis (e.g., with sodium hydroxide or hydrochloric acid).[15][18] 3.6. The crude product is purified, typically using a series of solid-phase extraction (SPE) cartridges.[18] 3.7. The purified product is passed through a sterile filter into a sterile, pyrogen-free collection vial.
-
Post-Synthesis Procedures: 4.1. The final product is assayed for total activity. 4.2. Quality control samples are taken to test for radiochemical purity, pH, residual solvents, and other parameters as required by pharmacopeia standards.[15][16][17][18][19] 4.3. The synthesis module and waste lines are flushed into a shielded radioactive waste container. 4.4. A final radiation survey of the hot cell and surrounding area is performed. 4.5. All waste is handled and stored according to institutional radioactive waste disposal procedures.[8][9]
Protocol 2: Emergency Procedure for a Major Radioactive Spill
This protocol details the steps to be taken in the event of a significant spill of high-activity ¹⁸F.
-
Immediate Response (The person who caused the spill): 1.1. STOP activities immediately. 1.2. WARN others in the area loudly and clearly. 1.3. CONFINE the spill by covering it with absorbent paper, starting from the outside and working inward. Do not attempt to clean it up.[11] 1.4. EVACUATE the immediate area. 1.5. ISOLATE the area by closing doors and preventing entry. Post warning signs if possible.[11] 1.6. REPORT the spill immediately to the institutional RSO and your supervisor. Provide your name, location, the isotope involved (¹⁸F), and an estimate of the activity spilled. 1.7. MINIMIZE your own movement to prevent spreading contamination. Go to a designated location to wait for the RSO.
-
Personnel Decontamination (Under RSO supervision): 2.1. Remove any contaminated clothing, handling it carefully to avoid spreading contamination. Place it in a labeled plastic bag. 2.2. If skin is contaminated, wash the affected area gently with lukewarm water and mild soap. Do not use hot water or abrasive brushes, as this can increase absorption through the skin.[6] 2.3. Resurvey the skin to check the effectiveness of the decontamination. Repeat if necessary.
-
Area Decontamination (Performed by trained personnel under RSO supervision): 3.1. Wear appropriate PPE, including disposable gloves, lab coat, shoe covers, and safety glasses. 3.2. Use long-handled tongs to place the saturated absorbent paper from the initial confinement into a labeled radioactive waste bag. 3.3. Clean the spill area with a suitable decontamination solution, again working from the outer edges inward. 3.4. Place all cleaning materials into the radioactive waste bag. 3.5. Survey the area with a radiation survey meter to ensure contamination has been removed to acceptable levels. 3.6. The RSO will declare the area safe for re-entry once it is confirmed to be clean.
Visualizations
Caption: The core principles of ALARA: Time, Distance, and Shielding.
Caption: High-level workflow for safe ¹⁸F radiopharmaceutical production.
Caption: Decision tree for responding to a radiation contamination alarm.
References
- 1. inis.iaea.org [inis.iaea.org]
- 2. Guidelines for ALARA â As Low As Reasonably Achievable | Radiation and Your Health | CDC [cdc.gov]
- 3. 7 ALARA Principles For Reducing Radiation Exposure [blog.universalmedicalinc.com]
- 4. idexx.com [idexx.com]
- 5. barriertechnologies.com [barriertechnologies.com]
- 6. Spills and Emergencies | Radiation Safety | University of Pittsburgh [radsafe.pitt.edu]
- 7. bmap.ucla.edu [bmap.ucla.edu]
- 8. pafmj.org [pafmj.org]
- 9. researchgate.net [researchgate.net]
- 10. Measurements of occupational exposure for a technologist performing 18F FDG PET scans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Emergency Response Procedure For Radioactive Material Spill - Environmental Health & Safety [ehs.utoronto.ca]
- 12. Emergency Procedures for Spills of Radioactive Materials | Research and Innovation [unh.edu]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. How do we manage radioactive waste? - UK Radioactive Waste & Materials Inventory [ukinventory.nda.gov.uk]
- 15. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 16. omicsonline.org [omicsonline.org]
- 17. mdpi.com [mdpi.com]
- 18. openmedscience.com [openmedscience.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Kryptofix Carryover in Final 18F-Radiotracer Product
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals to minimize Kryptofix (Kryptofix 2.2.2 or K222) carryover in the final 18F-radiotracer product.
Frequently Asked Questions (FAQs)
Q1: What is Kryptofix and why is its removal critical in 18F-radiotracer production?
Kryptofix 2.2.2 is a phase transfer catalyst essential for nucleophilic substitution reactions involving [18F]fluoride.[1][2] It effectively complexes potassium ions (K+), making the [18F]fluoride ion more reactive for labeling precursors.[2] However, Kryptofix is toxic and must be removed from the final radiopharmaceutical product before it can be administered to humans.[3][4] Regulatory bodies have set strict limits on the maximum permissible levels of Kryptofix in the final product.
Q2: What are the common causes of Kryptofix carryover in the final 18F-radiotracer product?
Kryptofix carryover can result from several factors during the synthesis and purification process:
-
Insufficient Purification: The primary cause is often an inadequate or failed purification step. This could be due to expired or improperly conditioned solid-phase extraction (SPE) cartridges, or an insufficient volume of washing solvent.
-
High Initial Amount: Using an excessive amount of Kryptofix in the initial labeling reaction can overwhelm the purification capacity of the SPE cartridges.
-
Inappropriate SPE Cartridge: The choice of SPE cartridge is crucial. C18 cartridges are commonly used to retain the lipophilic Kryptofix while allowing the more polar radiotracer to elute.
-
Channeling in SPE Cartridge: If the cartridge is not packed uniformly or if the flow rate is too high, the solution may create channels, leading to incomplete interaction with the stationary phase and poor retention of Kryptofix.
-
Incomplete Elution of [18F]Fluoride: If the [18F]fluoride is not efficiently eluted from the anion exchange cartridge, there might be a temptation to use more Kryptofix, increasing the risk of carryover.
Q3: How can I effectively remove Kryptofix from my final product?
Several methods are employed to remove Kryptofix, with solid-phase extraction (SPE) being the most common.
-
C18 SPE Cartridges: The most widely used method involves passing the reaction mixture through a C18 Sep-Pak cartridge.[5] The non-polar Kryptofix is retained on the C18 stationary phase, while the more polar 18F-radiotracer passes through. Washing the cartridge with water or a polar solvent helps to remove any remaining traces of Kryptofix.[5]
-
Cation Exchange Resins: Cation exchange cartridges, such as those containing Dowex AG50W-X8 resin, can efficiently trap the protonated form of Kryptofix.[6] This method has been shown to decrease the Kryptofix concentration by a factor of over 4000.[6]
-
Combined Purification Systems: Many automated synthesis modules utilize a combination of SPE cartridges (e.g., C18 and alumina) to ensure robust removal of Kryptofix and other impurities.[5]
Troubleshooting Guides
Issue 1: Kryptofix detected in the final product despite using a C18 cartridge.
| Possible Cause | Troubleshooting Step |
| Improperly conditioned C18 cartridge | Ensure the cartridge is pre-conditioned according to the manufacturer's instructions, typically with ethanol followed by water. This ensures proper activation of the stationary phase. |
| Insufficient washing volume | Increase the volume of the washing solvent (e.g., water) to ensure all non-retained Kryptofix is washed away. A study showed that washing a C18-immobilized intermediate with 10 mL of 0.1 M HCl effectively removed Kryptofix.[7] |
| C18 cartridge capacity exceeded | If using a large amount of Kryptofix, consider using a larger capacity C18 cartridge or two cartridges in series. |
| Flow rate is too high | A high flow rate can reduce the interaction time between the sample and the stationary phase. Optimize the flow rate to allow for effective retention of Kryptofix. |
Issue 2: Inconsistent Kryptofix removal between synthesis runs.
| Possible Cause | Troubleshooting Step |
| Variability in manual operations | If the purification is performed manually, slight variations in technique can lead to inconsistencies. Standardize the procedure and ensure all operators follow the exact same steps. |
| Lot-to-lot variability of SPE cartridges | Test new lots of SPE cartridges to ensure they perform as expected. |
| Automated synthesizer malfunction | Check the automated synthesizer for any leaks, blockages, or incorrect valve switching that could affect the purification process. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Permissible Kryptofix 2.2.2 Limit | ≤0.22 mg/mL | [8] |
| Kryptofix Removal by Cation Exchange Resin | >4000-fold decrease in concentration | [6] |
| TLC Detection Limit (Iodoplatinate) | 2.5 µg/mL | [6] |
| LC/MS/MS Limit of Quantitation | 1.0 ng/mL | [9][10] |
| Rapid-Resolution LC Limit of Quantitation | 0.5 ng/mL | [11] |
Experimental Protocols
Protocol 1: Kryptofix Removal using a C18 SPE Cartridge
-
Cartridge Conditioning: Pre-condition a C18 Sep-Pak cartridge by passing 5-10 mL of ethanol through it, followed by 10-15 mL of sterile water. Do not allow the cartridge to dry out.
-
Sample Loading: After the radiolabeling reaction, dilute the reaction mixture with water to reduce the acetonitrile concentration. Load the diluted mixture onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with a sufficient volume of sterile water (e.g., 10-20 mL) to elute the 18F-radiotracer and wash away any residual Kryptofix.
-
Elution (if applicable): If the desired product is retained on the cartridge, elute it with an appropriate solvent (e.g., ethanol).
-
Quality Control: Analyze the final product for the presence of Kryptofix using a validated analytical method.
Protocol 2: Thin-Layer Chromatography (TLC) Spot Test for Kryptofix Detection
This method is often used as a rapid quality control check.
-
Reagent Preparation: Prepare an iodoplatinate reagent by dissolving potassium iodide and chloroplatinic acid in water.
-
TLC Plate Preparation: Spot the final radiotracer product, a Kryptofix standard solution (e.g., 50 µg/mL), and a blank (water) onto a silica gel TLC plate.
-
Development: Develop the TLC plate in a suitable mobile phase, such as a mixture of methanol and ammonia.[8]
-
Visualization: After development, dry the plate and visualize the spots. Kryptofix will appear as a distinct colored spot. The absence of a spot at the corresponding Rf value in the product lane indicates that the Kryptofix level is below the detection limit of the test. A color spot test can detect Kryptofix concentrations as low as 2 µg/mL.[12]
Visualizations
Caption: Workflow for 18F-radiotracer synthesis and purification to minimize Kryptofix carryover.
Caption: Troubleshooting logic for addressing Kryptofix carryover in 18F-radiotracer products.
References
- 1. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nucleus.iaea.org [nucleus.iaea.org]
- 3. Studies into Radiolytic Decomposition of Fluorine-18 Labeled Radiopharmaceuticals for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of residual Kryptofix 2.2.2 levels in [18F]-labeled radiopharmaceuticals for human use. | Sigma-Aldrich [sigmaaldrich.com]
- 5. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 6. Removal of the 2.2.2 cryptand (Kryptofix 2.2.2) from 18FDG by cation exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elimination of contaminant Kryptofix 2.2.2 in the routine production of 2-[18F]fluoro-2-deoxy-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quality control of positron emission tomography radiopharmaceuticals: An institutional experience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Kryptofix 2.2.2 in 2-[(18)F]FDG and other radiopharmaceuticals by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of Kryptofix 2.2.2 in [18F]fluorine-labelled radiopharmaceuticals by rapid-resolution liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
method refinement for reproducible Al[18F]F chelation reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Al[¹⁸F]F chelation reactions. The information is designed to help refine methods and ensure reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the Al[¹⁸F]F chelation method?
The Al[¹⁸F]F method is a radiolabeling technique that utilizes the strong bond between aluminum (Al³⁺) and fluoride-18 ([¹⁸F]F⁻) to form a stable [¹⁸F]AlF²⁺ complex. This complex is then captured by a chelator that is conjugated to a biomolecule, such as a peptide or protein. It offers a convenient, one-step aqueous approach for ¹⁸F-labeling, combining the favorable decay characteristics of fluorine-18 with the simplicity of metal-based radiochemistry.[1]
Q2: What are the common chelators used for Al[¹⁸F]F chelation?
Commonly used chelators include macrocyclic ligands like NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) and NODA (1,4,7-triazacyclononane-1,4-diacetate).[2][3] However, these often require heating to 90-120°C, which can be detrimental to heat-sensitive biomolecules.[4][5][6] Newer chelators like RESCA1 and other acyclic ligands have been developed to allow for efficient chelation at room temperature or milder temperatures (e.g., 40°C).[4][6][7][8][9]
Q3: Why is my radiochemical yield (RCY) consistently low?
Several factors can contribute to low radiochemical yields. These include:
-
Suboptimal pH: The ideal pH for Al[¹⁸F]F chelation is typically between 4 and 5.[3][7][10]
-
Incorrect Molar Ratios: The ratio of the chelator to aluminum can significantly impact the yield. An excess of Al³⁺ can lead to the formation of undesired species.[10]
-
Presence of Metal Impurities: Contaminating metal ions from the cyclotron target can compete with Al³⁺ for the chelator, reducing the RCY.[11][12]
-
Inappropriate Temperature: While some chelators require high temperatures, others perform optimally at room temperature. Using the wrong temperature for your specific chelator will result in poor yields.[4][6]
-
Low Specific Activity of [¹⁸F]Fluoride: The specific activity of the initial fluoride-18 solution can be a critical parameter for achieving high chelation yields.[10]
Q4: How can I label a heat-sensitive molecule like an antibody or a protein?
For heat-sensitive biomolecules, it is crucial to use a chelator that facilitates labeling at or near room temperature.[1] Chelators such as RESCA1 have been specifically designed for this purpose, allowing for successful Al[¹⁸F]F chelation without the need for heating.[4][7][8] Alternatively, a two-step approach can be employed where a thermostable chelating agent is first labeled with [¹⁸F]AlF at a high temperature, purified, and then conjugated to the heat-sensitive biomolecule at room temperature.[13]
Q5: My labeled compound shows instability in serum. What could be the cause?
In vitro and in vivo instability, often observed as defluorination or demetalation, can be a significant issue.[11] This is often dependent on the chelator used. While some early acyclic chelators like DTPA showed poor stability, macrocyclic chelators like NOTA and NODA generally form highly stable complexes.[2][11] The stability of the Al[¹⁸F]F-chelator complex is a critical factor for successful radiopharmaceutical development and should be thoroughly evaluated.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Radiochemical Yield (RCY) | 1. Incorrect pH of the reaction mixture.2. Presence of competing metal ion impurities.3. Suboptimal reaction temperature.4. Inappropriate ratio of Al³⁺ to chelator-conjugated precursor.5. Use of a low concentration of the precursor.6. Insufficient incubation time. | 1. Adjust the pH to the optimal range of 4.0-5.0 using a suitable buffer like sodium acetate.[7][10]2. Purify the initial [¹⁸F]fluoride solution using an anion exchange cartridge to remove cationic impurities.[12]3. Optimize the reaction temperature based on the specific chelator being used (e.g., 90-110°C for NOTA, room temperature for RESCA1).[4][7]4. Empirically determine the optimal molar ratio of Al³⁺ to the precursor.[10]5. Increase the concentration of the chelator-conjugated precursor in the reaction mixture.[14]6. Extend the reaction time; typically 10-15 minutes is sufficient, but optimization may be required.[11][13] |
| Poor Reproducibility | 1. Variability in the quality of reagents (e.g., AlCl₃ solution, buffers).2. Inconsistent reaction conditions (pH, temperature, time).3. Manual handling inconsistencies. | 1. Prepare fresh reagent solutions regularly and ensure their quality.2. Strictly control all reaction parameters for each experiment.3. Utilize an automated synthesis platform for greater consistency.[14] |
| In Vivo Instability (e.g., high bone uptake) | 1. The chosen chelator forms a complex with insufficient in vivo stability.2. Defluorination or demetalation of the complex. | 1. Select a chelator known to form highly stable complexes, such as NOTA or newer-generation acyclic chelators.[1][2][11]2. Perform in vitro stability studies in human serum to assess the stability of the radiolabeled compound before in vivo experiments.[10][11] |
| Formation of Unwanted Side Products | 1. Presence of organic co-solvents in some cases can influence the reaction.2. Radiolysis of the precursor or labeled product at high radioactivity levels. | 1. While organic co-solvents like ethanol or acetonitrile can sometimes improve yields, their effect should be evaluated.[10][14]2. Reduce the amount of starting radioactivity or add a radical scavenger if radiolysis is suspected. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Different Chelators
| Chelator | Typical Reaction Temperature (°C) | Typical Radiochemical Yield (RCY) | Key Advantage | Reference(s) |
| NOTA | 90 - 120 | 5 - 89% | High stability of the resulting complex | [2][3][7][11] |
| NODA | 100 - 120 | 49 - 82% | Forms stable complexes | [6][13] |
| RESCA1 | Room Temperature (22) | High | Suitable for heat-sensitive molecules | [4][7][8] |
| Acyclic Chelator (L3) | 40 | up to 95% | Lower temperature than macrocycles | [2][6] |
Experimental Protocols
Protocol 1: General Al[¹⁸F]F Labeling of a NOTA-conjugated Peptide
This protocol is a generalized procedure and may require optimization for specific peptides.
-
[¹⁸F]Fluoride Trapping: Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto a QMA (quaternary methylammonium) anion exchange cartridge.
-
Elution: Elute the trapped [¹⁸F]fluoride from the cartridge with a small volume (e.g., 200-500 µL) of an appropriate aqueous solution, such as 0.9% saline or sodium acetate buffer.[7]
-
Formation of [¹⁸F]AlF Complex: Add a solution of aluminum chloride (AlCl₃) in a pH 4.0-4.5 buffer (e.g., sodium acetate) to the eluted [¹⁸F]fluoride. A typical concentration for the AlCl₃ solution is 2 mM.[7][8] Incubate at room temperature for 5-10 minutes.[7][8]
-
Chelation Reaction: Add the NOTA-conjugated peptide dissolved in a reaction buffer (e.g., 0.1 M sodium acetate, pH 4.5) to the [¹⁸F]AlF solution. The presence of an organic co-solvent like ethanol (up to 50%) can be beneficial.[7][14]
-
Heating: Heat the reaction mixture at 90-110°C for 15 minutes.[7]
-
Purification: After cooling, purify the reaction mixture using solid-phase extraction (SPE), for example, with a C18 cartridge, to remove unreacted [¹⁸F]fluoride and other impurities.
-
Quality Control: Analyze the final product using radio-HPLC and radio-TLC to determine the radiochemical purity and yield.
Protocol 2: Room-Temperature Al[¹⁸F]F Labeling of a RESCA1-conjugated Protein
This protocol is designed for heat-sensitive biomolecules.
-
[¹⁸F]Fluoride Trapping and Elution: Follow steps 1 and 2 from Protocol 1.
-
Formation of [¹⁸F]AlF Complex: Add a solution of AlCl₃ (e.g., 2 mM in 0.1 M sodium acetate buffer, pH 4.5) to the eluted [¹⁸F]fluoride and incubate at room temperature for 5 minutes.[8]
-
Chelation Reaction: Add the RESCA1-conjugated protein (e.g., dissolved in 0.1 M sodium acetate buffer, pH 4.5) to the freshly prepared [¹⁸F]AlF solution.[8]
-
Incubation: Incubate the reaction mixture at room temperature (20-22°C) for 12-15 minutes.[4][8]
-
Purification: Purify the labeled protein using a size-exclusion column (e.g., NAP5) to separate the labeled protein from smaller unreacted components.[12]
-
Quality Control: Perform quality control as described in Protocol 1.
Visualizations
Caption: General workflow for Al[¹⁸F]F chelation reactions.
References
- 1. The aluminium-[18F]fluoride revolution: simple radiochemistry with a big impact for radiolabelled biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of Non-Covalent Radiofluorination Approaches Using Aluminum [18F]fluoride: Will [18F]AlF Replace 68Ga for Metal Chelate Labeling? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization and Evaluation of Al18F Labeling Using a NOTA—or RESCA1-Conjugated AE105 Peptide Antagonist of uPAR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. New Chelators for Low Temperature Al(18)F-Labeling of Biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Optimization and Evaluation of Al18F Labeling Using a NOTA—or RESCA1-Conjugated AE105 Peptide Antagonist of uPAR [frontiersin.org]
- 8. Al18F-Labeling Of Heat-Sensitive Biomolecules for Positron Emission Tomography Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. High-Yielding Aqueous 18F-Labeling of Peptides via Al18F chelation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The radiolabeling of proteins by the [18F]AlF method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Automated F-18 Fluorocholine Synthesis
Welcome to the technical support center for the automated synthesis of F-18 Fluorocholine ([¹⁸F]FCH). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low radiochemical yield and other synthesis failures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the automated synthesis of [¹⁸F]FCH.
Q1: What are the most common causes of low or no [¹⁸F]FCH yield?
Several factors can contribute to a reduced or failed synthesis. The most common issues include:
-
Problems with the [¹⁸F]Fluoride Trapping and Elution: Inefficient trapping of [¹⁸F]fluoride on the quaternary methyl ammonium (QMA) anion exchange column or incomplete release of the [¹⁸F]fluoride from the QMA column is a primary cause of synthesis failure.[1][2]
-
Inadequate Drying (Azeotropic Distillation): The presence of water can significantly hinder the nucleophilic substitution reaction. Incomplete azeotropic drying of the [¹⁸F]fluoride/Kryptofix complex is a critical point of failure. Optimizing the drying process, for instance by increasing vacuum pressure and time, has been shown to improve radiochemical yields.[3]
-
Cartridge Malfunctions: Blockages or improper conditioning of the Sep-Pak cartridges (Silica, C18, and CM) can obstruct the flow of reagents and intermediates, leading to a halt in the synthesis process.[1][2]
-
Mechanical and System Errors: Issues such as vacuum leaks, over-tightened check valves, and malfunctioning pneumatic valves can disrupt the automated process and lead to synthesis failure.[1][2]
-
Reagent Integrity: The quality and proper handling of precursors, such as dibromomethane and N,N-dimethylaminoethanol (DMAE), are crucial for a successful synthesis.[4][5]
Q2: My radiochemical yield is consistently low (e.g., <10%). What should I investigate first?
A consistently low yield, where the usual yield is expected to be 10-15% or higher, often points to a systematic issue.[1] Here’s a step-by-step troubleshooting approach:
-
Check for Vacuum Leaks: A vacuum leak is a common culprit for reduced yield.[1] Perform a system self-test to check for any leaks, particularly around connections to waste bottles and throughout the synthesis module.
-
Verify QMA Cartridge Performance: Ensure the QMA cartridge is properly conditioned and dried before installation.[2] Observe the real-time synthesis graph to confirm normal trapping and release of [¹⁸F]fluoride.
-
Optimize Azeotropic Drying: Review and optimize the azeotropic drying parameters. Ensure the [¹⁸F]fluoride-Kryptofix complex is completely dry before the addition of the precursor.[3][6] The presence of residual water will significantly decrease the efficiency of the nucleophilic substitution.[7]
-
Inspect Cartridge Flow Rates: Before synthesis, check the nitrogen gas flow rate through each cartridge (Silica, C18, CM). A flow rate that is more than 10% lower than the normal values may indicate a blockage, and the cartridge should be replaced.[1][2]
Q3: The synthesis failed completely, and there is no product in the final vial. What are the likely causes?
A complete synthesis failure can often be traced back to a critical error in the initial steps or a major mechanical issue.
-
No [¹⁸F]Fluoride Activity in the Reactor:
-
QMA Trapping/Elution Failure: Confirm that the [¹⁸F]fluoride was successfully trapped on and eluted from the QMA column.[1][2] Check that the eluent is correctly positioned and the needle has pierced the vial.
-
Clogged Transfer Lines: Obstructions in the transfer line from the cyclotron to the synthesis module can prevent the [¹⁸F]fluoride from reaching the system.[2]
-
-
Blockage in the Fluid Pathway:
-
Reagent Delivery Failure: An error in the delivery of a critical reagent, such as the precursor solution, will halt the synthesis.
Q4: I am observing high levels of 2-(Dimethylamino)ethanol (DMAE) in my final product. How can I reduce this?
High levels of DMAE are a concern as it can interfere with the uptake of [¹⁸F]FCH.[8]
-
Optimize Purification: The purification process using Sep-Pak cartridges is critical for removing DMAE. Ensure proper conditioning of the CM-Light cation-exchange cartridge.[8]
-
Washing Steps: An effective method to reduce DMAE is to wash the CM-Light cartridge with ethanol after trapping the [¹⁸F]FCH.[8]
-
Precursor Amount: Using a lower amount of DMAE in the synthesis can simplify its removal during purification. Some methods have successfully reduced the required amount of DMAE tenfold.[8]
Quantitative Data Summary
The following tables summarize key quantitative parameters reported in the literature for automated [¹⁸F]FCH synthesis.
Table 1: Typical Radiochemical Yields and Synthesis Times
| Synthesis Platform | Radiochemical Yield (non-decay corrected) | Total Synthesis Time (minutes) | Reference |
| Neptis Virtual Synthesizer® | 10% - 15% (usual) | Not Specified | [1] |
| Modular Lab System | 36% | Not Specified | [9] |
| GE FASTlab II | 17.8 ± 2.5% | 70 | [10] |
| AllInOne Synthesizer | 25% - 30% | Not Specified | [11] |
Table 2: Precursor and Reagent Amounts
| Reagent | Amount | Synthesis Step | Reference |
| Dibromomethane (DBM) | 10% solution in anhydrous acetonitrile | Primary Precursor | [12] |
| N,N-dimethylaminoethanol (DMAE) | 300 μL | Secondary Precursor | [12] |
| Kryptofix 2.2.2 | 20 mg | Phase Transfer Catalyst | [12] |
| Potassium Carbonate (K₂CO₃) | 2.5 mg | For [¹⁸F]Fluoride Elution | [12] |
| Ditosylmethane | 7 mg in 750 µL MeCN and 10 µL water | Precursor for [¹⁸F]FCH₂OTs intermediate | [8] |
| DMAE (optimized method) | 40 µL in 350 µL MeCN | Secondary Precursor | [8] |
Experimental Protocols
Protocol 1: Standard Two-Step [¹⁸F]FCH Synthesis
This protocol is a generalized representation of the two-step synthesis of [¹⁸F]FCH commonly performed on automated modules.
-
[¹⁸F]Fluoride Trapping and Elution:
-
The [¹⁸F]fluoride produced from the cyclotron is transferred and trapped on a pre-conditioned QMA anion exchange cartridge.[6]
-
The trapped [¹⁸F]fluoride is then eluted from the QMA cartridge into the reaction vessel using a solution of potassium carbonate and Kryptofix 2.2.2 in an acetonitrile/water mixture.[6]
-
-
Azeotropic Drying:
-
The water is removed from the reaction vessel via azeotropic distillation with anhydrous acetonitrile under vacuum or an inert gas stream.[6] This step is critical and is typically repeated to ensure an anhydrous environment.
-
-
Step 1: Synthesis of [¹⁸F]Fluorobromomethane ([¹⁸F]FBM):
-
Step 2: Synthesis of [¹⁸F]Fluorocholine:
-
Purification:
-
Final Formulation:
-
The final product is passed through a sterile 0.22 µm filter into a sterile collection vial.[12]
-
Visualizations
Caption: Automated [¹⁸F]Fluorocholine Synthesis Workflow.
Caption: Troubleshooting Decision Tree for Low [¹⁸F]FCH Yield.
References
- 1. Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting for F-18 fluorocholine synthesis: an institutional experience [inis.iaea.org]
- 5. Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nucleus.iaea.org [nucleus.iaea.org]
- 7. [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Fully-automated One-pot Synthesis of [18F]Fluoromethylcholine with Reduced Dimethylaminoethanol Contamination via [18F]Fluoromethyl Tosylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of automated large-scale production of [(18)F]fluoroethylcholine for PET prostate cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. openmedscience.com [openmedscience.com]
Validation & Comparative
A Comparative Guide to Quality Control Procedures for 18F-Labeled Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of quality control (QC) procedures for commonly used 18F-labeled radiopharmaceuticals. Adherence to stringent QC standards is critical to ensure the safety, efficacy, and batch-to-batch consistency of these diagnostic and therapeutic agents. This document outlines the key QC tests, their acceptance criteria as defined by the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), and detailed experimental protocols for essential assays.
Comparison of Quality Control Specifications
The following tables summarize the quality control specifications for four prominent 18F-labeled radiopharmaceuticals: 18F-Fludeoxyglucose ([¹⁸F]FDG), 18F-Sodium Fluoride ([¹⁸F]NaF), 18F-PSMA-1007, and 18F-Florbetaben. These specifications are derived from the United States Pharmacopeia and the European Pharmacopoeia, representing the leading regulatory standards in the field.
Table 1: Quality Control Specifications for [¹⁸F]FDG Injection
| Test | Method | Acceptance Criteria (USP) | Acceptance Criteria (EP) |
| Radionuclide Identity | Gamma-ray Spectroscopy | The principal photon energy is 511 keV. | The principal gamma photon has an energy of 511 keV. |
| Half-life Determination | 105 to 115 minutes.[1] | 105 to 115 minutes. | |
| Radiochemical Identity | TLC or HPLC | The Rƒ or retention time of the principal peak corresponds to that of the reference standard.[1] | The retention time of the principal peak in the radiochromatogram is consistent with that of the FDG peak in the chromatogram of the reference solution. |
| Radiochemical Purity | TLC or HPLC | ≥ 90% as [¹⁸F]FDG.[1] | ≥ 95% as [¹⁸F]FDG.[2] |
| Radionuclidic Purity | Gamma-ray Spectroscopy | ≥ 99.5% of total radioactivity is from ¹⁸F. | ≥ 99.9% of the total radioactivity corresponds to ¹⁸F. |
| pH | Potentiometry (pH meter or pH paper) | 4.5 to 7.5. | 4.5 to 8.5. |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) Test | < 175/V EU/mL (V = max. recommended dose in mL). | < 175/V EU/mL (V = max. recommended dose in mL). |
| Sterility | Membrane Filtration or Direct Inoculation | Sterile. | Sterile. |
| Residual Solvents | Gas Chromatography (GC) | Acetonitrile: ≤ 0.04% (400 ppm), Ethanol: ≤ 0.5% (5000 ppm).[3] | Acetonitrile: ≤ 410 ppm, Ethanol: ≤ 5000 ppm. |
| Chemical Purity (Kryptofix 2.2.2) | TLC or GC | ≤ 50 µg/mL. | ≤ 50 µg/mL. |
Table 2: Quality Control Specifications for [¹⁸F]NaF Injection
| Test | Method | Acceptance Criteria (USP) | Acceptance Criteria (EP) |
| Radionuclide Identity | Gamma-ray Spectroscopy | The principal photon energy is 511 keV. | The principal gamma photon has an energy of 511 keV. |
| Half-life Determination | 105 to 115 minutes. | 105 to 115 minutes.[4] | |
| Radiochemical Identity | TLC or HPLC | The Rƒ or retention time of the principal peak corresponds to that of the fluoride standard. | The principal peak in the radiochromatogram has the same retention time as the fluoride peak in the chromatogram of the reference solution.[4] |
| Radiochemical Purity | TLC or HPLC | ≥ 90% as [¹⁸F]Fluoride. | ≥ 95% as [¹⁸F]Fluoride. |
| Radionuclidic Purity | Gamma-ray Spectroscopy | ≥ 99.5% of total radioactivity is from ¹⁸F.[5] | ≥ 99.9% of the total radioactivity corresponds to ¹⁸F. |
| pH | Potentiometry (pH meter or pH paper) | 4.5 to 8.0. | 4.5 to 8.5. |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) Test | < 175/V EU/mL (V = max. recommended dose in mL). | < 175/V EU/mL (V = max. recommended dose in mL). |
| Sterility | Membrane Filtration or Direct Inoculation | Sterile. | Sterile. |
Table 3: Quality Control Specifications for [¹⁸F]PSMA-1007 Injection
| Test | Method | Acceptance Criteria (General) |
| Radionuclide Identity | Gamma-ray Spectroscopy | The principal photon energy is 511 keV. |
| Half-life Determination | Approximately 110 minutes. | |
| Radiochemical Identity | HPLC | The retention time of the principal peak corresponds to that of the PSMA-1007 reference standard.[6] |
| Radiochemical Purity | HPLC or TLC | ≥ 95%.[7][8] |
| Radionuclidic Purity | Gamma-ray Spectroscopy | ≥ 99% of total radioactivity is from ¹⁸F. |
| pH | Potentiometry (pH meter or pH paper) | 5.5 to 7.5.[7] |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) Test | < 175/V EU/mL (V = max. recommended dose in mL). |
| Sterility | Membrane Filtration or Direct Inoculation | Sterile. |
| Residual Solvents | Gas Chromatography (GC) | Ethanol: < 10% v/v. |
Table 4: Quality Control Specifications for [¹⁸F]Florbetaben Injection
| Test | Method | Acceptance Criteria (General) |
| Radionuclide Identity | Gamma-ray Spectroscopy | The principal photon energy is 511 keV. |
| Half-life Determination | Approximately 110 minutes. | |
| Radiochemical Identity | HPLC | The retention time of the principal peak corresponds to that of the florbetaben reference standard. |
| Radiochemical Purity | HPLC | ≥ 95%. |
| Radionuclidic Purity | Gamma-ray Spectroscopy | ≥ 99% of total radioactivity is from ¹⁸F. |
| pH | Potentiometry (pH meter or pH paper) | 4.5 to 7.0. |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) Test | < 175/V EU/mL (V = max. recommended dose in mL). |
| Sterility | Membrane Filtration or Direct Inoculation | Sterile. |
| Residual Solvents | Gas Chromatography (GC) | Ethanol: ≤ 10% v/v. |
Experimental Protocols
Detailed methodologies for key quality control experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and equipment.
Radiochemical Purity and Identity by Thin-Layer Chromatography (TLC)
This method is commonly used for the quality control of [¹⁸F]FDG.
Materials:
-
TLC plates (e.g., silica gel 60 on aluminum backing)
-
Developing chamber
-
Mobile phase: Acetonitrile:Water (95:5 v/v)[2]
-
[¹⁸F]FDG sample
-
FDG reference standard
-
Radio-TLC scanner or phosphor imager
Procedure:
-
Prepare the mobile phase by mixing acetonitrile and water in a 95:5 ratio.
-
Pour the mobile phase into the developing chamber to a depth of approximately 0.5 cm and allow the chamber to saturate with vapor.
-
On a TLC plate, draw a faint pencil line approximately 1.5 cm from the bottom (the origin).
-
Spot a small volume (1-2 µL) of the [¹⁸F]FDG sample onto the origin.
-
If performing radiochemical identity, spot the FDG reference standard alongside the [¹⁸F]FDG sample.
-
Place the TLC plate into the developing chamber, ensuring the origin line is above the solvent level.
-
Allow the solvent front to migrate up the plate until it is approximately 1-2 cm from the top.
-
Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely.
-
Scan the dried plate using a radio-TLC scanner to obtain a chromatogram.
-
Calculation:
-
Radiochemical Identity: The retention factor (Rƒ) of the main radioactive spot should correspond to the Rƒ of the reference standard. Rƒ is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front. For [¹⁸F]FDG, the expected Rƒ is approximately 0.4-0.6.[2]
-
Radiochemical Purity: Calculate the percentage of radioactivity associated with the [¹⁸F]FDG peak relative to the total radioactivity on the plate.
-
Radiochemical Purity and Identity by High-Performance Liquid Chromatography (HPLC)
HPLC is a more precise method for determining radiochemical purity and is applicable to a wide range of 18F-radiopharmaceuticals. The following is a general protocol that can be adapted.
Materials:
-
HPLC system with a radioactivity detector (e.g., NaI scintillation) and a UV detector.
-
Appropriate HPLC column (e.g., C18 for [¹⁸F]PSMA-1007, anion exchange for [¹⁸F]NaF).[6][9]
-
Mobile phase specific to the radiopharmaceutical being tested.
-
Sample of the 18F-labeled radiopharmaceutical.
-
Reference standard for the corresponding non-radioactive compound.
Procedure:
-
Prepare the mobile phase and equilibrate the HPLC system until a stable baseline is achieved.
-
Inject a sample of the reference standard and record the retention time from the UV detector.
-
Inject a small, accurately measured volume of the 18F-labeled radiopharmaceutical.
-
Record the radiochromatogram.
-
Analysis:
-
Radiochemical Identity: The retention time of the principal radioactive peak should match the retention time of the reference standard (within a specified tolerance, e.g., ±5%).[10]
-
Radiochemical Purity: Integrate the area under all radioactive peaks in the chromatogram. Calculate the percentage of the area of the main peak relative to the total area of all radioactive peaks.
-
Bacterial Endotoxin Test (BET) - Gel-Clot Method
This test is critical for ensuring the pyrogen-free status of parenteral drugs.
Materials:
-
Limulus Amebocyte Lysate (LAL) reagent, reconstituted according to the manufacturer's instructions.
-
Control Standard Endotoxin (CSE).
-
Pyrogen-free water (LAL Reagent Water).
-
Depyrogenated glass test tubes and pipettes.
-
Heating block or water bath at 37 ± 1 °C.[11]
-
Radiopharmaceutical sample.
Procedure:
-
Preparation of Controls:
-
Positive Product Control: Spike a sample of the radiopharmaceutical with a known amount of CSE (typically 2λ, where λ is the labeled lysate sensitivity).
-
Positive Water Control: Prepare a solution of CSE in LAL Reagent Water at a concentration of 2λ.
-
Negative Control: Use LAL Reagent Water.
-
-
Testing:
-
Pipette 0.1 mL of the radiopharmaceutical sample and each control into separate depyrogenated test tubes.
-
Add 0.1 mL of the reconstituted LAL reagent to each tube.
-
Gently mix and incubate the tubes undisturbed at 37 ± 1 °C for 60 minutes.[11]
-
-
Interpretation:
-
After incubation, carefully invert each tube 180°.
-
A positive result is indicated by the formation of a firm gel that remains intact upon inversion.
-
The test is valid if the positive controls are positive and the negative control is negative.
-
The sample passes the test if no gel clot is formed.
-
Sterility Test - Membrane Filtration Method
This method is used to determine the presence of viable microorganisms in the radiopharmaceutical product. Due to the short half-life of 18F, this test is often performed retrospectively.[12]
Materials:
-
Sterile membrane filtration unit with a 0.45 µm or smaller pore size filter.
-
Tryptic Soy Broth (TSB) and Fluid Thioglycollate Medium (FTM).
-
Sterile diluting fluid (e.g., sterile saline).
-
Radiopharmaceutical sample.
Procedure:
-
Aseptically transfer a specified volume of the radiopharmaceutical product through the sterile membrane filter. The radioactivity may require dilution with a sterile diluent before filtration.
-
Rinse the filter with sterile diluting fluid.
-
Aseptically remove the filter and cut it in half.
-
Immerse one half of the filter in a container of TSB and the other half in a container of FTM.
-
Incubate the TSB at 20-25 °C and the FTM at 30-35 °C for 14 days.[13]
-
Interpretation:
-
Observe the media for turbidity (cloudiness) daily.
-
If no turbidity is observed after 14 days, the product is considered sterile.
-
If turbidity is observed, it indicates microbial growth, and the product fails the sterility test.
-
Visualizations
The following diagrams illustrate key workflows in the quality control of 18F-labeled radiopharmaceuticals.
Caption: General Quality Control Workflow for 18F-Radiopharmaceuticals.
Caption: Experimental Workflow for Radiochemical Purity Testing by TLC.
Caption: Workflow for the Bacterial Endotoxin Gel-Clot Test.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. omicsonline.org [omicsonline.org]
- 3. Comparison of Various Requirements of the Quality Assurance Procedures for 18F-FDG Injection* | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. scielo.br [scielo.br]
- 6. Development and Validation of a GMP-Compliant High-Pressure Liquid Chromatography Method for the Determination of the Chemical and Radiochemical Purity of [18F]PSMA-1007, a PET Tracer for the Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Procedures for the GMP-Compliant Production and Quality Control of [18F]PSMA-1007: A Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection Efficacy of 18F-PSMA-1007 PET/CT in 251 Patients with Biochemical Recurrence of Prostate Cancer After Radical Prostatectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Validation of the method to use HPLC for determination for identity and radiochemical purity of 18F-NaF radiopharmaceutical produced at 108 Hospital | Vietnamese Journal of Radiology and Nuclear Medicine [vjrnm.edu.vn]
- 11. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 12. Guidance on current good radiopharmacy practice (cGRPP) for the small-scale preparation of radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tech.snmjournals.org [tech.snmjournals.org]
A Comparative Guide to the Clinical Validation of Novel ¹⁸F PET Tracers
For Researchers, Scientists, and Drug Development Professionals
The development of novel fluorine-18 (¹⁸F) labeled positron emission tomography (PET) tracers is a critical driver of innovation in clinical research, enabling non-invasive insights into biology, disease progression, and therapeutic response. The rigorous validation of these tracers is paramount to ensure their safety, reliability, and ultimate clinical utility. This guide provides a comparative overview of the validation process for novel ¹⁸F PET tracers, supported by experimental data and detailed methodologies.
Preclinical and Clinical Validation Pathway
The journey of a novel ¹⁸F PET tracer from the laboratory to clinical application follows a structured validation pathway. This process begins with comprehensive preclinical evaluation to establish proof-of-concept and assess safety, followed by rigorous clinical studies in human subjects to confirm its diagnostic or therapeutic value.
Caption: Workflow for PET Tracer Validation.
Comparative Performance of Selected ¹⁸F PET Tracers
The selection of an appropriate PET tracer is contingent on the specific biological target and clinical question. The following tables summarize key performance characteristics of several ¹⁸F-labeled tracers used in oncology and neuroimaging, based on published preclinical and clinical data.
Oncology Tracers
| Tracer | Primary Target | Application | Key Performance Metrics (Example Data) |
| [¹⁸F]FDG | Glucose metabolism | Tumor detection, staging, therapy monitoring | High uptake in many tumor types; SUVmax can be a prognostic indicator.[1] |
| [¹⁸F]FLT | Cellular proliferation (thymidine kinase 1) | Monitoring response to chemotherapy | Can show response earlier than changes in tumor size; significant decrease in uptake can correlate with apoptosis.[1] |
| [¹⁸F]FES | Estrogen receptor (ER) | Imaging ER-positive breast cancer | High correlation with ER expression levels determined by immunohistochemistry (IHC).[2][3] |
| [¹⁸F]FMISO | Hypoxia | Imaging tumor hypoxia | Uptake correlates with hypoxic regions within tumors.[2] |
| [¹⁸F]HX4 | Hypoxia | Imaging tumor hypoxia | Strong correlation between tracer accumulation and pimonidazole staining for hypoxia. |
| [¹⁸F]AlF-P-FAPI | Fibroblast Activation Protein (FAP) | Imaging cancer-associated fibroblasts | Higher specific tumor uptake in preclinical models compared to other FAPI tracers.[4] |
Neuroimaging Tracers
| Tracer | Primary Target | Application | Key Performance Metrics (Example Data) |
| [¹⁸F]Flortaucipir | Tau protein aggregates | Alzheimer's disease diagnosis and staging | Allows for visual stratification of tau burden.[5] |
| [¹⁸F]MK-6240 | Tau protein aggregates | Alzheimer's disease research | Higher sensitivity compared to first-generation tau tracers.[6] |
| BAY 1008472 | Amyloid-β plaques | Alzheimer's disease diagnosis | High initial brain uptake and rapid washout from non-target areas.[7] |
Key Experimental Protocols
The validation of a novel ¹⁸F PET tracer involves a series of standardized experiments to characterize its behavior both in vitro and in vivo.
Radiosynthesis and Quality Control
Objective: To produce the ¹⁸F-labeled tracer with high radiochemical purity and specific activity.
Methodology:
-
¹⁸F-Fluoride Production: Production of [¹⁸F]fluoride via cyclotron bombardment of [¹⁸O]H₂O.
-
Radiolabeling: Automated or manual synthesis involving the reaction of [¹⁸F]fluoride with a precursor molecule. For example, the synthesis of [¹⁸F]AlF-P-FAPI can be performed in an automated manner.[4]
-
Purification: Purification of the radiolabeled product using techniques such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).
-
Quality Control:
-
Radiochemical Purity: Assessed by radio-HPLC to ensure the absence of radioactive impurities.
-
Molar Activity: Determined by dividing the radioactivity of the product by the molar amount of the compound.
-
Residual Solvents: Analysis by gas chromatography (GC) to ensure levels are within safe limits.
-
pH and Sterility: Standard pharmaceutical quality control measures.
-
In Vitro Cell Uptake and Binding Assays
Objective: To determine the tracer's specificity and affinity for its biological target in a controlled cellular environment.
Methodology:
-
Cell Culture: Culture of cell lines with high and low expression of the target protein/receptor.
-
Tracer Incubation: Incubation of the cells with the ¹⁸F-labeled tracer at various concentrations and for different durations.
-
Blocking Studies: To demonstrate specificity, a parallel experiment is conducted where cells are co-incubated with the tracer and a high concentration of a non-radioactive ligand that binds to the same target.
-
Cell Lysis and Counting: After incubation, cells are washed, lysed, and the radioactivity is measured using a gamma counter.
-
Data Analysis: Calculation of specific uptake (total uptake minus non-specific uptake in the presence of the blocking agent). Binding affinity (Kd) can be determined through saturation binding assays. For instance, [¹⁸F]AlF-P-FAPI demonstrated specific uptake and rapid internalization in FAP-expressing cells.[4]
Caption: In Vitro Cell Uptake Assay Workflow.
In Vivo Biodistribution and Pharmacokinetics
Objective: To evaluate the distribution, uptake, and clearance of the tracer in a living organism.
Methodology:
-
Animal Models: Use of appropriate animal models, such as mice or rats, often with xenografted human tumors expressing the target of interest.
-
Tracer Administration: Intravenous injection of a known amount of the ¹⁸F-labeled tracer.
-
Tissue Harvesting: At various time points post-injection, animals are euthanized, and organs of interest (e.g., tumor, blood, liver, kidneys, muscle, brain) are harvested and weighed.
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.
-
Data Analysis: Calculation of the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point. This data provides insights into the tracer's pharmacokinetics and identifies organs with high uptake. For example, preclinical evaluation of [¹⁸F]FACH involved biodistribution studies in mice and piglets.[8]
Small Animal PET Imaging
Objective: To non-invasively visualize the in vivo distribution of the tracer and quantify its uptake in target tissues over time.
Methodology:
-
Animal Preparation: Anesthetized animal is placed in the scanner.
-
Tracer Injection: The ¹⁸F-labeled tracer is administered, often via a tail vein catheter.
-
Dynamic or Static Imaging:
-
Dynamic Imaging: A series of images are acquired over a period of time (e.g., 60-120 minutes) immediately following tracer injection to assess pharmacokinetics.
-
Static Imaging: A single image is acquired at a specific time point post-injection when optimal target-to-background contrast is expected.
-
-
Image Reconstruction and Analysis: PET data is reconstructed into images. Regions of interest (ROIs) are drawn around the tumor and other organs to generate time-activity curves (TACs) and calculate standardized uptake values (SUVs). For instance, micro-PET imaging in a tumor model indicated higher specific uptake of [¹⁸F]AlF-P-FAPI compared to other tracers.[4]
Caption: PET Imaging Signaling Pathway.
Conclusion
The validation of novel ¹⁸F PET tracers is a multi-faceted process that requires a systematic approach, from initial radiochemistry to comprehensive preclinical and clinical evaluation. By adhering to rigorous experimental protocols and carefully comparing the performance of new tracers against existing standards, researchers can develop powerful new tools for clinical research and diagnostics. The data and methodologies presented in this guide offer a framework for the objective comparison and validation of the next generation of ¹⁸F PET tracers.
References
- 1. Comparison of [18F]-tracers in various experimental tumor models by PET imaging and identification of an early response biomarker for the novel microtubule stabilizer patupilone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of 18F-FES, 18F-FDG, and 18F-FMISO PET Imaging Probes for Early Prediction and Monitoring of Response to Endocrine Therapy in a Mouse Xenograft Model of ER-Positive Breast Cancer | PLOS One [journals.plos.org]
- 3. Head-to-head comparison of 18F-FDG and 18F-FES PET/CT for initial staging of ER-positive breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation and pilot clinical study of [18F]AlF-labeled FAPI-tracer for PET imaging of cancer associated fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a 18F-Flortaucipir PET Visual Stratification Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Next generation tau tracers: [18F]MK-6420 vs [18F]flortaucipir | VJDementia [vjdementia.com]
- 7. Preclinical characterization of a novel class of 18F-labeled PET tracers for amyloid-β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of Fluorine-18 and Carbon-11 Radiotracers in PET Imaging
In the landscape of positron emission tomography (PET), Fluorine-18 (¹⁸F) and Carbon-11 (¹¹C) stand out as two of the most pivotal radionuclides utilized for the synthesis of radiotracers. Their distinct physical and chemical properties dictate their respective advantages and limitations, influencing the choice of radiotracer for specific preclinical and clinical applications. This guide provides a comprehensive comparative analysis of ¹⁸F and ¹¹C radiotracers, offering insights into their production, key characteristics, and applications, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Core Properties: A Head-to-Head Comparison
The fundamental differences between this compound and Carbon-11 lie in their physical properties, which have significant implications for their use in PET imaging.
| Property | This compound (¹⁸F) | Carbon-11 (¹¹C) |
| Half-life | 109.8 minutes[1][2][3][4][5][6] | 20.4 minutes[7][8][9] |
| Decay Mode | 97% β+ decay, 3% electron capture[2][6] | 99.8% β+ decay[7] |
| Maximum Positron Energy (MeV) | 0.635[4][5][6] | 0.96 |
| Mean Positron Range in Water (mm) | ~2.4[1][2][5] | ~3.9 |
| Production Method | ¹⁸O(p,n)¹⁸F[1] | ¹⁴N(p,α)¹¹C[7][8] |
| Common Chemical Form | [¹⁸F]Fluoride | [¹¹C]Carbon Dioxide, [¹¹C]Methane[7][9] |
| Specific Activity | High (no-carrier-added)[4] | High |
| Image Resolution | High[2][5][6] | Good |
Production and Synthesis of Radiotracers
Both ¹⁸F and ¹¹C are produced in a cyclotron. The longer half-life of ¹⁸F allows for more complex and time-consuming radiosynthesis procedures and facilitates the distribution of ¹⁸F-labeled radiotracers to facilities without an on-site cyclotron.[10] In contrast, the short half-life of ¹¹C necessitates a rapid synthesis and purification process, typically requiring an on-site cyclotron for its application.[8][9][11][12]
Experimental Protocol: Synthesis of [¹⁸F]FDG
The most widely used PET radiotracer, [¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG), is synthesized via nucleophilic substitution.
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]H₂O
-
Kryptofix 222™
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Mannose triflate (precursor)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Sterile water for injection
-
C18 Sep-Pak cartridge
-
Alumina N Sep-Pak cartridge
Procedure:
-
[¹⁸F]Fluoride Trapping: The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through an anion exchange column to trap the [¹⁸F]F⁻.
-
Elution: The trapped [¹⁸F]F⁻ is eluted from the column with a solution of Kryptofix 222™ and potassium carbonate in acetonitrile into the reaction vessel.
-
Azeotropic Drying: The water is removed from the reaction mixture by azeotropic distillation with acetonitrile under a stream of nitrogen. This step is critical as water can interfere with the nucleophilic substitution.
-
Radiolabeling: The precursor, 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (mannose triflate), dissolved in acetonitrile is added to the dried [¹⁸F]fluoride/Kryptofix complex. The reaction mixture is heated to facilitate the nucleophilic substitution of the triflate group with [¹⁸F]fluoride.
-
Hydrolysis: After labeling, the protecting acetyl groups are removed by hydrolysis with hydrochloric acid at an elevated temperature.
-
Purification: The reaction mixture is neutralized with sodium hydroxide and then purified using a series of cartridges, typically a C18 Sep-Pak to remove unreacted precursor and Kryptofix, and an Alumina N Sep-Pak to remove any remaining fluoride.
-
Formulation: The purified [¹⁸F]FDG is formulated in a sterile, pyrogen-free solution for injection.
Experimental Protocol: Synthesis of [¹¹C]Methionine
[¹¹C]Methionine, an amino acid tracer, is often synthesized via the methylation of a precursor.
Materials:
-
[¹¹C]Carbon dioxide from the cyclotron
-
Lithium aluminum hydride (LiAlH₄) or Hydrogen/Nickel catalyst
-
Hydriodic acid (HI)
-
L-homocysteine thiolactone (precursor)
-
Sodium hydroxide (NaOH)
-
Phosphate buffer
-
HPLC system for purification
Procedure:
-
Production of [¹¹C]Methyl Iodide: [¹¹C]CO₂ produced from the cyclotron is first converted to [¹¹C]methane ([¹¹C]CH₄) by reduction with LiAlH₄ or catalytic hydrogenation. The [¹¹C]CH₄ is then reacted with iodine vapor at high temperature to produce [¹¹C]methyl iodide ([¹¹C]CH₃I).
-
Trapping of [¹¹C]Methyl Iodide: The gaseous [¹¹C]CH₃I is trapped in a solution containing the precursor.
-
Radiolabeling: The precursor, L-homocysteine thiolactone, is dissolved in a basic solution (e.g., NaOH). The trapped [¹¹C]CH₃I reacts with the precursor to form [¹¹C]methionine.[10][13]
-
Purification: The reaction mixture is purified using high-performance liquid chromatography (HPLC) to separate [¹¹C]methionine from unreacted precursor and other byproducts.[10]
-
Formulation: The purified [¹¹C]methionine fraction is collected, the solvent is removed, and the final product is formulated in a sterile phosphate buffer for injection.
Visualization of Experimental Workflows
Applications in Oncology and Neurology
Both ¹⁸F and ¹¹C-labeled tracers have made significant contributions to oncology and neurology, though their applications are often complementary.
Oncology
[¹⁸F]FDG is the most widely used PET tracer in oncology for tumor detection, staging, and monitoring treatment response.[14][15] Its uptake is proportional to glucose metabolism, which is typically elevated in malignant cells. However, its utility can be limited in tumors with low glucose metabolism or in anatomical regions with high background glucose uptake, such as the brain.
¹¹C-labeled tracers like [¹¹C]Methionine and [¹¹C]Choline are valuable alternatives. [¹¹C]Methionine uptake reflects amino acid metabolism and protein synthesis, which are also upregulated in many tumors.[16] It has shown utility in imaging brain tumors where [¹⁸F]FDG has high background uptake.[17] [¹¹C]Choline is used to image cancers with altered choline metabolism, such as prostate cancer.[11][14]
Comparative Data in Oncology:
| Application | [¹⁸F]FDG | [¹¹C]Methionine | [¹¹C]Choline |
| Primary Indication | Broad range of cancers[15] | Brain tumors, head and neck cancer[17][18] | Prostate cancer, brain tumors[11][14] |
| Mechanism | Glucose metabolism | Amino acid transport and protein synthesis[16] | Choline kinase activity and cell membrane synthesis[3] |
| Advantages | Widely available, well-established | Low background in the brain[17] | High specificity for prostate cancer[19] |
| Limitations | High background in brain, potential for false positives in inflammation | Short half-life, requires on-site cyclotron | Short half-life, limited availability[11] |
Neurology
In neurology, [¹⁸F]FDG is used to assess regional brain glucose metabolism, which can aid in the diagnosis of neurodegenerative diseases like Alzheimer's disease.[3][14] ¹¹C-labeled tracers have been instrumental in neuroreceptor imaging due to the ability to label a wide range of small molecules without altering their biological activity.[9] Tracers like [¹¹C]Raclopride for dopamine D2 receptors and [¹¹C]PIB for amyloid plaques have been pivotal in neuroscience research. The short half-life of ¹¹C is advantageous for repeat studies in the same subject on the same day to assess receptor occupancy or dynamic changes in neurotransmitter levels.[9][12]
Signaling Pathways in Cancer Metabolism
The uptake of these radiotracers is intimately linked to cellular signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway and [¹⁸F]FDG Uptake
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and metabolism.[6][20] Its aberrant activation is a common feature of many cancers and leads to increased glucose uptake and glycolysis, which can be visualized by [¹⁸F]FDG PET.[21]
Methionine Metabolism and mTORC1 Signaling
Cancer cells often exhibit a heightened dependence on the essential amino acid methionine.[22] Methionine metabolism is closely linked to the mTORC1 signaling pathway, a master regulator of cell growth. S-adenosylmethionine (SAM), a metabolite of methionine, is a key signaling molecule that influences mTORC1 activity.[7]
Preclinical and Clinical Imaging Protocols
Standardized imaging protocols are crucial for obtaining reliable and reproducible PET data.
Preclinical [¹⁸F]FDG PET Imaging Protocol in Mice
Animal Preparation:
-
Fasting: Mice should be fasted for 6-8 hours prior to [¹⁸F]FDG injection to reduce blood glucose and insulin levels, thereby enhancing tumor-to-background contrast.[1] Water should be provided ad libitum.
-
Temperature Control: Maintain the animal's body temperature using a heating pad before, during, and after tracer injection to minimize uptake in brown adipose tissue.[23]
-
Anesthesia: Anesthetize the mouse (e.g., with isoflurane) prior to and during the scan to prevent movement artifacts and reduce stress-induced tracer uptake in muscle.[1][23]
Tracer Administration and Imaging:
-
Dose: Administer a defined dose of [¹⁸F]FDG (typically 5-10 MBq) via intravenous tail vein injection.[1]
-
Uptake Period: Allow for a 45-60 minute uptake period while the animal remains anesthetized and warm.
-
Imaging: Perform a static or dynamic PET scan, followed by a CT scan for anatomical co-registration and attenuation correction.
Clinical [¹¹C]Choline PET/CT Protocol in Patients
Patient Preparation:
-
Fasting: Patients are typically required to fast for at least 4-6 hours before the scan.[19]
-
Hydration: Patients are encouraged to drink water to ensure adequate hydration.
Tracer Administration and Imaging:
-
Dose: A sterile solution of [¹¹C]Choline (typically 370-740 MBq) is administered intravenously.[3][19]
-
Uptake and Imaging: Imaging usually begins shortly after injection (e.g., 5-10 minutes) due to the rapid uptake of choline.[3][19] A whole-body or regional PET scan is acquired, often in conjunction with a diagnostic or low-dose CT scan.
Conclusion
This compound and Carbon-11 radiotracers each hold a distinct and valuable place in the field of PET imaging. The longer half-life and established production of ¹⁸F, particularly in the form of [¹⁸F]FDG, have made it the workhorse of clinical PET oncology. The versatility of ¹¹C chemistry and its short half-life offer unique advantages for neuroreceptor imaging and for studying dynamic biological processes. The choice between an ¹⁸F and a ¹¹C-labeled tracer ultimately depends on the specific biological question being addressed, logistical considerations, and the desired imaging characteristics. As radiochemistry and imaging technologies continue to advance, the complementary roles of these two essential radionuclides will undoubtedly continue to expand, providing ever more precise insights into the complexities of human health and disease.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. openmedscience.com [openmedscience.com]
- 3. snmmi.org [snmmi.org]
- 4. A guideline proposal for mice preparation and care in 18F-FDG PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Methionine Dependency and Restriction in Cancer: Exploring the Pathogenic Function and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Methionine Metabolism Reveals AMPK-SAMTOR Signaling as a Therapeutic Vulnerability in Prostate Cancer | MDPI [mdpi.com]
- 9. Sensing and Signaling of Methionine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 11. mdpi.com [mdpi.com]
- 12. nucleus.iaea.org [nucleus.iaea.org]
- 13. researchgate.net [researchgate.net]
- 14. Choline C-11 PET scan - Mayo Clinic [mayoclinic.org]
- 15. TPC - Analysis of [C-11]methionine [turkupetcentre.net]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
- 19. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Early Changes in [18F]FDG Uptake as a Readout for PI3K/Akt/mTOR Targeted Drugs in HER-2-Positive Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Starved to death: Can dietary methionine combat cancer? [asbmb.org]
- 22. jnm.snmjournals.org [jnm.snmjournals.org]
- 23. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Assessing the Radiochemical Purity of [18F]FDG: Radio-HPLC vs. Radio-TLC
For Researchers, Scientists, and Drug Development Professionals
The determination of radiochemical purity is a critical quality control step in the production of 2-deoxy-2-[18F]fluoro-D-glucose ([18F]FDG) for positron emission tomography (PET). This guide provides a detailed comparison of two common analytical techniques: radio-High-Performance Liquid Chromatography (radio-HPLC) and radio-Thin-Layer Chromatography (radio-TLC). We present experimental protocols and comparative data to assist researchers in selecting the most appropriate method for their needs.
Introduction to Radiochemical Purity of [18F]FDG
Radiochemical purity is defined as the proportion of the total radioactivity in a sample that is present in the desired chemical form, in this case, [18F]FDG. Impurities, such as free [18F]fluoride and acetylated [18F]FDG intermediates, can compromise the quality of PET imaging and lead to inaccurate diagnostic information.[1][2] Therefore, robust and reliable analytical methods are essential to ensure the purity of the radiopharmaceutical before administration to patients. Both radio-HPLC and radio-TLC are widely employed for this purpose, each with distinct advantages and limitations.
Experimental Protocols
Radio-High-Performance Liquid Chromatography (Radio-HPLC)
Radio-HPLC offers high resolution and sensitivity for the separation and quantification of radiochemical species. Anion-exchange chromatography is a commonly recommended method for [18F]FDG analysis.
Method: Anion-Exchange HPLC
-
Column: Dionex CarboPac PA10 (250 x 4 mm, 10 µm) or similar anion-exchange column.[1]
-
Mobile Phase: 0.1 M or 0.1 mmol/L sodium hydroxide (NaOH) solution.[1][3] It is crucial to protect the mobile phase from atmospheric carbon dioxide, which can affect column performance.[3]
-
Injection Volume: 20 µL.[1]
-
Detector: A suitable radioactivity detector (e.g., NaI scintillation detector) in series with a refractive index detector.
-
Expected Retention Times:
Note: A key consideration with alkaline mobile phases is the potential for hydrolysis of the acetylated [18F]FDG intermediate, which may not be detected as a separate impurity.[1] Alternative methods, such as those using a LiChrosper 100 NH2 column with an acetonitrile/phosphate buffer mobile phase, can be employed to separate [18F]FDG, [18F]fluoride, and acetylated [18F]FDG.[1][4]
Radio-Thin-Layer Chromatography (Radio-TLC)
Radio-TLC is a simpler and often faster alternative to radio-HPLC. It is particularly useful for routine quality control.
Method: Silica Gel TLC
-
Mobile Phase: A mixture of acetonitrile and water, typically in a 95:5 (v/v) ratio.[1][2][3][5]
-
Sample Application: Spot ≤ 2 µL of the [18F]FDG solution onto the origin of the TLC plate.[5][6] The spotting technique can significantly affect the results.[6]
-
Development: Place the plate in a developing tank containing the mobile phase and allow the solvent front to travel a defined distance (e.g., 8 cm).[1]
-
Detection: Scan the developed plate with a radio-TLC scanner equipped with a suitable detector.[5]
-
Expected Rf Values:
Note: TLC results can vary depending on the brand of TLC plates and the specific operating conditions.[3]
Quantitative Data Comparison
The following table summarizes the key performance characteristics of radio-HPLC and radio-TLC for the analysis of [18F]FDG.
| Parameter | Radio-HPLC | Radio-TLC |
| Resolution | High (Good separation of [18F]FDG and metabolites, Rs ≥1.9)[7][8] | Lower, but can be optimized.[9] |
| Analysis Time | Longer (e.g., 12-15 minutes per sample)[1][2] | Shorter (multiple samples can be analyzed simultaneously)[7][8][10] |
| Sensitivity (LOD/LOQ) | LOD: 46 Bq, LOQ: 139 Bq[7][8] | High Sensitivity (LOD: 0.24 Bq, LOQ: 0.31 Bq with digital autoradiography)[7][8] |
| Accuracy for [18F]fluoride | May underestimate [18F]fluoride due to retention on the column.[9] | Generally more accurate for [18F]fluoride quantification. |
| Equipment Cost | High | Low |
| Complexity | More complex, requires skilled operators. | Simpler, easier to perform.[3] |
| Validation | Good results for linearity (r² = 0.9981–0.9996), specificity, and repeatability.[1][4] | Reliable and fast for determining radiochemical purity.[2] |
Workflow for Radiochemical Purity Assessment
The following diagram illustrates the general workflow for assessing the radiochemical purity of [18F]FDG using both radio-HPLC and radio-TLC.
Caption: Workflow of [18F]FDG radiochemical purity assessment.
Conclusion
Both radio-HPLC and radio-TLC are valuable techniques for assessing the radiochemical purity of [18F]FDG. Radio-HPLC provides superior resolution and is well-suited for method development and detailed impurity profiling. However, it is more time-consuming, expensive, and may underestimate [18F]fluoride levels.[9] Radio-TLC is a simpler, faster, and more cost-effective method ideal for routine quality control, offering high sensitivity and more accurate quantification of free [18F]fluoride.[8][9][11] The choice between the two methods will depend on the specific requirements of the laboratory, including throughput needs, budget, and the level of detail required in the analysis. In many settings, the two techniques can be used complementarily to ensure the highest quality of [18F]FDG for clinical use.
References
- 1. d-nb.info [d-nb.info]
- 2. eemj.icpm.tuiasi.ro [eemj.icpm.tuiasi.ro]
- 3. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. omicsonline.org [omicsonline.org]
- 6. 18ffdg.wordpress.com [18ffdg.wordpress.com]
- 7. HPLC and TLC methods for analysis of [18F]FDG and its metabolites from biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.abo.fi [research.abo.fi]
- 9. A rapid and systematic approach for the optimization of radio-TLC resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. Detrimental impact of aqueous mobile phases on 18F-labelled radiopharmaceutical analysis via radio-TLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Sterility and Endotoxin Testing for Injectable 18F Compounds
For Researchers, Scientists, and Drug Development Professionals
The quality control of injectable radiopharmaceuticals, particularly those with short-lived isotopes like Fluorine-18 (18F), presents unique challenges. The brief half-life of 18F (approximately 110 minutes) necessitates rapid testing methodologies to ensure product safety without compromising its viability. This guide provides an objective comparison of sterility and endotoxin testing methods for injectable 18F compounds, complete with supporting data and detailed experimental protocols to inform quality control strategies in research and drug development.
Part 1: Sterility Testing of 18F Compounds
Sterility testing is a mandatory quality control step to ensure that parenteral products are free from viable microorganisms. The 14-day incubation period required for traditional compendial methods renders them unsuitable for the timely release of short-lived radiopharmaceuticals, making them retrospective analyses. Consequently, the focus has shifted towards aseptic processing validation and the adoption of Rapid Microbiological Methods (RMMs).
Comparative Analysis of Sterility Testing Methods
The selection of a sterility testing method for 18F compounds involves a trade-off between time-to-result, sensitivity, and operational complexity. The following table outlines the key characteristics of traditional and rapid methods.
Table 1: Quantitative Comparison of Sterility Testing Methods
| Method | Principle | Time to Result | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| Traditional Methods (USP <71>) | |||||
| Direct Inoculation[1] | The sample is directly introduced into liquid culture media. | 14-18 days[2][3] | 1 Colony Forming Unit (CFU)[4] | Simple procedure; suitable for non-filterable products. | Retrospective results for 18F products; potential for product to inhibit microbial growth.[5] |
| Membrane Filtration[6][7] | The sample is filtered through a microbe-retaining membrane, which is then incubated in culture media. | 14-18 days[2][3] | 1 CFU[4] | Preferred method for filterable liquids; removes inhibitory substances.[7] | Retrospective results for 18F products; more complex procedure. |
| Rapid Methods | |||||
| Radiometric Detection[8] | Measures ¹⁴CO₂ produced by microbial metabolism of a ¹⁴C-labeled substrate. | 24-72 hours | 1 CFU | Faster than traditional methods; sensitive.[8] | Involves handling additional radioactive material; potential for interference.[8] |
| ATP Bioluminescence[9][10] | Detects microbial Adenosine Triphosphate (ATP) via the luciferin-luciferase enzymatic reaction. | ~6 days for final sterility result[9][10] | ~1 CFU[11] | Significantly faster than compendial methods; objective, instrument-based results.[10] | Indirect measurement of viability; potential for signal quenching. |
| Solid-Phase Cytometry[4][12] | Viable microorganisms on a membrane are labeled with a fluorescent marker and counted by a laser scanner. | 0-2 days (results in as little as 4 hours)[2][13] | 1 CFU[4][14] | Extremely rapid results; high sensitivity; non-destructive.[14] | High initial equipment cost; requires filterable samples.[15] |
Experimental Protocols for Key Sterility Tests
The validation of any alternative method against the compendial standard is crucial and must be performed according to guidelines such as USP <1223>.[4][9][16]
This protocol outlines the compendial method, which serves as a benchmark for validation and is often performed retrospectively for 18F compounds.
Materials:
-
Sterile, closed-system membrane filtration unit (e.g., Steritest™) with a 0.45 µm filter.
-
Fluid Thioglycollate Medium (FTM).
-
Soybean-Casein Digest Medium (SCDM).
-
Sterile rinsing fluid (e.g., Fluid A).
-
Lead-shielded biological safety cabinet or isolator.
-
Appropriate personal protective equipment (PPE) for handling radioactive materials.
Procedure:
-
Aseptic Environment: All operations must be conducted in a shielded aseptic environment to protect the operator from radiation and prevent contamination of the test.
-
System Preparation: Aseptically assemble the membrane filtration unit. Pre-wet the membrane with a sterile rinsing fluid.
-
Sample Filtration: Aseptically transfer the required volume of the 18F-FDG solution to the filtration unit. The sample is passed through the membrane filter.
-
Membrane Rinsing: Wash the membrane with three portions of sterile rinsing fluid to remove any residual drug product that could be antimicrobial.[17]
-
Incubation: Aseptically transfer the membrane to the FTM (for anaerobes and some aerobes) and a second membrane to SCDM (for aerobes and fungi).[7]
-
Observation: Incubate FTM at 30–35°C and SCDM at 20–25°C for a minimum of 14 days.[6][18] Observe for any signs of microbial growth (turbidity).
This method is used for products that cannot be filtered.[19]
Materials:
-
Vials of Fluid Thioglycollate Medium (FTM) and Soybean-Casein Digest Medium (SCDM).
-
Lead-shielded biological safety cabinet or isolator.
-
Appropriate PPE.
Procedure:
-
Aseptic Transfer: In a shielded aseptic environment, directly inoculate the 18F compound into the vials of FTM and SCDM. The sample volume should not exceed 10% of the media volume.[2]
-
Incubation: Incubate the inoculated media for at least 14 days at the appropriate temperatures (30–35°C for FTM, 20–25°C for SCDM).
-
Observation: Regularly inspect the media for visual evidence of microbial growth.
Diagrams of Sterility Testing Workflows
Caption: Method selection logic for sterility testing of 18F compounds.
Part 2: Endotoxin Testing of 18F Compounds
The Bacterial Endotoxins Test (BET) is performed to detect or quantify endotoxins from Gram-negative bacteria. Given the short half-life of 18F compounds, rapid BET methods are essential for product release.
Comparative Analysis of Endotoxin Testing Methods
The Limulus Amebocyte Lysate (LAL) test is the established standard, with the recombinant Factor C (rFC) assay emerging as a sustainable alternative.
Table 2: Quantitative Comparison of Endotoxin Testing Methods
| Method | Principle | Time to Result | Sensitivity Range | Key Advantages | Key Disadvantages |
| LAL-Based Methods | |||||
| Gel-Clot | Endotoxin triggers a coagulation cascade in LAL, forming a solid gel clot. | ~60 minutes | 0.03 - 0.25 EU/mL | Simple, cost-effective for qualitative screening. | Subjective endpoint; less sensitive than kinetic methods. |
| Kinetic Chromogenic/ Turbidimetric | The rate of color development or increase in turbidity is proportional to the endotoxin concentration. | 15-60 minutes | ~0.005 EU/mL | Quantitative and highly sensitive; widely accepted. | Potential for product color/turbidity interference; false positives from (1,3)-β-D-glucans.[20] |
| Rapid LAL Systems (e.g., Endosafe® nexgen-PTS™)[21] | A self-contained cartridge using the kinetic chromogenic principle.[21] | ~15 minutes[21] | 0.01 or 0.05 EU/mL | Extremely fast and easy to use; reduces operator variability.[21] | Higher cost per test; requires dedicated instrumentation. |
| Recombinant Method | |||||
| Recombinant Factor C (rFC) Assay[20][22] | Recombinant Factor C is activated by endotoxin, cleaving a fluorogenic substrate. | ~60 minutes | ~0.001 - 0.005 EU/mL[22] | Highly specific (no glucan reaction); sustainable (animal-free); high lot-to-lot consistency.[20][22][23] | May show different recovery for natural endotoxins vs. LAL; requires validation as an alternative method.[19] |
Experimental Protocols for Key Endotoxin Tests
Materials:
-
Endosafe® nexgen-PTS™ instrument.
-
Endosafe® test cartridges.
-
Calibrated 25 µL pipettor with sterile, endotoxin-free pipette tips.[24]
-
LAL Reagent Water.
-
Vortex mixer.
Procedure:
-
Instrument and Cartridge Preparation: Power on the nexgen-PTS™ and allow it to complete its self-test and warm to 37°C (approx. 5 minutes).[21] Let the required cartridges reach room temperature before opening the pouch.[25]
-
Enter Test Information: Using the touchscreen, enter Operator ID, password (if enabled), cartridge lot number, calibration code, and sample information.[21]
-
Insert Cartridge: Insert the cartridge firmly into the reader with the sample wells facing up.[25]
-
Sample Loading: The reader will prompt to add the sample. Carefully pipette exactly 25 µL of the 18F compound sample (or diluted sample) into each of the four sample reservoirs.[24]
-
Initiate Test: Select "Done - Start Test" on the screen. The instrument will automatically begin the test.[25]
-
Read Results: The quantitative endotoxin concentration, spike recovery, and other parameters will be displayed in approximately 15 minutes.[21]
Materials:
-
rFC fluorescent assay kit.
-
Fluorescence microplate reader with temperature control.
-
Endotoxin-free microplates and pipette tips.
-
Control Standard Endotoxin (CSE).
-
LAL Reagent Water.
Procedure:
-
Reagent Preparation: Reconstitute and prepare reagents according to the manufacturer's instructions.
-
Standard Curve: Prepare a series of endotoxin standards using CSE and LAL Reagent Water in an endotoxin-free microplate.
-
Sample and Control Preparation: Prepare the 18F compound sample, including a positive product control (sample spiked with endotoxin), in the microplate.
-
Assay Execution: Add the rFC working reagent to all wells. Place the plate in the reader pre-set to 37°C.
-
Data Acquisition: The reader measures the fluorescence kinetically over a set period (e.g., 60 minutes).
-
Analysis: The software calculates the endotoxin concentration of the samples by comparing their fluorescence development rate to the standard curve.
Diagrams of Endotoxin Detection Pathways
Caption: Enzymatic pathways for LAL and rFC endotoxin detection methods.
References
- 1. criver.com [criver.com]
- 2. rxinsider.com [rxinsider.com]
- 3. Performance Survey and Comparison Between Rapid Sterility Testing Method and Pharmacopoeia Sterility Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Bioburden & Sterility Testing: exploring Detection Limits [a3p.org]
- 5. cup-contract-labs.com [cup-contract-labs.com]
- 6. usp.org [usp.org]
- 7. certified-laboratories.com [certified-laboratories.com]
- 8. Radiometric sterility test for radiopharmaceuticals (Journal Article) | ETDEWEB [osti.gov]
- 9. Microbe Insights [microbiosci.com]
- 10. criver.com [criver.com]
- 11. pharmetriclab.com [pharmetriclab.com]
- 12. academicjournals.org [academicjournals.org]
- 13. eagleanalytical.com [eagleanalytical.com]
- 14. A Rapid Sterility Method Using Solid Phase Cytometry for Cell-Based Preparations and Culture Media and Buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. eagleanalytical.com [eagleanalytical.com]
- 17. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 18. usp.org [usp.org]
- 19. usp.org [usp.org]
- 20. Traditional LAL Assays vs. rFC Assays | FUJIFILM Wako [wakopyrostar.com]
- 21. m.youtube.com [m.youtube.com]
- 22. api.mountainscholar.org [api.mountainscholar.org]
- 23. Comparison of LAL and rFC Assays—Participation in a Proficiency Test Program between 2014 and 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. criver.com [criver.com]
- 25. criver.com [criver.com]
A Comparative Guide to 18F-Labeled FAP Inhibitors in Preclinical Tumor Models
For Researchers, Scientists, and Drug Development Professionals
The emergence of Fibroblast Activation Protein (FAP) as a highly specific target in the tumor microenvironment has spurred the development of numerous FAP-targeted radiopharmaceuticals for cancer imaging and therapy. While 68Ga-labeled FAP inhibitors (FAPIs) have demonstrated significant clinical utility, the logistical and imaging advantages of Fluorine-18 (18F) have driven the development of a new generation of 18F-labeled FAPIs. This guide provides a comparative evaluation of prominent 18F-labeled FAP inhibitors, summarizing their performance in preclinical tumor models based on published experimental data.
Performance of 18F-Labeled FAP Inhibitors: A Comparative Analysis
The following tables summarize key quantitative data from preclinical studies, focusing on tumor uptake and tumor-to-background ratios of various 18F-labeled FAP inhibitors in different tumor models. This data provides a snapshot of their relative performance and characteristics.
| Radiotracer | Tumor Model | Tumor Uptake (%ID/g at 1h p.i.) | Tumor-to-Muscle Ratio (at 1h p.i.) | Tumor-to-Blood Ratio (at 1h p.i.) | Key Findings |
| [18F]AlF-FAPI-74 | HEK293T:hFAP xenografts | 8.78 ± 1.74[1] | 17.7 ± 4.13[1] | 10.8 ± 2.86[1] | High tumor uptake.[1] |
| U-87 MG xenografts | 7.26 ± 3.55 | Not Reported | Not Reported | High initial tumor uptake, but rapid washout compared to newer agents.[2][3] | |
| [18F]AlF-FAPI-42 | HEK293T:hFAP xenografts | 7.84 ± 0.98[1] | 5.76 ± 0.67[1] | 5.94 ± 1.67[1] | Comparable performance to [18F]AlF-JC02030.[1] |
| [18F]FGlc-FAPI | HT1080hFAP xenografts | ~4.5 | Not Reported | Not Reported | Higher specific tumor uptake than [68Ga]Ga-FAPI-04 (2 %ID/g).[4][5] Showed significant hepatobiliary excretion.[4][5] |
| U87MG xenografts | Similar to [68Ga]Ga-FAPI-04 | Not Reported | Not Reported | Higher tumor retention compared to [68Ga]Ga-FAPI-04.[5] | |
| [18F]AlF-FAP-NUR | 293T-FAP xenografts | 17.85 ± 5.12 | 55.13 | Not Reported | Significantly higher tumor uptake compared to [68Ga]Ga-FAP-2286 (7.62 ± 1.83 %ID/g).[6] |
| A549-FAP xenografts | Higher than [68Ga]Ga-FAP-2286 | Higher than [68Ga]Ga-FAP-2286 | Not Reported | Demonstrated enhanced tumor-specific accumulation and elevated TBRs.[6][7] | |
| [18F]AlF-P-FAPI | A549-FAP xenografts | Significantly higher than [18F]FAPI-42 | Significantly higher than [18F]FAPI-42 | Not Reported | Higher tumor uptake and retention compared to [18F]FAPI-42 and [68Ga]Ga-FAPI-04.[8] |
| [18F]5a | U-87 MG xenografts | 8.14 ± 4.34 | Not Reported | Not Reported | Druglike inhibitor with enhanced tumor retention at later time points (4.48 ± 0.34 %IA/g at 6h).[2][3] |
| [18F]5b | U-87 MG xenografts | 9.63 ± 5.60 | Not Reported | Not Reported | Druglike inhibitor with the highest reported tumor retention at 6h (6.70 ± 0.22 %IA/g).[2][3] |
| [18F]AlF-JC02032 | HEK293T:hFAP xenografts | 4.71 ± 0.74[1] | 75.8 ± 24.1[1] | 22.1 ± 9.78[1] | Lowest tumor uptake among the compared tracers but superior imaging contrast due to very low background uptake.[1] |
Experimental Protocols
The evaluation of these 18F-labeled FAP inhibitors typically follows a standardized preclinical workflow involving in vitro characterization and in vivo imaging and biodistribution studies in tumor-bearing animal models.
In Vitro Studies
-
Cell Lines: A variety of human cancer cell lines with varying levels of FAP expression are used. Commonly, cells are engineered to overexpress FAP (e.g., HT1080-FAP, A549-FAP, 293T-FAP) to ensure a target-rich environment.[4][5][6][8] Wild-type cells with low or no FAP expression serve as negative controls.
-
Binding Affinity: Competitive binding assays are performed to determine the half-maximal inhibitory concentration (IC50) of the non-radioactive FAPI compounds. This measures their affinity for the FAP enzyme.[1][5]
-
Cellular Uptake and Internalization: Radiotracer uptake, internalization, and efflux are studied in FAP-expressing cells over time to understand the tracer's behavior at the cellular level.[4][5][6][7][8]
-
Stability: The stability of the radiotracer is assessed in human serum and other relevant biological media to ensure it remains intact in vivo.[4]
In Vivo Studies
-
Animal Models: Immunocompromised mice (e.g., nude mice) are typically used.[4][5] Tumor models are established by subcutaneously inoculating FAP-expressing cancer cells.
-
Radiotracer Administration: The 18F-labeled FAP inhibitor is administered intravenously (e.g., via the tail vein).
-
PET/CT Imaging: Small-animal PET/CT scanners are used to acquire dynamic or static images at various time points post-injection (e.g., 30, 60, 120, and 240 minutes) to visualize the biodistribution of the tracer.[6][9]
-
Biodistribution Studies: Following the final imaging session, animals are euthanized, and organs of interest (tumor, blood, muscle, liver, kidneys, etc.) are harvested, weighed, and their radioactivity is measured using a gamma counter. The data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).[4][5]
-
Specificity Confirmation: To confirm that tumor uptake is FAP-specific, blocking studies are often performed. This involves co-injecting a large excess of a non-radioactive FAP inhibitor along with the radiotracer, which is expected to significantly reduce tumor uptake.[4]
Visualized Workflows and Pathways
To better illustrate the processes involved in the evaluation of these radiotracers, the following diagrams are provided.
Caption: Preclinical workflow for evaluating 18F-labeled FAP inhibitors.
Caption: Mechanism of 18F-FAP inhibitor targeting in the tumor microenvironment.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Targeting Fibroblast Activation Protein: Radiosynthesis and Preclinical Evaluation of an 18F-Labeled FAP Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation and first-in-human study of [18F]AlF-FAP-NUR for PET imaging cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical evaluation and pilot clinical study of [18F]AlF-labeled FAPI-tracer for PET imaging of cancer associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Cross-Validation of 18F-PET Imaging with Autoradiography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 18F-Positron Emission Tomography (PET) imaging and in vitro autoradiography, two pivotal techniques in preclinical and clinical research for visualizing and quantifying radiolabeled molecules. While PET offers the advantage of non-invasive, longitudinal imaging in living subjects, autoradiography provides high-resolution, tissue-level validation of tracer distribution. This guide details the experimental protocols for both methodologies, presents quantitative data from comparative studies, and illustrates the cross-validation workflow.
Quantitative Comparison of 18F-PET and Autoradiography
The following table summarizes key quantitative findings from studies directly comparing 18F-PET imaging with autoradiography for various radiotracers. The correlation coefficient (R²) is a primary metric used to assess the agreement between the two techniques.
| Radiotracer | Application | Key Findings | Reference |
| ¹⁸F-FMISO | Hypoxia Imaging | Excellent correlation was observed between the regional distribution of ¹⁸F-FMISO in tumors as measured by small-animal PET and dual-tracer autoradiography with ⁶⁴Cu-ATSM (R² = 0.84 at 10 min and R² = 0.86 at 24 h post-injection of ⁶⁴Cu-ATSM).[1][2] | Lewis et al., 2009[1][2] |
| ¹⁸F-FDG | Glucose Metabolism | A very poor correlation (R² = 0.08) was found between the regional uptake of ¹⁸F-FDG and ⁶⁴Cu-ATSM in a tumor model, highlighting that regions of high glucose metabolism are not always hypoxic.[1][2] | Lewis et al., 2009[1][2] |
| ¹⁸F-FLT | Cell Proliferation | A strong relationship (R² = 0.83) was demonstrated between the distribution of ¹⁸F-FLT and ⁶⁴Cu-ATSM, suggesting a correlation between tumor proliferation and hypoxia in the studied model.[1][2] | Lewis et al., 2009[1][2] |
| ¹⁸F-FDG | Brain Metabolism | Good agreement was found between SPM (Statistical Parametric Mapping) results of ¹⁸F-FDG PET and 3-D autoradiography in detecting cortical differences between conscious and anesthetized states in rats. However, autoradiography detected additional differences in the thalamus not seen with PET, likely due to partial volume effects in the smaller brain region with PET.[3] | Quincoces et al., 2011[3] |
| [¹⁸F]MK-6240 & [¹⁸F]Flortaucipir | Tau Pathology | Both tracers showed similar binding patterns in autoradiography, preferentially recognizing middling maturity neurofibrillary tangles. This provides pathological validation for the in vivo PET signal.[4] | Hostetler et al., 2019[4] |
Experimental Protocols
Detailed methodologies are crucial for the robust cross-validation of 18F-PET and autoradiography. The following protocols are generalized from common practices in the field.
18F-PET Imaging Protocol (Small Animal)
-
Animal Preparation:
-
Animals (e.g., mice, rats) are typically fasted for a period (e.g., 4-6 hours) before the scan, especially for ¹⁸F-FDG studies, to reduce background glucose levels.
-
Anesthesia is induced and maintained throughout the imaging session (e.g., isoflurane inhalation). Body temperature is monitored and maintained.
-
-
Radiotracer Administration:
-
PET Data Acquisition:
-
The animal is positioned in the gantry of a small-animal PET scanner.
-
A static or dynamic scan is acquired over a defined period (e.g., 10-30 minutes).
-
For anatomical co-registration, a CT scan is often performed immediately before or after the PET acquisition.
-
-
Image Reconstruction and Analysis:
-
PET images are reconstructed using an appropriate algorithm (e.g., OSEM - Ordered Subset Expectation Maximization).
-
Corrections for attenuation, scatter, and radioactive decay are applied.
-
Regions of Interest (ROIs) are drawn on the images, often guided by the co-registered CT or MR images, to quantify tracer uptake.
-
Uptake is typically expressed as Standardized Uptake Value (SUV) or percentage of injected dose per gram of tissue (%ID/g).
-
Ex Vivo Autoradiography Protocol
-
Tissue Collection and Preparation:
-
Following the final PET scan (or in a separate cohort of animals), animals are euthanized at a specific time point after radiotracer injection.
-
Tissues of interest (e.g., brain, tumor) are rapidly excised, frozen in a suitable medium (e.g., isopentane cooled by liquid nitrogen), and stored at -80°C.
-
The frozen tissues are sectioned into thin slices (e.g., 20-50 µm) using a cryostat.
-
-
Exposure:
-
The tissue sections are mounted on microscope slides and apposed to a phosphor imaging plate or autoradiographic film.
-
Exposure time depends on the injected dose and the half-life of the isotope. For ¹⁸F, this can range from several hours to overnight.
-
-
Image Acquisition and Analysis:
-
The imaging plate is scanned using a phosphor imager, or the film is developed.
-
The resulting digital image provides a high-resolution map of the radiotracer distribution within the tissue slice.
-
Quantitative analysis is performed by drawing ROIs on the autoradiograms, often guided by adjacent stained sections (e.g., H&E staining) for anatomical reference.
-
Signal intensity is calibrated using standards of known radioactivity.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for cross-validating 18F-PET imaging with autoradiography.
Caption: Workflow for cross-validation of 18F-PET with autoradiography.
This guide provides a foundational understanding of the comparative validation between 18F-PET and autoradiography. For specific applications, researchers should consult detailed studies and optimize protocols for their particular radiotracer and biological question of interest.
References
- 1. Autoradiographic and Small-Animal PET Comparisons Between 18F-FMISO, 18F-FDG, 18F-FLT and the Hypoxic Selective 64Cu-ATSM in a Rodent Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autoradiographic and small-animal PET comparisons between (18)F-FMISO, (18)F-FDG, (18)F-FLT and the hypoxic selective (64)Cu-ATSM in a rodent model of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High resolution autoradiography of [18F]MK-6240 and [18F]Flortaucipir shows similar neurofibrillary tangle binding patterns preferentially recognizing middling neurofibrillary tangle maturity - PMC [pmc.ncbi.nlm.nih.gov]
stability testing of new 18F-labeled imaging agents in vitro and in vivo
A comparative guide to the in vitro and in vivo stability testing of novel 18F-labeled imaging agents is essential for researchers, scientists, and professionals in drug development to evaluate the potential of these tracers for clinical applications. The stability of a radiotracer is a critical factor influencing its pharmacokinetic profile, target accumulation, and ultimately, the quality of positron emission tomography (PET) images. This guide provides an objective comparison of the performance of various 18F-labeled imaging agents, supported by experimental data and detailed protocols.
In Vitro Stability
In vitro stability assays are crucial for the initial screening of new radiotracers. These tests assess the stability of the agent in biological matrices, such as plasma or serum, and its susceptibility to metabolic degradation by liver enzymes.
Plasma/Serum Stability
This test evaluates the radiotracer's stability in blood, identifying potential hydrolysis or degradation by plasma enzymes. A high stability in plasma is desirable to ensure that the tracer reaches its target intact.
Microsomal Stability
Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of many drugs and xenobiotics. The microsomal stability assay is a key indicator of a radiotracer's susceptibility to hepatic metabolism and potential in vivo defluorination.[1]
Table 1: Comparison of In Vitro Stability of Selected 18F-Labeled Imaging Agents
| Radiotracer | Matrix | Time (min) | % Intact | Reference |
| [¹⁸F]SF-AAN | PBS (37°C) | 60 | >99% | [2] |
| PBS (37°C) | 120 | >99% | [2] | |
| PBS (37°C) | 240 | >95% | [2] | |
| [¹⁸F]Fluoroethylrhodamine B | Mouse Serum (37°C) | 15 | 87% | [3] |
| Mouse Serum (37°C) | 120 | 29% | [3][4] | |
| Rat Serum (37°C) | 120 | 86% | [5] | |
| Human Serum (37°C) | 120 | 95% | [3] | |
| [¹⁸F]FDG-rhodamine | Human Plasma | - | Good Stability | [5] |
| [¹⁸F]AlF-H₃RESCA-FAPI | PBS (37°C) | 120 | >99% | [6] |
| Fetal Bovine Serum (37°C) | 120 | >99% | [6] |
In Vivo Stability
In vivo stability studies are performed in animal models to assess the metabolic fate of the radiotracer under physiological conditions. These studies provide crucial information on the formation of radiometabolites and the potential for in vivo defluorination, which can lead to increased bone uptake of [¹⁸F]fluoride and compromise image quality.
Table 2: Comparison of In Vivo Stability of Selected 18F-Labeled Imaging Agents
| Radiotracer | Species | Tissue/Fluid | Time post-injection (min) | % Intact | Reference |
| [¹⁸F]SF-AAN | Mouse | Venous Blood | 30 | >99% | [2] |
| [¹⁸F]7 | Rat | Plasma | 60 | 88 ± 4% | [7] |
| Rat | Pancreas | 60 | >99% | [7] | |
| [¹⁸F]FE-(+)-DTBZ ([¹⁸F]25) | - | Plasma | - | t½ = 46.2 min | [8] |
| [¹⁸F]FE-(+)-DTBZ-D₄ ([¹⁸F]26) | - | Plasma | - | t½ = 438.7 min | [8] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and comparison of stability studies.
In Vitro Plasma/Serum Stability Assay
-
Preparation: HPLC-purified radiotracer is dried under a stream of nitrogen and redissolved in a small volume of ethanol or saline.
-
Incubation: An aliquot of the radiotracer solution (e.g., 1.5–3.7 MBq in 20 μL) is added to 200 μL of fresh plasma or serum pre-incubated at 37°C.[3]
-
Sampling: At designated time points (e.g., 15, 30, 60, 120 minutes), an aliquot of the mixture is taken.[3]
-
Analysis: The reaction is quenched, typically by adding a cold organic solvent like acetonitrile, to precipitate proteins. After centrifugation, the supernatant is analyzed by radio-HPLC or radio-TLC to determine the percentage of the intact tracer.[2]
In Vitro Liver Microsomal Stability Assay
-
Reaction Mixture: A typical incubation mixture contains the radiotracer, liver microsomes (e.g., 1 mg/mL), and a buffer solution (e.g., phosphate buffer, pH 7.4).[1]
-
Initiation: The metabolic reaction is initiated by adding a cofactor, most commonly NADPH (e.g., final concentration of 2 mM).[1]
-
Incubation: The mixture is incubated at 37°C with gentle shaking.
-
Termination: At various time points, the reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: After protein precipitation and centrifugation, the supernatant is analyzed by radio-HPLC or radio-TLC to quantify the parent compound and any radiometabolites.[1]
In Vivo Stability and Radiometabolite Analysis
-
Administration: The radiotracer is administered to the animal model (e.g., mouse or rat) via intravenous injection.
-
Sample Collection: At selected time points post-injection, blood samples are collected. Tissues of interest (e.g., brain, tumor, liver) can also be harvested.
-
Sample Preparation: Plasma is separated from blood by centrifugation. Tissues are homogenized. Proteins in plasma and tissue homogenates are precipitated with a cold solvent.
-
Analysis: The supernatant is analyzed by radio-HPLC to separate and quantify the parent radiotracer and its radiometabolites.[2][7]
Visualizations
Experimental Workflows
Caption: Workflow for in vitro stability testing.
Caption: Workflow for in vivo stability analysis.
Signaling Pathways and Logical Relationships
Caption: Metabolic pathways of 18F-tracers.
References
- 1. Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Promising 18F-Radiotracer for PET Imaging Legumain Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biodistribution and Stability Studies of [18F]Fluoroethylrhodamine B, a Potential PET Myocardial Perfusion Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biodistribution and stability studies of [18F]fluoroethylrhodamine B, a potential PET myocardial perfusion agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Biological Evaluation of a Novel [18F]AlF-H3RESCA-FAPI Radiotracer Targeting Fibroblast Activation Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of [18F]FLT and [18F]FDG in Tumor Imaging
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of oncological positron emission tomography (PET), two radiotracers, [18F]fluorodeoxyglucose ([18F]FDG) and [18F]fluorothymidine ([18F]FLT), have emerged as critical tools for visualizing and quantifying tumor biology. While [18F]FDG, a glucose analog, has long been the cornerstone of clinical PET imaging, reflecting the altered energy metabolism of cancer cells, [18F]FLT offers a more direct insight into cellular proliferation. This guide provides an objective, data-driven comparison of their performance in tumor imaging, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in selecting the appropriate tracer for their preclinical and clinical investigations.
Core Principles: Glycolysis vs. Proliferation
The fundamental difference between [18F]FDG and [18F]FLT lies in the distinct biological processes they visualize. [18F]FDG is taken up by cells via glucose transporters and phosphorylated by hexokinase, becoming trapped intracellularly.[1][2] Its accumulation is a surrogate marker for the high glycolytic rate characteristic of many tumors, a phenomenon known as the Warburg effect.[2]
Conversely, [18F]FLT, a thymidine analog, is transported into cells and phosphorylated by thymidine kinase 1 (TK1), an enzyme predominantly active during the S-phase of the cell cycle.[3][4] This mechanism directly links [18F]FLT uptake to DNA synthesis and, therefore, cellular proliferation.[3][4]
Quantitative Data Comparison
The following tables summarize key quantitative data from comparative studies of [18F]FLT and [18F]FDG across various tumor types. The standardized uptake value (SUV) is a semi-quantitative measure of tracer accumulation in tissue.
Table 1: Standardized Uptake Values (SUV) in Various Cancers
| Cancer Type | [18F]FDG Mean SUV | [18F]FLT Mean SUV | Key Findings | Reference |
| Lung Cancer (NSCLC) | 4.1 | 1.8 | [18F]FDG uptake was significantly higher than [18F]FLT.[5] | --INVALID-LINK--[5] |
| Breast Cancer | 4.1 | 2.1 | [18F]FLT accumulation was significantly lower than [18F]FDG in primary lesions.[6] | --INVALID-LINK--[6] |
| Brain Tumors (High-Grade Glioma) | 1.49 (T/N Ratio) | 3.85 (T/N Ratio) | [18F]FLT showed better image contrast (Tumor-to-Normal tissue ratio) despite lower absolute uptake.[7] | --INVALID-LINK--[7] |
| Esophageal Cancer | 6.0 | 3.4 | [18F]FDG uptake was significantly higher than [18F]FLT.[8][9] | --INVALID-LINK--[8][9] |
Table 2: Diagnostic Performance and Correlation with Proliferation
| Cancer Type | Parameter | [18F]FDG | [18F]FLT | Key Findings | Reference |
| Lung Cancer (NSCLC) | Correlation with Ki-67 (r) | 0.59 | 0.92 | [18F]FLT uptake demonstrated a significantly stronger correlation with the proliferation marker Ki-67.[5][10] | --INVALID-LINK--[5][10] |
| Brain Tumors (High-Grade Glioma) | Correlation with Ki-67 (r) | 0.51 | 0.84 | [18F]FLT SUVmax correlated more strongly with the Ki-67 index.[7] | --INVALID-LINK--[7] |
| Breast Cancer | Correlation with Ki-67 (r) | 0.40 | 0.54 | A meta-analysis showed a higher correlation coefficient for [18F]FLT with the Ki-67 labeling index.[6] | --INVALID-LINK--[6] |
| Lung Cancer (NSCLC) | Sensitivity (Primary Tumor) | 94% | 67% | [18F]FDG PET had higher sensitivity for depicting the primary tumor.[11] | --INVALID-LINK--[11] |
| Lung Cancer (NSCLC) | Specificity (Nodal Staging) | 78% | 93% | [18F]FLT PET showed better, though not statistically significant, specificity for nodal staging.[11] | --INVALID-LINK--[11] |
Signaling Pathways and Cellular Uptake Mechanisms
The distinct uptake pathways of [18F]FDG and [18F]FLT are central to their application in tumor imaging. The following diagrams illustrate these mechanisms.
Caption: [18F]FDG cellular uptake pathway.
Caption: [18F]FLT cellular uptake pathway.
Experimental Protocols
Standardized protocols are crucial for reproducible and comparable results in PET imaging studies. Below are typical experimental workflows for preclinical and clinical imaging with [18F]FDG and [18F]FLT.
Caption: General PET/CT experimental workflow.
Key Methodological Considerations:
-
Patient Preparation: Patients undergoing [18F]FDG PET must fast for at least 6 hours to minimize competitive glucose uptake by normal tissues, particularly muscle.[12] This is not a requirement for [18F]FLT imaging. Blood glucose levels should be below 150 mg/dL for [18F]FDG scans to ensure optimal tumor-to-background contrast.[12]
-
Tracer Dose: The injected dose for [18F]FDG is typically higher than for [18F]FLT. A common clinical dose for [18F]FDG is 370 MBq (±10%), while for [18F]FLT it is often around 185 MBq (±10%).[12]
-
Uptake Time: The optimal uptake period for [18F]FDG is approximately 60 minutes. [18F]FLT uptake can be imaged as early as 5-10 minutes post-injection in some cases, such as brain tumors, but a 30-60 minute uptake time is also common.[13]
-
Image Analysis: Standardized Uptake Values (SUV), particularly SUVmax (maximum pixel value) and SUVmean (average value within a region of interest), are the most common metrics for quantifying tracer uptake.
Head-to-Head Performance Insights
[18F]FDG: The Established Standard
-
High Sensitivity: [18F]FDG PET is highly sensitive for detecting a wide range of cancers due to their increased glucose metabolism.[5][14] In several studies, it demonstrated higher sensitivity in detecting primary tumors compared to [18F]FLT.[11]
-
Broad Clinical Utility: It is widely used for tumor diagnosis, staging, monitoring treatment response, and detecting recurrence.[1]
-
Limitations - Lack of Specificity: A significant drawback of [18F]FDG is its uptake in inflammatory and infectious processes, which can lead to false-positive results.[5][15] This is a critical consideration, especially in post-therapy assessment where inflammation is common.[12]
[18F]FLT: The Proliferation-Specific Challenger
-
High Specificity for Proliferation: The primary advantage of [18F]FLT is its direct correlation with cellular proliferation, as measured by Ki-67 expression.[5][6][7][10] This makes it a more selective biomarker for tumor proliferation than [18F]FDG.[5]
-
Reduced Inflammatory Uptake: Unlike [18F]FDG, [18F]FLT is generally not taken up by inflammatory cells, which can reduce the rate of false-positive findings and allow for better differentiation between malignancy and inflammation.[3][15][16]
-
Potential for Early Treatment Response Assessment: Changes in tumor proliferation often precede changes in tumor size. Therefore, [18F]FLT has shown promise in the early assessment of response to cytostatic therapies that specifically target cell division.
-
Limitations - Lower Uptake and Sensitivity: [18F]FLT generally exhibits lower tumor uptake (lower SUV) compared to [18F]FDG, which can result in lower sensitivity for detecting some tumors, particularly those with low proliferative activity.[5][6][8] It also has high physiological uptake in the bone marrow and liver, which can limit its utility in evaluating disease in these areas.[15]
Conclusion
[18F]FDG and [18F]FLT are complementary rather than competing radiotracers in the field of oncological imaging. [18F]FDG remains the workhorse for routine clinical imaging due to its high sensitivity and broad applicability. However, its non-specificity is a significant limitation. [18F]FLT, with its direct link to cellular proliferation and lower uptake in inflammatory lesions, offers a more specific tool for assessing tumor biology.[15] It is particularly valuable for differentiating malignant from inflammatory lesions and for the early assessment of response to anti-proliferative therapies.
The choice between [18F]FDG and [18F]FLT should be guided by the specific research question or clinical indication. For initial staging and detection of a wide variety of tumors, [18F]FDG is often the preferred tracer. For studies focused on the effects of novel anti-proliferative agents, or in clinical scenarios where inflammation is a confounding factor, [18F]FLT provides a more precise and specific imaging biomarker. The future of oncologic PET likely involves the intelligent application of a portfolio of tracers, including both [18F]FDG and [18F]FLT, to provide a more complete picture of tumor physiology and guide personalized cancer therapy.
References
- 1. Monitoring of anti-cancer treatment with 18F-FDG and 18F-FLT PET: a comprehensive review of pre-clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 18F-fluorodeoxyglucose uptake in tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Imaging Proliferation in Lung Tumors with PET: 18F-FLT Versus 18F-FDG | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. Comparison of 18F-fluorothymidine Positron Emission Tomography/Computed Tomography and 18F-fluorodeoxyglucose Positron Emission Tomography/Computed Tomography in Patients with Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imaging Proliferation in Brain Tumors with 18F-FLT PET: Comparison with 18F-FDG | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 8. Comparison of 18F-FLT PET and 18F-FDG PET in esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of 18F-FLT PET and 18F-FDG PET in Esophageal Cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 10. Imaging proliferation in lung tumors with PET: 18F-FLT versus 18F-FDG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of (18)F-FLT PET and (18)F-FDG PET for preoperative staging in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prospective comparison of early interim 18F-FDG-PET with 18F-FLT-PET for predicting treatment response and survival in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. 18F-FDG PET/CT Imaging In Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to Confirming the Radionuclidic Identity and Purity of Fluorine-18
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies used to confirm the radionuclidic identity and purity of Fluorine-18 (F-18), a critical positron-emitting radionuclide for Positron Emission Tomography (PET) imaging.[1][2] Accurate determination of its identity and purity is paramount to ensure the safety and efficacy of F-18 labeled radiopharmaceuticals.[3][4] This document outlines the key experimental protocols, presents comparative data for F-18 and potential impurities, and offers visual workflows to aid in understanding these essential quality control procedures.
Radionuclidic Identity and Purity: A Comparative Overview
The primary methods for confirming the radionuclidic identity and purity of F-18 are gamma-ray spectroscopy and half-life measurement.[5] Gamma-ray spectroscopy identifies radionuclides based on their characteristic gamma-ray emissions, while half-life measurement confirms the decay rate specific to a particular radionuclide.
Table 1: Comparison of this compound and Common Radionuclidic Impurities
| Radionuclide | Half-Life | Principal Gamma Energy (keV) | Primary Mode of Decay | Source of Impurity in F-18 Production |
| This compound (¹⁸F) | 109.77 minutes [3] | 511 (Annihilation) [6][7] | β+ (97%), EC (3%) [1] | Desired Product |
| Cobalt-56 (⁵⁶Co) | 77.27 days | 846.8, 1238.3, 1771.3 | β+, EC | Sputtering from Havar window in the target system.[8] |
| Silver-110m (¹¹⁰ᵐAg) | 249.8 days | 657.8, 884.7, 937.5, 1384.3 | IT, β- | Recoil from silver body of the enriched water target.[8] |
| Manganese-52 (⁵²Mn) | 5.591 days | 511, 744.2, 935.5, 1434.1 | β+, EC | Activation of target materials.[9] |
| Manganese-54 (⁵⁴Mn) | 312.3 days | 834.8 | EC | Activation of target materials.[9] |
| Cobalt-57 (⁵⁷Co) | 271.79 days | 122.1, 136.5 | EC | Activation of target materials.[9] |
| Cobalt-58 (⁵⁸Co) | 70.86 days | 511, 810.8 | β+, EC | Activation of target materials.[9] |
| Technetium-95m (⁹⁵ᵐTc) | 61 days | 204.1, 582.1, 835.1 | IT, EC | Activation of target materials.[9] |
| Technetium-96 (⁹⁶Tc) | 4.28 days | 778.2, 812.5, 849.9 | β+, EC | Activation of target materials.[9] |
| Cadmium-109 (¹⁰⁹Cd) | 462.6 days | 88.0 | EC | Activation of target materials.[9][10] |
| Rhenium-184 (¹⁸⁴Re) | 38.0 days | 162.4, 792.0, 904.2 | EC | Activation of target materials.[9] |
| Tritium (³H) | 12.32 years | No Gamma | β- | (p,³H) reaction on ¹⁸O in target water.[11][12] |
β+ (Positron Emission), EC (Electron Capture), IT (Isomeric Transition), β- (Beta Decay)
Experimental Protocols
Detailed methodologies for the two primary quality control tests are provided below.
Objective: To identify F-18 and any gamma-emitting radionuclidic impurities by measuring the energy of their emitted gamma rays.
Methodology:
-
Sample Preparation: Aseptically withdraw a sample of the final F-18 radiopharmaceutical product. Place the sample in a shielded container appropriate for the activity level.
-
Instrumentation: Utilize a high-purity germanium (HPGe) detector coupled to a multi-channel analyzer (MCA).[11][13] The HPGe detector offers high energy resolution, which is crucial for distinguishing between different gamma-emitting radionuclides.
-
Energy Calibration: Calibrate the gamma spectroscopy system using standard sources with well-known gamma-ray energies (e.g., ¹³⁷Cs, ⁶⁰Co).
-
Data Acquisition: Place the F-18 sample at a reproducible distance from the detector. Acquire a gamma-ray spectrum for a sufficient duration to obtain statistically significant counts in the peaks of interest.
-
Data Analysis:
-
Identify the prominent photopeak at 511 keV, which is characteristic of positron annihilation from F-18 decay.[6][7]
-
Examine the spectrum for the presence of other photopeaks corresponding to the principal gamma energies of potential radionuclidic impurities listed in Table 1.[13]
-
The European Pharmacopoeia requires that the radionuclidic purity of [¹⁸F]FDG is such that at least 99.9% of the total radioactivity corresponds to F-18.[14]
-
Objective: To confirm the identity of F-18 by measuring its characteristic half-life.
Methodology:
-
Sample Preparation: Prepare a sample of the F-18 product in a suitable container.
-
Instrumentation: Use a dose calibrator or a gamma counter (e.g., with a NaI(Tl) detector).
-
Data Acquisition:
-
Place the sample in the detector and record the initial activity (A₀) and the start time (t₀).
-
Record the activity (A) at regular time intervals (e.g., every 10-15 minutes) for a period of at least 2-3 half-lives (approximately 3-5 hours). Note the time of each measurement.
-
-
Data Analysis:
-
Plot the natural logarithm of the activity (ln(A)) versus time (t).
-
Perform a linear regression on the data points. The slope of the line will be equal to the negative of the decay constant (λ).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = -ln(2) / slope .
-
Alternatively, use the following equation for two data points: t₁/₂ = -ln(2) * (t₂ - t₁) / ln(A₂ / A₁) .
-
The experimentally determined half-life should be within an acceptable range of the established value for F-18 (105-115 minutes).[15]
-
Visualizing the Workflow and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow for confirming radionuclidic identity and purity and the logical relationship for their assessment.
Caption: Experimental workflow for F-18 identity and purity confirmation.
Caption: Logical relationship for F-18 radionuclidic assessment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. openmedscience.com [openmedscience.com]
- 3. openmedscience.com [openmedscience.com]
- 4. iaea.org [iaea.org]
- 5. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imaging of Accidental Contamination by this compound Solution: A Quick Troubleshooting Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. proceedings.jacow.org [proceedings.jacow.org]
- 9. Assessment of radionuclide impurities in [18F]fluoromethylcholine ([18F]FMCH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Radionuclidic purity tests in (18)F radiopharmaceutIcals production process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, quality control and determination of metallic impurities in 18F-fludeoxyglucose production process - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of radionuclidic impurities in 2-[18F]fluoro-2-deoxy-d-glucose ([18F]FDG) routine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 18ffdg.wordpress.com [18ffdg.wordpress.com]
A Comparative Guide to the Biodistribution of Novel ¹⁸F-Tracers
For Researchers, Scientists, and Drug Development Professionals
The landscape of positron emission tomography (PET) is continually evolving with the development of novel fluorine-18 (¹⁸F) labeled radiotracers. These tracers offer the potential for improved diagnostic accuracy, enhanced understanding of disease pathology, and more effective monitoring of therapeutic responses. This guide provides an objective comparison of the biodistribution profiles of several recently developed ¹⁸F-tracers, supported by experimental data from preclinical and clinical studies.
I. Comparison of Novel ¹⁸F-Labeled Fibroblast Activation Protein (FAP) Inhibitors
Fibroblast Activation Protein (FAP) has emerged as a promising target for cancer imaging due to its overexpression in the stroma of various tumors. Several ¹⁸F-labeled FAP inhibitors (FAPI) have been developed to overcome the limitations of ⁶⁸Ga-labeled counterparts, primarily offering the advantage of centralized production and longer half-life.
¹⁸F-FAPTG vs. ¹⁸F-FAPI-42
A preclinical study evaluated a novel FAP-targeted tracer, ¹⁸F-FAPTG, and compared its biodistribution to ¹⁸F-FAPI-42 in mice bearing FAP-positive xenografts. The results indicated that ¹⁸F-FAPTG exhibited significantly lower uptake in the gallbladder, which is a notable advantage as high hepatobiliary clearance can obscure lesions in the upper abdomen. Furthermore, ¹⁸F-FAPTG demonstrated higher tumor uptake and longer retention compared to ¹⁸F-FAPI-42, suggesting its potential for improved tumor visualization.[1]
Table 1: Comparative Biodistribution of ¹⁸F-FAPTG and ¹⁸F-FAPI-42 in Tumor-Bearing Mice (%ID/g) [1]
| Organ | ¹⁸F-FAPTG (1h p.i.) | ¹⁸F-FAPI-42 (1h p.i.) |
| Tumor | 12.5 ± 1.5 | 8.7 ± 1.2 |
| Blood | 0.8 ± 0.2 | 1.1 ± 0.3 |
| Heart | 0.5 ± 0.1 | 0.6 ± 0.1 |
| Lung | 1.2 ± 0.3 | 1.5 ± 0.4 |
| Liver | 2.1 ± 0.5 | 3.5 ± 0.8 |
| Spleen | 0.4 ± 0.1 | 0.5 ± 0.1 |
| Kidney | 4.5 ± 1.1 | 5.2 ± 1.3 |
| Gallbladder | 1.5 ± 0.4 | 15.2 ± 3.8 |
| Intestine | 1.8 ± 0.4 | 2.5 ± 0.6 |
| Muscle | 0.3 ± 0.1 | 0.4 ± 0.1 |
| Bone | 1.0 ± 0.2 | 1.2 ± 0.3 |
Data are presented as mean ± standard deviation. p.i. = post-injection.
¹⁸F-P-FAPI vs. ¹⁸F-FAPI-42 and ⁶⁸Ga-FAPI-04
In another preclinical investigation, two ¹⁸F-labeled FAP ligands, ¹⁸F-P-FAPI and ¹⁸F-FAPI-42, were compared with the clinically used ⁶⁸Ga-FAPI-04 in mice with FAP-positive tumors.[2] ¹⁸F-P-FAPI demonstrated significantly higher tumor uptake compared to both ¹⁸F-FAPI-42 and ⁶⁸Ga-FAPI-04.[2] While both ¹⁸F-labeled tracers showed predominant liver excretion, ¹⁸F-P-FAPI exhibited lower cellular efflux in vitro, suggesting more stable tumor retention.[2]
Table 2: Comparative Biodistribution of ¹⁸F-P-FAPI, ¹⁸F-FAPI-42, and ⁶⁸Ga-FAPI-04 in A549-FAP Tumor-Bearing Mice (%ID/g at 1h p.i.) [2]
| Organ/Tissue | ¹⁸F-P-FAPI | ¹⁸F-FAPI-42 | ⁶⁸Ga-FAPI-04 |
| Tumor | 10.21 ± 1.15 | 6.89 ± 0.76 | 4.53 ± 0.51 |
| Blood | 0.54 ± 0.08 | 0.61 ± 0.09 | 0.32 ± 0.05 |
| Liver | 1.89 ± 0.21 | 2.45 ± 0.33 | 0.87 ± 0.12 |
| Kidney | 3.54 ± 0.41 | 4.12 ± 0.55 | 2.11 ± 0.29 |
| Spleen | 0.41 ± 0.06 | 0.53 ± 0.08 | 0.28 ± 0.04 |
| Muscle | 0.28 ± 0.04 | 0.35 ± 0.05 | 0.19 ± 0.03 |
| Bone | 1.12 ± 0.15 | 1.34 ± 0.18 | 0.56 ± 0.08 |
Data are presented as mean ± standard deviation.
II. Comparison of Novel ¹⁸F-Tracers for Neuroimaging
The development of ¹⁸F-tracers for neurodegenerative diseases, such as Alzheimer's disease, is a critical area of research. These tracers aim to visualize key pathological hallmarks like amyloid-β plaques.
Deuterated vs. Non-deuterated Amyloid Tracer: [¹⁸F]D3FSP vs. [¹⁸F]AV45
A head-to-head comparison was conducted in Alzheimer's disease patients between a novel deuterated N-methyl derivative, [¹⁸F]D3FSP, and the FDA-approved tracer [¹⁸F]AV45 (florbetapir).[3][4] Deuteration was explored as a strategy to potentially improve the pharmacokinetic properties of the tracer. The study found no significant difference in the binding characteristics and imaging performance between the two tracers.[3][4] The average Standardized Uptake Value Ratios (SUVR) across cortical gray matter were nearly identical, and strong correlations were observed for both SUVR and Distribution Volume Ratio (DVR) between the two tracers.[3] This suggests that deuteration at the N-methyl site did not confer a benefit in this case, but established [¹⁸F]D3FSP as a viable alternative to [¹⁸F]AV45.[3][4]
Table 3: Quantitative Brain Uptake Comparison of [¹⁸F]D3FSP and [¹⁸F]AV45 in Alzheimer's Disease Patients [3]
| Metric | [¹⁸F]AV45 | [¹⁸F]D3FSP |
| Average Cortical Gray Matter SUVR (50-70 min) | 1.65 ± 0.21 | 1.65 ± 0.23 |
| Global DVR | 1.36 ± 0.14 | 1.37 ± 0.13 |
Data are presented as mean ± standard deviation.
III. Experimental Protocols
Radiosynthesis of FAP Tracers
The radiosynthesis of ¹⁸F-FAPTG and ¹⁸F-P-FAPI typically involves a nucleophilic substitution reaction on a suitable precursor. For instance, ¹⁸F-FAPTG was produced with a non-decay-corrected radiochemical yield of 24.0 ± 6.0% for manual synthesis and 22.0 ± 7.0% for automatic synthesis.[1] ¹⁸F-P-FAPI and ¹⁸F-FAPI-42 were produced via complexation of Al¹⁸F in an automated manner.[2]
Caption: Generalized workflow for the radiosynthesis of ¹⁸F-tracers.
Animal Models and Biodistribution Studies
For the preclinical evaluation of FAP tracers, immunodeficient mice (e.g., BALB/c nude mice) are typically used.[2] These mice are subcutaneously inoculated with cancer cells engineered to express FAP (e.g., A549-FAP).[2] Once tumors reach a suitable size, the ¹⁸F-tracer is administered intravenously. At specified time points post-injection, animals are euthanized, and organs of interest are harvested, weighed, and their radioactivity is measured using a gamma counter. The percentage of injected dose per gram of tissue (%ID/g) is then calculated.
Caption: Workflow for preclinical biodistribution studies in tumor-bearing mice.
Human PET/CT Imaging
In clinical studies, such as the comparison of [¹⁸F]D3FSP and [¹⁸F]AV45, patients undergo PET/CT scans following intravenous administration of the tracer.[3] For dynamic scans, imaging commences immediately after injection, while static scans are typically acquired at a specific time point post-injection (e.g., 50-70 minutes for amyloid imaging).[3] Image analysis involves defining regions of interest (ROIs) over various brain regions to calculate quantitative metrics like SUVR and DVR.[3]
Caption: General workflow for clinical PET/CT imaging studies.
References
- 1. Radiosynthesis, preclinical evaluation and pilot clinical PET imaging study of a 18F-labeled tracer targeting fibroblast activation protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Head to head comparison of two PET/CT imaging agents, [18F]D3FSP ([18F]P16-129) and [18F]AV45, in patients with alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Head to head comparison of two PET/CT imaging agents, [18F]D3FSP ([18F]P16-129) and [18F]AV45, in patients with alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorine-18 and Bromine-76 for Quantitative PET Imaging Accuracy
For Researchers, Scientists, and Drug Development Professionals
The pursuit of precise and reliable quantitative data is paramount in positron emission tomography (PET) imaging for research and drug development. The choice of radionuclide can significantly impact the accuracy of these measurements. This guide provides an objective comparison of two prominent positron-emitting radionuclides, Fluorine-18 (F-18) and Bromine-76 (Br-76), evaluating their performance for quantitative PET imaging. We present a comprehensive analysis of their physical properties, experimental data from comparative studies, and detailed experimental protocols to inform your selection process.
At a Glance: F-18 vs. Br-76
| Feature | This compound (F-18) | Bromine-76 (Br-76) |
| Half-life | 109.8 minutes | 16.2 hours |
| Positron (β+) Branching Ratio | ~97% | ~55-58%[1] |
| Maximum Positron Energy (Eβ+max) | 0.635 MeV | 3.98 MeV[1] |
| Mean Positron Range in Tissue | Short | Long |
| Primary Imaging Challenge | Relatively short half-life for slow biological processes | Cascade gamma ray emission[2][3][4] |
| Quantitative Accuracy | High, well-established | Can be compromised by cascade gammas, requires correction[5][6] |
| Common Applications | Wide range, including oncology ([18F]FDG), neurology | Imaging molecules with slower pharmacokinetics (e.g., antibodies)[1][7] |
Deep Dive: Performance in Quantitative Imaging
This compound is the most widely used radionuclide in PET due to its favorable decay characteristics, including a high positron branching ratio and low positron energy, which contribute to high-quality, quantitatively accurate images.[8][9] Its relatively short half-life is suitable for studying many biological processes.
Bromine-76, with its significantly longer half-life, offers a distinct advantage for tracking molecules with slow biological clearance, such as monoclonal antibodies.[1][7] However, the quantitative accuracy of Br-76 PET can be challenging due to the co-emission of cascade gamma rays during its decay.[2][3][4] These gamma rays can lead to spurious coincidence events, increasing image noise and potentially compromising the accuracy of quantification if not properly corrected.[5][6]
A comparative study using a 76Br-labeled anti-carcinoembryonic antigen monoclonal antibody (MAb) and [18F]FDG in experimental tumors found that the 76Br-MAb showed superior tumor-to-tissue ratios for subcutaneous tumors, with the exception of the tumor-to-blood ratio.[7] For liver metastases, the metastases-to-liver ratios were not significantly different between the two tracers.[7]
Further phantom studies have demonstrated that with appropriate correction methods for cascade gamma coincidences, the quantitative accuracy of Br-76 can be significantly improved, reaching levels comparable to positron-only emitters like F-18.[5][6] These corrections are crucial for obtaining reliable quantitative data from Br-76 PET studies.
Quantitative Data Summary
The following tables summarize key quantitative data comparing F-18 and Br-76.
Table 1: Physical and Decay Properties
| Property | This compound (F-18) | Bromine-76 (Br-76) |
| Half-life (hours) | 1.83 | 16.2[1] |
| Positron (β+) Branching Ratio (%) | ~97 | ~55-58[1] |
| Maximum Positron Energy (MeV) | 0.635 | 3.98[1] |
| Mean Positron Energy (MeV) | 0.25 | 1.18[1] |
| Prominent Gamma Emissions (keV) | None (Annihilation photons at 511 keV) | 559 (74%), 657 (15%), 1216 (12%)[1] |
Table 2: Performance in Phantom Studies
| Parameter | This compound (F-18) | Bromine-76 (Br-76) |
| Spatial Resolution | Generally better due to lower positron energy | Slightly worse than F-18[5][6] |
| Sphere Recovery | Higher recovery coefficients | Slightly worse than F-18[5][6] |
| Image Contrast | High | Can be improved by up to 15% with cascade gamma correction[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible quantitative imaging studies. Below are generalized experimental protocols for preclinical PET imaging with F-18 and Br-76.
Protocol 1: Quantitative F-18 PET Imaging in Rodents
This protocol is adapted from studies optimizing quantitative behavioral imaging with [18F]FDG.[10][11]
1. Animal Preparation:
- Fast animals for 8-12 hours prior to tracer injection to reduce background [18F]FDG uptake in non-target tissues.[12]
- Maintain ambient temperature during tracer uptake to minimize brown fat activation.[12]
2. Radiotracer Administration:
- Administer a known activity of the F-18 labeled radiopharmaceutical (e.g., 18.5–37.0 MBq for [18F]FDG in mice) via intravenous (tail vein) or intraperitoneal injection.[11][12] Intravenous injection is generally preferred for rapid and complete bioavailability.[12]
3. Uptake Period:
- Allow for an uptake period of 45-60 minutes. For quantitative studies using standardized uptake values (SUV), a single plasma sample can be taken at 45 minutes for intravenous injections or 60 minutes for intraperitoneal injections to serve as an index of the input function.[10]
4. PET/CT Image Acquisition:
- Anesthetize the animal (e.g., with isoflurane or ketamine/xylazine).[12]
- Position the animal in a preclinical PET/CT scanner.
- Acquire a CT scan for anatomical co-registration and attenuation correction.
- Perform a static PET scan for a duration of 10-30 minutes.[11] For kinetic modeling, a dynamic scan starting from the time of injection is required.
5. Data Analysis:
- Reconstruct PET images with appropriate corrections for attenuation, scatter, and random coincidences.
- Define regions of interest (ROIs) on the co-registered CT images.
- Calculate quantitative metrics such as Standardized Uptake Value (SUV), tissue concentration, or kinetic parameters.
Protocol 2: Quantitative Br-76 PET Imaging with Cascade Gamma Correction
This protocol incorporates the critical step of correcting for cascade gamma radiation.
1. Animal Preparation:
- Follow standard animal preparation procedures as required for the specific Br-76 radiotracer being investigated.
2. Radiotracer Administration:
- Administer a known activity of the Br-76 labeled radiopharmaceutical (e.g., 3.7-7.4 MBq for preclinical studies) intravenously.[1]
3. Uptake Period:
- The uptake period will be dependent on the pharmacokinetics of the specific tracer, leveraging the longer half-life of Br-76 for molecules with slow clearance. Static scans can be performed at multiple time points (e.g., 1, 2, 4, 24 hours) post-injection.[1]
4. PET/CT Image Acquisition:
- Position the anesthetized animal in the PET/CT scanner.
- Acquire a CT scan for anatomical reference and attenuation correction.
- Perform a PET scan. Both 2D and 3D acquisition modes can be used, though the impact of cascade gammas differs between them.[5]
5. Data Analysis and Cascade Gamma Correction:
- Reconstruct PET images with standard corrections.
- Crucially, apply a correction for cascade gamma coincidences. A common method is the subtraction of a linear fit to the tails of the projection data (sinograms).[5][6] This step is essential to improve quantitative accuracy and image contrast.[5][6]
- Define ROIs and calculate quantitative parameters.
Visualizing the Workflow and Comparison
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative imaging of bromine-76 and yttrium-86 with PET: a method for the removal of spurious activity introduced by cascade gamma rays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative imaging of bromine-76 and yttrium-86 with PET: A method for the removal of spurious activity introduced by cascade gamma rays (Journal Article) | ETDEWEB [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. projects.itn.pt [projects.itn.pt]
- 6. Quantitative imaging and correction for cascade gamma radiation of 76Br with 2D and 3D PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative PET imaging of experimental tumors with bromine-76-labeled antibodies, this compound-fluorodeoxyglucose and carbon-11-methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing experimental protocols for quantitative behavioral imaging with 18F-FDG in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimizing Experimental Protocols for Quantitative Behavioral Imaging with 18F-FDG in Rodents | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 12. Best Practices for Preclinical 18F-FDG PET Imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]
Validating Target Engagement of a New 18F-Labeled Therapeutic: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing and validating the engagement of a novel 18F-labeled therapeutic with its intended biological target is a critical step in the preclinical and clinical development pipeline. This guide provides a comparative overview of key methodologies, supported by experimental data, to effectively assess target engagement.
The successful development of 18F-labeled therapeutics hinges on the precise interaction with their designated molecular targets. Validating this engagement is paramount for confirming the mechanism of action, optimizing dosing, and predicting therapeutic efficacy. A multi-faceted approach, combining in vitro and in vivo techniques, provides the most robust evidence of target interaction. This guide explores and compares several established methods for validating the target engagement of these promising radiolabeled compounds.
In Vitro Target Engagement Assays
Cell-based assays offer a controlled environment to quantify the binding affinity and specificity of an 18F-labeled therapeutic to its target.[1][2][3] These assays are crucial for initial screening and for providing a foundational understanding of the therapeutic's behavior at the cellular level.[1]
Comparison of In Vitro Target Engagement Assays
| Assay Type | Principle | Key Parameters Measured | Advantages | Limitations |
| Competitive Binding Assay | Competition between the 18F-labeled therapeutic and a known ligand for the target receptor.[2] | IC50 (Inhibitory Concentration 50%), Ki (Inhibition Constant) | High-throughput, quantitative, determines relative affinity.[2] | Requires a known reference ligand, may not fully recapitulate the cellular environment. |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein against thermal denaturation.[4] | Thermal shift (ΔTm) | Label-free for the therapeutic, demonstrates intracellular target engagement.[4] | Indirect measure of binding, may not be suitable for all targets. |
| In-Cell Western™/Flow Cytometry | Direct detection of the 18F-labeled therapeutic bound to cells expressing the target. | Mean Fluorescence Intensity (MFI), Percent Positive Cells | Direct evidence of binding, allows for cell population analysis. | Requires target expression on the cell surface for flow cytometry, potential for non-specific binding. |
| Autoradiography | Visualization of the 18F-labeled therapeutic's distribution in tissue sections or cell pellets.[5] | Signal intensity and localization | Provides spatial information on target distribution.[5] | Qualitative or semi-quantitative, lower throughput. |
Experimental Protocol: In Vitro Competitive Binding Assay
This protocol outlines a typical competitive binding assay using a cell line overexpressing the target of interest.
-
Cell Culture: Culture the target-expressing cells to 80-90% confluency in appropriate media.
-
Cell Plating: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Ligand Preparation: Prepare serial dilutions of the non-labeled therapeutic (competitor) and a fixed concentration of the 18F-labeled therapeutic.
-
Incubation: Add the 18F-labeled therapeutic and varying concentrations of the non-labeled competitor to the cells. Incubate at 37°C for a specified time to reach binding equilibrium.
-
Washing: Remove the incubation medium and wash the cells with ice-cold buffer to remove unbound radioligand.
-
Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in each well using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Target Engagement Validation
In vivo studies are essential to confirm that the 18F-labeled therapeutic engages its target in a complex biological system. These studies provide critical information on biodistribution, pharmacokinetics, and target specificity.[6][7]
Positron Emission Tomography (PET) Imaging
PET imaging is a non-invasive technique that allows for the real-time visualization and quantification of the 18F-labeled therapeutic's distribution in living subjects.[8][9] This is a cornerstone for validating target engagement in vivo.
Comparison of In Vivo Validation Methods
| Method | Principle | Key Parameters Measured | Advantages | Limitations |
| PET Imaging | Detection of gamma rays produced from the annihilation of positrons emitted by 18F.[7] | Standardized Uptake Value (SUV), Tumor-to-Background Ratio (TBR), Target Occupancy | Non-invasive, quantitative, provides whole-body distribution.[8][9] | Limited spatial resolution, requires specialized equipment. |
| Biodistribution Studies | Ex vivo measurement of radioactivity in dissected tissues at various time points post-injection.[6][10] | Percent Injected Dose per Gram (%ID/g) | Highly quantitative, provides precise tissue-level data.[10] | Invasive, terminal procedure, lower throughput. |
| Autoradiography | Ex vivo visualization of radiotracer distribution in whole-body or specific organ sections.[5] | Regional distribution and intensity | High spatial resolution, complements PET and biodistribution data. | Semi-quantitative, requires tissue sectioning. |
Experimental Protocol: In Vivo PET Imaging and Biodistribution Study
This protocol describes a typical study in a tumor-bearing mouse model.
-
Animal Model: Utilize an appropriate animal model, such as mice bearing xenografts of human tumors that express the target of interest.
-
Radiotracer Administration: Inject a known amount of the 18F-labeled therapeutic intravenously into the tail vein of the animal.
-
PET/CT Imaging: At predetermined time points (e.g., 30, 60, 120 minutes post-injection), anesthetize the animal and perform a whole-body PET/CT scan. The CT scan provides anatomical reference.
-
Image Analysis: Reconstruct the PET images and quantify the radioactivity concentration in regions of interest (ROIs), such as the tumor and major organs. Calculate SUV and TBR.
-
Biodistribution: Following the final imaging session, euthanize the animal and dissect key organs and the tumor.
-
Gamma Counting: Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Data Calculation: Calculate the %ID/g for each tissue.
Correlating In Vitro and In Vivo Data
A robust validation of target engagement is achieved by demonstrating a strong correlation between in vitro findings and in vivo observations. For instance, a high binding affinity (low IC50) in a cell-based assay should translate to high tumor uptake (high SUV) in PET imaging of a xenograft model expressing the target.
References
- 1. Target Engagement Assays [discoverx.com]
- 2. Cell based Binding Assay - Creative Biolabs [creative-biolabs.com]
- 3. nuvisan.com [nuvisan.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Synthesis and Autoradiography of Novel F-18 Labeled Reversible Radioligands for Detection of Monoamine Oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Image Guided Biodistribution and Pharmacokinetic Studies of Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PET imaging strategies for measurement of target engagement [morressier.com]
- 9. Why and how to standardize quantified PET scans in your trial | TRACER [tracercro.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Measuring Molar Activity of High-Affinity 18F Radioligands: HPLC-UV vs. LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate determination of molar activity (A_m) is a critical quality attribute for high-affinity radioligands used in Positron Emission Tomography (PET). Molar activity, the ratio of radioactivity to the total amount of the compound, directly impacts imaging quality, quantitative accuracy, and patient safety. This guide provides a comprehensive comparison of two common analytical techniques for measuring the molar activity of fluorine-18 (¹⁸F) labeled radioligands: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
This document outlines the principles of each method, presents a head-to-head comparison of their performance, and provides detailed experimental protocols. The information herein is intended to assist researchers in selecting the most appropriate method for their specific needs and in implementing robust and reliable measurements.
Method Comparison: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS for molar activity determination depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. While HPLC-UV is a widely accessible and robust technique, LC-MS/MS offers superior sensitivity and selectivity, making it particularly advantageous for high-potency radioligands where the mass of the "cold" (non-radioactive) compound is extremely low.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, quantification by UV absorbance. | Separation by chromatography, quantification by mass-to-charge ratio. |
| Sensitivity | Lower, typically in the microgram to nanogram range. | Higher, capable of detecting picogram to femtogram quantities. |
| Selectivity | Good, but can be limited by co-eluting impurities with similar UV spectra. | Excellent, provides structural information and can differentiate between compounds with identical retention times. |
| Limit of Quantification (LOQ) | Generally higher, may not be sufficient for very high molar activity radioligands. | Significantly lower, enabling the measurement of very high molar activities.[1] |
| Typical Molar Activity Range | Suitable for a broad range of molar activities, but may be limited at the higher end. | Capable of measuring the highest achievable molar activities.[1] |
| Instrumentation Cost | Lower | Higher |
| Method Development | Relatively straightforward, requires a UV-active compound. | More complex, requires optimization of ionization and fragmentation parameters. |
| Robustness | Generally considered very robust and reliable for routine use. | Can be more susceptible to matrix effects, requiring careful sample preparation and internal standards. |
Experimental Protocols
The following sections provide detailed experimental protocols for the determination of molar activity of a high-affinity ¹⁸F radioligand using both HPLC-UV and LC-MS/MS. These protocols are intended as a general guide and may require optimization for specific radioligands and laboratory conditions.
I. Molar Activity Determination by HPLC-UV
This method relies on the quantification of the non-radioactive ("cold") form of the radioligand using a standard calibration curve.
A. Materials and Reagents
-
Reference standard of the non-radioactive compound
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
Buffers and additives (e.g., trifluoroacetic acid, ammonium acetate)
-
Calibrated dose calibrator
-
HPLC system with a UV detector and a radioactivity detector
-
Analytical HPLC column (e.g., C18 reversed-phase)
B. Experimental Procedure
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the non-radioactive reference standard of known concentration.
-
Perform serial dilutions to create a series of at least five calibration standards with concentrations bracketing the expected concentration of the radioligand in the final product.[2]
-
-
Calibration Curve Generation:
-
Inject each calibration standard onto the HPLC system in triplicate.
-
Record the peak area from the UV detector for each injection.
-
Plot the average peak area against the known concentration for each standard to generate a calibration curve.
-
Perform a linear regression analysis and ensure the coefficient of determination (R²) is > 0.99.
-
-
Sample Analysis:
-
Measure the total radioactivity of the ¹⁸F-radioligand solution using a calibrated dose calibrator.
-
Inject a known volume of the ¹⁸F-radioligand solution onto the HPLC system.
-
Record the peak area from the UV detector corresponding to the radioligand.
-
-
Calculation of Molar Activity:
-
Determine the concentration of the non-radioactive compound in the injected sample using the calibration curve.
-
Calculate the total mass of the compound in the sample.
-
Calculate the molar amount of the compound.
-
Molar Activity (GBq/µmol) = Total Radioactivity (GBq) / Molar Amount (µmol).
-
II. Molar Activity Determination by LC-MS/MS
This method offers a more direct and sensitive measurement by detecting both the radioactive ([¹⁸F]) and non-radioactive ([¹⁹F]) isotopologues of the ligand.
A. Materials and Reagents
-
Reference standard of the non-radioactive compound
-
LC-MS grade solvents (e.g., acetonitrile, water, methanol)
-
Volatile buffers and additives (e.g., formic acid, ammonium formate)
-
Calibrated dose calibrator
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Analytical UPLC/HPLC column (e.g., C18 reversed-phase)
B. Experimental Procedure
-
Instrument Setup and Optimization:
-
Infuse a solution of the non-radioactive reference standard into the mass spectrometer to optimize the ESI source parameters (e.g., capillary voltage, gas flow rates) and collision energy for the specific compound.
-
Identify the precursor ion (M+H)⁺ and select one or two characteristic product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
-
Sample Preparation:
-
The ¹⁸F-radioligand solution may require dilution with the mobile phase to be within the linear range of the detector.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Acquire data in SRM/MRM mode, monitoring the transitions for both the ¹⁸F- and ¹⁹F-isotopologues. The mass difference between the two is approximately 1 Da.
-
-
Data Analysis and Molar Activity Calculation:
-
Integrate the peak areas for both the [¹⁸F] and [¹⁹F] isotopologues from the extracted ion chromatograms.
-
Calculate the ratio of the peak areas (Area¹⁸F / Area¹⁹F).
-
This ratio represents the molar ratio of the radioactive to non-radioactive compound.
-
The molar activity can then be calculated using the following formula: Molar Activity (GBq/µmol) = (λ * N_A * (Area¹⁸F / Area¹⁹F)) / 10⁹ where:
-
λ is the decay constant of ¹⁸F (1.05 x 10⁻⁴ s⁻¹)
-
N_A is Avogadro's number (6.022 x 10²³ mol⁻¹)
-
-
Signaling Pathways and Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for molar activity determination using HPLC-UV and LC-MS/MS.
Caption: Workflow for Molar Activity Determination by HPLC-UV.
Caption: Workflow for Molar Activity Determination by LC-MS/MS.
Conclusion
Both HPLC-UV and LC-MS/MS are valuable techniques for the determination of molar activity of high-affinity ¹⁸F radioligands. HPLC-UV is a robust and cost-effective method suitable for routine quality control when the expected molar activity is within its detection limits. However, for high-potency radioligands where achieving the highest possible molar activity is crucial to minimize receptor occupancy and potential pharmacological effects, the superior sensitivity and selectivity of LC-MS/MS make it the method of choice. The implementation of a validated analytical method is paramount to ensure the quality and reliability of PET imaging data. Researchers should carefully consider the specific requirements of their radioligand and application when selecting the most appropriate technique for molar activity determination.
References
Safety Operating Guide
Safeguarding Your Laboratory: A Comprehensive Guide to Fluorine-18 Disposal
For Immediate Implementation: Essential Safety and Logistical Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step guide for the proper disposal of Fluorine-18 (F-18), a critical component in modern medical imaging and research. Adherence to these procedures is paramount to ensure the safety of laboratory personnel and the environment, while maintaining regulatory compliance. By providing this essential information, we aim to be your preferred resource for laboratory safety and chemical handling, fostering a partnership built on trust and value that extends beyond the products we supply.
Understanding this compound and Its Safe Disposal
This compound is a positron-emitting radionuclide with a relatively short half-life of approximately 109.8 minutes. This short half-life is advantageous for waste management, as it allows for a practical and effective disposal method known as decay-in-storage. This process involves holding the radioactive waste in a safe, shielded location until it has decayed to a level that is indistinguishable from natural background radiation, at which point it can be disposed of as regular waste.
The U.S. Nuclear Regulatory Commission (NRC) permits the decay-in-storage of radioactive waste with half-lives of less than or equal to 120 days.[1][2] F-18, with its half-life of roughly 1.83 hours, falls well within this guideline. The generally accepted standard for decay-in-storage is to hold the waste for a minimum of 10 half-lives.[3] After this period, the radioactivity of the material will have been reduced to less than 0.1% of its original activity.
Quantitative Data for this compound Disposal
For quick reference, the following tables summarize the key quantitative data required for the safe disposal of this compound.
| Parameter | Value | Unit | Source(s) |
| Half-life (t½) | ~109.8 | minutes | |
| Recommended Storage for Decay | 10 | half-lives | [3] |
| Approximate Time for Decay | 18.3 | hours | |
| Primary Emissions | Positron (β+) leading to 511 keV gamma rays |
| Material | Half-Value Layer (HVL) | Tenth-Value Layer (TVL) | Purpose | Source(s) |
| Lead (Pb) | 6 | 17 | Gamma Shielding | |
| Plastic | ~1.8 | - | Beta Shielding |
Note: The Half-Value Layer (HVL) is the thickness of a material required to reduce the intensity of radiation to half its original value. The Tenth-Value Layer (TVL) is the thickness required to reduce the intensity to one-tenth of its original value.
Detailed Experimental Protocol: Decay-in-Storage for this compound Waste
This protocol outlines the step-by-step procedure for the decay-in-storage of solid, liquid, and sharp F-18 contaminated waste.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Place all solid waste contaminated with F-18 (e.g., gloves, absorbent paper, vials) into a designated waste container lined with a durable plastic bag.
-
Ensure that no liquids or sharps are mixed with solid waste.
-
Containers should be made of a material that will not be compromised by the waste contents.
-
-
Liquid Waste:
-
Collect aqueous F-18 waste in a clearly labeled, leak-proof, and shatter-resistant container (e.g., a plastic carboy).
-
Do not mix with other radioactive or hazardous chemical waste.
-
Maintain a log of the activity and volume of liquid added to the container.
-
-
Sharps Waste:
2. Labeling and Shielding:
-
All F-18 waste containers must be clearly labeled with the radiation symbol, the words "Caution, Radioactive Material," the isotope (this compound), the date, and the initial activity (if known).
-
Store all F-18 waste containers behind appropriate shielding to maintain radiation exposure As Low As Reasonably Achievable (ALARA).
-
Use lead shielding of appropriate thickness (see table above) to attenuate gamma radiation.
-
Store waste in a designated, secure area away from high-traffic locations.
-
3. Decay-in-Storage:
-
Store the sealed and labeled F-18 waste containers for a minimum of 10 half-lives (approximately 18-24 hours).
4. Post-Decay Survey:
-
After the decay period, conduct a radiation survey of the waste.
-
Use a calibrated survey meter (e.g., a Geiger-Müller counter) appropriate for detecting the 511 keV gamma rays from F-18.
-
Crucially, the radiation level of the waste must be indistinguishable from background radiation levels.
-
First, measure the background radiation level in an area away from any radioactive sources.
-
Then, measure the radiation level at the surface of the waste container.
-
The waste can be considered decayed when the reading at the surface of the container is the same as the background reading.
-
5. Final Disposal:
-
Once the waste has been confirmed to have decayed to background levels, it can be disposed of as non-radioactive waste.
-
Before disposal, all radioactive labels must be defaced or removed from the containers. [1][2]
-
Dispose of the waste in accordance with your institution's and local regulations for regular (non-radioactive) solid, liquid, or sharps waste.
6. Documentation:
-
Maintain a detailed log of all F-18 waste disposal.
-
The log should include the date the waste was placed in storage, the initial activity (if known), the date of the final survey, the background radiation reading, the final survey reading of the waste, the survey meter used, and the signature of the person performing the disposal.
-
These records are essential for regulatory compliance and safety audits.
Visualizing the this compound Disposal Workflow
The following diagrams illustrate the key logical relationships and workflows for the proper disposal of this compound.
Caption: A logical workflow for the decay-in-storage disposal of this compound waste.
Caption: Core safety principles for handling this compound.
References
Essential Guide to Personal Protective Equipment and Safe Handling of Fluorine-18
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of Fluorine-18 (F-18), a positron-emitting radionuclide critical in Positron Emission Tomography (PET). Adherence to these procedures is paramount to ensure the safety of laboratory personnel and the integrity of research data. This document outlines the necessary personal protective equipment (PPE), operational plans for handling, and detailed disposal procedures to foster a safe and efficient laboratory environment.
Personal Protective Equipment (PPE) and Dosimetry
The minimum required PPE when handling any radioactive material, including F-18, consists of disposable gloves, a lab coat, and safety glasses.[1] However, due to the specific nature of F-18, additional precautions and monitoring are essential.
Core PPE Requirements:
-
Gloves: Double-gloving is recommended. Change gloves frequently, especially if contamination is suspected.
-
Lab Coat: A buttoned lab coat must be worn at all times in the designated radioactive work area.
-
Safety Glasses: Provide protection against splashes of radioactive solutions.
-
Dosimetry: Whole-body and ring dosimeters are mandatory for anyone handling 5 mCi or more of F-18, or 1 mCi amounts on a weekly basis.[2] These devices are crucial for monitoring radiation exposure levels and ensuring they remain within regulatory limits.
Radiation Shielding and Safety Precautions
Effective shielding is a cornerstone of radiation safety when working with F-18. The primary radiation hazards from F-18 are energetic positrons and 511 keV gamma photons resulting from positron annihilation.
Shielding Data for this compound:
| Material | Half-Value Layer (HVL) | Tenth-Value Layer (TVL) | Purpose |
| Lead (Pb) | 6 mm | 17 mm | Shielding from gamma radiation. |
| Plastic | 1.8 mm | - | Shielding from beta particles (positrons). |
Source: Adapted from various radiation safety manuals.
Key Safety Practices:
-
ALARA Principle: All procedures must adhere to the As Low As Reasonably Achievable (ALARA) principle. This involves minimizing time spent near radioactive sources, maximizing distance from them, and using appropriate shielding.[1]
-
Designated Work Area: Clearly demarcate areas where F-18 is handled using "Caution: Radioactive Material" signs and tape.
-
Work Surface: Cover benchtops with absorbent paper to contain any potential spills.
-
Handling: Use tongs and other remote handling tools to minimize direct contact with radioactive sources.
-
Monitoring: A calibrated survey meter, such as a Geiger-Müller pancake probe, must be operational in the work area at all times to detect any contamination promptly.[1]
Operational Plan: From Receipt to Dispensing
A meticulous operational plan is crucial for the safe and efficient handling of F-18. The following workflow outlines the key stages involved.
Step-by-Step Dispensing Procedure
-
Preparation:
-
Verify the activity of the bulk F-18 solution using a dose calibrator.
-
Assemble all necessary materials: shielded syringe, sterile vials, antiseptic wipes, and a labeled waste container.
-
Don appropriate PPE, including double gloves and a ring dosimeter on the dominant hand.
-
-
Dispensing:
-
Perform all manipulations within a shielded hot cell or a fume hood with appropriate lead shielding.
-
Use a remote pipette or an automated dispensing system to transfer the required volume of the F-18 solution into a sterile vial.
-
Securely cap the vial.
-
-
Post-Dispensing:
-
Measure the activity of the dispensed dose in the dose calibrator and record the value.
-
Wipe-test the exterior of the vial for any contamination.
-
Place the vial in a shielded container for transport to the experimental area.
-
Survey the dispensing area and all equipment for contamination.
-
Dispose of all used materials in the designated radioactive waste container.
-
Experimental Protocol: Nucleophilic F-18 Radiolabeling of a Peptide
This is a generalized protocol for the nucleophilic substitution labeling of a peptide with F-18. Specific parameters may need to be optimized for different peptides and precursors.
Materials:
-
F-18 fluoride in [¹⁸O]water
-
Peptide precursor with a suitable leaving group (e.g., tosylate, nosylate)
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN)
-
Solid-phase extraction (SPE) cartridges for purification
-
HPLC system for quality control
Procedure:
-
Drying of F-18:
-
Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K222 and K₂CO₃ in acetonitrile/water.
-
Azeotropically distill the water with additions of anhydrous acetonitrile under a stream of nitrogen until the [¹⁸F]fluoride is dry.[3]
-
-
Radiolabeling Reaction:
-
Dissolve the peptide precursor in anhydrous DMSO or another suitable aprotic solvent.
-
Add the precursor solution to the dried [¹⁸F]fluoride/K222/K₂CO₃ complex.
-
Heat the reaction mixture at a specified temperature (e.g., 80-120°C) for a designated time (e.g., 10-20 minutes).
-
-
Purification:
-
After cooling, dilute the reaction mixture with water or a suitable buffer.
-
Pass the diluted mixture through an SPE cartridge to trap the labeled peptide while allowing unreacted [¹⁸F]fluoride to pass through.
-
Wash the cartridge with water to remove any remaining impurities.
-
Elute the [¹⁸F]-labeled peptide from the cartridge using an appropriate solvent (e.g., ethanol or acetonitrile).
-
-
Quality Control:
-
Analyze the final product using radio-HPLC to determine radiochemical purity and specific activity.[4]
-
Perform other necessary quality control tests as required.
-
Disposal Plan for F-18 Contaminated Waste
Due to its short half-life of approximately 110 minutes, the primary method for F-18 waste disposal is decay-in-storage.
Waste Segregation and Storage:
-
Solid Waste: Includes gloves, absorbent paper, plasticware, and other contaminated dry materials. Place these items in a designated, shielded container lined with a plastic bag.
-
Liquid Waste: Collect aqueous F-18 waste in a clearly labeled, sealed, and shielded container. Do not mix with other radioactive or hazardous chemical waste.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a puncture-resistant, shielded sharps container.
Decay-in-Storage Procedure:
-
Labeling: All radioactive waste containers must be clearly labeled with the "Caution: Radioactive Material" symbol, the isotope (F-18), the date, and the initial activity or exposure rate at a specific distance.
-
Storage: Store the waste in a designated and shielded area, away from general laboratory traffic.
-
Decay: Hold the waste for at least 10 half-lives (approximately 18 hours for F-18). After this period, the activity will have decayed to less than 0.1% of the original amount. For practical purposes and to ensure complete decay, a storage period of 24 hours is often recommended.[5]
-
Monitoring: Before disposal, monitor the waste container with a survey meter to ensure that the radiation levels are indistinguishable from background radiation.
-
Disposal: Once the waste has decayed to background levels, obliterate or remove all radioactive labels and dispose of the waste as normal laboratory trash (for solid and sharps waste) or via the sanitary sewer (for aqueous liquid waste), in accordance with institutional and local regulations.
Spill Management
In the event of an F-18 spill, the following steps should be taken immediately:
-
Alert: Notify all personnel in the immediate area of the spill.
-
Isolate: Cordon off the affected area to prevent the spread of contamination.
-
Contain: If the spill is liquid, use absorbent paper to cover and contain it.
-
Decontaminate:
-
Wearing appropriate PPE (including double gloves), clean the spill area from the outer edge towards the center using a suitable decontamination solution.
-
Place all contaminated cleaning materials into a designated radioactive waste bag.
-
-
Survey:
-
Use a survey meter to monitor the affected area, personnel, and equipment for any remaining contamination.
-
Continue decontamination procedures until survey readings are at background levels.
-
-
Report: Report the incident to the institution's Radiation Safety Officer.
By adhering to these comprehensive safety and handling procedures, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.
References
- 1. case.edu [case.edu]
- 2. Recent Trends in the Nucleophilic [18F]-radiolabeling Method with No-carrier-added [18F]fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psec.uchicago.edu [psec.uchicago.edu]
- 4. Procedures for the GMP-Compliant Production and Quality Control of [18F]PSMA-1007: A Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pafmj.org [pafmj.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
